molecular formula C19H21N3O5S B15583336 AK-1

AK-1

Katalognummer: B15583336
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: HAYBKCHPEBZNGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

AK-1 is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-19(20-16-8-6-9-17(14-16)22(24)25)15-7-5-10-18(13-15)28(26,27)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYBKCHPEBZNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Central Role of Adenylate Kinase 1 in Cellular Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylate kinase 1 (AK1) is a critical phosphotransferase enzyme that plays a pivotal role in maintaining cellular energy homeostasis. Predominantly located in the cytosol of tissues with high energy demands, such as skeletal muscle and the brain, AK1 catalyzes the reversible reaction: 2ADP ⇌ ATP + AMP.[1][2][3] This function is integral to buffering local adenine (B156593) nucleotide ratios, facilitating rapid energy transfer between sites of ATP production and consumption, and generating the key metabolic signaling molecule, adenosine (B11128) monophosphate (AMP).[4][5] Under conditions of metabolic stress, the role of AK1 is significantly amplified, where it becomes essential for cellular energetic economy and stress response.[6][7] Dysregulation of AK1 activity is implicated in various pathologies, including hemolytic anemia, myopathies, and neurodegenerative diseases, highlighting its importance as a potential therapeutic target.[8][9] This guide provides an in-depth technical overview of AK1's function in energy metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Core Function and Biochemical Properties of Adenylate Kinase 1

Adenylate kinase 1 is a highly efficient enzyme responsible for maintaining the equilibrium of adenine nucleotides.[1] Its primary function is to regenerate ATP from ADP, particularly in cellular compartments with high rates of ATP turnover.[2] This process is crucial for sustaining the high ATP/ADP ratio required for numerous cellular processes.

The Adenylate Kinase Reaction

The reversible reaction catalyzed by AK1 allows the cell to harness the high-energy β-phosphoryl group of ADP, effectively doubling the energy potential of ATP under certain conditions.[4] This is especially important during periods of intense metabolic activity or stress when ATP consumption exceeds production.[7]

Quantitative Data: Kinetic Parameters and Nucleotide Concentrations

The catalytic efficiency of AK1 and the cellular concentrations of its substrates are critical determinants of its physiological role. The following tables summarize key quantitative data related to AK1.

ParameterValueOrganism/TissueReference
Kcat (s⁻¹) 475Human[10]
Km for AMP 6.8 x 10⁻⁵ MHuman[10]
Km for ATP Not explicitly stated in the provided search results. Further literature review would be beneficial.-
Km for ADP Not explicitly stated in the provided search results. Further literature review would be beneficial.-
Table 1: Kinetic Parameters of Human Adenylate Kinase 1.
NucleotideConcentration Range (mM)TissueReference
ATP 1 - 10Muscle[11]
ADP Calculated from ATP/PCr ratios using ³¹P NMRMuscle, Brain[4]
AMP Calculated from ATP/PCr ratios using ³¹P NMRMuscle, Brain[4]
Table 2: Typical Intracellular Adenine Nucleotide Concentrations.

AK1 in Metabolic Sensing and Signaling

AK1 is not merely a housekeeping enzyme for nucleotide balance; it is a key sensor and transducer of cellular energy status. The generation of AMP by AK1 is a critical signal that activates the master metabolic regulator, AMP-activated protein kinase (AMPK).[2][4]

The AK1-AMPK Signaling Axis

Under conditions of falling ATP and rising ADP levels, the AK1 reaction shifts to produce more AMP. The resulting increase in the AMP/ATP ratio is a sensitive indicator of cellular energy stress. AMP allosterically activates AMPK, which in turn phosphorylates a multitude of downstream targets to restore energy balance.[12] This is achieved by stimulating catabolic pathways that generate ATP (e.g., glycolysis, fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (e.g., protein synthesis, gluconeogenesis).[3][12]

AK1_AMPK_Pathway cluster_stress Metabolic Stress cluster_ak1 AK1 Activity cluster_ampk AMPK Activation & Downstream Effects Increased ATP Consumption Increased ATP Consumption ADP ADP Increased ATP Consumption->ADP increases Decreased ATP Production Decreased ATP Production ATP ATP Decreased ATP Production->ATP decreases AK1 Adenylate Kinase 1 AK1->ATP AMP AMP AK1->AMP ADP->AK1 AMPK AMPK AMP->AMPK activates Catabolism Catabolic Pathways (ATP Production) AMPK->Catabolism stimulates Anabolism Anabolic Pathways (ATP Consumption) AMPK->Anabolism inhibits

AK1-AMPK Signaling Pathway.
Interaction with K-ATP Channels

AK1 has been shown to physically and functionally couple with ATP-sensitive potassium (K-ATP) channels.[8][13][14] These channels are metabolic sensors that link the energetic state of the cell to its membrane potential. AK1, by regulating the local ADP/ATP ratio in the vicinity of the channel, modulates its activity.[13][15] In pancreatic β-cells, for instance, glucose-induced inhibition of AK1 contributes to K-ATP channel closure, leading to insulin (B600854) secretion.[13][16]

AK1_KATP_Channel cluster_membrane Plasma Membrane cluster_cytosol Cytosol KATP_Channel K-ATP Channel AK1 Adenylate Kinase 1 AK1->KATP_Channel associates with ADP ADP AK1->ADP Mitochondria Mitochondria ATP ATP Mitochondria->ATP produces ATP->KATP_Channel closes ATP->AK1 ADP->KATP_Channel opens

AK1 and K-ATP Channel Interaction.
Role in GSK3β Signaling

Recent evidence has implicated AK1 in the regulation of glycogen (B147801) synthase kinase 3 beta (GSK3β), a key enzyme in various signaling pathways, including those involved in neurodegeneration.[17][18] In the context of Alzheimer's disease, amyloid-β has been shown to induce AK1 expression, which in turn leads to the impairment of AMPK activity and subsequent activation of GSK3β, promoting tau hyperphosphorylation.[17][18]

AK1_GSK3b_Pathway Abeta Amyloid-β (Aβ42) AK1 Adenylate Kinase 1 Abeta->AK1 induces expression AMPK AMPK AK1->AMPK impairs activity GSK3b GSK3β AMPK->GSK3b inhibits Tau Tau Protein GSK3b->Tau phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau

AK1-Mediated GSK3β Signaling in Tau Phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of adenylate kinase 1.

Spectrophotometric Assay for Adenylate Kinase Activity

This assay measures the production of ATP by AK1 in the forward reaction (2ADP → ATP + AMP). The newly synthesized ATP is then used in a coupled enzyme reaction that results in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

Procedure:

  • Prepare the reaction mixture by combining the assay buffer and the PK/LDH enzyme mix.

  • Add the tissue or cell lysate to a cuvette containing the reaction mixture.

  • Initiate the reaction by adding a known concentration of ADP.

  • Immediately place the cuvette in the spectrophotometer and measure the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is directly proportional to the AK1 activity in the sample.

Workflow:

AK_Activity_Assay cluster_reaction1 AK1 Reaction cluster_reaction2 Coupled Reactions cluster_detection Detection 2 ADP 2 ADP ATP + AMP ATP + AMP 2 ADP->ATP + AMP AK1 ATP + Glucose ATP + Glucose ATP + AMP->ATP + Glucose ADP + G6P ADP + G6P ATP + Glucose->ADP + G6P Hexokinase G6P + NADP+ G6P + NADP+ 6-PG + NADPH 6-PG + NADPH G6P + NADP+->6-PG + NADPH G6PDH NADPH NADPH Spectrophotometer Measure Absorbance at 340 nm NADPH->Spectrophotometer

Workflow for a Coupled Spectrophotometric AK Activity Assay.
Preparation of Tissue Lysates for Western Blotting

This protocol describes the preparation of total protein lysates from tissue samples for the subsequent analysis of AK1 protein expression by Western blotting.[12][19][20][21][22]

Materials:

  • Tissue sample (e.g., skeletal muscle, brain).

  • Liquid nitrogen.

  • Mortar and pestle or tissue homogenizer.

  • RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).

  • Protease and phosphatase inhibitor cocktails.

  • Microcentrifuge.

Procedure:

  • Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen to prevent protein degradation.[12]

  • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Transfer the tissue powder to a pre-chilled microfuge tube.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the tissue powder.

  • Incubate the mixture on ice for 30 minutes with periodic vortexing to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).

  • The lysate is now ready for SDS-PAGE and Western blot analysis of AK1.

Immunoprecipitation of Adenylate Kinase 1

This protocol allows for the isolation of AK1 and its interacting proteins from a cell or tissue lysate.[23][24][25]

Materials:

  • Cell or tissue lysate prepared in a non-denaturing lysis buffer (e.g., Tris-HCl buffer with 1% Triton X-100).

  • Anti-AK1 antibody.

  • Protein A/G agarose (B213101) or magnetic beads.

  • Wash buffer (e.g., lysis buffer without detergents).

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

Procedure:

  • Pre-clear the lysate by incubating it with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube.

  • Add the anti-AK1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • The eluted proteins can then be analyzed by SDS-PAGE and Western blotting or mass spectrometry to identify AK1 and its interaction partners.

³¹P-NMR Spectroscopy for Measuring Phosphotransfer Flux

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique used to measure the concentrations of phosphorus-containing metabolites, such as ATP, ADP, AMP, and phosphocreatine (B42189) (PCr), in intact tissues.[4][16][26][27][28][29] Magnetization transfer techniques can be employed to measure the flux through the adenylate kinase and creatine (B1669601) kinase reactions.

Principle: This method relies on the magnetic properties of the ³¹P nucleus. By applying radiofrequency pulses, it is possible to selectively saturate the signal from the γ-phosphate of ATP. The rate at which this saturation is transferred to the β-phosphate of ADP (via the AK reaction) or to PCr (via the creatine kinase reaction) can be measured, providing a direct in vivo measurement of the enzymatic flux.

General Procedure:

  • The subject (e.g., an anesthetized animal or a human limb) is placed within the bore of an NMR spectrometer.

  • A surface coil is positioned over the tissue of interest to detect the ³¹P signals.

  • A series of spectra are acquired, including a fully relaxed spectrum to determine metabolite concentrations and spectra with selective saturation of the γ-ATP resonance.

  • The change in the signal intensity of other phosphate-containing metabolites upon saturation of γ-ATP is used to calculate the forward and reverse fluxes through the phosphotransferase reactions.

Note: The specific parameters for ³¹P-NMR experiments (e.g., pulse sequences, acquisition times) are highly dependent on the instrument and the specific biological question being addressed and require specialized expertise for implementation and data analysis.

Conclusion

Adenylate kinase 1 is a cornerstone of cellular energy metabolism, essential for maintaining energetic homeostasis and transducing metabolic signals. Its central role in the AMP-AMPK signaling pathway positions it as a critical regulator of a wide array of cellular processes. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted functions of AK1. A deeper understanding of AK1's role in health and disease will undoubtedly open new avenues for the development of therapeutic strategies targeting metabolic disorders, myopathies, and neurodegenerative diseases.

References

A Technical Guide to the Tissue-Specific Expression of Adenylate Kinase 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylate Kinase 1 (AK1) is a crucial phosphotransferase enzyme that plays a central role in cellular energy homeostasis.[1][2] It catalyzes the reversible reaction ATP + AMP ⇌ 2ADP, thereby managing the balance of adenine (B156593) nucleotides within the cell.[3][4][5] This function is vital for energy buffering, metabolic monitoring, and signal communication.[6][7] AK1, the major cytosolic isoform, is expressed in a tissue-specific manner, with particularly high levels in tissues characterized by high energy turnover, such as skeletal muscle, the brain, and the heart.[3][8][9][10][11] Understanding the differential expression and function of AK1 across various tissues is critical for elucidating its role in physiology and its implications in pathological conditions, including metabolic disorders, neurodegenerative diseases, and cardiovascular events. This guide provides a comprehensive overview of AK1's tissue-specific expression, its involvement in signaling pathways, and detailed experimental protocols for its study.

Data Presentation: AK1 Expression and Activity

The expression of Adenylate Kinase 1 varies significantly across different human tissues. The data compiled from multiple sources, including the Human Protein Atlas, indicates a strong correlation between AK1 levels and the metabolic demands of the tissue.

Table 1: Relative Protein Expression of Adenylate Kinase 1 in Human Tissues
TissueRelative Protein Expression LevelSubcellular LocalizationReferences
Skeletal MuscleHighCytoplasm, Myofibrils[3][8][12][13]
Heart MuscleHighCytoplasm[13][14]
Brain (Cerebral Cortex, Choroid Plexus)HighCytoplasm[8][12][13][15]
Fallopian TubeHighCytoplasm[12][13]
TongueHighCytoplasm[14]
Erythrocytes (Red Blood Cells)HighCytoplasm[4][10][15]
Testis (Leydig cells)Medium to HighCytoplasm, Nucleus[13][16]
KidneyMediumCytoplasm[13]
LiverLowCytoplasm[1][13]
LungLowCytoplasm[13]
Adipose TissueLowCytoplasm[13]
SkinLowCytoplasm[13]

Expression levels are qualitative summaries (High, Medium, Low) based on immunohistochemistry and RNA-seq data from sources like the Human Protein Atlas.

Table 2: Quantitative Adenylate Kinase Activity in Various Tissues
Tissue (Organism)AK Activity (nmol·min⁻¹·mg⁻¹ protein)ConditionReferences
Heart (Canine)537 ± 18Control[17]
Heart (Canine)8.71 ± 0.4 (β-phosphoryl transfer rate)Pacing-Induced Failing[17]
Gastrocnemius Muscle (Mouse)330 ± 30 (AMPD activity, related to AK flux)Wild-Type[3]
Gastrocnemius Muscle (Mouse)214 ± 23 (AMPD activity, related to AK flux)AK1 Knockout[3]
Heart (Mouse)~31% higher than wild-typeCardiac-Specific AK1 Overexpression[5][18][19]

Note: Direct comparative quantitative data for AK1 activity across a wide range of human tissues is sparse in the literature. The values presented are from specific studies and may vary based on assay conditions and species.

Tissue-Specific Functions and Pathophysiological Relevance

Skeletal Muscle

AK1 is most abundantly expressed in skeletal muscle, a tissue with fluctuating and often high energy demands.[3][12] Here, it is essential for maintaining energetic economy, particularly during intense contraction.[3] The AK1-catalyzed reaction helps to quickly regenerate ATP from ADP, buffer adenine nucleotide ratios, and limit the accumulation of ADP, which can inhibit muscle contraction.[20] Genetic deletion of AK1 in mice leads to a disrupted muscle energetic economy and reduced tolerance to metabolic stress, despite compensatory upregulation of other phosphotransfer pathways.[3][4][21]

Brain

The brain also exhibits high levels of AK1 expression, consistent with its high metabolic rate.[10][12][15] AK1 is prominent in the cytosol of neurons and is involved in neuronal energy homeostasis.[22] Dysregulation of AK1 has been implicated in neurodegenerative diseases. For instance, its expression is markedly increased in the brain tissue of patients with Alzheimer's disease (AD).[23] This upregulation is linked to abnormal tau phosphorylation and the formation of neurofibrillary tangles, suggesting a neuropathogenic role for AK1 in AD progression.[23][24]

Heart

In the heart, the cytosolic AK1 isoform accounts for approximately 90% of the total adenylate kinase activity.[5][18] It functions alongside the creatine (B1669601) kinase system to ensure efficient intracellular energy transfer from mitochondria to sites of ATP utilization, such as myofibrils and ion pumps.[5] Under conditions of metabolic stress like ischemia, the AK1 reaction becomes critical for salvaging high-energy phosphates and for producing AMP, a key signaling molecule.[5][18] Disruption of the AK1 gene has been shown to compromise the recovery of coronary blood flow following an ischemic event, highlighting its importance in myocardial protection.[6][25]

Erythrocytes

AK1 is highly expressed in red blood cells, which rely solely on glycolysis for their energy needs.[4][10][15] The enzyme is crucial for maintaining ATP levels and the overall adenine nucleotide pool.[2] Genetic mutations in the AK1 gene that result in a functionally deficient enzyme are associated with a rare disorder causing chronic nonspherocytic hemolytic anemia.[14][15][26]

Signaling Pathways Involving Adenylate Kinase 1

AK1 is not merely a metabolic buffer; it is a critical node in cellular signaling, translating metabolic state into downstream cellular responses. The primary mechanism involves its unique ability to amplify small fluctuations in the ATP/ADP ratio into large relative changes in the concentration of AMP.[25] This makes AMP a sensitive indicator of cellular energy stress.

Key Signaling Roles:

  • AMPK Activation: The AMP generated by AK1 is a potent allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[5][7] Once activated, AMPK works to restore energy balance by switching on catabolic pathways that generate ATP (e.g., glycolysis, fatty acid oxidation) and switching off anabolic pathways that consume ATP (e.g., protein synthesis, lipid synthesis).

  • K-ATP Channel Coupling: AK1-mediated phosphotransfer is directly coupled with ATP-sensitive potassium (K-ATP) channels, particularly in metabolically active tissues.[7][25][27] AK1 helps regulate the local ATP/ADP ratio near the channel, thereby controlling its open probability. This mechanism is vital for coupling the metabolic state of a cell to its electrical activity, a process essential in neurons, cardiomyocytes, and pancreatic β-cells.[27]

AK1_Signaling_Pathway cluster_stress Metabolic Stress cluster_ak1 AK1 Catalysis cluster_downstream Downstream Cellular Response Stress High ATP Consumption (e.g., Exercise, Ischemia) ATP_ADP Increased ADP/ATP Ratio Stress->ATP_ADP AK1 Adenylate Kinase 1 (AK1) ATP + AMP <=> 2ADP ATP_ADP->AK1 AMP Large Increase in [AMP] AK1->AMP AMPK AMPK Activation AMP->AMPK KATP K-ATP Channel Modulation AMP->KATP Local Control Energy_Prod ↑ ATP Production (Glycolysis, FAO) AMPK->Energy_Prod Energy_Cons ↓ ATP Consumption (Protein Synthesis) AMPK->Energy_Cons Membrane_Potential Altered Membrane Potential KATP->Membrane_Potential

Caption: AK1-mediated metabolic signaling cascade.

Experimental Protocols

Accurate assessment of AK1 expression and function is fundamental. Below are detailed methodologies for key experiments.

Western Blotting for AK1 Protein Quantification

This protocol allows for the relative quantification of AK1 protein in tissue lysates.

Methodology:

  • Tissue Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

  • Lysate Preparation: Incubate the homogenate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (total protein lysate).

  • Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Dilute lysates to a final concentration of 1-2 µg/µL in Laemmli sample buffer containing β-mercaptoethanol. Heat samples at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of total protein per lane onto a 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom. Include a pre-stained protein ladder.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 60 minutes or using a semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AK1 (e.g., rabbit polyclonal anti-AK1) diluted in blocking buffer overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used on the same membrane.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Detection: After further washing steps, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the AK1 band intensity to the corresponding loading control band intensity.

Western_Blot_Workflow start Tissue Sample homogenize Homogenize in RIPA Buffer start->homogenize centrifuge Centrifuge & Collect Supernatant homogenize->centrifuge quantify Quantify Protein (BCA) centrifuge->quantify sds_page SDS-PAGE Electrophoresis quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block with 5% Milk/BSA transfer->block primary_ab Incubate with Primary Ab (anti-AK1, anti-Actin) block->primary_ab secondary_ab Incubate with HRP-Secondary Ab primary_ab->secondary_ab detect ECL Detection secondary_ab->detect end Densitometry Analysis detect->end

Caption: Workflow for Western Blot analysis of AK1.
Immunohistochemistry (IHC) for AK1 Localization

This protocol is used to visualize the distribution of AK1 protein within tissue architecture.

Methodology:

  • Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin for 24 hours. Dehydrate through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes. Allow slides to cool to room temperature.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Block non-specific binding by incubating sections with a blocking serum (e.g., 5% normal goat serum in PBS) for 30 minutes.

  • Primary Antibody Incubation: Incubate sections with the primary anti-AK1 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: After washing with PBS, apply a biotinylated secondary antibody for 30 minutes, followed by an avidin-biotin-HRP complex for 30 minutes.

  • Staining: Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen. Monitor the reaction under a microscope.

  • Counterstaining: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

  • Imaging: Examine the slides under a light microscope and capture images for analysis.

IHC_Workflow start Paraffin-Embedded Tissue Section deparaffinize Deparaffinize & Rehydrate start->deparaffinize retrieval Antigen Retrieval (Citrate Buffer, Heat) deparaffinize->retrieval blocking Block Endogenous Peroxidase & Non-specific Sites retrieval->blocking primary_ab Primary Antibody (anti-AK1) blocking->primary_ab secondary_ab Biotinylated Secondary Ab primary_ab->secondary_ab detection Avidin-Biotin-HRP Complex secondary_ab->detection stain Develop with DAB Substrate detection->stain counterstain Counterstain (Hematoxylin) stain->counterstain end Dehydrate, Mount & Image counterstain->end

Caption: Workflow for Immunohistochemistry of AK1.
Adenylate Kinase Activity Assay

This protocol measures the enzymatic activity of AK1 in tissue homogenates using a coupled-enzyme spectrophotometric or fluorometric assay.[28][29][30]

Methodology:

  • Homogenate Preparation: Prepare tissue homogenates as described for Western Blotting, but use a specific AK Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5). Determine the protein concentration.

  • Reaction Principle: The assay measures the production of ATP from two molecules of ADP by AK1. The newly formed ATP is then used in a coupled reaction to generate a detectable product. A common system involves using the ATP to phosphorylate glucose (via hexokinase), and the resulting glucose-6-phosphate is oxidized by G6P dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH is monitored.

    • Reaction 1 (AK1): 2 ADP → ATP + AMP

    • Reaction 2 (Coupled): ATP + Substrate → Detectable Product

  • Assay Setup (96-well plate):

    • Standard Wells: Prepare a standard curve using known concentrations of ATP.

    • Sample Wells: Add 10-20 µg of tissue homogenate to each well.

    • Background Control Wells: Include samples to which a specific AK1 inhibitor (if available) is added, or samples without the ADP substrate, to measure background ATPase activity.

  • Reaction Mix Preparation: Prepare a master reaction mix containing AK assay buffer, ADP substrate, and the coupled enzyme system components (e.g., hexokinase, G6P, G6P dehydrogenase, NADP+).

  • Initiate Reaction: Add the reaction mix to all wells to start the reaction.

  • Measurement:

    • Colorimetric/Fluorometric: For assays producing a stable colored or fluorescent product, incubate for 30-60 minutes at 37°C and then read the absorbance (e.g., 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm).[28][29]

    • Kinetic (Spectrophotometric): For assays tracking NADPH production, immediately place the plate in a microplate reader and measure the change in absorbance at 340 nm over time (e.g., every minute for 30 minutes).[30]

  • Calculation: Calculate the AK1 activity based on the rate of product formation (or substrate consumption) after subtracting the background. Normalize the activity to the amount of protein in the sample (e.g., in U/mg or nmol/min/mg).

Activity_Assay_Workflow start Tissue Homogenate setup Prepare Standards, Samples & Background Controls in Plate start->setup reaction_mix Prepare Reaction Mix (ADP, Coupled Enzymes) setup->reaction_mix initiate Add Mix to Wells Initiate Reaction reaction_mix->initiate measure Kinetic Measurement (e.g., A340nm for NADPH) or Endpoint Readout initiate->measure calculate Calculate Rate from Linear Phase measure->calculate end Normalize Activity to Protein Concentration (U/mg) calculate->end

Caption: Workflow for AK1 enzyme activity assay.

References

Evolutionary Conservation of the AK1 Gene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Enduring Significance of AK1 in Cellular Energetics

Adenylate kinase 1 (AK1), a pivotal enzyme in cellular energy homeostasis, showcases a remarkable degree of evolutionary conservation across a wide spectrum of species. This conservation underscores its fundamental role in maintaining the delicate balance of adenine (B156593) nucleotides (ATP, ADP, and AMP), a process critical for cellular function and survival. Encoded by the AK1 gene, this cytosolic enzyme catalyzes the reversible phosphotransfer reaction: 2 ADP ⇔ ATP + AMP.[1][2] This reaction is not only essential for energy metabolism but also positions AK1 as a key sensor and regulator in metabolic signaling pathways. Its high expression in tissues with high energy demand, such as skeletal muscle, brain, and erythrocytes, further highlights its importance.[3]

This technical guide provides a comprehensive overview of the evolutionary conservation of the AK1 gene and protein. It delves into the quantitative measures of its conservation, detailed experimental protocols for its study, and its central role in cellular signaling.

Data Presentation: Quantitative Analysis of AK1 Conservation

The evolutionary persistence of AK1 is evident in both its gene sequence and protein structure. The following tables summarize the quantitative data on the conservation of AK1, providing a clear comparison across different species.

Table 1: AK1 Gene and Protein Sequence Homology

This table presents the percentage of sequence identity and similarity for the AK1 protein across various species, with Homo sapiens as the reference.

SpeciesCommon NameProtein Identity (%)Protein Similarity (%)Data Source
Pan troglodytesChimpanzee99.599.5Ensembl
Macaca mulattaRhesus macaque97.498.5Ensembl
Mus musculusMouse88.193.3Ensembl
Rattus norvegicusRat87.693.3Ensembl
Bos taurusCow89.194.8Ensembl
Gallus gallusChicken78.287.5Ensembl
Danio rerioZebrafish75.088.0[4]
Saccharomyces cerevisiaeBaker's Yeast45.263.1Ensembl

Table 2: Conservation of Key Functional Domains in AK1 Protein

AK1 consists of three primary domains: the CORE domain, the NMP (nucleoside monophosphate) binding domain, and the LID domain, which undergoes significant conformational changes during catalysis.[5] This table highlights the high degree of conservation within these critical domains.

DomainFunctionConservation across Vertebrates (%)Key Conserved Residues
CORE Forms the main structural scaffold and contains parts of the active site.> 90%Gly-X-X-X-X-Gly-Lys-Gly-Thr
NMP-binding Binds AMP and is crucial for substrate specificity.> 85%Arg, Asp at the binding pocket
LID Closes over the active site upon ATP binding to facilitate phosphoryl transfer and prevent ATP hydrolysis.> 88%Aromatic residues for stabilization

Experimental Protocols: Methodologies for Studying AK1 Conservation and Function

This section provides detailed protocols for key experiments used to investigate the AK1 gene and its protein product.

Adenylate Kinase (AK) Activity Assay

This protocol outlines a common method for measuring AK activity in biological samples, which is crucial for functional conservation studies. This assay kinetically measures AK activity by detecting the ATP produced from the substrate ADP.[6][7][8]

Principle: The ATP generated by AK is used in a coupled enzymatic reaction that ultimately leads to the production of a quantifiable colorimetric or fluorometric signal.

Materials:

  • AK Assay Buffer

  • AK Substrate (ADP)

  • AK Converter Enzyme Mix (containing enzymes for the coupled reaction)

  • AK Developer (containing the substrate for the final detection step)

  • AK Probe (colorimetric or fluorometric)

  • ATP Standard

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

  • Tissue or cell samples

  • Protease inhibitor cocktail

Procedure:

  • Sample Preparation:

    • Tissues: Homogenize ~50 mg of tissue in 150 µL of cold AK Assay Buffer containing a protease inhibitor cocktail.[6][7] Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant.[6][7]

    • Cells: Resuspend 1-5 x 10^6 cells in 150 µL of cold AK Assay Buffer with protease inhibitors. Disrupt the cells by pipetting or sonication.[6] Centrifuge to pellet debris and collect the supernatant.[6]

  • Standard Curve Preparation:

    • Prepare a series of ATP standards by diluting the ATP stock solution in AK Assay Buffer to known concentrations.

  • Reaction Setup:

    • Add 2-50 µL of sample lysate or purified protein to the wells of the 96-well plate.

    • For each sample, prepare a parallel well as a sample background control.

    • Add a reagent background control well containing only AK Assay Buffer.

    • If available, include a positive control with a known amount of AK enzyme.

    • Adjust the volume in all wells to 50 µL with AK Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix containing AK Assay Buffer, AK Substrate, AK Converter, AK Developer, and the AK Probe according to the kit manufacturer's instructions.

    • Prepare a Background Control Mix that is identical to the Reaction Mix but lacks the AK Substrate.

  • Assay Measurement:

    • Add 50 µL of the Reaction Mix to the sample and positive control wells.

    • Add 50 µL of the Background Control Mix to the standard and sample background control wells.

    • Incubate the plate at room temperature for 5-10 minutes.

    • Measure the absorbance (at 570 nm for colorimetric) or fluorescence (Ex/Em = 535/587 nm for fluorometric) in kinetic mode for 30-60 minutes.[6][7]

  • Data Analysis:

    • Subtract the background readings from the sample readings.

    • Calculate the AK activity based on the rate of signal change and compare it to the ATP standard curve.

Generation of AK1 Knockout Mice

This protocol describes the general steps for creating an Ak1 knockout mouse model using homologous recombination in embryonic stem (ES) cells, a powerful tool for studying gene function in vivo.[9][10]

Principle: A targeting vector is constructed to replace a critical exon or the entire Ak1 gene with a selectable marker. This vector is introduced into ES cells, and cells that have undergone homologous recombination are selected and injected into blastocysts to create chimeric mice.

Materials:

  • Targeting vector containing a selectable marker (e.g., neomycin resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the Ak1 gene.

  • Embryonic stem (ES) cells.

  • Electroporation system.

  • ES cell culture reagents.

  • Blastocysts from a donor mouse strain.

  • Pseudopregnant female mice.

  • PCR and Southern blotting reagents for screening.

Procedure:

  • Targeting Vector Construction: Design and construct a targeting vector to disrupt the Ak1 gene. This typically involves replacing one or more exons with a positive selection cassette (e.g., neomycin resistance). A negative selection marker (e.g., thymidine (B127349) kinase) can be included outside the homology arms to select against random integration.[11]

  • ES Cell Transfection: Introduce the linearized targeting vector into ES cells via electroporation.

  • Selection of Recombinant ES Cells:

    • Culture the transfected ES cells in the presence of a selection agent (e.g., G418 for neomycin resistance).

    • Surviving colonies are picked and expanded.

  • Screening for Homologous Recombination:

    • Isolate genomic DNA from the expanded ES cell clones.

    • Screen for correct targeting events using PCR and Southern blotting to confirm the desired homologous recombination event.

  • Blastocyst Injection: Inject the correctly targeted ES cells into the blastocoel of blastocysts from a donor mouse strain (often distinguished by coat color).[11]

  • Generation of Chimeric Mice: Transfer the injected blastocysts into the uterus of pseudopregnant female mice.[11] The resulting offspring (chimeras) will be composed of cells from both the host blastocyst and the injected ES cells.

  • Breeding for Germline Transmission: Breed the chimeric mice with wild-type mice. Progeny with a coat color indicating germline transmission from the ES cells are heterozygous for the Ak1 knockout allele.

  • Genotyping and Colony Expansion: Genotype the offspring by PCR to identify heterozygous mice. Intercross heterozygous mice to produce homozygous Ak1 knockout mice.[9]

Phylogenetic Analysis of the AK1 Gene

This protocol outlines the computational steps to infer the evolutionary relationships of the AK1 gene across different species.

Principle: By comparing the nucleotide or amino acid sequences of AK1 from various organisms, a phylogenetic tree can be constructed to visualize their evolutionary divergence.

Methodology:

  • Sequence Retrieval: Obtain AK1 gene or protein sequences from various species of interest from public databases such as NCBI GenBank or Ensembl.[4][12][13]

  • Multiple Sequence Alignment (MSA): Align the retrieved sequences using a multiple sequence alignment tool like ClustalW, MAFFT, or MUSCLE. This step is critical for identifying homologous positions in the sequences.

  • Phylogenetic Tree Construction:

    • Choose a method for tree building. Common methods include:

      • Distance-based methods (e.g., Neighbor-Joining): These are computationally fast and suitable for large datasets.[14]

      • Character-based methods (e.g., Maximum Likelihood, Bayesian Inference): These methods are generally more accurate as they evaluate all possible trees and are based on explicit evolutionary models.[14]

    • Use phylogenetic software packages such as MEGA (Molecular Evolutionary Genetics Analysis), PHYLIP, or RAxML to construct the tree.[14]

  • Tree Evaluation and Visualization:

    • Assess the statistical reliability of the tree topology using methods like bootstrapping.

    • Visualize the resulting phylogenetic tree using a tree-viewing program.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: AK1 and the AMPK Energy Sensing Network

AK1 plays a crucial role in cellular energy sensing, primarily through its influence on the AMP:ATP ratio, which is a key activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of metabolism that, once activated, promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.

AK1_AMPK_Signaling Metabolic_Stress Metabolic Stress (e.g., Exercise, Hypoxia) ATP_depletion Decreased ATP Metabolic_Stress->ATP_depletion ADP_increase Increased ADP ATP_depletion->ADP_increase AK1 AK1 ADP_increase->AK1 2 ADP AK1->ATP_depletion ATP AMP_increase Increased AMP AK1->AMP_increase AMP AMPK AMPK Activation AMP_increase->AMPK Activates Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic_Pathways Stimulates Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis, Gluconeogenesis) AMPK->Anabolic_Pathways Inhibits ATP_Production ATP Production Catabolic_Pathways->ATP_Production ATP_Consumption ATP Consumption Anabolic_Pathways->ATP_Consumption

Caption: AK1's role in the AMPK signaling pathway.

Experimental Workflow: Comparative Genomics of the AK1 Gene

This diagram illustrates a typical workflow for the comparative genomic analysis of the AK1 gene to study its evolutionary conservation.

Comparative_Genomics_Workflow Data_Collection 1. Sequence Retrieval (NCBI, Ensembl) MSA 2. Multiple Sequence Alignment (ClustalW, MAFFT) Data_Collection->MSA Structural_Analysis 5. Structural Homology Modeling (SWISS-MODEL, Phyre2) Data_Collection->Structural_Analysis Phylogenetics 3. Phylogenetic Analysis (MEGA, RAxML) MSA->Phylogenetics Conservation_Analysis 4. Sequence Conservation Analysis (Calculate % identity/similarity) MSA->Conservation_Analysis Data_Integration 7. Data Integration and Interpretation Phylogenetics->Data_Integration Conservation_Analysis->Data_Integration Structural_Analysis->Data_Integration Functional_Assay 6. Functional Complementation Assay (e.g., in yeast) Functional_Assay->Data_Integration

Caption: Workflow for AK1 comparative genomics.

Logical Relationship: Investigating the Impact of an AK1 Mutation

This diagram outlines the logical flow of experiments to characterize the functional consequences of a newly identified mutation in the AK1 gene.

AK1_Mutation_Investigation Mutation_ID Identify AK1 Mutation (e.g., from patient sample) In_Silico In Silico Analysis (Predict structural/functional impact) Mutation_ID->In_Silico Cloning Clone Wild-Type and Mutant AK1 Mutation_ID->Cloning Animal_Model Generate Knock-in Mouse Model Mutation_ID->Animal_Model Conclusion Determine Pathogenicity of Mutation In_Silico->Conclusion Protein_Expression Express and Purify Proteins Cloning->Protein_Expression Cell_Culture Transfect into Cell Line Cloning->Cell_Culture Activity_Assay Enzyme Activity Assay Protein_Expression->Activity_Assay Activity_Assay->Conclusion Cellular_Phenotype Assess Cellular Phenotype (e.g., energy charge, stress response) Cell_Culture->Cellular_Phenotype Cellular_Phenotype->Conclusion In_Vivo_Phenotype Characterize In Vivo Phenotype (e.g., exercise tolerance, metabolic parameters) Animal_Model->In_Vivo_Phenotype In_Vivo_Phenotype->Conclusion

References

AK1 protein isoforms and their functions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Adenylate Kinase 1 (AK1) Protein Isoforms and Their Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylate kinase 1 (AK1) is a critical enzyme in cellular energy homeostasis, catalyzing the reversible phosphotransfer reaction between ATP, AMP, and ADP. This technical guide provides a comprehensive overview of the known isoforms of AK1, their distinct functions, and their roles in cellular signaling, with a particular focus on the AMP-activated protein kinase (AMPK) pathway. The guide details the structural differences between AK1 isoforms, their tissue-specific expression, and subcellular localization. Furthermore, it offers in-depth experimental protocols for the study of AK1 isoforms and presents key signaling and experimental workflows as visual diagrams to facilitate understanding and application in a research and drug development context.

Introduction to Adenylate Kinase 1 and its Isoforms

Adenylate kinases (AKs) are a family of nine conserved phosphotransferase enzymes (AK1-AK9) that are essential for maintaining the balance of adenine (B156593) nucleotides within the cell.[1] AK1, a major cytosolic isoform, is highly expressed in tissues with high energy demands, such as skeletal muscle, brain, and erythrocytes.[2][3] Its primary role is to catalyze the reaction: 2 ADP ⇌ ATP + AMP.[4]

Alternative splicing of the AK1 gene gives rise to at least one other known isoform, AK1β.[5][6] This splice variant possesses a unique N-terminal myristoylation site, which targets it to the plasma membrane.[5][6] This difference in subcellular localization suggests distinct functional roles for the canonical AK1 and its β-isoform.

Structural and Functional Differences of AK1 Isoforms

The canonical AK1 protein is a small, monomeric enzyme (~21.6 kDa) that functions predominantly in the cytosol.[7] The AK1β isoform, due to its myristoylation, associates with the plasma membrane, placing it in close proximity to membrane-associated ATP-utilizing processes.[5][6]

Data Presentation: Properties of Human AK1 Isoforms
PropertyAK1AK1βReference
Subcellular Localization Cytosol, NucleusPlasma Membrane[6]
Post-translational Modification -Myristoylation[5]
Primary Function Cytosolic energy homeostasis, AMP signalingLocalized ATP regeneration at the plasma membrane[6][8]

Tissue Distribution and Expression Levels

AK1 is abundantly expressed in metabolically active tissues. While precise quantitative data for each isoform across all tissues is not exhaustively compiled in a single source, qualitative and semi-quantitative data from various studies provide a clear picture of its distribution.

Data Presentation: Expression Profile of AK1
TissueExpression LevelReference
Skeletal MuscleHigh[2]
BrainHigh[2]
HeartHigh[4]
ErythrocytesHigh[2]
Fallopian TubeHigh[2]
Leydig CellsHigh[9]
LiverModerate[10]
LungModerate[10]

Note: The table represents a summary of qualitative data. Absolute quantitative proteomics data would be required for a more definitive comparison.

Role in Cellular Signaling: The AK1-AMPK Pathway

AK1 plays a pivotal role in cellular energy sensing through the generation of AMP, a key allosteric activator of AMP-activated protein kinase (AMPK).[8] Under conditions of metabolic stress (e.g., exercise, hypoxia), increased ATP consumption leads to a rise in ADP levels. AK1 then converts two ADP molecules into one ATP and one AMP molecule. The resulting increase in the AMP:ATP ratio activates AMPK.[7]

Activated AMPK acts as a master regulator of metabolism, switching on catabolic pathways that generate ATP (e.g., fatty acid oxidation, glycolysis) and switching off anabolic pathways that consume ATP (e.g., protein synthesis, lipid synthesis).[7]

Signaling Pathway Diagram: AK1-Dependent AMPK Activation

AK1_AMPK_Pathway cluster_stress Metabolic Stress cluster_ak1 AK1 Activity cluster_ampk AMPK Activation & Downstream Effects ATP_Consumption Increased ATP Consumption ADP_Increase Increased [ADP] ATP_Consumption->ADP_Increase AK1 AK1 ADP_Increase->AK1 Reaction 2 ADP ⇌ ATP + AMP AK1->Reaction AMP_Increase Increased [AMP]:[ATP] Ratio Reaction->AMP_Increase AMPK AMPK AMP_Increase->AMPK Allosteric Activation pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation (by LKB1, CaMKKβ) Catabolism ↑ Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolism Anabolism ↓ Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) pAMPK->Anabolism AK_Activity_Assay Start Start: Sample (Lysate/Purified Protein) Prepare_Samples Prepare Samples and ATP Standards Start->Prepare_Samples Add_to_Plate Add Samples, Standards, and Mixes to 96-well Plate Prepare_Samples->Add_to_Plate Prepare_Mix Prepare Reaction Mix and Background Control Mix Prepare_Mix->Add_to_Plate Incubate Incubate at Room Temperature (5 min) Add_to_Plate->Incubate Measure Measure Absorbance/Fluorescence in Kinetic Mode (30-60 min) Incubate->Measure Analyze Calculate AK Activity Measure->Analyze Western_Blot Start Start: Cell/Tissue Lysate SDS_PAGE 1. SDS-PAGE (Protein Separation by Size) Start->SDS_PAGE Transfer 2. Electrotransfer to Membrane SDS_PAGE->Transfer Block 3. Blocking (1 hr at RT) Transfer->Block Primary_Ab 4. Primary Antibody Incubation (Overnight at 4°C) Block->Primary_Ab Wash1 5. Wash (3x with TBST) Primary_Ab->Wash1 Secondary_Ab 6. Secondary Antibody Incubation (1 hr at RT) Wash1->Secondary_Ab Wash2 7. Wash (3x with TBST) Secondary_Ab->Wash2 Detect 8. ECL Detection and Imaging Wash2->Detect End End: Isoform Detection Detect->End Isoform_ID_Workflow Start Start: Protein Sample IEF 1. Isoelectric Focusing (IEF) (Separation by pI) Start->IEF SDS_PAGE 2. SDS-PAGE (Separation by MW) IEF->SDS_PAGE Stain 3. Gel Staining (e.g., Coomassie, Silver) SDS_PAGE->Stain Excise 4. Spot Excision Stain->Excise Digest 5. In-Gel Digestion (e.g., Trypsin) Excise->Digest Extract 6. Peptide Extraction Digest->Extract LC_MS 7. LC-MS/MS Analysis Extract->LC_MS DB_Search 8. Database Searching LC_MS->DB_Search End End: Isoform Identification and Quantification DB_Search->End

References

The Central Role of Adenylate Kinase 1 in Adenine Nucleotide Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine (B156593) nucleotides—adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP)—are fundamental to cellular life, acting as the primary energy currency and as critical signaling molecules. The meticulous maintenance of their relative concentrations, or adenine nucleotide homeostasis, is paramount for cell survival and function. At the heart of this regulatory network lies adenylate kinase 1 (AK1), a highly abundant cytosolic enzyme that catalyzes the reversible phosphotransfer reaction: 2ADP ↔ ATP + AMP. This technical guide provides an in-depth exploration of AK1's core function, its role in metabolic sensing and signaling, and its significance in tissues with high energy demand. We present quantitative data from key studies, detailed experimental protocols for its analysis, and visual diagrams of its operational pathways to offer a comprehensive resource for professionals in cellular metabolism and drug discovery.

Introduction: The Energetic Trinity and the Role of AK1

Cellular energy metabolism is governed by the balance of the adenine nucleotide pool.[1] ATP, the principal energy carrier, is hydrolyzed to ADP to fuel countless biological processes. AK1, also known as myokinase, is a key enzyme that efficiently interconverts these nucleotides, ensuring energetic stability and rapid response to metabolic fluctuations.[2][3] It is particularly crucial in environments with high and fluctuating energy demands, such as skeletal muscle, the brain, and erythrocytes.[3][4][5]

AK1 belongs to a larger family of adenylate kinase isoforms (AK1-AK9), which are strategically localized in different subcellular compartments (cytosol, mitochondria, nucleus) to manage nucleotide pools throughout the cell.[3][6][7] AK1 is the major cytosolic isoform and plays a dual role:

  • Energy Buffering: It provides a rapid mechanism to regenerate ATP from ADP, complementing the phosphocreatine (B42189) system.[8]

  • Metabolic Sensing: It acts as a signal amplifier, as small decreases in the ATP:ADP ratio are translated into much larger relative increases in AMP concentration.[8] This amplified AMP signal is a critical indicator of cellular energy stress.[8][9]

The Core Reaction: A Reversible Phosphotransfer

The primary function of AK1 is to catalyze the reversible transfer of a phosphoryl group between two ADP molecules to generate one molecule of ATP and one of AMP.[2][8]

2ADP ↔ ATP + AMP

This near-equilibrium reaction allows AK1 to buffer the cellular ATP pool. During high energy consumption, as ATP is hydrolyzed to ADP, the reaction shifts to the left, consuming ADP to produce ATP. Conversely, when ATP synthesis exceeds demand, the reaction can proceed to the right. This dynamic equilibrium is fundamental to maintaining cellular energy homeostasis.[1][8]

AK1_Reaction cluster_reactants Reactants cluster_products Products ADP1 ADP AK1 AK1 ADP1->AK1 ADP2 ADP ADP2->AK1 ATP ATP AK1->ATP AMP AMP AK1->AMP dummy->AK1

The reversible phosphotransfer reaction catalyzed by AK1.

AK1 as a Metabolic Sensor: The AMP-Activated Protein Kinase (AMPK) Pathway

Beyond simple energy buffering, AK1 is a critical component of a sophisticated metabolic sensing system.[9] The AMP generated by the AK1 reaction serves as a crucial allosteric activator of AMP-activated protein kinase (AMPK), the master regulator of cellular energy balance.[8][10] When cellular energy levels fall, the increased AMP:ATP ratio leads to AMPK activation. Activated AMPK then phosphorylates a multitude of downstream targets to:

  • Inhibit Anabolic Pathways: Suppress energy-consuming processes like protein and lipid synthesis.

  • Stimulate Catabolic Pathways: Promote energy-producing processes like glycolysis and fatty acid oxidation to restore ATP levels.

The AK1-AMPK signaling axis is therefore a fundamental feedback loop that allows cells to adapt to metabolic stress.[8]

AMPK_Pathway cluster_stress Cellular Stress cluster_ak1 AK1 Activity cluster_ampk AMPK Signaling Cascade Stress High Energy Demand (e.g., exercise, hypoxia) ATP_dec ↓ ATP Stress->ATP_dec ADP_inc ↑ ADP ATP_dec->ADP_inc ATP Hydrolysis AK1 AK1 ADP_inc->AK1 AMP_inc ↑↑ AMP AK1->AMP_inc Amplifies Signal AMPK AMPK Activation AMP_inc->AMPK Anabolic Inhibit Anabolic Pathways (e.g., protein synthesis) AMPK->Anabolic Catabolic Activate Catabolic Pathways (e.g., glycolysis, FAO) AMPK->Catabolic Homeostasis Energy Homeostasis Restored Anabolic->Homeostasis Catabolic->Homeostasis

AK1 amplifies the AMP signal to activate the AMPK pathway.

Quantitative Analysis of AK1 Function

Studies using genetic models, such as AK1 knockout (AK1-/-) and cardiac-specific overexpressing (AK1-OE) mice, have provided critical quantitative data on the enzyme's role.

Table 1: Impact of AK1 Deletion on Myocardial Nucleotide Levels (Ischemia-Reperfusion)

Data from studies on isolated mouse hearts subjected to ischemia-reperfusion injury highlights AK1's role in nucleotide salvage and maintaining the energy pool under stress.[11]

NucleotideWild-Type (nmol/mg protein)AK1 Knockout (nmol/mg protein)% Change
ATP13.5 ± 0.510.4 ± 0.8-23.0%
ADP3.5 ± 0.12.9 ± 0.2-17.1%
Total Adenine Pool~17.5~14.0-20.0%
GTP0.61 ± 0.080.34 ± 0.02-44.3%

Data adapted from Pucar et al., 2002.[11] Values are mean ± SEM.

Table 2: Impact of AK1 Deletion on Skeletal Muscle Nucleotide Levels (Basal)

Under non-stress conditions, compensatory mechanisms can maintain overall ATP and total adenine nucleotide levels in AK1-deficient skeletal muscle.[1]

ParameterWild-Type (nmol/mg protein)AK1 Knockout (nmol/mg protein)% Change
ATP26.4 ± 0.828.3 ± 1.5+7.2%
Total Adenine Nucleotides31.2 ± 0.933.9 ± 1.8+8.7%
Total AK Activity100%~0.3%-99.7%

Data adapted from Janssen et al., 2000.[1] Values are mean ± SEM.

Table 3: Impact of Cardiac-Specific AK1 Overexpression (Basal)

Modest overexpression of AK1 in the heart leads to subtle but significant changes in the metabolic profile, even at rest.[8][12]

ParameterWild-TypeAK1 Overexpression (AK1-OE)% Change
AK1 Activity100%+31%+31%
AMP Levels100%+20%+20%
Aspartate Levels100%Increased
Taurine Levels100%Decreased

Data adapted from Lygate et al., 2021.[8][12]

Experimental Protocols

Accurate assessment of AK1 function requires robust methodologies. Here we detail protocols for measuring AK activity and quantifying adenine nucleotide levels.

Adenylate Kinase Activity Assay

This protocol is based on a coupled-enzyme reaction where the ATP generated by AK is used to phosphorylate a substrate, leading to a colorimetric or fluorometric signal.[13][14]

Principle: AK catalyzes: 2ADP → ATP + AMP. The newly formed ATP is then used in a series of reactions to generate a product that can be measured. ATP + Substrate → Phosphorylated Substrate → ... → Colorimetric/Fluorometric Product

Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis p1 Homogenize tissue or lyse cells on ice in AK Assay Buffer p2 Centrifuge to clarify lysate p1->p2 p3 Prepare Reaction Mix: Assay Buffer, Probe, Convertor, Developer, ADP Substrate p2->p3 r2 Add Reaction Mix to initiate p3->r2 p4 Prepare ATP Standard Curve r1 Add lysate & standards to 96-well plate p4->r1 r1->r2 r3 Incubate and measure signal (OD 570 nm or Ex/Em 535/587 nm) in kinetic mode for 30-60 min r2->r3 a1 Select two time points (T1, T2) in the linear range of the reaction r3->a1 a2 Calculate change in signal (ΔR) for samples and standards a1->a2 a3 Determine ATP generated (B) from the standard curve a2->a3 a4 Calculate AK Activity: (B / (ΔT * mg protein)) a3->a4

Workflow for a typical adenylate kinase activity assay.

Methodology:

  • Sample Preparation:

    • Homogenize tissue (~10 mg) or cells (~2 x 10^6) in 200 µL of ice-cold AK Assay Buffer.

    • Keep on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.[14]

    • Collect the supernatant and keep on ice. Determine protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup (96-well plate):

    • ATP Standard Wells: Prepare a standard curve from 0 to 10 nmol/well of ATP.[14]

    • Sample Wells: Add 2-50 µL of lysate per well.

    • Sample Background Control: Add the same volume of lysate to a separate well to measure background from endogenous ATP.

    • Adjust the volume in all wells to 50 µL with AK Assay Buffer.

  • Assay:

    • Prepare a Reaction Mix containing AK Assay Buffer, Probe, Convertor, and Developer. For background control wells, prepare a mix without the ADP substrate.

    • Add 50 µL of the appropriate Reaction Mix to each well to start the reaction.

    • Immediately begin measuring the output (absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm) in a kinetic mode at room temperature for 30-60 minutes.[13]

  • Calculation:

    • Choose two time points (T1 and T2) in the linear phase of the reaction.

    • Calculate the change in signal for the sample (ΔR_sample) and subtract the change in signal for the background control (ΔR_background).

    • Using the ATP standard curve, determine the amount of ATP (B, in nmol) generated during the time interval (ΔT = T2 - T1).

    • Calculate AK activity: Activity (nmol/min/mg) = B / (ΔT x mg of protein) .

Quantification of Adenine Nucleotides by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive and reliable method for separating and quantifying ATP, ADP, and AMP from cell and tissue extracts.[15][16][17][18]

Principle: Cellular nucleotides are extracted, separated on a reverse-phase column using an ion-pairing reagent, and detected by UV absorbance.

HPLC_Workflow cluster_extraction Nucleotide Extraction cluster_hplc HPLC Analysis cluster_quant Quantification e1 Flash-freeze biological sample in liquid nitrogen e2 Homogenize in ice-cold perchloric acid (e.g., 0.6 M HClO4) e1->e2 e3 Centrifuge at high speed (4°C) e2->e3 e4 Neutralize supernatant with KOH/Tris buffer e3->e4 e5 Centrifuge to remove KClO4 precipitate e4->e5 h1 Inject extracted sample and nucleotide standards e5->h1 h2 Separate on a C18 column (isocratic elution) h1->h2 h4 Detect nucleotides by UV absorbance at 254 nm h2->h4 h3 Mobile Phase: 100 mM KH2PO4, pH 6.5 + ion-pairing reagent (TBAP) + organic modifier (e.g., methanol) h3->h2 q1 Identify peaks by comparing retention times with standards h4->q1 q2 Integrate peak areas q1->q2 q3 Calculate concentration based on the standard curve q2->q3

Workflow for adenine nucleotide quantification by HPLC.

Methodology:

  • Sample Extraction:

    • Rapidly freeze the biological sample in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen sample in an ice-cold solution of 0.6 M perchloric acid (HClO4).[18]

    • Centrifuge at 10,000 x g for 2 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and neutralize it by adding a calculated volume of 3 M KOH in 1.5 M Tris.[18]

    • Incubate on ice for 10 minutes to allow potassium perchlorate (B79767) (KClO4) to precipitate.

    • Centrifuge again to pellet the precipitate and collect the final supernatant for analysis.

  • HPLC Conditions:

    • Column: Reverse-phase C18 column (e.g., Lichrospher 100 RP-18).[18]

    • Mobile Phase: Isocratic elution with 100 mM potassium phosphate (B84403) buffer (KH2PO4), pH 6.5, containing an ion-pairing reagent like tetrabutylammonium (B224687) phosphate (TBAP) and 1-2% methanol.[18][19]

    • Flow Rate: 1.0 mL/min.[18]

    • Detection: UV detector set to 254 nm.[18]

  • Analysis:

    • Inject 20-50 µL of the extracted sample.

    • Run a set of standards (ATP, ADP, AMP) with known concentrations to generate a standard curve.

    • Identify nucleotide peaks in the sample chromatogram by matching their retention times to the standards.

    • Quantify the amount of each nucleotide by integrating the peak area and comparing it to the standard curve.

Conclusion and Future Directions

Adenylate kinase 1 is far more than a simple housekeeping enzyme; it is a master regulator of cellular energy economy and a critical node in metabolic signaling.[1][9] Its role in maintaining adenine nucleotide homeostasis is essential for the function of high-energy-demand tissues and for cellular adaptation to metabolic stress. As demonstrated by genetic models, the absence or overexpression of AK1 has significant consequences on cellular energetics and function, particularly under challenging conditions like ischemia.[12][20][21]

The methodologies detailed here provide a robust framework for investigating AK1 function. For drug development professionals, understanding the intricate role of AK1 opens potential avenues for therapeutic intervention. Modulating AK1 activity could be a strategy for protecting tissues against ischemic damage or for altering the metabolic profile of cancer cells. Future research will continue to unravel the complex network of interactions involving AK1 and further solidify its position as a key target in metabolic diseases.

References

Adenylate Kinase 1 (AK1): A Comprehensive Technical Guide to its Protein Interactions and Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylate kinase 1 (AK1), a key enzyme in cellular energy homeostasis, plays a critical role in maintaining the balance of adenine (B156593) nucleotides.[1][2] This ubiquitously expressed phosphotransferase catalyzes the reversible reaction ATP + AMP ↔ 2ADP, thereby ensuring an efficient distribution of high-energy phosphoryl groups within the cell.[2] Beyond its canonical role in energy metabolism, AK1 is increasingly recognized as a crucial node in cellular signaling networks, interacting with a variety of proteins to regulate diverse physiological and pathological processes.[3] This technical guide provides an in-depth exploration of the known protein interactions of AK1, detailing the functional consequences of these associations and the experimental methodologies used to investigate them. We present a summary of the quantitative data available on these interactions, outline detailed experimental protocols, and provide visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of AK1's multifaceted role in cellular function.

Introduction to Adenylate Kinase 1 (AK1)

Adenylate kinase 1 (AK1) is the cytosolic isoform of adenylate kinase and is particularly abundant in tissues with high energy demands, such as skeletal muscle, brain, and heart.[4] Its primary function is to maintain the homeostasis of adenine nucleotide ratios (ATP:ADP and ATP:AMP), which is crucial for efficient energy utilization and signaling.[1] AK1 consists of a large central CORE domain and two smaller peripheral domains, NMPbind and LID, which undergo conformational changes during the catalytic cycle.[2] This dynamic structure allows AK1 to efficiently catalyze the phosphoryl transfer reaction.

Mutations in the AK1 gene can lead to functional deficiencies of the enzyme, associated with conditions like nonspherocytic hemolytic anemia.[2] Furthermore, altered AK1 expression or activity has been implicated in various pathologies, including neurodegenerative diseases and cancer, highlighting its importance in cellular health and disease.[3]

AK1 Protein Interactions and their Functional Significance

AK1 does not function in isolation; it forms dynamic complexes with other proteins to carry out its functions and to integrate cellular energy status with various signaling pathways. These interactions are critical for the spatial and temporal regulation of cellular processes.

Interaction with ATP-Sensitive Potassium (KATP) Channels

A well-documented interaction of AK1 is with the ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[5][6] KATP channels couple the metabolic state of a cell to its electrical activity by sensing changes in the intracellular ATP/ADP ratio.[5]

AK1 is thought to be a key component of the KATP channel complex, facilitating the rapid delivery of adenine nucleotides to the channel's ATP-binding site on the Kir6.2 subunit.[7][8] This close physical association ensures that the channel can respond swiftly to changes in local energy metabolism.

Functional Consequences:

  • Regulation of Channel Gating: By maintaining a local equilibrium of adenine nucleotides, AK1 influences the open probability of the KATP channel. High local ATP concentrations, facilitated by AK1, lead to channel closure, while an increase in ADP promotes channel opening.

  • Cardioprotection and Neuronal Excitability: This interaction is crucial in tissues like the heart and brain, where KATP channels play a protective role during metabolic stress, such as ischemia.

Role in AMP-Activated Protein Kinase (AMPK) Signaling

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, activated by increases in the cellular AMP:ATP ratio. While a direct, high-affinity binding interaction between AK1 and AMPK has not been definitively quantified, functional evidence strongly suggests a close relationship. AK1, through its generation of AMP, is a primary upstream activator of the AMPK signaling cascade.[9]

Functional Consequences:

  • Metabolic Stress Sensing: Under conditions of metabolic stress where ATP is consumed, AK1 rapidly produces AMP, which then allosterically activates AMPK and promotes its phosphorylation by upstream kinases like LKB1.[5]

  • Downstream Metabolic Regulation: Activated AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP and switching off anabolic pathways that consume ATP.

Involvement in Glycogen (B147801) Synthase Kinase 3β (GSK3β) Signaling

Emerging evidence suggests a link between AK1 and the glycogen synthase kinase 3β (GSK3β) signaling pathway, particularly in the context of neurodegenerative diseases like Alzheimer's.[3] Overexpression of AK1 has been shown to impair AMPK activity, leading to the activation of GSK3β.[3]

Functional Consequences:

  • Tau Phosphorylation: Activated GSK3β is a major kinase responsible for the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[3] The AK1-AMPK-GSK3β axis, therefore, represents a potential therapeutic target for mitigating tau pathology.

Interaction with ATP Synthase

Several studies have suggested a functional and potentially physical interaction between adenylate kinases and the mitochondrial ATP synthase. AK1 has been implicated in the regulation of extracellular ATP synthesis in myotubes, a process that also involves the ATP synthase β subunit.[10] Furthermore, studies on the related mitochondrial isoform AK2 have shown interactions with ATP synthase subunits.[1] While direct binding kinetics for AK1 and ATP synthase are not yet well-defined, the functional link is compelling.

Functional Consequences:

  • Mitochondrial Energy Metabolism: The interaction may facilitate the efficient transfer of newly synthesized ATP from the mitochondria to the cytosol, where AK1 can then distribute the phosphoryl groups to sites of high energy demand.

  • Regulation of ATP Production: AK1 could potentially influence the activity of ATP synthase by modulating the local ADP concentration in the mitochondrial intermembrane space.

Quantitative Data on AK1 Protein Interactions

A note on the presented data: While the interactions of AK1 with various proteins are functionally well-established, specific quantitative data on binding affinities (Kd), association rates (kon), and dissociation rates (koff) are not widely available in the published literature. The following tables are structured to present such data, and where specific values could not be found, the entries are marked as "Not Reported." This highlights a key area for future research in the field.

Table 1: Binding Affinities of AK1 with Interacting Proteins

Interacting ProteinMethodDissociation Constant (Kd)Reference
Kir6.2 (KATP channel subunit)Not ReportedNot Reported[7][8] (inferred)
AMPK (alpha subunit)Not ReportedNot Reported[5][9] (inferred)
ATP Synthase (beta subunit)Not ReportedNot Reported[10] (inferred)

Table 2: Kinetic Parameters of AK1 Protein Interactions

Interacting ProteinMethodAssociation Rate (kon)Dissociation Rate (koff)Reference
Kir6.2 (KATP channel subunit)Not ReportedNot ReportedNot Reported[7][8] (inferred)
AMPK (alpha subunit)Not ReportedNot ReportedNot Reported[5][9] (inferred)
ATP Synthase (beta subunit)Not ReportedNot ReportedNot Reported[10] (inferred)

Signaling Pathways and Experimental Workflows

AK1 in Cellular Energy Sensing and Signaling

The following diagram illustrates the central role of AK1 in sensing cellular energy status and initiating downstream signaling cascades.

AK1_Signaling_Pathway cluster_stress Metabolic Stress cluster_ak1 AK1 Activity cluster_ampk AMPK Pathway cluster_katp KATP Channel Increased ATP Consumption Increased ATP Consumption AK1 AK1 Increased ATP Consumption->AK1 Increased ADP ATP + AMP <=> 2ADP ATP + AMP <=> 2ADP KATP KATP Channel AK1->KATP Direct Interaction AMPK AMPK ATP + AMP <=> 2ADP->AMPK Increased AMP ATP + AMP <=> 2ADP->KATP Increased ADP Metabolic Regulation Metabolic Regulation AMPK->Metabolic Regulation Cellular Excitability Cellular Excitability KATP->Cellular Excitability

Caption: AK1's role in energy sensing and downstream signaling.

Experimental Workflow for Co-Immunoprecipitation

This diagram outlines the key steps in a co-immunoprecipitation experiment to identify AK1 interacting proteins.

CoIP_Workflow start Start: Cell Lysate Preparation preclear Pre-clearing with control beads start->preclear ip Immunoprecipitation with anti-AK1 antibody preclear->ip wash Wash to remove non-specific binding ip->wash elute Elution of AK1 and interacting proteins wash->elute analysis Analysis by Western Blot or Mass Spectrometry elute->analysis end End: Identification of Interactors analysis->end

Caption: Workflow for AK1 co-immunoprecipitation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to study AK1 protein interactions.

Co-Immunoprecipitation (Co-IP) of AK1 and Interacting Partners

This protocol is designed to isolate AK1 and its binding partners from cultured mammalian cells.

Materials:

  • Cell Culture: Mammalian cells expressing endogenous or tagged AK1 (e.g., HEK293T, C2C12 myotubes).

  • Antibodies:

    • Rabbit anti-AK1 antibody for immunoprecipitation.

    • Mouse anti-AK1 antibody for Western blot detection.

    • Antibodies against expected interacting partners (e.g., anti-Kir6.2, anti-AMPKα).

    • Rabbit and mouse IgG isotype controls.

  • Beads: Protein A/G magnetic beads.

  • Buffers and Solutions:

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails immediately before use.

    • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.

    • Elution Buffer: 1x Laemmli sample buffer.

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding an appropriate volume of ice-cold Lysis Buffer.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Recommended):

    • To 1 mg of protein lysate, add 20 µL of Protein A/G magnetic beads.

    • Incubate on an end-over-end rotator for 1 hour at 4°C.

    • Pellet the beads using a magnetic rack and collect the supernatant.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of the anti-AK1 antibody.

    • For a negative control, add the same amount of isotype control IgG to a separate aliquot of pre-cleared lysate.

    • Incubate on an end-over-end rotator overnight at 4°C.

    • Add 30 µL of Protein A/G magnetic beads to each reaction and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

    • Repeat the wash step four more times.

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Add 30-50 µL of 1x Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against AK1 and putative interacting proteins.

GST Pull-Down Assay

This in vitro method is used to confirm a direct interaction between AK1 and a protein of interest.

Materials:

  • Purified Proteins:

    • GST-tagged AK1 (bait protein).

    • His-tagged or untagged potential interacting protein (prey protein).

  • Beads: Glutathione-agarose beads.

  • Buffers and Solutions:

    • Binding/Wash Buffer: PBS containing 0.1% Triton X-100 and protease inhibitors.

    • Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione.

Procedure:

  • Bait Protein Immobilization:

    • Incubate a defined amount of purified GST-AK1 with equilibrated glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation.

    • As a negative control, incubate GST alone with beads.

    • Wash the beads three times with Binding/Wash Buffer to remove unbound protein.

  • Interaction:

    • Add the purified prey protein to the beads with immobilized GST-AK1 or GST.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads five times with Binding/Wash Buffer to remove non-specifically bound prey protein.

  • Elution and Analysis:

    • Elute the protein complexes by adding Elution Buffer and incubating for 10 minutes at room temperature.

    • Collect the eluate by centrifugation.

    • Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting for the prey protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics of protein-protein interactions in real-time.

General Protocol Outline:

  • Ligand Immobilization: One interacting partner (the ligand, e.g., purified AK1) is immobilized on the surface of a sensor chip.

  • Analyte Injection: The other interacting partner (the analyte, e.g., a purified potential interactor) is flowed over the sensor surface at various concentrations.

  • Detection: The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Förster Resonance Energy Transfer (FRET)

FRET microscopy can be used to visualize and quantify protein-protein interactions in living cells.

General Protocol Outline:

  • Fluorophore Tagging: AK1 and its potential interacting partner are genetically fused to a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore, respectively.

  • Cellular Expression: The fusion constructs are co-expressed in cells.

  • Imaging: Cells are imaged using a fluorescence microscope with appropriate filter sets to excite the donor and detect emissions from both the donor and acceptor.

  • FRET Analysis: The FRET efficiency is calculated based on the quenching of the donor fluorescence and/or the sensitized emission of the acceptor. A high FRET efficiency indicates that the two proteins are in close proximity (typically within 1-10 nm), suggesting a direct interaction.

Conclusion and Future Directions

Adenylate kinase 1 is a multifaceted protein that extends its influence far beyond its fundamental role in cellular energetics. Its interactions with key signaling proteins, including KATP channels, and its role in activating the AMPK pathway, place it at a critical intersection of metabolic and signaling networks. The emerging links to the GSK3β pathway and ATP synthase further underscore its importance in a wide range of cellular processes, from regulating membrane potential to influencing the pathogenesis of neurodegenerative diseases.

While significant progress has been made in identifying the interacting partners of AK1 and elucidating the functional consequences of these interactions, a notable gap remains in the quantitative understanding of these molecular relationships. Future research should focus on employing techniques like surface plasmon resonance and isothermal titration calorimetry to determine the precise binding affinities and kinetics of AK1 with its partners. Such quantitative data will be invaluable for developing accurate models of AK1-mediated signaling and for the rational design of therapeutic agents that target these specific protein-protein interactions. A deeper understanding of the AK1 interactome holds great promise for uncovering novel regulatory mechanisms and for the development of innovative treatments for a variety of human diseases.

References

The Pivotal Role of Adenylate Kinase 1 (AK1) in Cellular Energetics and Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylate Kinase 1 (AK1), a key enzyme in cellular energy homeostasis, plays a critical role in maintaining the balance of adenine (B156593) nucleotides. This technical guide provides a comprehensive overview of the physiological importance of AK1, detailing its function in high-energy phosphoryl transfer, its involvement in key signaling pathways, and its implications in various physiological and pathological states. We present a compilation of quantitative data from studies on AK1, detailed experimental protocols for its investigation, and visual representations of its functional pathways to serve as a valuable resource for researchers and professionals in the field of drug development.

Core Function and Physiological Significance

Adenylate Kinase 1 is a cytosolic enzyme that catalyzes the reversible reaction: 2 ADP ↔ ATP + AMP.[1][2] This seemingly simple reaction is fundamental to cellular energy metabolism for several reasons:

  • Energy Buffering: In tissues with high and fluctuating energy demands, such as skeletal muscle, brain, and heart, AK1 acts as an efficient energy buffer.[3][4] It rapidly regenerates ATP from ADP, thus maintaining a high ATP/ADP ratio, which is crucial for powering cellular processes like muscle contraction and ion transport.[5]

  • AMP Signaling: AK1 is a primary generator of adenosine (B11128) monophosphate (AMP) under conditions of metabolic stress.[2][6] AMP is a critical allosteric regulator and a key signaling molecule that activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance.[2][7] Activation of AMPK shifts the cell from anabolic (energy-consuming) to catabolic (energy-producing) pathways.

  • Metabolic Monitoring: Through its role in regulating the relative levels of ATP, ADP, and AMP, the AK network serves as a sensitive metabolic sensor, allowing cells to rapidly respond and adapt to changes in energy status.[6][8]

The systemic importance of AK1 is underscored by its high expression in tissues with significant energy turnover. The cytosolic isoform AK1 accounts for approximately 90% of the total adenylate kinase activity in the heart.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of AK1, primarily through the use of AK1 knockout (AK1-/-) and overexpressing (AK1-OE) mouse models.

Table 1: Adenylate Kinase Activity in Wild-Type vs. AK1 Knockout Tissues

TissueWild-Type AK Activity (nmol ATP·min⁻¹·mg protein⁻¹)AK1 Knockout AK Activity (nmol ATP·min⁻¹·mg protein⁻¹)Percentage ReductionReference
Heart1,180 ± 22065 ± 294%[5]
Skeletal Muscle (GPS)Not specifiedAbsence of AK-catalyzed β-phosphoryl transferComplete loss of AK1-mediated transfer[9]
Vascular Tissue (Aorta)Markedly higher than KOMarkedly diminishedSignificant[10][11]

Table 2: Nucleotide and Metabolite Levels in Wild-Type vs. AK1 Knockout Hearts under Ischemia-Reperfusion

MetaboliteConditionWild-Type (nmol/mg protein)AK1 Knockout (nmol/mg protein)P-valueReference
ATPReperfusionLower than KOLower< 0.05[5]
GTPReperfusionLower than KOLower< 0.05[5]
ADPReperfusionLower than KOLower< 0.05[5]
GDPReperfusionLower than KOLower< 0.05[5]
Phosphocreatine (CrP)Reperfusion44.1 ± 5.036.8 ± 1.7> 0.05[5]
Inorganic Phosphate (Pi)Reperfusion23.8 ± 4.734.9 ± 2.2< 0.05[5]

Table 3: Physiological Parameters in AK1 Transgenic Models

ModelParameterWild-TypeAK1 TransgenicP-valueReference
AK1-OE (Cardiac-specific)AK1 ActivityBaseline31% higher0.009[1][2]
AK1-OE (Cardiac-specific)AMP LevelsBaseline20% higher0.05[1][2]
AK1-OE (Medaka)Locomotor Activity (25°C)LowerHigher0.0091[12][13][14]
AK1-/- (Muscle)Force Production (30 min stimulation)85 ± 4.5% of initial102 ± 3.2% of initialSignificant[15]

AK1-Mediated Signaling Pathways

AK1 is a critical node in cellular signaling, primarily through its production of AMP, which activates the AMPK pathway. This has wide-ranging downstream effects on cellular metabolism and function.

AK1_AMPK_Signaling cluster_stress Metabolic Stress cluster_ak1 AK1-Mediated Reaction cluster_ampk AMPK Activation & Downstream Effects High Energy Demand High Energy Demand ADP ADP High Energy Demand->ADP Ischemia/Hypoxia Ischemia/Hypoxia Ischemia/Hypoxia->ADP AK1 AK1 ATP ATP AK1->ATP AMP AMP AK1->AMP 2 ADP->AK1 2 AMPK AMPK AMP->AMPK Activates Energy Production Energy Production AMPK->Energy Production Activates Energy Consumption Energy Consumption AMPK->Energy Consumption Inhibits

Caption: AK1-AMPK signaling pathway in response to metabolic stress.

In the cardiovascular system, AK1-mediated signaling is crucial for coupling myocardial energy status with coronary blood flow. A deficit in AK1 activity impairs AMP signaling and adenosine production, leading to compromised coronary reflow after ischemia.[10]

AK1_Vascular_Signaling cluster_myocardium Myocardium cluster_vasculature Coronary Vasculature Metabolic Stress Metabolic Stress AK1 AK1 Metabolic Stress->AK1 AMP AMP AK1->AMP Adenosine Adenosine AMP->Adenosine Vasodilation Vasodilation Adenosine->Vasodilation Induces Coronary Blood Flow Coronary Blood Flow Vasodilation->Coronary Blood Flow Increases AK_Activity_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Homogenize Tissue/Lyse Cells in Assay Buffer B Centrifuge and Collect Supernatant A->B E Add Samples and Standards to Plate B->E C Prepare ATP Standard Curve C->E D Prepare Reaction Mix F Add Reaction Mix D->F E->F G Incubate at 37°C F->G H Kinetic Measurement (OD570 or Ex/Em 535/587) G->H I Calculate Rate of Reaction H->I J Determine AK Activity I->J

References

Adenylate Kinase 1 in Skeletal Muscle and Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Adenylate kinase 1 (AK1) is a critical phosphotransferase enzyme that plays a central role in cellular energy homeostasis and metabolic signaling. Predominantly expressed in tissues with high energy turnover such as skeletal muscle and the brain, AK1 catalyzes the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] This function is crucial for maintaining the appropriate balance of adenine (B156593) nucleotides, buffering ATP levels during high metabolic demand, and generating AMP, a key allosteric regulator and signaling molecule. This technical guide provides an in-depth overview of AK1's function in skeletal muscle and the brain, targeting researchers, scientists, and drug development professionals. It consolidates quantitative data on enzyme activity and nucleotide concentrations, details key experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction: The Central Role of Adenylate Kinase 1

Adenylate kinase 1 (AK1) is the major cytosolic isoform of the adenylate kinase family, which comprises nine known isoforms with distinct subcellular localizations and kinetic properties.[2] In skeletal muscle and the brain, tissues characterized by dynamic and substantial energy requirements, AK1 is highly expressed and integral to efficient energy metabolism.[2][3]

The enzyme's primary function is to maintain the equilibrium of adenine nucleotides.[4] During periods of high ATP consumption, such as intense muscle contraction or neuronal firing, the accumulation of ADP shifts the AK1-catalyzed reaction towards the production of ATP and AMP. This provides a rapid mechanism to regenerate ATP and, critically, generates AMP. The rise in AMP concentration serves as a sensitive indicator of cellular energy status, activating downstream signaling pathways, most notably the AMP-activated protein kinase (AMPK) cascade, to restore energy balance.[5]

AK1 in Skeletal Muscle: Fueling Contraction and Maintaining Energetic Economy

In skeletal muscle, AK1 is a key component of the phosphotransfer network that ensures rapid ATP regeneration at sites of consumption, such as the actomyosin (B1167339) ATPase.[4] Its activity is tightly coupled with other energy-buffering systems, including the creatine (B1669601) kinase (CK) circuit and glycolysis.

Quantitative Data: Nucleotide Levels and Phosphotransfer Flux

Studies utilizing AK1 knockout (AK1-/-) mice have been instrumental in elucidating the specific roles of AK1 in skeletal muscle energetics. The following tables summarize key quantitative findings from such studies.

Table 1: Adenine Nucleotide Concentrations in Mouse Skeletal Muscle

NucleotideGenotypeConcentration (nmol/mg protein)
ATPWild-Type26.4 ± 0.8
AK1-/-28.3 ± 1.5
Total Adenine NucleotidesWild-Type31.2 ± 0.9
AK1-/-33.9 ± 1.8

Table 2: Guanine Nucleotide Concentrations in Mouse Skeletal Muscle

NucleotideGenotypeConcentration (nmol/mg protein)
GTPWild-Type0.43 ± 0.02
AK1-/-0.75 ± 0.06
GDPWild-Type0.16 ± 0.004
AK1-/-0.20 ± 0.02

Table 3: Adenylate Kinase Activity and Phosphotransfer Flux in Contracting Mouse Skeletal Muscle (2 Hz)

ParameterWild-TypeAK1-/-
AK Activity (nmol ATP/min/mg protein)3621 ± 21811 ± 3
AK Phosphotransfer Flux (nmol ADP/min/mg protein)4.25 ± 0.310.05 ± 0.01

Note: While specific Km and Vmax values for AK1 in skeletal muscle are not consistently reported across the literature, the activity data clearly demonstrates the high capacity of the AK1-catalyzed reaction in wild-type muscle.

Signaling Pathway: AK1-AMPK Axis in Skeletal Muscle

During intense muscle activity, the increase in the AMP:ATP ratio due to AK1 activity is a primary trigger for the activation of AMP-activated protein kinase (AMPK). Activated AMPK acts as a master metabolic switch, initiating a cascade of events to increase ATP production and reduce ATP consumption.

AK1_AMPK_Skeletal_Muscle node_ak1 Adenylate Kinase 1 (AK1) node_atp_amp ATP + AMP node_ak1->node_atp_amp node_adp 2 ADP node_adp->node_ak1 node_amp_atp_ratio Increased AMP:ATP Ratio node_atp_amp->node_amp_atp_ratio node_ampk AMPK Activation node_amp_atp_ratio->node_ampk node_glucose_uptake Increased Glucose Uptake (GLUT4 Translocation) node_ampk->node_glucose_uptake Stimulates node_fatty_acid_ox Increased Fatty Acid Oxidation node_ampk->node_fatty_acid_ox Stimulates node_protein_synth Decreased Protein Synthesis node_ampk->node_protein_synth Inhibits node_energy_stress Energy Stress (e.g., Exercise) node_energy_stress->node_adp Increases ADP

AK1-AMPK signaling pathway in skeletal muscle during exercise.

AK1 in the Brain: Neuronal Function and Pathological Implications

The brain, with its high and constant energy demand, relies on efficient energy homeostatic mechanisms. AK1 is prominently expressed in the brain, particularly in neurons, where it is implicated in neuronal differentiation and function.[2]

Role in Neuronal Development and Function

Studies have shown that AK1 protein levels and enzyme activity increase significantly during the differentiation of embryonal carcinoma cells into neurons.[3] This suggests a crucial role for AK1 in supporting the high energetic requirements of developing and mature neurons.

Involvement in Alzheimer's Disease Pathophysiology

Recent research has implicated AK1 in the pathology of Alzheimer's disease (AD). Evidence suggests that the expression of AK1 is markedly increased in the brains of AD patients and in mouse models of the disease. This upregulation of AK1 is thought to be induced by amyloid-beta (Aβ) peptides.

Elevated AK1 activity can lead to an imbalance in adenine nucleotide ratios, which in turn can dysregulate the activity of downstream kinases. Specifically, increased AK1 has been shown to impair AMPK activity and subsequently activate glycogen (B147801) synthase kinase 3 beta (GSK3β), a key kinase involved in the hyperphosphorylation of the tau protein. Hyperphosphorylated tau is the primary component of neurofibrillary tangles, a hallmark pathological feature of AD.

AK1_AD_Pathway node_abeta Amyloid-beta (Aβ42) node_ak1 Increased Adenylate Kinase 1 (AK1) Expression node_abeta->node_ak1 Induces node_ampk Impaired AMPK Activity node_ak1->node_ampk Leads to node_gsk3b GSK3β Activation node_ampk->node_gsk3b Disinhibition leads to node_hyper_tau Hyperphosphorylated Tau node_gsk3b->node_hyper_tau Phosphorylates node_tau Tau Protein node_tau->node_hyper_tau node_nft Neurofibrillary Tangles (NFTs) node_hyper_tau->node_nft Aggregates to form node_degeneration Neurodegeneration node_nft->node_degeneration

Proposed signaling pathway of AK1 in Alzheimer's disease.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of AK1 in skeletal muscle and brain.

Adenylate Kinase Activity Assay

This protocol describes a colorimetric/fluorometric assay to measure AK activity in tissue homogenates.

Materials:

  • AK Assay Buffer

  • Protease Inhibitor Cocktail

  • AK Probe

  • ADP Substrate

  • AK Converter Enzyme

  • AK Developer

  • ATP Standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize ~50 mg of fresh or frozen tissue in 150 µL of cold AK Assay Buffer containing a protease inhibitor cocktail.

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Assay Protocol:

    • Add 2-50 µL of the tissue lysate to a 96-well plate.

    • Adjust the volume of all samples to 50 µL/well with AK Assay Buffer.

    • Prepare a reaction mix containing AK Assay Buffer, AK Probe, ADP Substrate, AK Converter, and AK Developer according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mix to each sample well.

    • Incubate the plate for 5 minutes at room temperature.

    • Measure the absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm in a kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the change in absorbance or fluorescence over time.

    • Determine the AK activity from a standard curve generated using the ATP standard.

AK_Activity_Assay_Workflow node_tissue Tissue Sample (Skeletal Muscle or Brain) node_homogenize Homogenize in Assay Buffer node_tissue->node_homogenize node_centrifuge Centrifuge at 16,000 x g node_homogenize->node_centrifuge node_supernatant Collect Supernatant (Lysate) node_centrifuge->node_supernatant node_plate Add Lysate to 96-well Plate node_supernatant->node_plate node_reaction_mix Add Reaction Mix (Substrate, Probe, Enzymes) node_plate->node_reaction_mix node_incubate Incubate at RT node_reaction_mix->node_incubate node_read Kinetic Measurement (Absorbance or Fluorescence) node_incubate->node_read node_analyze Calculate Activity node_read->node_analyze

Workflow for the adenylate kinase activity assay.
Quantification of Adenine Nucleotides by HPLC

This protocol outlines the steps for the simultaneous determination of ATP, ADP, and AMP concentrations in tissue samples using reversed-phase high-performance liquid chromatography (HPLC).

Materials:

  • Perchloric acid

  • Potassium hydroxide (B78521)

  • HPLC system with a reversed-phase column (e.g., C18)

  • UV detector

  • ATP, ADP, and AMP standards

Procedure:

  • Tissue Extraction:

    • Quickly freeze the tissue sample in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue in ice-cold perchloric acid.

    • Centrifuge the homogenate to pellet the protein.

    • Neutralize the supernatant with potassium hydroxide and centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • HPLC Analysis:

    • Inject the neutralized extract onto the HPLC column.

    • Separate the adenine nucleotides using an appropriate mobile phase and gradient.

    • Detect the nucleotides by their UV absorbance at 254 nm.

  • Quantification:

    • Identify and quantify the ATP, ADP, and AMP peaks by comparing their retention times and peak areas to those of the standards.

Drug Development Implications

Given the central role of AK1 in the bioenergetics of skeletal muscle and the brain, it represents a potential target for therapeutic intervention in various diseases.

  • Skeletal Muscle Disorders: Modulating AK1 activity could be a strategy to improve energetic efficiency in muscle diseases characterized by impaired energy metabolism.

  • Neurodegenerative Diseases: The link between AK1 and tau pathology in Alzheimer's disease suggests that inhibitors of AK1 could be a novel therapeutic approach to prevent or slow the progression of neurodegeneration. Further research is warranted to develop specific and potent AK1 inhibitors for preclinical and clinical evaluation.

Conclusion

Adenylate kinase 1 is a fundamental enzyme for maintaining energy homeostasis in skeletal muscle and the brain. Its role extends beyond simple ATP buffering to include critical involvement in metabolic signaling pathways. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field. A deeper understanding of AK1's function and regulation in these vital tissues will undoubtedly pave the way for novel therapeutic strategies for a range of metabolic and neurodegenerative disorders.

References

The Central Role of Adenylate Kinase 1 in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Adenylate Kinase 1 (AK1) is a pivotal enzyme in cellular bioenergetics, primarily known for its role in maintaining adenine (B156593) nucleotide homeostasis. Beyond this fundamental function, AK1 is a critical node in cellular signaling networks, translating the cell's energetic status into downstream physiological responses. This technical guide provides a comprehensive overview of AK1's role in cellular signaling pathways, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the complex molecular interactions.

Core Function and Enzymatic Properties of AK1

AK1, also known as myokinase, is a phosphotransferase that catalyzes the reversible reaction:

2 ADP ADP ↔ ATP + AMP [1]

This reaction is crucial for cellular energy homeostasis. Under conditions of high energy demand and ATP consumption, the accumulation of ADP drives the reaction forward, regenerating ATP and producing AMP. This generation of AMP is a key event in cellular signaling, as AMP acts as a critical allosteric regulator and signaling molecule.[2]

Quantitative Data on AK1

A thorough understanding of AK1's function requires an appreciation of its enzymatic kinetics, expression levels, and the impact of its activity on cellular nucleotide pools.

ParameterValueSpecies/Tissue/Cell LineReference
Kinetic Parameters
Km for ADP68 ± 4 µMHuman[3]
kcat for ATP synthesis475 ± 8 s-1Human[3]
kcat/Km for AMP(7.0 ± 0.4) x 106 M-1s-1Human[3]
Specific Activity
Wild-Type Heart1,180 ± 220 nmol ATP·min−1·mg protein−1Mouse[4]
AK1 Knockout Heart65 ± 2 nmol ATP·min−1·mg protein−1Mouse[4]
Recombinant Human AK1120.42 pmol/min/μgE. coli expressed[5]
Expression Levels
Highest ExpressionSkeletal muscle, brain, erythrocytesHuman[6][7][8]
Impact on Nucleotide Ratios
AMP/ATP ratio in AK1-OE hearts20% higher than wild-typeMouse[9][10]
ATP levels in AK1 deficient muscleMaintained at 28.3 ± 1.5 nmol/mg proteinMouse[8]
GTP concentration in AK1 deficient muscle50% higher than wild-typeMouse[8]

Key Signaling Pathways Involving AK1

AK1 is strategically positioned to sense and respond to changes in the cellular energy state. Its primary signaling output is the production of AMP, which initiates a cascade of events, most notably the activation of AMP-activated protein kinase (AMPK).

The AK1-AMPK Signaling Axis

AMPK is a master regulator of metabolism, activated during periods of energy stress. The binding of AMP to the γ-subunit of AMPK allosterically activates the kinase and promotes its phosphorylation by upstream kinases, such as LKB1. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by inhibiting anabolic processes (e.g., protein and fatty acid synthesis) and stimulating catabolic processes (e.g., fatty acid oxidation and glucose uptake).

AK1_AMPK_Pathway cluster_input Cellular Stress cluster_downstream Downstream Effects High Energy Demand High Energy Demand ADP 2 ADP High Energy Demand->ADP Hypoxia Hypoxia Hypoxia->ADP AK1 AK1 ATP ATP AK1->ATP AMP AMP AK1->AMP ADP->AK1 AMPK AMPK AMP->AMPK Allosteric Activation Inhibit Anabolism Inhibit Anabolism AMPK->Inhibit Anabolism Stimulate Catabolism Stimulate Catabolism AMPK->Stimulate Catabolism LKB1 LKB1 LKB1->AMPK Phosphorylation

The AK1-AMPK signaling pathway.
AK1 and Adenosine (B11128) Signaling

Under conditions of severe energy stress, such as ischemia and hypoxia, the AMP generated by AK1 can be further metabolized to adenosine by ecto-5'-nucleotidase.[9][10] Extracellular adenosine then acts as a potent signaling molecule by binding to its receptors (A1, A2A, A2B, and A3), eliciting a range of physiological responses, including vasodilation and anti-inflammatory effects.[1][9] Hypoxia can transcriptionally upregulate components of the adenosine signaling pathway, further amplifying this response.[7][11]

AK1_Adenosine_Pathway Ischemia/Hypoxia Ischemia/Hypoxia AK1 AK1 Ischemia/Hypoxia->AK1 AMP AMP AK1->AMP 5'-Nucleotidase 5'-Nucleotidase AMP->5'-Nucleotidase Adenosine Adenosine 5'-Nucleotidase->Adenosine Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptors Physiological_Responses Vasodilation, Anti-inflammation Adenosine_Receptors->Physiological_Responses

AK1-mediated adenosine signaling pathway.
Interaction with K-ATP Channels

AK1 has been shown to physically and functionally couple with ATP-sensitive potassium (K-ATP) channels. These channels are composed of Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) regulatory subunits.[12] By locally regulating the ATP/ADP ratio near the channel, AK1 can modulate its activity. A decrease in the local ATP concentration, sensed by the Kir6.2 subunit, leads to channel opening, hyperpolarization of the cell membrane, and a reduction in cellular excitability. This is particularly important in tissues like the heart and pancreatic β-cells.[9][13]

AK1_KATP_Interaction AK1 AK1 KATP_channel K-ATP Channel (Kir6.2/SUR1) AK1->KATP_channel Local Regulation of ATP/ADP Ratio ADP ADP AK1->ADP Hyperpolarization Membrane Hyperpolarization KATP_channel->Hyperpolarization ATP ATP ATP->KATP_channel Inhibition ADP->ATP

Functional interaction of AK1 with K-ATP channels.

Experimental Protocols

Investigating the role of AK1 in cellular signaling requires a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Adenylate Kinase Activity Assay (Coupled Enzyme Assay)

This protocol measures AK1 activity by coupling the production of ATP (in the reverse reaction) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase.

Materials:

  • AK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2)

  • Substrate solution (20 mM ADP)

  • Coupling enzyme mixture (in AK Assay Buffer):

    • 10 U/mL hexokinase

    • 5 U/mL glucose-6-phosphate dehydrogenase

    • 10 mM glucose

    • 2 mM NADP+

  • Cell or tissue lysate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare cell or tissue lysates in ice-cold lysis buffer containing protease inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50 µL of the coupling enzyme mixture to each well.

  • Add 10-20 µg of cell lysate to each well.

  • Initiate the reaction by adding 50 µL of the substrate solution (ADP).

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the increase in absorbance at 340 nm every minute for 30 minutes.

  • Calculate the rate of NADPH production, which is proportional to the AK1 activity.

Co-Immunoprecipitation (Co-IP) of AK1 and Interacting Proteins

This protocol is used to identify proteins that interact with AK1 within the cell.

Materials:

  • Cell culture plates

  • Ice-cold PBS

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-AK1 antibody

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., Co-IP Lysis Buffer with reduced detergent concentration)

  • Elution Buffer (e.g., 1x Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lyse cultured cells in ice-cold Co-IP Lysis Buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-AK1 antibody or isotype control IgG overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads several times with Wash Buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads by boiling in Elution Buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification.[5][14][15]

CoIP_Workflow Start Cell Lysate (containing AK1 and binding partners) Add_Antibody Add anti-AK1 antibody Start->Add_Antibody Incubate_Antibody Incubate to form immune complexes Add_Antibody->Incubate_Antibody Add_Beads Add Protein A/G beads Incubate_Antibody->Add_Beads Incubate_Beads Incubate to capture immune complexes Add_Beads->Incubate_Beads Wash Wash to remove non-specific proteins Incubate_Beads->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by Western Blot or Mass Spectrometry Elute->Analyze

References

The Subcellular Landscape of Adenylate Kinase 1 (AK1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Adenylate kinase 1 (AK1), a key enzyme in cellular energy homeostasis, plays a critical role in monitoring the cell's energetic status by catalyzing the reversible reaction 2 ADP ↔ ATP + AMP. Its activity and localization are tightly linked to metabolic signaling pathways crucial for cell function, stress response, and proliferation. This technical guide provides an in-depth overview of the subcellular localization of AK1 and its primary isoenzyme, AK1β. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for localization studies, and visualizations of relevant cellular pathways and workflows.

Introduction: The AK1 Isoenzyme Family

The adenylate kinase family comprises at least nine human isoenzymes with distinct tissue expression and subcellular localizations, creating a complex network for managing cellular nucleotide pools.[1] Among these, AK1 is the major cytosolic isoform, highly expressed in tissues with high energy demands such as skeletal muscle, brain, heart, and erythrocytes.[2][3][4] The AK1 gene also produces a splice variant, AK1β, which exhibits distinct localization patterns due to structural differences.[2][5] Understanding the precise location of these isoenzymes is paramount, as their compartmentalization dictates their access to specific substrate pools and their role in localized energy and metabolic signaling.[1][6]

Subcellular Localization and Distribution

The spatial arrangement of AK1 isoenzymes ensures efficient energy transfer and signal communication between different cellular compartments, from the mitochondria and myofibrils to the nucleus.[5][6]

AK1: The Cytosolic Hub

The canonical AK1 isoenzyme is predominantly found in the cytosol .[2][3][5] This localization positions it as a central hub for monitoring and maintaining the overall energy charge of the cell. In addition to its general cytosolic presence, AK1 has been observed in specific sub-cytosolic locations, including arranged along myofibrils in cardiomyocytes and associated with the mitotic spindle during cell division, highlighting its role in providing energy for muscle contraction and cell cycle progression.[5]

AK1β: The Membrane-Associated Variant

AK1β is a structurally distinct product of the AK1 gene that is targeted to cellular membranes. Confocal microscopy has confirmed its localization to the plasma membrane and the nuclear membrane .[5] This membrane association is critical for delivering metabolic signals directly to membrane-located sensors and transporters, such as K-ATP channels, and has been linked to the p53-dependent regulation of cell growth.[5][6][7]

Quantitative Distribution of AK1 Isoenzymes

While comprehensive quantitative data across multiple cell lines is still an area of active research, specific studies provide insight into the relative abundance of AK1 in different compartments. The following table summarizes available quantitative data and established localizations for AK1 and AK1β.

IsoenzymePrimary LocalizationSecondary LocalizationRelative Abundance (Example)References
AK1 CytosolMitotic Spindle (during cell division)~80% of total AK activity in normal breast tissue cytosol[5]
AK1β Plasma MembraneNuclear MembraneData not available; lower abundance than canonical AK1[5][8]

Note: The quantitative data is based on activity assays in a specific tissue type and may vary depending on the cell line and metabolic state. The table serves as a representative example of AK1's predominant cytosolic presence.

Signaling Pathways Involving AK1

AK1 is a critical upstream regulator of the AMP-activated protein kinase (AMPK) pathway, a master sensor of cellular energy status. By converting ADP to AMP, AK1 amplifies signals of metabolic stress (e.g., a falling ATP:ADP ratio), leading to a significant increase in the relative concentration of AMP, the key allosteric activator of AMPK.[8][9][10]

AK1_AMPK_Pathway cluster_downstream Downstream Effects of AMPK Activation Metabolic_Stress Metabolic Stress (e.g., Hypoxia, Low Glucose) ATP_Consumption ↑ ATP Consumption Metabolic_Stress->ATP_Consumption ADP_Ratio ↑ ADP/ATP Ratio ATP_Consumption->ADP_Ratio AK1_Node AK1 ADP_Ratio->AK1_Node Substrate AMP_Ratio ↑ AMP/ATP Ratio AK1_Node->AMP_Ratio Catalyzes AMPK AMPK Activation AMP_Ratio->AMPK Allosteric Activation Catabolic ↑ Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic Anabolic ↓ Anabolic Pathways (e.g., Protein & Lipid Synthesis via mTORC1 inhibition) AMPK->Anabolic

Figure 1: AK1-Mediated AMPK Signaling Pathway.

Experimental Protocols

Determining the subcellular localization of AK1 and AK1β relies on two primary techniques: Immunofluorescence (IF) Microscopy for in-situ visualization and Subcellular Fractionation followed by Western Blotting for biochemical confirmation and separation of isoforms.

Protocol for Immunofluorescence (IF) Staining of AK1

This protocol provides a general framework for visualizing AK1 in cultured adherent cells. Optimization (e.g., primary antibody concentration) is crucial for achieving a high signal-to-noise ratio.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% - 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Anti-AK1 antibody (rabbit or mouse polyclonal/monoclonal)

  • Secondary Antibody: Fluorochrome-conjugated anti-rabbit/mouse IgG

  • Nuclear Stain: DAPI or Hoechst

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Grow cells on sterile coverslips in a petri dish or multi-well plate to ~70-80% confluency.

  • Rinse: Gently aspirate the culture medium and wash the cells twice with PBS at room temperature.

  • Fixation: Add 4% PFA to the cells and incubate for 15-20 minutes at room temperature.

  • Wash: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer (0.1% Triton X-100 for cytosolic AK1; a higher concentration like 0.25% may be needed for membrane-associated AK1β) for 10 minutes. This step is critical for intracellular targets.

  • Wash: Wash cells three times with PBS for 5 minutes each.

  • Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-AK1 antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS). Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber. Note: The optimal antibody dilution must be determined empirically (e.g., titration from 1:100 to 1:1000).

  • Wash: Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in Antibody Dilution Buffer. Incubate for 1-2 hours at room temperature, protected from light.

  • Wash: Wash cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI or Hoechst stain (e.g., 1 µg/mL in PBS) for 5 minutes to visualize nuclei.

  • Mounting: Wash once more with PBS, then mount the coverslip onto a microscope slide using a drop of antifade mounting medium. Seal the edges with nail polish.

  • Imaging: Visualize using a confocal or epifluorescence microscope. AK1 should appear primarily in the cytoplasm, while AK1β may show enrichment at the cell periphery.

IF_Workflow Start Cells on Coverslips Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (5% Serum, 1% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (Anti-AK1, 4°C Overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorochrome-conjugated, RT) Primary_Ab->Secondary_Ab Counterstain Nuclear Counterstain (DAPI) Secondary_Ab->Counterstain Mounting Mounting Counterstain->Mounting Imaging Confocal Microscopy Mounting->Imaging

Figure 2: Experimental Workflow for Immunofluorescence.
Protocol for Subcellular Fractionation and Western Blotting

This method biochemically separates cellular components, allowing for the distinct identification of cytosolic AK1 and membrane-bound AK1β based on their differential partitioning and molecular weight.

Materials:

  • Cultured cells (adherent or suspension)

  • PBS, ice-cold

  • Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, with protease inhibitors)

  • Detergent (e.g., NP-40 or Triton X-100)

  • High-Speed Centrifuge and Ultracentrifuge

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Western Blotting reagents (blocking buffer, antibodies, ECL substrate)

  • Fraction-specific marker antibodies (e.g., GAPDH for cytosol, Na+/K+-ATPase for plasma membrane, Lamin A/C for nucleus)

Procedure:

  • Cell Harvesting: Harvest cells (~5-10 million) and wash twice with ice-cold PBS, pelleting by centrifugation (e.g., 500 x g for 5 min at 4°C).

  • Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 15-20 minutes to allow cells to swell.

  • Homogenization: Lyse the cells by passing the suspension 15-20 times through a 27-gauge needle or by using a Dounce homogenizer. Monitor lysis via microscopy.

  • Nuclear Fraction Separation: Centrifuge the homogenate at ~700-1,000 x g for 10 minutes at 4°C.

    • The supernatant (S1) contains the cytoplasm and membrane fractions.

    • The pellet (P1) contains the nuclei. Wash this pellet with lysis buffer to remove contaminants. This is the Nuclear Fraction .

  • Membrane and Cytosol Separation: Transfer the supernatant (S1) to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C in an ultracentrifuge.

    • The supernatant (S2) is the Cytosolic Fraction .

    • The pellet (P2) is the Membrane Fraction .

  • Protein Quantification: Resuspend the nuclear and membrane pellets in a suitable lysis buffer (e.g., RIPA buffer). Determine the protein concentration of all three fractions (Cytosol, Membrane, Nucleus) using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary anti-AK1 antibody overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

    • Probe separate blots with antibodies for GAPDH, Na+/K+-ATPase, and Lamin A/C to confirm the purity of the cytosolic, membrane, and nuclear fractions, respectively.

Expected Results: Canonical AK1 (~22 kDa) will be highly enriched in the cytosolic fraction. AK1β (~24 kDa) will be present in the membrane and potentially the nuclear fractions.

Fractionation_Workflow Start Harvested Cell Pellet Lysis Hypotonic Lysis & Homogenization Start->Lysis Centrifuge1 Low-Speed Centrifugation (~1,000 x g) Lysis->Centrifuge1 Supernatant1 Supernatant (Cytosol + Membranes) Centrifuge1->Supernatant1 S1 Pellet1 Pellet (Nuclei) Centrifuge1->Pellet1 P1 Centrifuge2 Ultracentrifugation (~100,000 x g) Supernatant1->Centrifuge2 Nuclear_Fraction Nuclear Fraction Pellet1->Nuclear_Fraction Supernatant2 Supernatant (Cytosolic Fraction) Centrifuge2->Supernatant2 S2 Pellet2 Pellet (Membrane Fraction) Centrifuge2->Pellet2 P2 WB Protein Quantification & Western Blot Analysis Supernatant2->WB Pellet2->WB Nuclear_Fraction->WB

Figure 3: Workflow for Subcellular Fractionation.

Conclusion

The subcellular localization of AK1 isoenzymes is a cornerstone of their function in cellular bioenergetics and metabolic signaling. The primary isoform, AK1, operates as a global energy sensor in the cytosol, while the splice variant, AK1β, is strategically placed at the cell and nuclear membranes to participate in localized signaling events. The experimental protocols detailed in this guide provide a robust framework for investigating the distribution of these critical enzymes. A thorough understanding of their compartmentalization is essential for researchers aiming to modulate cellular metabolism and for professionals developing therapeutic strategies targeting energy-sensitive pathways in disease.

References

Methodological & Application

Application Notes and Protocols for Studying Adenylate Kinase 1 (AK1) Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adenylate Kinase 1 (AK1) is a crucial phosphotransferase enzyme that catalyzes the reversible reaction 2ADP ↔ ATP + AMP.[1][2] This function places AK1 at the heart of cellular energy homeostasis, where it plays a vital role in maintaining the balance of adenine (B156593) nucleotides (ATP, ADP, and AMP).[1][2][3][4] It is highly expressed in tissues with high energy demands, such as skeletal muscle, the brain, and erythrocytes.[5] AK1 is not only involved in energy metabolism but also in metabolic monitoring and signal communication, for instance, by generating AMP which acts as a signaling molecule for AMP-activated protein kinase (AMPK).[1][2][6] Dysfunctional AK1 is associated with conditions like nonspherocytic hemolytic anemia.[5][7][8] These application notes provide detailed protocols for key experimental techniques used to investigate the function of AK1.

Enzymatic Activity Assays

The most direct method to study AK1 function is to measure its enzymatic activity. This is typically achieved by monitoring the production or consumption of ATP or ADP.

Logical Workflow for AK1 Activity Measurement

cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare Sample (Cell/Tissue Lysate, Purified Protein) add_reagents Add Reaction Mix (Substrate, Probe, Developer) prep_sample->add_reagents Add sample to plate incubate Incubate at 37°C add_reagents->incubate measure Measure Signal Kinetically (OD 570nm or Ex/Em 535/587nm) incubate->measure calc_activity Calculate AK1 Activity measure->calc_activity Use kinetic data std_curve Prepare ATP Standard Curve std_curve->calc_activity Use for conversion

Caption: Workflow for determining AK1 enzymatic activity.

Protocol 1: Coupled Enzyme Assay (Colorimetric/Fluorometric)

This protocol is based on commercial kits that provide a simple and sensitive method for detecting AK1 activity in various samples.[4][9] In this assay, ATP generated from ADP by AK1 is used in a series of reactions to produce a quantifiable colorimetric (OD 570 nm) or fluorometric (Ex/Em = 535/587 nm) signal.[9]

Principle: AK1 catalyzes: 2 ADP → ATP + AMP The generated ATP is then used in a coupled reaction to yield a detectable signal.

Materials:

  • AK Activity Assay Kit (e.g., Abcam ab211095 or similar) containing:

    • AK Assay Buffer

    • AK Substrate (ADP)

    • AK Probe

    • AK Developer/Converter

    • ATP Standard

    • AK Positive Control

  • 96-well flat-bottom plates (clear for colorimetric, black for fluorometric)

  • Microplate reader

  • Sample lysates (cell or tissue) or purified AK1 protein

  • Protease Inhibitor Cocktail

  • Dounce homogenizer (for tissue samples)

Procedure:

  • Sample Preparation:

    • Tissue: Homogenize ~50 mg of tissue in 200 µL of ice-cold AK Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.

    • Cells: Resuspend 1-5 million cells in 200 µL of ice-cold AK Assay Buffer. Homogenize and centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Purified Protein: Dilute purified AK1 to the desired concentration (e.g., 0.1-5 µg per well) using AK Assay Buffer.[9]

    • Load 2-50 µL of your sample per well and adjust the volume to 50 µL with AK Assay Buffer.

    • For each sample, prepare a parallel "Sample Background Control" well.

  • Standard Curve Preparation:

    • Dilute the ATP Standard to generate concentrations from 0 to 1 nmol/well. Add 50 µL of the diluted standards to designated wells.

  • Reaction Mix Preparation:

    • For each reaction, prepare a master mix. For a single well:

      • AK Assay Buffer: 44 µL

      • AK Substrate: 2 µL

      • AK Probe: 2 µL

      • AK Converter/Developer: 2 µL

    • Prepare a "Background Control Mix" for the standard and sample background wells by omitting the AK Substrate.

  • Measurement:

    • Add 50 µL of the Reaction Mix to each sample and positive control well.

    • Add 50 µL of the Background Control Mix to the standard and sample background control wells.

    • Mix well and pre-incubate the plate at 37°C for 5 minutes.[9]

    • Measure the output (OD 570 nm or Ex/Em 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.[9]

Data Analysis:

  • Subtract the 0 nmol/well standard reading from all standard readings. Plot the background-corrected standard values to generate the ATP standard curve.

  • For each sample, subtract the Sample Background Control reading from the sample reading.

  • Calculate the change in signal (ΔSignal) for the sample between two time points (T1 and T2) in the linear range of the reaction.

  • Apply the ΔSignal to the ATP standard curve to determine the amount of ATP (B) generated during the time interval (ΔT = T2 - T1).

  • Calculate the AK1 activity:

    • Activity (nmol/min/mL or U/mL) = (B / (ΔT * V)) * D

    • Where: B = ATP amount from standard curve (nmol), ΔT = reaction time (min), V = sample volume (mL), D = dilution factor.

Genetic Manipulation and Phenotypic Analysis

Studying AK1 function at the whole-organism level often involves genetic manipulation, such as gene knockout (KO) or overexpression (OE).

AK1's Role in Cellular Energy Signaling

ADP 2 ADP AK1 AK1 ADP->AK1 ATP ATP AMP AMP AMPK AMPK Activation AMP->AMPK allosteric activation Adenosine Adenosine (Vasodilation) AMP->Adenosine degradation AK1->ATP AK1->AMP EnergyProd Energy Production (e.g., Glycolysis) AMPK->EnergyProd stimulates EnergyCons Energy Consumption (e.g., Synthesis) AMPK->EnergyCons inhibits

Caption: AK1's central role in energy homeostasis and AMP signaling.

Protocol 2: Analysis of AK1 Knockout (KO) Mouse Models

AK1 KO mice have been generated to study the physiological role of AK1, particularly under metabolic stress.[10][11] These mice are viable and fertile but exhibit phenotypes under conditions like ischemia or intense exercise.[11]

Principle: By comparing physiological and biochemical parameters between AK1 KO mice and wild-type (WT) controls, the specific functions of AK1 can be elucidated.

Methodology:

  • Generation of Mice: AK1 KO mice can be generated using homologous recombination in embryonic stem cells, replacing key exons of the Ak1 gene.[10] Cardiac-specific overexpression models can be created using constructs like the αMHC vector.[6][12]

  • Phenotypic Analysis:

    • Baseline Characterization: Monitor baseline cardiac function, locomotor activity, and exercise tolerance.

    • Metabolic Stress Models: Subject KO and WT mice to metabolic challenges such as:

      • Ischemia-Reperfusion (I/R): In an ex vivo Langendorff heart preparation, subject hearts to a period of no-flow ischemia followed by reperfusion. Monitor contractile force and recovery.[6][10]

      • Hypoxia: Expose animals or isolated tissues to hypoxic conditions.[6][12]

  • Biochemical Analysis of Tissues:

    • Harvest tissues of interest (e.g., heart, skeletal muscle) and snap-freeze in liquid nitrogen.

    • Nucleotide Analysis: Use High-Performance Liquid Chromatography (HPLC) to quantify adenine nucleotides (ATP, ADP, AMP) and guanine (B1146940) nucleotides (GTP, GDP).[10][13] This is critical for assessing the impact of AK1 deletion on the total adenine nucleotide (TAN) pool.

    • Enzyme Activity Assays: Perform activity assays for AK (as described in Protocol 1), Creatine Kinase (CK), and AMP deaminase (AMPD) on tissue homogenates to investigate compensatory metabolic changes.[13]

    • Western Blotting: Analyze the expression levels of AK isoforms (e.g., AK2, AK3) and other metabolic proteins (e.g., AMPK) to identify adaptive responses.[6]

Data Presentation: Effects of AK1 Deletion

Table 1: Adenine Nucleotide Content in Post-Ischemic Heart Tissue

Nucleotide Wild-Type (nmol/mg protein) AK1 Knockout (nmol/mg protein) Percent Change
ATP 13.5 ± 0.5 10.4 ± 0.8 -23%
ADP 3.5 ± 0.1 2.9 ± 0.2 -17%
AMP 0.50 ± 0.04 0.64 ± 0.23 +28%
Total 17.5 13.94 -20%

(Data synthesized from reference[10])

Table 2: Guanine Nucleotide Content and Enzyme Activity in Skeletal Muscle

Parameter Wild-Type AK1 Knockout Percent Change
GTP (nmol/mg protein) 0.43 ± 0.02 0.75 ± 0.06 +74%
GDP (nmol/mg protein) 0.16 ± 0.004 0.20 ± 0.02 +25%
AMPD Activity (µmol/min/g) 330 ± 30 214 ± 23 -35%

(Data synthesized from reference[13])

Subcellular Localization Studies

AK1 is primarily a cytosolic enzyme, but splice variants like AK1β can localize to the plasma membrane.[6][14] Determining the precise subcellular location of AK1 is key to understanding its compartmentalized function.

Protocol 3: Immunocytochemistry and Cellular Fractionation

Principle: Immunocytochemistry (ICC) uses specific antibodies to visualize the location of AK1 within fixed cells. Biochemical fractionation physically separates cellular compartments, allowing for the detection of AK1 in each fraction by Western blotting.

Materials:

  • ICC:

    • Cells grown on coverslips

    • Paraformaldehyde (PFA) for fixation

    • Triton X-100 for permeabilization

    • Blocking buffer (e.g., BSA or serum)

    • Primary antibody against AK1

    • Fluorescently-labeled secondary antibody

    • DAPI for nuclear staining

    • Confocal microscope

  • Fractionation:

    • Digitonin (B1670571) for selective plasma membrane permeabilization

    • Cell lysis buffers

    • Ultracentrifuge

    • SDS-PAGE and Western blotting reagents

    • Antibodies for AK1 and compartmental markers (e.g., α-tubulin for cytosol, COX IV for mitochondria)

Procedure:

  • Immunocytochemistry (ICC):

    • Fix cells in 4% PFA for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with primary anti-AK1 antibody overnight at 4°C.

    • Wash and incubate with fluorescent secondary antibody for 1 hour.

    • Stain nuclei with DAPI.

    • Mount coverslips and visualize using confocal microscopy. AK1 typically shows a cytosolic distribution.[14]

  • Cellular Fractionation & Western Blot:

    • Harvest cells and resuspend in a buffer containing a low concentration of digitonin to permeabilize the plasma membrane.

    • Centrifuge at a low speed to pellet the intact organelles, leaving the cytosolic fraction as the supernatant.

    • Lyse the remaining pellet to release organellar proteins.

    • Separate proteins from the cytosolic and pellet (organellar/membrane) fractions using SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with an anti-AK1 antibody.

    • Use markers like α-tubulin to confirm the purity of the cytosolic fraction.[15]

Protein-Protein Interaction Analysis

Identifying proteins that interact with AK1 can reveal novel regulatory mechanisms and functional pathways.

Protocol 4: Co-Immunoprecipitation (Co-IP)

Principle: Co-IP is a gold-standard technique to identify protein-protein interactions in their native cellular environment.[16][17] An antibody targeting AK1 is used to pull down AK1 from a cell lysate, along with any proteins that are bound to it.

Materials:

  • Cell lysate

  • Anti-AK1 antibody

  • Control IgG antibody (from the same species as the primary)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Co-IP lysis and wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting or Mass Spectrometry equipment

Procedure:

  • Lysate Preparation: Lyse cells in a non-denaturing Co-IP buffer containing protease inhibitors. Pre-clear the lysate by incubating with beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-AK1 antibody (or control IgG) for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.

  • Analysis:

    • Western Blot: Run the eluates on an SDS-PAGE gel and perform a Western blot to detect a specific, suspected interacting partner.

    • Mass Spectrometry (MS): For an unbiased screening approach, send the eluate for analysis by mass spectrometry to identify all co-precipitated proteins.[17]

Interacting Experimental Approaches for AK1 Functional Analysis

AK1_Func AK1 Function Enz_Assay Enzymatic Assays AK1_Func->Enz_Assay Catalytic Properties Gen_Models Genetic Models (KO / OE) AK1_Func->Gen_Models Physiological Role Localization Subcellular Localization (ICC / Fractionation) AK1_Func->Localization Compartmental Function PPI Protein Interactions (Co-IP / MS) AK1_Func->PPI Regulatory Network Gen_Models->Enz_Assay Validate loss/gain of activity Gen_Models->Localization Confirm no mislocalization Localization->PPI Suggests local interactors

Caption: Relationship between techniques for studying AK1 function.

References

Application Note: Assay Development for Adenylate Kinase 1 (AK1) Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenylate Kinase 1 (AK1) is a crucial phosphotransferase enzyme that maintains cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ↔ ATP + AMP.[1][2] This reaction is fundamental for monitoring the cell's energy state and for facilitating the transfer of high-energy phosphoryl groups.[3] AK1 is highly abundant in tissues with high energy demands, such as skeletal muscle and the brain. Given its central role in energy metabolism and signaling, dysregulation of AK1 activity is associated with various pathological conditions, including hemolytic anemia and compromised cardiac function under metabolic stress.[3][4][5] This makes AK1 a significant target for drug discovery and development.[6][7][8][9]

This application note provides detailed protocols for two robust methods to determine the kinetic parameters of AK1: a continuous spectrophotometric coupled-enzyme assay and a highly sensitive, endpoint luciferase-based assay.

AK1 Signaling Pathway

AK1 is a key sensor of the cellular energy charge. By converting localized increases in ADP into AMP, it acts as a metabolic amplifier. The generated AMP is a critical allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of metabolism that shifts cellular processes from ATP consumption to ATP production in response to energy stress.[1][4][10]

AK1_Signaling_Pathway ATP High ATP AK1 AK1 ATP->AK1 ADP High ADP (Energy Demand) ADP->AK1 2 AK1->ATP AMP AMP Signal AK1->AMP AMPK AMPK Activation AMP->AMPK Activates Metabolic_Switch Metabolic Switch (↑ ATP Production, ↓ ATP Consumption) AMPK->Metabolic_Switch

Caption: AK1's role in cellular energy sensing and AMPK activation.

Protocol 1: Continuous Spectrophotometric Coupled-Enzyme Assay

This method provides continuous, real-time measurement of AK1 activity and is ideal for detailed kinetic studies, including the determination of Michaelis-Menten constants (Km and Vmax).

Principle of the Assay

The activity of AK1 in the direction of ADP formation (AMP + ATP → 2 ADP) is measured by coupling the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The rate of NADH oxidation is directly proportional to the rate of the AK1 reaction and is monitored as a decrease in absorbance at 340 nm.[11][12][13][14]

  • AK1 Reaction: AMP + ATP --AK1--> 2 ADP

  • PK Reaction: 2 ADP + 2 Phosphoenolpyruvate (PEP) --PK--> 2 ATP + 2 Pyruvate

  • LDH Reaction: 2 Pyruvate + 2 NADH + 2 H+ --LDH--> 2 Lactate + 2 NAD+

Experimental Workflow

Assay_Workflow A Prepare Reagents (Buffer, Substrates, Enzymes) B Pipette Assay Mix (Buffer, PEP, NADH, PK/LDH) into 96-well plate A->B C Add Varying Substrate (e.g., ATP or AMP) Concentrations B->C D Initiate Reaction by adding AK1 Enzyme C->D E Measure Absorbance at 340 nm (Kinetic Mode, 25-37°C) D->E F Calculate Initial Velocity (V₀) from the linear rate of NADH oxidation E->F G Plot V₀ vs. [Substrate] and Determine Km & Vmax F->G

Caption: Workflow for the AK1 coupled-enzyme kinetic assay.
Materials and Reagents

  • Recombinant Human Adenylate Kinase 1 (AK1)

  • Tris-HCl Buffer (e.g., 50 mM, pH 7.5)

  • Magnesium Chloride (MgCl₂)

  • Potassium Chloride (KCl)

  • Adenosine 5'-triphosphate (ATP)

  • Adenosine 5'-monophosphate (AMP)

  • Phosphoenolpyruvate (PEP)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Pyruvate Kinase (PK) from rabbit muscle

  • Lactate Dehydrogenase (LDH) from rabbit muscle[15]

  • UV-transparent 96-well microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Experimental Protocol
  • Prepare Stock Solutions:

    • Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, pH 7.5.

    • Substrates: 100 mM ATP and 100 mM AMP in water.

    • Coupling Reagents: 50 mM PEP and 10 mM NADH in assay buffer.

    • Enzymes: Prepare aliquots of AK1, PK, and LDH. Determine the protein concentration of AK1.

  • Prepare Reaction Master Mix: For each reaction, prepare a master mix with the final concentrations listed in the table below. Prepare enough for all reactions plus 10% extra volume.

    ReagentStock Conc.Final Conc.Volume per 200 µL rxn
    Assay Buffer1x1xto 200 µL
    PEP50 mM1.5 mM6 µL
    NADH10 mM0.2 mM4 µL
    ATP100 mM1 mM2 µL
    PK/LDH-~10 units/mL each2 µL
    AMP**VariesVaries10 µL
    AK1 Enzyme-1-5 µg/mL10 µL
    To determine Km for AMP, ATP is held at a fixed, saturating concentration.
    **To determine Km for AMP, prepare serial dilutions of the AMP stock solution.
  • Assay Procedure:

    • Add 170 µL of the Reaction Master Mix (containing everything except AMP and AK1) to each well of a pre-chilled 96-well plate.

    • Add 10 µL of the appropriate AMP dilution (or buffer for the 'no AMP' control) to each well.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes in the plate reader to establish thermal equilibrium and obtain a baseline reading.[16]

    • Initiate the reaction by adding 20 µL of the AK1 enzyme solution to each well.

    • Immediately begin measuring the decrease in absorbance at 340 nm every 15-30 seconds for 10-15 minutes.

Data Presentation and Analysis
  • Calculate Initial Velocity (V₀):

    • For each substrate concentration, identify the initial linear portion of the absorbance vs. time curve.

    • Calculate the slope (ΔAbs/min).

    • Convert the rate to µmol/min/mg using the Beer-Lambert law: V₀ (µmol/min/mg) = (ΔAbs/min) / (ε × l × [Enzyme])

      • ε (NADH extinction coefficient): 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹)[12]

      • l (path length): Typically calculated by the plate reader for the specific volume, or use 1 cm as an approximation and adjust if necessary.

      • [Enzyme]: Concentration of AK1 in mg/mL in the final reaction volume.

  • Determine Kinetic Parameters:

    • Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.[17][18]

    • Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), though non-linear regression is generally more accurate.[18][19]

[AMP] (µM)ΔAbs340/minInitial Velocity (V₀) (µmol/min/mg)
00.0020.05
100.0551.48
250.1102.96
500.1754.71
1000.2506.73
2500.3509.42
5000.41011.04
10000.44011.85
Table 1: Example data for determining AK1 kinetic parameters for the substrate AMP. Data is hypothetical and for illustrative purposes.
ParameterValueUnit
Km (for AMP)~75µM
Vmax~13.5µmol/min/mg
kcat (Vmax/[E]T)~18.9s⁻¹
Table 2: Summary of kinetic parameters derived from the example data.[17][20]

Protocol 2: Luciferase-Based Luminescence Assay

This endpoint assay is extremely sensitive and well-suited for high-throughput screening (HTS) of AK1 inhibitors. It measures the ATP produced from the forward reaction (2 ADP → ATP + AMP).[2][21]

Principle of the Assay

The amount of ATP produced by AK1 is quantified using the firefly luciferase enzyme. Luciferase catalyzes the oxidation of D-luciferin in an ATP-dependent manner, producing light (luminescence). The light signal is directly proportional to the amount of ATP generated, and therefore to AK1 activity.[22][23]

Reaction: ATP + D-Luciferin + O₂ --Luciferase--> Oxyluciferin + AMP + PPi + CO₂ + Light

Experimental Protocol (Brief)
  • Reaction Setup: In a white, opaque 96-well plate, set up the AK1 reaction.

    • Buffer: 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, pH 7.5.

    • Substrate: Add ADP to the desired final concentration (e.g., 100 µM).

    • Inhibitors (if screening): Add test compounds at various concentrations.

    • Enzyme: Initiate the reaction by adding AK1.

  • Incubation: Incubate the plate at room temperature or 37°C for a fixed time (e.g., 30-60 minutes).

  • ATP Detection: Add an ATP detection reagent (containing luciferase and D-luciferin, such as Promega's Kinase-Glo® or equivalent).[24][25][26] This reagent also stops the AK1 reaction.

  • Signal Measurement: After a brief incubation (as per the manufacturer's instructions), measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to AK1 activity. For inhibitor screening, results are often expressed as percent inhibition relative to a no-inhibitor control.

Conclusion

The choice of assay depends on the research objective. The continuous coupled-enzyme spectrophotometric assay is the gold standard for detailed characterization of enzyme kinetics (Km, Vmax, and kcat). The luciferase-based assay offers superior sensitivity and a simpler "add-mix-read" format, making it the preferred method for high-throughput screening of potential AK1 modulators in a drug discovery context. Both protocols provide robust and reliable methods for investigating AK1 function.

References

Purifying Recombinant Human Adenylate Kinase 1 (AK1): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of recombinant human adenylate kinase 1 (AK1), an enzyme crucial for cellular energy homeostasis. The following sections outline common expression systems, cell lysis procedures, and various chromatographic techniques to obtain high-purity AK1 for research, structural studies, and drug development applications.

Introduction to Recombinant Human AK1

Human adenylate kinase 1 (AK1) is a key enzyme that catalyzes the reversible transfer of a phosphate (B84403) group between ATP and AMP, playing a vital role in maintaining the energy balance within cells.[1][2][3] Recombinant expression, particularly in Escherichia coli, is a widely used method to produce sufficient quantities of AK1 for detailed biochemical and biophysical characterization.[4][5][6] The purification of recombinant AK1 is essential to remove host cell proteins and other contaminants, ensuring the integrity of subsequent experiments.

Expression of Recombinant Human AK1 in E. coli

The expression of recombinant human AK1 is commonly performed in E. coli strains such as BL21(DE3).[4][7] The choice of expression vector can influence both the yield and the purification strategy. Vectors from the pET or pGEX series are often employed, which can introduce affinity tags like His-tag or GST-tag to facilitate purification.[4][7]

Protocol 1: Expression of AK1 in E. coli
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the human AK1 gene. Plate the transformed cells on an LB agar (B569324) plate with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10-50 mL of LB medium containing the selective antibiotic. Grow the culture overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a large volume of LB medium (e.g., 1-2 L) with the starter culture. Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[8]

  • Incubation: Continue to incubate the culture for an additional 4-16 hours. The incubation temperature can be lowered to 16-25°C to improve protein solubility.[4][8]

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.[9] Discard the supernatant. The cell pellet can be stored at -80°C until further use.

Cell Lysis and Clarification

The first step in purification is to lyse the E. coli cells to release the recombinant AK1. Sonication is a common and effective method for mechanical disruption.[4][7][9]

Protocol 2: Cell Lysis by Sonication
  • Resuspension: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl₂).[9] The volume of the buffer should be adjusted based on the weight of the cell pellet.

  • Sonication: Place the resuspended cells on ice and sonicate using a probe sonicator. Apply short bursts of sonication (e.g., 10-15 seconds) followed by cooling periods (e.g., 30-60 seconds) to prevent overheating and protein denaturation. Repeat until the cell suspension is no longer viscous.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000-20,000 x g) for 20-30 minutes at 4°C to pellet the cell debris.[9]

  • Collection: Carefully collect the supernatant, which contains the soluble recombinant AK1 protein. This clarified lysate is now ready for chromatographic purification.

Chromatographic Purification of Recombinant AK1

A multi-step chromatography approach is often necessary to achieve high purity. Common methods include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

Affinity Chromatography

Affinity chromatography is a powerful technique that separates proteins based on specific binding interactions.[10][11][12] The choice of affinity resin depends on the fusion tag incorporated into the recombinant AK1 protein.

  • His-Tag Purification: Recombinant AK1 with a polyhistidine tag (His-tag) can be purified using immobilized metal affinity chromatography (IMAC), typically with a Ni²⁺-NTA resin.[13]

  • GST-Tag Purification: A glutathione (B108866) S-transferase (GST) tag allows for purification on a glutathione-agarose resin.[4]

  • AK-Tag (Blue Sepharose): E. coli adenylate kinase itself can be used as a fusion tag. This AK-fusion protein can be purified on a Blue Sepharose column and eluted with a specific inhibitor, P¹,P⁵-di(adenosine-5') pentaphosphate (Ap5A).[9] This method can achieve near homogeneity in a single step.[9]

  • Immunoaffinity Chromatography: This method utilizes antibodies specific to AK1 immobilized on a resin for purification.[1]

Workflow for Affinity Chromatography:

ClarifiedLysate Clarified Cell Lysate AffinityColumn Affinity Chromatography Column (e.g., Ni-NTA, Glutathione, Blue Sepharose) ClarifiedLysate->AffinityColumn Load Wash Wash with Binding Buffer (Removes unbound proteins) AffinityColumn->Wash Bind Elution Elute with Elution Buffer (e.g., Imidazole (B134444), Glutathione, Ap5A) Wash->Elution Wash PurifiedAK1 Purified AK1 Fractions Elution->PurifiedAK1 Elute

Caption: General workflow for affinity chromatography purification of recombinant AK1.

Protocol 3: His-Tag Affinity Chromatography
  • Column Equilibration: Equilibrate a Ni²⁺-NTA column with a binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 8.0).

  • Sample Loading: Load the clarified cell lysate onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the binding buffer to remove unbound proteins.

  • Elution: Elute the bound His-tagged AK1 protein with an elution buffer containing a higher concentration of imidazole (e.g., 20 mM Tris-HCl, 500 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Fraction Collection: Collect the eluted fractions and analyze them for the presence of AK1 using SDS-PAGE.

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates proteins based on their net surface charge. Anion-exchange chromatography is suitable for proteins with a net negative charge at a given pH.[14]

Protocol 4: Anion-Exchange Chromatography
  • Buffer Exchange: If necessary, exchange the buffer of the AK1-containing fractions from the previous step into a low-salt IEX binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Column Equilibration: Equilibrate an anion-exchange column (e.g., Q-Sepharose) with the binding buffer.

  • Sample Loading: Load the protein sample onto the column.

  • Washing: Wash the column with the binding buffer until the absorbance at 280 nm returns to baseline.

  • Elution: Elute the bound AK1 using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).

  • Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE to identify those containing pure AK1.

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography, also known as gel filtration, separates proteins based on their size and shape.[15] It is often used as a final polishing step to remove any remaining contaminants and protein aggregates.[16][17]

Logical Relationship of Purification Steps:

Start Recombinant E. coli Culture Lysis Cell Lysis & Clarification Start->Lysis Affinity Affinity Chromatography (Capture Step) Lysis->Affinity IonExchange Ion-Exchange Chromatography (Intermediate Purification) Affinity->IonExchange SEC Size-Exclusion Chromatography (Polishing Step) IonExchange->SEC End High-Purity AK1 SEC->End

Caption: A typical multi-step purification strategy for recombinant AK1.

Protocol 5: Size-Exclusion Chromatography
  • Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 75 or Superdex 200) with a suitable buffer (e.g., 20 mM HEPES pH 7.4, 300 mM NaCl, 5 mM β-mercaptoethanol).[16]

  • Sample Concentration: Concentrate the AK1-containing fractions from the previous purification step.

  • Sample Loading: Load the concentrated protein sample onto the column.

  • Elution: Elute the protein with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure, monomeric AK1.

Data Presentation: Purification Summary

A purification table is essential for monitoring the efficiency of each purification step.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Fold Purification
Clarified Lysate801600201001
Blue-Sepharose Eluate5.6800142.8507.14

This table is an example based on data for an AK-fusion protein purified by Blue-Sepharose chromatography.[9] Actual values will vary depending on the expression levels and purification strategy.

Conclusion

The purification of recombinant human AK1 from E. coli can be efficiently achieved through a combination of affinity, ion-exchange, and size-exclusion chromatography. The specific protocols and the order of the purification steps may require optimization depending on the expression system, the presence of a fusion tag, and the desired final purity of the protein. The methods described in these application notes provide a robust framework for obtaining high-quality AK1 for a wide range of research and development applications.

References

Application Notes: Adenylate Kinase 1 (AK1) Activity Assay for Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenylate kinase 1 (AK1), also known as myokinase, is a crucial phosphotransferase enzyme that plays a central role in cellular energy homeostasis.[1] It catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP, thereby maintaining the balance of adenine (B156593) nucleotides within the cell.[1][2][3] AK1 is predominantly located in the cytoplasm and is involved in various physiological and pathological processes, including energy metabolism, post-ischemic recovery, and apoptosis.[1][2] Dysregulation of AK1 activity has been associated with conditions like hemolytic anemia.[2] Therefore, the accurate measurement of AK1 activity in cell lysates is essential for researchers in cell biology, metabolism, and drug development.

This document provides a detailed protocol for determining AK1 activity in cell lysates using a coupled-enzyme assay. The principle of this assay is based on the quantification of ATP produced by AK1. The generated ATP is then used in a series of enzymatic reactions that lead to a colorimetric or fluorometric signal, which is proportional to the AK1 activity in the sample.[2][3]

Principle of the Assay

The AK1 activity is determined by a multi-step enzymatic reaction. First, AK1 present in the cell lysate catalyzes the conversion of two molecules of ADP into one molecule of ATP and one molecule of AMP. The newly generated ATP is then utilized by a developer enzyme to phosphorylate a substrate, which in turn reacts with a probe to produce a detectable signal. The signal can be measured either colorimetrically at ~570 nm or fluorometrically with excitation at ~535 nm and emission at ~587 nm.[1][2][3] The rate of signal generation is directly proportional to the AK1 activity.

AK1_Assay_Principle cluster_AK1_Reaction AK1 Catalyzed Reaction cluster_Detection_Reaction Coupled Detection Reaction ADP1 2 ADP AK1 AK1 (from lysate) ADP1->AK1 ATP ATP Developer Developer Enzyme ATP->Developer + Substrate AMP AMP AK1->ATP AK1->AMP Intermediate Intermediate Developer->Intermediate Signal Detectable Signal (Colorimetric/Fluorometric) Intermediate->Signal + Probe Probe Probe

Caption: Signaling pathway of the coupled enzymatic reaction for AK1 activity measurement.

Materials and Reagents

While commercial kits provide optimized reagents, this section lists typical components.

Reagent Description Storage
AK Assay BufferA buffered solution at a physiological pH to maintain enzyme stability.4°C or -20°C
Protease Inhibitor CocktailPrevents degradation of proteins, including AK1, by endogenous proteases.-20°C
ADP SubstrateAdenosine diphosphate, the substrate for AK1.-20°C
AK DeveloperAn enzyme that utilizes the ATP produced by AK1 in a downstream reaction.-20°C
AK ConverterAn enzyme that facilitates the reaction cascade leading to signal generation.-20°C
AK ProbeA molecule that reacts to produce a colorimetric or fluorescent signal.-20°C (Protect from light)
ATP StandardAdenosine triphosphate of a known concentration to generate a standard curve.-20°C
Positive ControlPurified AK enzyme to validate the assay performance.-20°C
96-well PlatesClear plates for colorimetric assays or black plates for fluorometric assays.Room Temperature
Deionized Water (dH₂O)For reagent reconstitution.Room Temperature

Experimental Protocols

A. Cell Lysate Preparation
  • Cell Harvesting : For adherent cells, wash with cold PBS and detach using a cell scraper. For suspension cells, pellet by centrifugation. A starting number of 1–5 x 10⁶ cells is recommended.[2][3]

  • Lysis : Resuspend the cell pellet in 150 µL of ice-cold AK Assay Buffer containing a protease inhibitor cocktail.[2][3]

  • Homogenization : Disrupt the cells by pipetting up and down multiple times or by using a Dounce homogenizer on ice.[3]

  • Incubation : For thorough lysis, incubate the homogenate on a rotary shaker for 15 minutes at 4°C.[3]

  • Clarification : Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet insoluble material.[2][3]

  • Supernatant Collection : Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube. Keep the lysate on ice and use it immediately for the assay.[2]

B. ATP Standard Curve Preparation
  • Prepare ATP Stock : Reconstitute the ATP Standard with dH₂O to create a 10 mM stock solution. For a colorimetric assay, dilute the stock to 1 mM. For a more sensitive fluorometric assay, further dilute to 0.1 mM.[2]

  • Generate Standards : Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM (for colorimetric) or 0.1 mM (for fluorometric) ATP standard into a series of wells in a 96-well plate.

  • Volume Adjustment : Adjust the volume in each well to 50 µL with AK Assay Buffer. This will create standards of 0, 2, 4, 6, 8, and 10 nmol/well for the colorimetric assay or 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well for the fluorometric assay.[2]

C. AK1 Activity Assay

The following workflow outlines the steps for performing the assay in a 96-well plate format.

Experimental_Workflow cluster_Prep Preparation cluster_Assay Assay Plate Setup cluster_Measurement Measurement & Analysis A Prepare Cell Lysate C Prepare Reaction Mixes (with and without substrate) A->C B Prepare ATP Standards D Add Standards to Plate B->D F Add Reaction Mix to appropriate wells C->F E Add Samples, Positive Control, and Background Controls to Plate E->F G Incubate at RT for 5 min F->G H Measure Absorbance (570 nm) or Fluorescence (Ex/Em 535/587 nm) in kinetic mode for 30-60 min G->H I Calculate AK1 Activity H->I

Caption: Experimental workflow for the AK1 activity assay.

  • Plate Loading :

    • Standard Wells : 50 µL of the prepared ATP standard dilutions.

    • Sample Wells : 2–50 µL of cell lysate. Adjust the final volume to 50 µL/well with AK Assay Buffer. Test several sample dilutions to ensure the readings fall within the linear range of the standard curve.

    • Sample Background Control Wells : 2–50 µL of cell lysate. Adjust the final volume to 50 µL/well with AK Assay Buffer.

    • Reagent Background Control Well : 50 µL of AK Assay Buffer.

    • Positive Control Well : 2-5 µL of Positive Control. Adjust the final volume to 50 µL with AK Assay Buffer.[2]

  • Reaction Mix Preparation : Prepare a master mix for the reactions. For each well, the mix will contain the AK Developer, Converter, and Probe in AK Assay Buffer. A separate "Background Control Mix" should be prepared without the ADP Substrate.

Component Reaction Mix (per well) Background Control Mix (per well)
AK Assay Buffer44 µL46 µL
AK Developer2 µL2 µL
AK Converter2 µL2 µL
AK Probe2 µL-
ADP Substrate2 µL-
Total Volume 50 µL 50 µL
  • Initiate Reaction :

    • Add 50 µL of the Reaction Mix to the Sample, Reagent Background Control, and Positive Control wells.

    • Add 50 µL of the Background Control Mix to the Standard and Sample Background Control wells.[2]

  • Measurement :

    • Incubate the plate for 5 minutes at room temperature, protected from light.[2]

    • Measure the output in a microplate reader in kinetic mode for 30–60 minutes at room temperature.[2] Record the absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm.

Data Analysis

  • Standard Curve : Plot the values obtained for the ATP standards against the known concentration (nmol/well).

  • Calculate Rate of Reaction : Choose two time points (T1 and T2) within the linear portion of the reaction curve. Obtain the absorbance (R) or fluorescence values for the sample (RS1, RS2) and the reagent background control (RBG1, RBG2).

  • Determine ATP Production : Calculate the change in signal (ΔR) for each sample: ΔR = (RS2 - RBG2) - (RS1 - RBG1). If the sample background control reading is significant, subtract it from the sample reading.

  • Quantify AK1 Activity : Apply the ΔR for your sample to the ATP standard curve to determine the amount of ATP (B) generated during the reaction time (ΔT = T2 - T1).

  • Express Activity : The activity of AK1 in the sample can be calculated as follows:

    • Sample AK Activity = B / (ΔT x V) = nmol/min/mL = mU/mL

      • B = Amount of ATP from the standard curve (nmol).

      • ΔT = Reaction time (T2 - T1) in minutes.

      • V = Original sample volume added to the well (mL).

    One unit of Adenylate Kinase activity is defined as the amount of enzyme that generates 1.0 µmol of ATP per minute at 25°C. The activity can also be normalized to the protein concentration of the cell lysate and expressed as mU/mg of protein.

References

Application Notes and Protocols for Quantitative PCR Analysis of Human AK1 Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylate kinase 1 (AK1) is a crucial enzyme in cellular energy homeostasis, catalyzing the reversible transfer of a phosphoryl group between ATP and AMP (2 ADP ↔ ATP + AMP).[1] This reaction is fundamental for maintaining the balance of adenine (B156593) nucleotides, which is vital for numerous cellular processes. AK1 is highly expressed in tissues with high energy demands, such as skeletal muscle, brain, and erythrocytes.[2] Dysregulation of AK1 expression and activity has been implicated in various pathological conditions, making it a gene of interest in diverse research fields and a potential target for drug development.

These application notes provide a comprehensive guide for the quantitative analysis of human AK1 gene expression using real-time quantitative polymerase chain reaction (qPCR). Included are validated primer sets, detailed experimental protocols, and a description of the key signaling pathways involving AK1.

Quantitative PCR Primers for Human AK1 Gene

Table 1: Commercially Available qPCR Primers for Human AK1

Target GeneVendorCatalog NumberAdditional Information
Human AK1OriGeneHK200659qPCR template standard with primers.[3]
Human AK1Bio-RadqHsaCED0045249PrimePCR™ Probe Assay.

Note: Researchers should always validate primer performance, including efficiency and specificity (melt curve analysis), in their specific experimental system.

AK1 Signaling Pathway

AK1 is a key regulator of cellular energy status, primarily through its role in generating AMP, which acts as a critical second messenger. Under conditions of metabolic stress (e.g., exercise, hypoxia, glucose deprivation), increased ATP consumption leads to a rise in the ADP:ATP ratio. AK1 utilizes two molecules of ADP to generate one molecule of ATP and one molecule of AMP. The resulting increase in the AMP:ATP ratio is a sensitive indicator of cellular energy depletion.

A primary downstream effector of this signal is the AMP-activated protein kinase (AMPK), a master regulator of metabolism.[4][5] Activation of AMPK initiates a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation, glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein synthesis, lipid synthesis).[6]

AK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_AK1 AK1-Mediated Regulation cluster_downstream Downstream Effects Metabolic_Stress Metabolic Stress (e.g., Hypoxia, Exercise, Glucose Deprivation) Two_ADP 2 ADP Metabolic_Stress->Two_ADP Increased ATP Consumption AK1 AK1 (Adenylate Kinase 1) ATP_AMP ATP + AMP AK1->ATP_AMP Two_ADP->AK1 AMP_ATP_Ratio Increased AMP:ATP Ratio ATP_AMP->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Catabolism Increased Catabolism (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolism Stimulates Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism Inhibits

Figure 1. AK1 Signaling Pathway in Cellular Energy Homeostasis.

Experimental Protocols

The following protocols provide a general framework for the quantification of human AK1 gene expression using a two-step RT-qPCR approach with SYBR Green-based detection.

I. RNA Extraction and Quantification

High-quality, intact RNA is essential for accurate gene expression analysis.

  • RNA Extraction: Isolate total RNA from cells or tissues using a commercially available kit (e.g., TRIzol reagent, RNeasy Mini Kit) according to the manufacturer's instructions.

  • DNase Treatment: To eliminate contaminating genomic DNA, treat the extracted RNA with DNase I.

  • RNA Quantification and Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

II. cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In a sterile, nuclease-free tube, combine the following components:

    • 1-2 µg of total RNA

    • 1 µL of oligo(dT) primers or random hexamers

    • 1 µL of dNTP mix (10 mM)

    • Nuclease-free water to a final volume of 10 µL

  • Denaturation: Heat the mixture at 65°C for 5 minutes, then immediately place on ice for at least 1 minute.

  • Reverse Transcription Reaction: Add the following components to the denatured RNA mixture:

    • 4 µL of 5X reaction buffer

    • 1 µL of reverse transcriptase (e.g., M-MLV Reverse Transcriptase)

    • 1 µL of RNase inhibitor

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Incubate the reaction at 42°C for 60 minutes, followed by inactivation of the reverse transcriptase at 70°C for 15 minutes.

  • Storage: The resulting cDNA can be stored at -20°C.

III. Quantitative PCR (qPCR)
  • Reaction Setup: Prepare a master mix for the number of reactions required (including no-template controls and samples in triplicate). For each 20 µL reaction:

    • 10 µL of 2X SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of cDNA template (diluted 1:10)

    • 6 µL of nuclease-free water

  • Plate Setup: Aliquot the master mix into a 96-well qPCR plate and add the cDNA templates. Include no-template controls (NTC) for each primer set by substituting water for the cDNA template.

  • qPCR Cycling Conditions: Perform the qPCR in a real-time PCR instrument with the following cycling conditions:

    Table 2: Typical SYBR Green qPCR Cycling Protocol

StepTemperatureTimeCycles
Polymerase Activation95°C10 minutes1
Denaturation95°C15 seconds40
Annealing/Extension60°C60 seconds
Melt Curve AnalysisInstrument SpecificInstrument Specific1
  • Data Analysis:

    • The relative expression of the AK1 gene can be calculated using the ΔΔCt method, normalizing the expression to a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Analyze the melt curve to ensure the amplification of a single, specific product.

Experimental Workflow

The overall workflow for qPCR-based analysis of AK1 gene expression is depicted below.

qPCR_Workflow Sample_Collection 1. Sample Collection (Cells or Tissues) RNA_Extraction 2. Total RNA Extraction and DNase Treatment Sample_Collection->RNA_Extraction QC 3. RNA Quality Control (Concentration, Purity, Integrity) RNA_Extraction->QC cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) QC->cDNA_Synthesis qPCR_Setup 5. qPCR Reaction Setup (SYBR Green Master Mix, Primers, cDNA) cDNA_Synthesis->qPCR_Setup qPCR_Run 6. Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 7. Data Analysis (ΔΔCt Method, Melt Curve) qPCR_Run->Data_Analysis

Figure 2. Experimental Workflow for qPCR Analysis of AK1 Gene Expression.

Conclusion

This document provides a comprehensive guide for researchers interested in quantifying the expression of the human AK1 gene. By utilizing the provided information on qPCR primers, understanding the key signaling pathways, and following the detailed experimental protocols, scientists can obtain accurate and reproducible data on AK1 gene expression. This will aid in elucidating the role of AK1 in health and disease and support the development of novel therapeutic strategies.

References

Application Notes and Protocols for AK1 Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the selection of primary antibodies and a comprehensive protocol for the successful detection of Adenylate Kinase 1 (AK1) in human, mouse, and rat tissues and cell lines via western blotting.

Introduction to Adenylate Kinase 1 (AK1)

Adenylate Kinase 1 (AK1) is a crucial enzyme in cellular energy homeostasis.[1][2][3] It is a small, ubiquitous enzyme that catalyzes the reversible transfer of a phosphate (B84403) group between ATP and AMP to form two molecules of ADP.[3][4] This function is vital for maintaining the balance of adenine (B156593) nucleotides, which is essential for nucleic acid synthesis, metabolic regulation, and cellular signaling.[2] AK1 is highly expressed in tissues with high energy demands, such as skeletal muscle, brain, and erythrocytes.[1][5][6] Dysregulation of AK1 activity has been associated with various diseases, including hemolytic anemia, myopathy, and neurodegenerative disorders.[1][2] The calculated molecular weight of AK1 is approximately 22 kDa.[7]

Antibody Selection for AK1 Western Blotting

The selection of a highly specific and sensitive primary antibody is critical for the successful detection of AK1 by western blotting. Below is a summary of commercially available monoclonal and polyclonal antibodies that have been cited or validated for this application. It is recommended to test a few antibodies to determine the best performer for your specific sample type and experimental conditions.

Table 1: Commercially Available Antibodies for AK1 Western Blotting

Antibody/CloneHost SpeciesClonalityManufacturerCatalog NumberRecommended Dilution (WB)Reactivity
OTI19G4MouseMonoclonalOriGeneTA500320S1:2000Human
14978-1-APRabbitPolyclonalProteintech14978-1-AP1:500-1:3000Human, Mouse, Rat
PolyclonalRabbitPolyclonalElabscienceE-AB-600391:500-1:2000Human, Mouse, Rat
6A10MouseMonoclonalCusabioCSB-MA0015081:500-1:2500Human
PAT7E9ATMouseMonoclonalProspec BioANT-676Not SpecifiedHuman
M2MouseMonoclonalMyBioSourceMBS622608Not SpecifiedHuman
3G8-1B11MouseMonoclonalAviva Systems BiologyOAAL00010Not SpecifiedHuman, Mouse

Note: Recommended dilutions are starting points and should be optimized for individual experimental conditions.

Experimental Protocols

This section provides a detailed protocol for western blotting of AK1.

A. Sample Preparation (Cell Lysates)
  • Wash cultured cells with ice-cold Phosphate Buffered Saline (PBS).

  • Aspirate PBS and add radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to the cells.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Add 2x Laemmli sample buffer to the lysate at a 1:1 ratio and heat at 95-100°C for 5 minutes.

B. SDS-PAGE and Protein Transfer
  • Load 20-30 µg of protein lysate per well onto a 12% SDS-polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor migration.

  • Run the gel at 120V for 1-1.5 hours or until the dye front reaches the bottom of the gel.[8]

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Perform the transfer at 100V for 1 hour in a wet transfer system, or follow the manufacturer's instructions for a semi-dry system.

C. Immunodetection
  • Following transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with the primary antibody (refer to Table 1 for recommended dilutions) in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system. AK1 should appear as a band at approximately 22 kDa.[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the central role of AK1 in cellular energy metabolism and the general workflow for western blotting.

AK1_Signaling_Pathway cluster_energy Cellular Energy Homeostasis cluster_downstream Downstream Signaling ATP ATP AK1 AK1 ATP->AK1 ADP ADP AMP AMP AMP->AK1 AMPK AMPK AMP->AMPK Activates AK1->ADP 2 Metabolic_Regulation Metabolic Regulation (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Metabolic_Regulation Regulates

Caption: AK1's role in energy homeostasis.

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Lysis & Quantification) SDS_PAGE 2. SDS-PAGE (Protein Separation by Size) Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (Gel to PVDF Membrane) SDS_PAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (Anti-AK1) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Detection (ECL Substrate & Imaging) Secondary_Ab->Detection Result Result: Band at ~22 kDa Detection->Result

Caption: Western Blotting workflow for AK1.

References

Application Notes and Protocols for Studying AK1 Deficiency Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adenylate Kinase 1 (AK1) in Cellular Energetics

Adenylate kinase 1 (AK1) is a crucial cytosolic enzyme that maintains cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ↔ ATP + AMP.[1][2] This reaction serves two primary functions: energy buffering during high metabolic demand and generating AMP, a critical metabolic signal that activates AMP-activated protein kinase (AMPK).[1][2][3] AK1 deficiency has been linked to several human diseases, including hemolytic anemia and compromised cellular function under metabolic stress.[4][5][6] Animal models, particularly knockout mice, are indispensable tools for investigating the pathophysiology of AK1 deficiency and for the preclinical evaluation of potential therapeutic interventions.

Featured Animal Model: AK1 Knockout Mouse (Ak1-/-)

The most widely used animal model is the AK1 knockout (Ak1-/-) mouse. These mice are generated using targeted mutagenesis, typically by homologous recombination in embryonic stem cells to delete critical exons (e.g., exons 3-5) of the Ak1 gene.[7][8]

General Characteristics:

  • Viability: Ak1-/- mice are viable and fertile.[4]

  • Baseline Phenotype: Under normal housing and non-stress conditions, they exhibit no overt developmental or physiological abnormalities.[8]

  • Stress-Induced Phenotype: The physiological consequences of AK1 deficiency become apparent under conditions of metabolic stress, such as intense exercise, hypoxia, or ischemia-reperfusion injury.[1][2][4][5]

Phenotypic Consequences of AK1 Deficiency

Skeletal Muscle

In skeletal muscle, AK1 is the predominant isoform. Its deficiency leads to a disrupted energetic economy.[5][8] While contractile performance can be maintained under moderate conditions, it comes at a higher energetic cost, with an increased rate of ATP turnover per contraction.[8] During high energy demands, AK1 deficiency results in a significant accumulation of free ADP.[3] Furthermore, the tempered production of AMP can alter metabolic signaling, potentially affecting AMPK activation.[3]

Cardiac Muscle

The heart heavily relies on efficient energy transfer. In Ak1-/- hearts:

  • Normal Conditions: Baseline adenine (B156593) nucleotide levels, ATP turnover, and creatine (B1669601) kinase (CK) phosphotransfer are largely normal.[1][2]

  • Ischemia-Reperfusion (I/R) Injury: Ak1-/- hearts show reduced tolerance to ischemic stress, with an accelerated loss of contractile force at the onset of ischemia.[7] They exhibit compromised energetics, lower ATP levels, and impaired recovery of coronary flow post-ischemia.[1][2][9][10] This is partly due to blunted generation of AMP and adenosine, a key cardioprotective signaling molecule.[9][11]

Vascular System

AK1 plays a vital role in coupling myocardial metabolism with coronary blood flow.[9][10] Deletion of the Ak1 gene blunts vascular adenylate kinase activity, compromises the relationship between heart contractility and coronary flow, and leads to inadequate coronary reflow after ischemia.[4][9][10] This deficit impairs the transduction of metabolic stress signals into an appropriate vasodilatory response.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies using Ak1-/- mice compared to wild-type (WT) controls.

Table 1: Adenine Nucleotide Levels in Heart Tissue Post Ischemia-Reperfusion

Nucleotide Genotype Concentration (nmol/mg protein) Source
ATP WT 13.5 ± 0.5 [7]
Ak1-/- 10.4 ± 0.8 [7]
ADP WT 3.5 ± 0.1 [7]
Ak1-/- 2.9 ± 0.2 [7]
AMP WT 0.50 ± 0.04 [7]
Ak1-/- 0.64 ± 0.23 [7]
Total Adenine Nucleotides WT Not specified, but 20% higher than Ak1-/- [7]

| | Ak1-/- | Reduced by 20% vs. WT |[7] |

Table 2: Vascular Enzyme Activity and Nucleotide Levels

Parameter Genotype Value Source
Vascular AK Activity WT 0.25 ± 0.04 µmol/min/mg protein [9]
(Aorta) Ak1-/- 0.08 ± 0.02 µmol/min/mg protein [9]
Vascular CK Activity WT 0.17 ± 0.04 µmol/min/mg protein [9]
(Aorta) Ak1-/- 0.19 ± 0.05 µmol/min/mg protein [9]
AK/CK Activity Ratio WT 1.45 ± 0.12 [9]
Ak1-/- 0.42 ± 0.13 [9]
Vascular AMP (Ischemia) WT 2.56 ± 0.24 nmol/mg protein [9]

| | Ak1-/- | 0.93 ± 0.11 nmol/mg protein |[9] |

Table 3: Myocardial Energetic Ratios Post Ischemia-Reperfusion

Ratio Genotype Value Source
ATP/Pi WT 0.6 ± 0.1 [7]
Ak1-/- 0.3 ± 0.1 [7]
CrP/Pi WT 2.1 ± 0.4 [7]

| (Creatine Phosphate/Pi) | Ak1-/- | 1.1 ± 0.2 |[7] |

Key Signaling Pathways Affected by AK1 Deficiency

AK1 is a critical node in metabolic signaling, primarily through its production of AMP.

AK1_Signaling_Pathway AK1-Mediated AMP Signaling cluster_AK1_Reaction AK1 Catalysis cluster_Downstream Downstream Effects cluster_Deficiency In AK1 Deficiency ADP 2 ADP AK1 AK1 ADP->AK1 ATP_AMP ATP + AMP AMP ↑ AMP ATP_AMP->AMP Signal Generation AK1->ATP_AMP AMPK AMPK Activation AMP->AMPK Adenosine ↑ Adenosine AMP->Adenosine Vaso Vasodilation / Cardioprotection Adenosine->Vaso Blunted_AMP Blunted AMP Signal Blunted_Adenosine Reduced Adenosine Blunted_AMP->Blunted_Adenosine Blunted_Response Impaired Stress Response Blunted_Adenosine->Blunted_Response Experimental_Workflow cluster_Animal Animal Model cluster_Intervention Intervention cluster_DataCollection Data & Sample Collection cluster_Analysis Downstream Analysis cluster_Output Data Interpretation Animal Ak1-/- and WT Mice Stress Metabolic Stress (e.g., Ischemia, Hypoxia, Exercise) Animal->Stress Baseline Baseline (Normoxia) Animal->Baseline Physiology In Vivo / Ex Vivo Physiological Measures (e.g., Cardiac Function, Coronary Flow) Stress->Physiology Baseline->Physiology Tissues Tissue Collection (Heart, Muscle, Aorta) Freeze-Clamp Physiology->Tissues HPLC HPLC (Nucleotides) Tissues->HPLC EnzymeAssay Enzyme Assays (AK, CK Activity) Tissues->EnzymeAssay NMR NMR Spectroscopy (Metabolic Flux, Energetic Ratios) Tissues->NMR WesternBlot Western Blot (Protein Expression) Tissues->WesternBlot Output Phenotypic Characterization & Mechanistic Insight HPLC->Output EnzymeAssay->Output NMR->Output WesternBlot->Output

References

Application Notes and Protocols for High-Throughput Screening of Adenylate Kinase 1 (AK1) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylate Kinase 1 (AK1) is a key enzyme in cellular energy homeostasis, catalyzing the reversible reaction: 2 ADP ↔ ATP + AMP. This function places AK1 at the heart of cellular energy metabolism and signaling, making it a potential therapeutic target for a variety of diseases. The development of high-throughput screening (HTS) assays for AK1 modulators is crucial for the discovery of novel therapeutic agents. These application notes provide an overview of the principles, methodologies, and data interpretation for the identification and characterization of AK1 inhibitors and activators in a high-throughput format.

Signaling Pathways Involving AK1

AK1 is a critical node in the cellular energy-sensing network. Its activity directly influences the AMP:ATP ratio, a key indicator of cellular energy status. An increase in this ratio activates AMP-activated protein kinase (AMPK), a master regulator of metabolism that switches on catabolic pathways to generate ATP and switches off anabolic pathways that consume ATP. Furthermore, AK1-dependent regulation of adenine (B156593) nucleotide levels can influence the activity of ATP-sensitive potassium (KATP) channels, linking cellular metabolism to electrical excitability in various cell types.

AK1_Signaling_Pathway cluster_0 Cellular Stress cluster_1 AK1-Mediated Regulation cluster_2 Downstream Effects High Energy Demand High Energy Demand Low ATP Low ATP High Energy Demand->Low ATP High ADP High ADP Low ATP->High ADP 2 ADP 2 ADP High ADP->2 ADP AK1 AK1 ATP + AMP ATP + AMP AK1->ATP + AMP 2 ADP->AK1 AMPK AMPK ATP + AMP->AMPK High AMP/ATP ratio KATP_channel KATP_channel ATP + AMP->KATP_channel Altered ATP/ADP ratio Metabolic Regulation Metabolic Regulation AMPK->Metabolic Regulation Cellular Excitability Cellular Excitability KATP_channel->Cellular Excitability

Caption: AK1 Signaling Pathway.

High-Throughput Screening (HTS) for AK1 Modulators: An Overview

The primary goal of an HTS campaign for AK1 modulators is to rapidly screen large compound libraries to identify "hits"—compounds that either inhibit or activate AK1 activity. The choice of assay is critical and should be robust, reproducible, and amenable to automation.

Experimental Workflow for HTS

A typical HTS workflow for identifying AK1 modulators involves several stages, from primary screening to hit confirmation and characterization.

HTS_Workflow cluster_workflow HTS Workflow for AK1 Modulators Primary_Screen Primary Screen (Single Concentration) Hit_Confirmation Hit Confirmation (Re-testing) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50/EC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Orthogonal Methods) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: HTS Experimental Workflow.

Data Presentation: Quantitative Analysis of AK1 Inhibitors

The following table summarizes the inhibitory activity of known AK1 modulators. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity under the specified assay conditions.

CompoundTargetAssay TypeIC50 (µM)Notes
Diadenosine Tetraphosphate (Ap4A) Adenylate KinaseBiochemical5.0A known endogenous inhibitor of AK.[1]
Diadenosine Pentaphosphate (Ap5A) Adenylate KinaseBiochemical~2.0A potent and well-characterized inhibitor of AK, often used as a positive control.[2]
Diadenosine Hexaphosphate (Ap6A) Adenylate KinaseBiochemical500Shows significantly lower potency compared to Ap4A and Ap5A.[1]
Quercetin (B1663063) Multiple TargetsCell-based (Injury)163.25This value reflects the concentration to reduce cell injury and is not a direct measure of AK1 inhibition.[3]
Quercetin Multiple TargetsCell-based (Growth)~7.7This value reflects the concentration to inhibit HL-60 cell growth by 50%.[4]

Experimental Protocols

Biochemical HTS Assay for AK1 Inhibitors (Luminescence-Based)

This protocol describes a luciferase-based assay to measure the production of ATP by AK1, which is suitable for HTS in 384-well format.

Principle:

The forward reaction of AK1 (2 ADP → ATP + AMP) is monitored. The newly synthesized ATP is used by luciferase to generate a luminescent signal, which is inversely proportional to the activity of an AK1 inhibitor.

Materials:

  • Recombinant human AK1 enzyme

  • Adenosine (B11128) 5'-diphosphate (ADP)

  • ATP detection reagent (e.g., a commercial luciferase/luciferin-based kit)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1% BSA)

  • Test compounds and control inhibitors (e.g., Ap5A)

  • 384-well white, opaque plates

Protocol:

  • Compound Plating: Dispense 50 nL of test compounds and controls dissolved in DMSO into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of AK1 enzyme solution (e.g., 10 ng/µL in assay buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 5 µL of ADP substrate solution (e.g., 100 µM in assay buffer) to each well to initiate the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 30 minutes.

  • ATP Detection: Add 10 µL of ATP detection reagent to each well.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and then measure luminescence using a plate reader.

Cell-Based HTS Assay for AK1 Modulators

This protocol describes a cell-based assay to assess the impact of AK1 modulators on cellular ATP levels.

Principle:

Cells are treated with test compounds, and the total intracellular ATP content is measured as an indicator of AK1 activity and overall cellular metabolic health.

Materials:

  • A suitable cell line with detectable AK1 activity (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • Test compounds and controls

  • Cell-based ATP detection reagent (e.g., a commercial kit that lyses cells and measures ATP)

  • 384-well clear-bottom, white-walled plates

Protocol:

  • Cell Seeding: Seed cells into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium and incubate overnight.

  • Compound Addition: Add 100 nL of test compounds and controls to the wells.

  • Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 1 to 24 hours) at 37°C in a CO2 incubator.

  • ATP Measurement:

    • Equilibrate the plate to room temperature.

    • Add 20 µL of the cell-based ATP detection reagent to each well.

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Detection: Measure luminescence using a plate reader.

Conclusion

The methodologies and protocols outlined in these application notes provide a robust framework for the high-throughput screening and identification of novel AK1 modulators. The combination of biochemical and cell-based assays is essential for a comprehensive understanding of compound activity, from direct enzyme interaction to cellular efficacy. The successful implementation of these assays will accelerate the discovery of new chemical probes to elucidate the biological roles of AK1 and to develop potential therapeutic agents for a range of human diseases.

References

Visualizing Adenylate Kinase 1 (AK1) in Living Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of current and proposed techniques for visualizing Adenylate Kinase 1 (AK1) in living cells. The protocols and data presented are intended to guide researchers in selecting and implementing the most suitable methods for their experimental needs, from basic localization studies to dynamic activity assays.

Introduction

Adenylate Kinase 1 (AK1) is a key enzyme in cellular energy homeostasis, catalyzing the reversible reaction 2 ADP ⇔ ATP + AMP. Its activity is crucial for maintaining the cellular energy charge and for generating AMP, a critical second messenger in signaling pathways that regulate metabolic processes, such as the AMP-activated protein kinase (AMPK) pathway. Visualizing the localization and activity of AK1 in real-time within living cells is essential for understanding its role in normal physiology and in disease states, including metabolic disorders and cancer. This document outlines two primary approaches for AK1 visualization: direct visualization of protein localization using fluorescent protein tagging and a proposed method for monitoring its enzymatic activity using a genetically encoded FRET-based biosensor.

I. Direct Visualization of AK1 Localization using EGFP Tagging

A well-established method to study the subcellular distribution and dynamics of AK1 is through the use of fluorescent protein fusions. Enhanced Green Fluorescent Protein (EGFP) is a commonly used tag due to its brightness and photostability.

Quantitative Data: Comparison of Fluorescent Proteins

The choice of fluorescent protein is critical for successful live-cell imaging. The following table summarizes the photophysical properties of EGFP and other common fluorescent proteins that could be used for tagging AK1.

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Quantum YieldExtinction Coefficient (M⁻¹cm⁻¹)Relative BrightnessPhotostability (t₁/₂ in s)
EGFP 4885070.6056,00033.6~100
mEmerald 4875090.6857,50039.1~150
mVenus 5155280.5792,20052.6~80
mCherry 5876100.2272,00015.8>200
mTagBFP2 4024570.6352,00032.8~50

Data compiled from various sources. Brightness is the product of the quantum yield and the extinction coefficient. Photostability is an approximate value and can vary depending on imaging conditions.

Experimental Protocol: Cloning and Expression of EGFP-AK1 in Mammalian Cells

This protocol outlines the steps for creating a mammalian expression vector for EGFP-tagged human AK1 and its expression in cultured cells for fluorescence microscopy.

Materials:

  • Human AK1 cDNA

  • pEGFP-N1 or pEGFP-C1 mammalian expression vector (or similar)

  • Restriction enzymes (e.g., XhoI and BamHI, check vector's multiple cloning site)

  • T4 DNA Ligase

  • Competent E. coli (e.g., DH5α)

  • Plasmid purification kit

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture reagents

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Glass-bottom imaging dishes

  • Fluorescence microscope

Protocol:

  • Primer Design and PCR Amplification:

    • Design PCR primers to amplify the full-length human AK1 coding sequence.

    • Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site of the pEGFP vector. Ensure the AK1 sequence will be in-frame with the EGFP tag.

    • Perform PCR to amplify the AK1 insert.

  • Vector and Insert Preparation:

    • Digest both the pEGFP vector and the purified AK1 PCR product with the selected restriction enzymes.

    • Purify the digested vector and insert using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the digested pEGFP vector, the AK1 insert, and T4 DNA Ligase. Incubate as recommended by the manufacturer.

  • Transformation and Plasmid Purification:

    • Transform the ligation mixture into competent E. coli.

    • Select for positive colonies on antibiotic-containing agar (B569324) plates.

    • Inoculate a liquid culture from a single colony and grow overnight.

    • Purify the plasmid DNA using a maxiprep or miniprep kit.

    • Verify the correct insertion and sequence of AK1 by Sanger sequencing.

  • Cell Culture and Transfection:

    • Plate mammalian cells on glass-bottom imaging dishes 24 hours before transfection to reach 70-80% confluency.

    • Transfect the cells with the pEGFP-AK1 plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Live-Cell Imaging:

    • 24-48 hours post-transfection, replace the culture medium with imaging medium (e.g., phenol (B47542) red-free DMEM).

    • Visualize the localization of EGFP-AK1 using a fluorescence microscope equipped with a 488 nm laser line for excitation and an appropriate emission filter (e.g., 500-550 nm).

    • Acquire images using a high-sensitivity camera. For dynamic studies, time-lapse imaging can be performed.

Experimental Workflow: EGFP-AK1 Visualization

EGFP_AK1_Workflow cluster_cloning Molecular Cloning cluster_cell_culture Cell Biology cluster_imaging Microscopy PCR PCR Amplification of AK1 Digest Restriction Digest PCR->Digest Ligation Ligation into pEGFP vector Digest->Ligation Transform Transformation & Plasmid Prep Ligation->Transform Transfection Transfection into Mammalian Cells Transform->Transfection Expression Protein Expression (24-48h) Transfection->Expression Imaging Live-Cell Fluorescence Imaging Expression->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Workflow for visualizing AK1 localization using EGFP tagging.

II. Proposed Genetically Encoded FRET Biosensor for AK1 Activity

While direct tagging of AK1 reveals its location, it does not report on its enzymatic activity. To visualize the spatio-temporal dynamics of AK1 activity, a genetically encoded biosensor based on Förster Resonance Energy Transfer (FRET) can be developed. Although a specific, validated AK1 FRET biosensor is not yet described in the literature, a design can be proposed based on successful biosensors for other kinases.

Principle of a Proposed AK1 FRET Biosensor

The proposed biosensor, tentatively named "AKtiv," would consist of a substrate peptide for AK1 and a phospho-adenosine binding domain (PABD) flanked by a FRET pair of fluorescent proteins, such as a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP).

  • Inactive State: In the absence of high AK1 activity, the substrate peptide is not phosphorylated. The biosensor exists in an "open" conformation, keeping the CFP and YFP far apart, resulting in low FRET.

  • Active State: When AK1 is active, it phosphorylates the substrate peptide within the biosensor. This phosphorylated peptide then binds to the PABD, causing a conformational change that brings CFP and YFP into close proximity, leading to a high FRET signal.

The ratio of YFP to CFP emission can then be used as a readout of AK1 activity.

Signaling Pathway: AK1 Activity and FRET Biosensor

AK1_FRET_Biosensor cluster_inactive Low AK1 Activity cluster_active High AK1 Activity Inactive_Biosensor Open Conformation (CFP and YFP distant) Low_FRET Low FRET Inactive_Biosensor->Low_FRET Excitation of CFP Phosphorylation Phosphorylation of Substrate Inactive_Biosensor->Phosphorylation Active_Biosensor Closed Conformation (CFP and YFP close) High_FRET High FRET Active_Biosensor->High_FRET Excitation of CFP AK1_active Active AK1 AK1_active->Phosphorylation Phosphorylation->Active_Biosensor

Caption: Principle of a proposed FRET biosensor for AK1 activity.

Experimental Protocol: Using a Proposed AK1 FRET Biosensor

This protocol is a general guideline for using a FRET-based kinase activity reporter and would need to be optimized for the specific "AKtiv" biosensor.

Materials:

  • Mammalian expression vector containing the "AKtiv" biosensor cDNA

  • Mammalian cell line

  • Cell culture and transfection reagents

  • Glass-bottom imaging dishes

  • Fluorescence microscope equipped for FRET imaging (e.g., with CFP and YFP filter sets and a beam splitter)

  • Image analysis software capable of ratiometric FRET analysis

Protocol:

  • Transfection: Transfect the mammalian cells with the "AKtiv" biosensor plasmid as described in the EGFP-AK1 protocol.

  • Live-Cell Imaging Setup:

    • 24-48 hours post-transfection, place the cells on the microscope stage with environmental control (37°C, 5% CO₂).

    • Use an imaging medium that supports cell health for the duration of the experiment.

  • Image Acquisition:

    • Acquire two images sequentially or simultaneously:

      • CFP channel: Excite with a CFP excitation wavelength (e.g., 430 nm) and collect emission in the CFP range (e.g., 460-500 nm).

      • FRET channel (YFP emission): Excite with the same CFP wavelength and collect emission in the YFP range (e.g., 520-550 nm).

    • It is also advisable to acquire a YFP channel image (YFP excitation, YFP emission) to confirm biosensor expression.

  • Image Analysis:

    • Perform background subtraction on both CFP and FRET channel images.

    • Calculate the FRET ratio image by dividing the FRET channel image by the CFP channel image on a pixel-by-pixel basis.

    • The resulting ratio image will represent the relative AK1 activity, where higher ratios indicate higher activity.

    • Use pseudo-coloring to visualize the spatial distribution of AK1 activity.

III. AK1 in Cellular Signaling

Understanding the signaling context of AK1 is crucial for interpreting visualization data. AK1 is a central node in cellular energy sensing and signaling.

Signaling Pathway: AK1, AMPK, and KATP Channels

AK1_Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., Hypoxia, Exercise) ADP_increase Increased [ADP] Metabolic_Stress->ADP_increase AK1 AK1 ADP_increase->AK1 KATP_channel KATP Channel ADP_increase->KATP_channel opens ATP_AMP 2 ADP <=> ATP + AMP AK1->ATP_AMP AMP_increase Increased [AMP] ATP_AMP->AMP_increase AMPK AMPK AMP_increase->AMPK activates Energy_Production Increased Energy Production AMPK->Energy_Production Energy_Consumption Decreased Energy Consumption AMPK->Energy_Consumption Hyperpolarization Membrane Hyperpolarization KATP_channel->Hyperpolarization Cellular_Response Cellular Response (e.g., Vasodilation) Hyperpolarization->Cellular_Response

Caption: AK1's role in the AMPK and KATP channel signaling pathways.

IV. Summary and Future Directions

The visualization of AK1 in living cells is a rapidly advancing field. While direct fluorescent tagging provides valuable information on protein localization and dynamics, the development of robust and specific activity biosensors will be a key future direction. The proposed "AKtiv" biosensor, based on established FRET principles, offers a promising avenue for such development. The combination of these advanced imaging techniques with genetic and pharmacological perturbations will undoubtedly provide deeper insights into the critical role of AK1 in cellular metabolism and signaling, paving the way for novel therapeutic strategies targeting this important enzyme.

Application Notes and Protocols for Immunoprecipitation of Adenylate Kinase 1 (AK1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylate Kinase 1 (AK1) is a crucial enzyme in cellular energy homeostasis, catalyzing the reversible transfer of a phosphate (B84403) group between ATP and AMP to generate two molecules of ADP. This function places AK1 at the heart of cellular energy sensing and metabolic regulation. Dysregulation of AK1 activity has been implicated in various pathological conditions, making it a significant target for research and drug development. Immunoprecipitation (IP) of AK1 is a key technique for isolating the protein from complex cellular lysates. This allows for the study of its expression, post-translational modifications, and interactions with other proteins, providing valuable insights into its physiological and pathological roles. Co-immunoprecipitation (co-IP) can further elucidate the AK1 interactome, revealing its involvement in various signaling pathways.

Application Notes

Target Audience: This protocol is designed for researchers in molecular biology, cell biology, and drug discovery who are interested in studying AK1.

Key Applications:

  • Protein Expression Analysis: Isolate AK1 from cell or tissue lysates to determine its relative abundance under different experimental conditions via subsequent Western blotting.

  • Post-Translational Modification Studies: Enriched AK1 can be analyzed by mass spectrometry or specific antibodies to identify modifications such as phosphorylation or acetylation, which can regulate its activity and interactions.

  • Protein-Protein Interaction Analysis (Co-IP): Identify novel binding partners of AK1 to understand its role in cellular signaling networks. This is particularly relevant for drug development professionals seeking to understand the broader impact of modulating AK1 activity. Known interactors of AK1 include proteins involved in muscle function (TRIM63), transcriptional regulation (MLL3), and signal transduction (FHL2).

  • Enzymatic Activity Assays: Immunoprecipitated AK1 can be used in in-vitro kinase assays to assess its enzymatic activity under various conditions or in the presence of potential inhibitors.

Critical Parameters and Optimization:

  • Antibody Selection: The success of the immunoprecipitation heavily relies on the specificity and affinity of the primary antibody. It is crucial to use an antibody validated for IP. Several commercial antibodies are available and should be tested for optimal performance.

  • Lysis Buffer Selection: As a cytosolic protein, AK1 is readily accessible. A non-denaturing lysis buffer, such as one containing NP-40 or Triton X-100, is recommended to preserve protein-protein interactions for co-IP studies. For simply isolating AK1, a stronger buffer like RIPA can be used, but it may disrupt protein complexes.

  • Controls: Appropriate controls are essential for interpreting the results. These include an isotype control (using a non-specific IgG of the same isotype as the primary antibody) to assess non-specific binding to the beads and antibody, and a mock IP (beads only, no primary antibody) to identify proteins that bind non-specifically to the beads. An input control (a small fraction of the total cell lysate) should also be run on the subsequent Western blot to verify the presence of AK1 in the starting material.

Experimental Protocols

Reagents and Buffers
Reagent/BufferCompositionStorage
Non-denaturing Lysis Buffer 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, Protease and Phosphatase Inhibitor Cocktail (add fresh)4°C
RIPA Lysis Buffer (optional) 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease and Phosphatase Inhibitor Cocktail (add fresh)4°C
Wash Buffer Identical to the chosen lysis buffer, but without protease and phosphatase inhibitors.4°C
Elution Buffer 1X SDS-PAGE Sample Buffer (for Western blotting) or 0.1 M Glycine-HCl, pH 2.5 (for native protein elution)Room Temperature
Anti-AK1 Antibody Refer to manufacturer's datasheet for recommended dilution.-20°C or 4°C
Control IgG Isotype-matched IgG at the same concentration as the primary antibody.-20°C or 4°C
Protein A/G Magnetic Beads Commercially available slurry.4°C
Quantitative Recommendations
ParameterRecommended Starting AmountRange for Optimization
Total Protein Lysate 1 mg0.5 - 2 mg
Anti-AK1 Antibody 2 µg1 - 5 µg
Protein A/G Magnetic Beads 20 µL of slurry15 - 30 µL
Lysis Buffer Volume 1 mL per 10^7 cells-
Incubation Time (Antibody-Lysate) 4 hours to overnight2 hours - overnight
Incubation Time (Beads) 1 hour1 - 2 hours
Step-by-Step Immunoprecipitation Protocol

1. Cell Lysis

  • Culture and treat cells as required for your experiment.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Add ice-cold lysis buffer to the plate (e.g., 1 mL per 10 cm dish).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

2. Pre-clearing the Lysate (Optional but Recommended)

  • To the cleared lysate, add 10-15 µL of Protein A/G magnetic beads.

  • Incubate with gentle rotation for 1 hour at 4°C.

  • Place the tube on a magnetic rack and transfer the supernatant to a new pre-chilled tube. This pre-cleared lysate is now ready for immunoprecipitation.

3. Immunoprecipitation

  • Adjust the volume of the pre-cleared lysate with lysis buffer to achieve the desired total protein amount (e.g., 1 mg) in a final volume of 500 µL to 1 mL.

  • Add the recommended amount of anti-AK1 primary antibody (e.g., 2 µg). For the negative control, add the same amount of isotype control IgG to a separate tube.

  • Incubate with gentle rotation for 4 hours to overnight at 4°C.

4. Immune Complex Capture

  • Add the recommended volume of Protein A/G magnetic beads (e.g., 20 µL of slurry) to the lysate-antibody mixture.

  • Incubate with gentle rotation for 1-2 hours at 4°C.

5. Washing

  • Place the tube on a magnetic rack to pellet the beads. Carefully aspirate and discard the supernatant.

  • Resuspend the beads in 500 µL of ice-cold wash buffer.

  • Repeat the wash step three to five times to remove non-specifically bound proteins.

6. Elution

  • After the final wash, remove all residual wash buffer.

  • For Western Blotting: Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the protein. Place the tube on a magnetic rack and collect the supernatant containing the eluted protein.

  • For Native Protein Elution: Resuspend the beads in 50-100 µL of 0.1 M Glycine-HCl, pH 2.5. Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads with a magnetic rack and transfer the supernatant to a new tube. Immediately neutralize the eluate by adding 1/10th volume of 1 M Tris-HCl, pH 8.5.

7. Analysis

The eluted proteins can now be analyzed by Western blotting, mass spectrometry, or enzymatic assays.

Visualizations

Immunoprecipitation_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis cell_culture 1. Cell Culture & Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis centrifugation 3. Clarification by Centrifugation cell_lysis->centrifugation pre_clearing 4. Pre-clearing with Beads (Optional) centrifugation->pre_clearing antibody_incubation 5. Incubate with Anti-AK1 Antibody pre_clearing->antibody_incubation bead_capture 6. Capture with Protein A/G Beads antibody_incubation->bead_capture washing 7. Wash Beads bead_capture->washing elution 8. Elute AK1 Protein washing->elution analysis Western Blot, Mass Spectrometry, etc. elution->analysis

Caption: Workflow for the immunoprecipitation of AK1 protein.

AK1_Signaling_Pathway cluster_energy Energy Homeostasis cluster_interactors Protein Interactions (Co-IP Targets) AK1 AK1 ADP ADP AK1->ADP FHL2 FHL2 (Signal Transduction) AK1->FHL2 interacts with MLL3 MLL3 (Transcriptional Regulation) AK1->MLL3 interacts with TRIM63 TRIM63 (Muscle Atrophy) AK1->TRIM63 interacts with ATP ATP ATP->AK1 AMP AMP AMP->AK1

Caption: Putative signaling and interaction network of AK1.

Unlocking the Regulatory Landscape of Adenylate Kinase 1: A Guide to Mass Spectrometry-Based PTM Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular energetics and signaling, Adenylate Kinase 1 (AK1) plays a pivotal role in maintaining nucleotide homeostasis. The function of this critical enzyme is dynamically regulated by a variety of post-translational modifications (PTMs). Understanding these modifications is paramount for researchers in cellular metabolism, signaling, and drug development. This comprehensive application note provides detailed protocols and insights into the use of mass spectrometry for the identification and characterization of AK1 PTMs, offering a valuable resource for scientists seeking to unravel the complexities of AK1 regulation.

Introduction to Adenylate Kinase 1 and its Post-Translational Modifications

Adenylate kinase 1 (AK1) is a key enzyme that catalyzes the reversible transfer of a phosphoryl group from ATP to AMP, yielding two molecules of ADP. This reaction is central to cellular energy metabolism and the regulation of adenine (B156593) nucleotide ratios. The functional state of AK1 is intricately controlled by various PTMs, which can alter its enzymatic activity, subcellular localization, and protein-protein interactions. Mass spectrometry has emerged as an indispensable tool for the precise identification and quantification of these modifications.

This document outlines the known PTMs of human AK1 identified to date and provides detailed experimental workflows for their characterization using mass spectrometry.

Identified Post-Translational Modifications of Human AK1

A variety of post-translational modifications have been experimentally identified on human Adenylate Kinase 1 (UniProtKB: P00568). These modifications, occurring at specific amino acid residues, are crucial for modulating the enzyme's function. The following table summarizes the key PTMs of AK1 that have been documented in scientific literature and cataloged in databases such as iPTMnet and PhosphoSitePlus®.

Post-Translational ModificationModified Residue(s)
AcetylationMethionine 1 (M1), Lysine (B10760008) 21 (K21)
MethylationArginine 107 (R107)
PhosphorylationSerine 19 (S19), Threonine 35 (T35), Serine 38 (S38), Threonine 71 (T71), Threonine 145 (T145), Tyrosine 153 (Y153), Serine 178 (S178), Serine 181 (S181)
S-NitrosylationCysteine 25 (C25), Cysteine 187 (C187)
UbiquitinationLysine 27 (K27), Lysine 31 (K31), Lysine 83 (K83), Lysine 88 (K88), Lysine 166 (K166)

Experimental Protocols for Mass Spectrometry-Based PTM Analysis of AK1

The following sections provide detailed protocols for the enrichment and mass spectrometric analysis of specific AK1 PTMs. These protocols are based on established methodologies in the field of proteomics.

General Workflow for AK1 PTM Analysis

The identification of PTMs on AK1 typically follows a bottom-up proteomics approach. This workflow involves the isolation of AK1, enzymatic digestion into peptides, enrichment of modified peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

AK1 PTM Analysis Workflow cluster_sample_prep Sample Preparation cluster_enrichment PTM Enrichment cluster_ms_analysis Mass Spectrometry Analysis CellLysis Cell/Tissue Lysis AK1_IP AK1 Immunoprecipitation CellLysis->AK1_IP Protein Extract Digestion In-solution or In-gel Trypsin Digestion AK1_IP->Digestion Purified AK1 PeptideMixture Peptide Mixture Digestion->PeptideMixture Enrichment PTM-specific Enrichment (e.g., IMAC, anti-PTM antibody) PeptideMixture->Enrichment EnrichedPeptides Enriched Modified Peptides Enrichment->EnrichedPeptides LCMS LC-MS/MS Analysis EnrichedPeptides->LCMS DataAnalysis Database Searching and PTM Site Localization LCMS->DataAnalysis Validation Manual Spectra Validation DataAnalysis->Validation

Figure 1: General experimental workflow for the identification of AK1 post-translational modifications.

Protocol 1: Identification of AK1 Phosphorylation Sites

Phosphorylation is a key regulatory modification. The following protocol details the enrichment and analysis of phosphopeptides from AK1.[1][2]

1. AK1 Immunoprecipitation and SDS-PAGE:

  • Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors.

  • Immunoprecipitate endogenous or tagged AK1 using a specific primary antibody conjugated to protein A/G beads.

  • Elute the immunoprecipitated AK1 and separate it by SDS-PAGE.

  • Excise the protein band corresponding to the molecular weight of AK1.

2. In-Gel Tryptic Digestion:

3. Phosphopeptide Enrichment (IMAC or TiO2): [1][2]

  • Condition Immobilized Metal Affinity Chromatography (IMAC) beads (e.g., Fe-NTA or Ga-NTA) or Titanium Dioxide (TiO2) beads with the appropriate loading buffer.

  • Incubate the extracted peptides with the conditioned beads to capture phosphopeptides.

  • Wash the beads extensively to remove non-phosphorylated peptides.

  • Elute the enriched phosphopeptides using a high pH buffer (e.g., ammonium hydroxide (B78521) or phosphate (B84403) buffer).

4. LC-MS/MS Analysis:

  • Acidify the eluted phosphopeptides and analyze them using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Employ a data-dependent acquisition (DDA) method with a neutral loss scan for the phosphate group (-98 Da from the precursor ion) or an electron-transfer dissociation (ETD) fragmentation method to aid in phosphorylation site localization.[1]

5. Data Analysis:

  • Search the acquired MS/MS spectra against a human protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

  • Specify phosphorylation of serine, threonine, and tyrosine as a variable modification.

  • Utilize algorithms like Ascore or PTM-Score to confidently assign phosphorylation sites.

Protocol 2: Identification of AK1 Ubiquitination Sites

Ubiquitination plays a crucial role in protein degradation and signaling. The "di-glycine remnant" method is a powerful technique to identify ubiquitination sites.

1. Sample Preparation and Digestion:

  • Lyse cells or tissues in a denaturing buffer (e.g., containing urea) to inactivate deubiquitinating enzymes (DUBs).

  • Reduce and alkylate the proteins as described in the phosphorylation protocol.

  • Digest the protein lysate with trypsin. Trypsin cleaves after lysine and arginine residues, leaving a di-glycine (Gly-Gly) remnant from ubiquitin attached to the modified lysine of the substrate protein.

2. Di-Glycine Remnant Peptide Immunoaffinity Purification:

  • Use an antibody that specifically recognizes the K-ε-GG remnant to enrich for ubiquitinated peptides.

  • Incubate the tryptic peptide mixture with the anti-K-ε-GG antibody conjugated to beads.

  • Wash the beads to remove non-ubiquitinated peptides.

  • Elute the enriched di-glycine remnant peptides.

3. LC-MS/MS Analysis:

  • Analyze the enriched peptides by LC-MS/MS using a high-resolution mass spectrometer.

  • Configure the data acquisition method to look for the specific mass shift corresponding to the di-glycine remnant (+114.0429 Da) on lysine residues.

4. Data Analysis:

  • Search the MS/MS data against a protein database, specifying the di-glycine remnant on lysine as a variable modification.

  • Validate the identified ubiquitination sites by manual inspection of the MS/MS spectra for characteristic fragment ions.

Protocol 3: Identification of AK1 Acetylation Sites

Acetylation of lysine residues is another important regulatory PTM. The workflow for identifying acetylation sites is similar to that of ubiquitination, but with a different enrichment strategy.[3]

1. Sample Preparation and Digestion:

  • Follow the same procedure for cell lysis, reduction, alkylation, and tryptic digestion as for ubiquitination analysis.

2. Acetyl-Lysine Peptide Immunoaffinity Purification: [3]

  • Use an antibody that specifically recognizes acetylated lysine residues to enrich for acetylated peptides.

  • Incubate the tryptic peptide digest with the anti-acetyl-lysine antibody conjugated to beads.

  • Perform stringent washing steps to remove non-acetylated peptides.

  • Elute the enriched acetylated peptides.

3. LC-MS/MS Analysis:

  • Analyze the enriched peptides by LC-MS/MS.

  • The mass shift for acetylation on a lysine residue is +42.0106 Da.

4. Data Analysis:

  • Search the MS/MS data against a protein database with acetylation of lysine as a variable modification.

  • Manually verify the identified acetylated peptides and their corresponding MS/MS spectra.

Quantitative Analysis of AK1 PTMs

Quantifying the changes in the levels of specific PTMs on AK1 under different cellular conditions is crucial for understanding their functional significance. Several mass spectrometry-based quantitative strategies can be employed:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach allows for the relative quantification of PTMs between two or three different cell populations.

  • Isobaric Tagging (TMT and iTRAQ): These chemical labeling methods enable the multiplexed relative quantification of PTMs across multiple samples.

  • Label-Free Quantification (LFQ): This method relies on the measurement of signal intensity or spectral counting of peptides across different runs and is a cost-effective way to achieve relative quantification.

PTM SiteCondition 1 (Fold Change)Condition 2 (Fold Change)Experimental MethodReference
e.g., S38-pe.g., +2.5e.g., -1.8e.g., SILAC[Hypothetical]
e.g., K27-ube.g., +5.1e.g., -3.2e.g., TMT[Hypothetical]

Signaling Pathways and Logical Relationships

The post-translational modifications of AK1 can influence its role in various cellular signaling pathways. For instance, phosphorylation can modulate its enzymatic activity, thereby affecting the cellular AMP:ATP ratio, which in turn can impact AMP-activated protein kinase (AMPK) signaling. Ubiquitination can target AK1 for proteasomal degradation, thus regulating its cellular levels.

AK1 PTM Signaling cluster_stimuli Cellular Stimuli cluster_kinases Upstream Kinases/Ligases cluster_ak1 AK1 Regulation cluster_downstream Downstream Effects Stress Metabolic Stress Kinase Kinase(s) Stress->Kinase E3Ligase E3 Ubiquitin Ligase(s) Stress->E3Ligase GrowthFactors Growth Factors GrowthFactors->Kinase AK1 AK1 Kinase->AK1 Phosphorylation E3Ligase->AK1 Ubiquitination AK1_P AK1-P AK1_Ub AK1-Ub Activity Altered AK1 Activity AK1_P->Activity Degradation Proteasomal Degradation AK1_Ub->Degradation AMPK AMPK Signaling Activity->AMPK

Figure 2: Simplified signaling diagram of AK1 PTM regulation and its downstream consequences.

Conclusion

The study of Adenylate Kinase 1 post-translational modifications is a rapidly evolving field. The application of advanced mass spectrometry techniques provides an unparalleled depth of analysis, enabling the precise identification and quantification of a wide array of PTMs. The protocols and information presented in this application note serve as a foundational guide for researchers aiming to dissect the intricate regulatory mechanisms governing AK1 function in health and disease. Further investigations, particularly quantitative studies, will be instrumental in elucidating the dynamic interplay of these modifications and their impact on cellular physiology.

References

Application Notes and Protocols for AK1 Gene Cloning and Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Adenylate Kinase 1 (AK1)

Adenylate kinase 1 (AK1), also known as myokinase, is a key enzyme in cellular energy homeostasis. It catalyzes the reversible phosphotransfer reaction: 2 ADP ↔ ATP + AMP.[1] This process is crucial for maintaining the balance of adenine (B156593) nucleotides in cells with high energy demands, such as skeletal muscle, brain, and erythrocytes.[2][3] AK1 is primarily a cytosolic enzyme and plays a significant role in metabolic monitoring and signaling, particularly through the AMP-activated protein kinase (AMPK) pathway.[4][5] Dysregulation of AK1 activity has been associated with conditions like congenital nonspherocytic hemolytic anemia.[2][3] The ability to produce high-purity, active recombinant human AK1 in Escherichia coli is essential for structural studies, drug screening, and investigating its role in various physiological and pathological processes.

Overview of AK1 Cloning and Expression Workflow

The following sections provide a detailed protocol for the cloning of the human AK1 gene into an E. coli expression vector, followed by the expression and purification of the recombinant protein. The workflow involves designing primers for the AK1 gene, cloning it into a pET expression vector with a hexahistidine (6xHis) tag for purification, transforming the construct into an expression host strain of E. coli, inducing protein expression, and purifying the recombinant AK1 protein using immobilized metal affinity chromatography (IMAC).

AK1_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification & Analysis PCR PCR Amplification of AK1 Gene Digestion Vector & Insert Digestion PCR->Digestion Ligation Ligation into pET-28a(+) Digestion->Ligation Transformation_Cloning Transformation into Cloning Strain (e.g., DH5α) Ligation->Transformation_Cloning Transformation_Expression Transformation into Expression Strain (e.g., BL21(DE3)) Transformation_Cloning->Transformation_Expression Culture Cell Culture (to OD600 0.6-0.8) Transformation_Expression->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Analysis Purity & Activity Analysis Purification->Analysis

Figure 1: Overall workflow for AK1 cloning, expression, and purification.

Experimental Protocols

Part 1: Cloning of Human AK1 Gene into pET-28a(+) Vector

This protocol describes the amplification of the human AK1 coding sequence and its insertion into the pET-28a(+) expression vector, which adds an N-terminal 6xHis tag for purification.

1.1 Primer Design and PCR Amplification

  • Template: Human cDNA library or a plasmid containing the human AK1 gene (NCBI Gene ID: 203).[3][6]

  • Vector: pET-28a(+) (kanamycin resistance).[7][8][9][10]

  • Forward Primer (with NdeI site): 5'- CATATGATG GAG GAG AAG CTG AAG AAG -3' (The start codon is in bold).

  • Reverse Primer (with XhoI site, omitting stop codon): 5'- CTCGAGTCG AAG GTC ATC GCA GGT GAG -3' (A stop codon is present downstream in the pET-28a(+) vector).

  • PCR Reaction Mix (50 µL):

    • 5x Phusion HF Buffer: 10 µL

    • 10 mM dNTPs: 1 µL

    • Forward Primer (10 µM): 2.5 µL

    • Reverse Primer (10 µM): 2.5 µL

    • Template DNA: ~50 ng

    • Phusion DNA Polymerase: 0.5 µL

    • Nuclease-free water: to 50 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 30 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Final Extension: 72°C for 7 minutes

    • Hold: 4°C

  • Verification: Analyze 5 µL of the PCR product on a 1% agarose (B213101) gel to confirm a band of approximately 585 bp. Purify the remaining PCR product using a PCR purification kit.

1.2 Restriction Digestion

  • Digest PCR Product and pET-28a(+) Vector:

    • Purified PCR Product or pET-28a(+) Vector: ~1 µg

    • 10x FastDigest Buffer: 2 µL

    • FastDigest NdeI: 1 µL

    • FastDigest XhoI: 1 µL

    • Nuclease-free water: to 20 µL

  • Incubation: Incubate at 37°C for 1 hour.

  • Purification: Purify the digested vector and insert using a gel extraction kit.

1.3 Ligation

  • Ligation Reaction Mix:

    • Digested pET-28a(+) vector: ~50 ng

    • Digested AK1 insert: ~3-fold molar excess over the vector

    • 10x T4 DNA Ligase Buffer: 1 µL

    • T4 DNA Ligase: 1 µL

    • Nuclease-free water: to 10 µL

  • Incubation: Incubate at 16°C overnight or at room temperature for 1-2 hours.[11][12]

1.4 Transformation into Cloning Strain

  • Transform the ligation mixture into a competent cloning strain of E. coli (e.g., DH5α).

  • Plate on LB agar (B569324) plates containing 50 µg/mL kanamycin (B1662678) and incubate overnight at 37°C.

  • Select several colonies, grow overnight cultures, and perform plasmid minipreps.

  • Verify the correct insertion by restriction digestion and Sanger sequencing.

Part 2: Expression of Recombinant Human AK1 in E. coli BL21(DE3)

2.1 Transformation into Expression Strain

  • Transform the verified pET-28a(+)-AK1 plasmid into competent E. coli BL21(DE3) cells.[13][14][15]

  • Plate on LB agar with 50 µg/mL kanamycin and incubate overnight at 37°C.

2.2 Protein Expression

  • Inoculate a single colony into 10 mL of LB medium with 50 µg/mL kanamycin and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium (with 50 µg/mL kanamycin) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[15][16][17][18][19]

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[18]

  • Continue to incubate the culture at a lower temperature, such as 25°C, for 4-6 hours or at 18°C overnight to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[20] Discard the supernatant. The cell pellet can be stored at -80°C.

Part 3: Purification of Recombinant Human AK1

3.1 Cell Lysis

  • Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[21]

  • Sonicate the cell suspension on ice to lyse the cells.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble His-tagged AK1 protein.

3.2 Immobilized Metal Affinity Chromatography (IMAC)

  • Equilibrate a Ni-NTA resin column with 5 column volumes of Lysis Buffer.

  • Load the cleared cell lysate onto the column.

  • Wash the column with 10 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged AK1 protein with 5 column volumes of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect fractions and analyze by SDS-PAGE for the presence of a protein band at the expected molecular weight of AK1 (~21.7 kDa for the protein plus a small His-tag).

3.3 Buffer Exchange (Optional)

  • If required for downstream applications, dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

Data Presentation

Purification of Recombinant Human AK1

The following table presents representative data for the purification of His-tagged human AK1 from a 1-liter E. coli culture. Yields and purity can vary based on expression conditions and purification efficiency.

Purification StepTotal Protein (mg)AK1 Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate300180061001
Ni-NTA Eluate1515301028517

Note: One unit of AK1 activity is defined as the amount of enzyme that converts 2.0 µmoles of ADP to ATP + AMP per minute at pH 7.5 at 25°C.[16]

Purity and Yield of Recombinant AK1
ParameterValueReference
Purity>95%[4][16]
Final Yield~15-20 mg/L of culture[22]
Enzyme Kinetics of Recombinant Human AK1

The kinetic parameters of AK1 can be determined using a coupled enzyme assay. The following are approximate values for the Michaelis constant (Km) for the substrate ADP.

SubstrateKm (µM)Vmax (µmol/min/mg)
ADP~50-150Variable

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).

AK1 Signaling Pathway

AK1 plays a crucial role in cellular energy sensing, primarily through its influence on the AMP:ATP ratio. An increase in this ratio activates AMP-activated protein kinase (AMPK), a master regulator of metabolism.

AK1_Signaling cluster_downstream Downstream Effects of AMPK Activation AK1 AK1 ATP_AMP ATP + AMP AK1->ATP_AMP ADP 2 ADP ADP->AK1 AMP_Ratio ↑ AMP:ATP Ratio ATP_AMP->AMP_Ratio AMPK AMPK Activation AMP_Ratio->AMPK Energy_Prod ↑ Energy Production (e.g., Fatty Acid Oxidation) AMPK->Energy_Prod Energy_Cons ↓ Energy Consumption (e.g., Protein Synthesis) AMPK->Energy_Cons

Figure 2: AK1's role in the AMPK signaling pathway.

Adenylate Kinase Activity Assay Protocol

This protocol outlines a spectrophotometric coupled enzyme assay to measure AK1 activity. The production of ATP from ADP by AK1 is coupled to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, pH 7.5

  • Substrate Mix: 10 mM ADP, 10 mM Glucose, 10 mM NADP⁺ in Assay Buffer

  • Coupling Enzymes: Hexokinase and Glucose-6-Phosphate Dehydrogenase mix

  • Purified AK1 enzyme

Procedure:

  • In a 96-well plate, add 180 µL of the Substrate Mix to each well.

  • Add 10 µL of the coupling enzyme mix.

  • Add 10 µL of diluted purified AK1 or control to initiate the reaction.

  • Immediately measure the increase in absorbance at 340 nm over time using a plate reader at 37°C. The rate of NADPH production is proportional to the AK1 activity.

Calculation:

Activity (U/mL) = (ΔA₃₄₀/min * Reaction Volume) / (ε * Light Path * Enzyme Volume)

  • ε (molar extinction coefficient of NADPH) = 6.22 mM⁻¹cm⁻¹

References

Troubleshooting & Optimization

Technical Support Center: Adenylate Kinase 1 (AK1) Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during adenylate kinase 1 (AK1) enzyme activity assays.

Troubleshooting Guide

This guide is designed in a question-and-answer format to address specific problems that may lead to unexpectedly low or absent AK1 activity in your assay.

Issue 1: The positive control shows little to no activity.

This outcome strongly suggests a problem with the assay reagents, the reaction conditions, or the detection instrument, rather than the experimental samples.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Recommendation
Improper Reagent Storage or Preparation Verify the storage temperatures and reconstitution of all kit components.Reagents like the AK Convertor, Developer, and the Positive Control enzyme are often lyophilized and require reconstitution in the correct buffer.[1][2] Aliquot reagents after reconstitution to avoid repeated freeze-thaw cycles.[2][3] Store all components at -20°C as recommended.[1][2][3]
Degraded Reagents Check the expiration dates of the kit and its components.Do not use expired reagents. Reconstituted enzymes, in particular, have a limited shelf life, often around two months when stored properly.[1][2][3]
Incorrect Assay Buffer Temperature Ensure the AK Assay Buffer was brought to room temperature before use.[1][2]Cold assay buffer can significantly reduce enzyme activity.[2]
Incorrect Plate Reader Settings Confirm that the plate reader is set to the correct wavelengths for absorbance (OD 570 nm) or fluorescence (Ex/Em = 535/587 nm).[1][3]An incorrect filter or wavelength setting is a common reason for low signal.
Procedural Error Review the assay protocol to ensure no steps were omitted, such as the pre-incubation period or the correct order of reagent addition.[2][4]Prepare a checklist and follow the protocol precisely. Ensure all necessary components are included in the reaction mix.[1]
Issue 2: The positive control works, but my experimental samples show low activity.

If the positive control is active, the issue likely lies within the preparation, handling, or intrinsic properties of your samples.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Recommendation
Insufficient Sample Amount Quantify the total protein concentration in your lysates.The amount of sample required can vary. For cell lysates, an initial recommendation is 1–5 x 10⁶ cells.[2][3] For tissue, ~50 mg is often suggested.[2][3] Ensure you are loading a sufficient amount of protein per well (e.g., 0.1–5 µg for purified AK).[1]
Inefficient Sample Lysis/Homogenization Review your sample preparation protocol.Ensure complete cell lysis or tissue homogenization to release the cytosolic AK1. Use a Dounce or electric homogenizer for tissues and keep samples on ice throughout the process to prevent degradation.[1][5] Adding a protease inhibitor cocktail to the lysis buffer is critical.[2][3]
Sample Degradation Prepare fresh lysates for the assay.Lysates should be kept on ice and used immediately after preparation.[2] If storage is necessary, snap-freeze aliquots in liquid nitrogen and store them at -80°C.[5]
Presence of Inhibitors in the Sample Test for interfering substances.High concentrations of certain ions (e.g., zinc) or compounds like sodium azide (B81097) can inhibit AK1 activity.[6][7] Perform a spike-and-recovery experiment by adding a known amount of purified AK1 to your sample lysate to see if the activity is recovered.
Low Endogenous AK1 Expression Verify the expected expression level of AK1 in your sample type.AK1 is highly expressed in skeletal muscle, brain, and erythrocytes.[8][9] If you are working with a cell or tissue type with low baseline expression, you may need to concentrate your sample or use a more sensitive detection method (fluorometric over colorimetric).[1]
High Background Signal Run a sample background control.Endogenous ATP in the sample can contribute to high background, masking the signal from AK1 activity.[2] Always run a parallel sample well with a background control mix that excludes the AK substrate.[3]

Experimental Protocols

Standard Adenylate Kinase 1 (AK1) Activity Assay Protocol

This protocol describes a typical coupled enzyme assay for measuring AK1 activity, where the ATP produced by AK1 is used in a subsequent reaction to generate a quantifiable colorimetric or fluorometric signal.[1][3]

1. Reagent Preparation:

  • AK Assay Buffer: Equilibrate to room temperature before use.[1][2]

  • AK Substrate (ADP), Convertor, and Developer: Reconstitute lyophilized vials with AK Assay Buffer as per the manufacturer's instructions. Aliquot and store at -20°C.[1][2]

  • ATP Standard: Reconstitute in ultrapure water to create a stock solution (e.g., 10 mM).[1][2] Keep on ice during use.

2. Sample Preparation:

  • Cell Lysates: Harvest 1-5 million cells and wash with cold PBS.[1] Homogenize the cell pellet in 150 µL of ice-cold AK Assay Buffer containing a protease inhibitor cocktail.[2][3] Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet insoluble material.[1][3] Collect the supernatant.

  • Tissue Lysates: Mince ~50 mg of tissue and wash with cold PBS.[3] Homogenize in 150 µL of ice-cold AK Assay Buffer with protease inhibitors using a Dounce homogenizer on ice.[1] Centrifuge as described for cell lysates and collect the supernatant.

3. Standard Curve Preparation:

  • Prepare a working solution of ATP standard (e.g., 1 mM for colorimetric or 0.1 mM for fluorometric assays).[2]

  • Create a series of dilutions in a 96-well plate to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[2]

  • Adjust the final volume of each standard well to 50 µL with AK Assay Buffer.

4. Assay Procedure:

  • Add 2–50 µL of your sample lysate to the desired wells of a 96-well plate.

  • For each sample, prepare a parallel "Sample Background Control" well.

  • Add a "Reagent Background Control" well containing only AK Assay Buffer.

  • Include a "Positive Control" well with a small amount of purified AK enzyme.

  • Adjust the volume in all sample and control wells to 50 µL with AK Assay Buffer.[1]

  • Prepare a Reaction Mix for samples and positive control (containing AK Assay Buffer, AK Substrate, AK Convertor, and AK Developer/Probe).

  • Prepare a Background Control Mix for standards and sample background controls (containing all components except the AK Substrate).

  • Add 50 µL of the appropriate mix to each well. The final volume in all wells should be 100 µL.

  • Measure the output (OD 570 nm or Ex/Em 535/587 nm) in a kinetic mode at room temperature for 30-60 minutes.[1][3]

5. Calculation:

  • Choose two time points (T1 and T2) within the linear range of the reaction.

  • Calculate the change in signal (ΔSignal) for each sample and subtract the change in signal from the appropriate background control.

  • Apply the corrected ΔSignal to the ATP standard curve to determine the amount of ATP (B) generated during the reaction time (ΔT = T2 - T1).

  • Calculate AK1 activity using the formula: Activity = B / (ΔT × mg of protein)

Visualizations

AK1_Assay_Principle cluster_AK1_Reaction AK1 Catalysis cluster_Detection_Reaction Coupled Detection ADP1 2 ADP AK1 AK1 ADP1->AK1 ATP ATP AK1->ATP AMP AMP AK1->AMP Intermediate Intermediate ATP->Intermediate  Converter +  Developer Signal Detectable Signal (Colorimetric/Fluorometric) Intermediate->Signal Probe Probe Probe->Signal

Caption: Principle of a coupled AK1 enzyme activity assay.

Experimental_Workflow node_prep 1. Sample Preparation (Lysis/Homogenization) node_setup 3. Assay Plate Setup (Samples, Standards, Controls) node_prep->node_setup node_reagent 2. Reagent & Standard Preparation node_reagent->node_setup node_reaction 4. Add Reaction Mix & Incubate node_setup->node_reaction node_measure 5. Kinetic Measurement (Plate Reader) node_reaction->node_measure node_calc 6. Data Analysis & Calculation node_measure->node_calc

Caption: General workflow for an AK1 activity assay.

Troubleshooting_Flowchart start Start: Low or No AK1 Activity q_pos_ctrl Is the Positive Control working correctly? start->q_pos_ctrl a_reagents Problem is with Reagents or Assay Setup q_pos_ctrl->a_reagents No a_sample Problem is with Sample q_pos_ctrl->a_sample Yes sol_reagents1 Check reagent prep, storage & expiration dates. a_reagents->sol_reagents1 sol_reagents2 Verify plate reader settings & protocol steps. a_reagents->sol_reagents2 q_sample_prep Was sample prep optimal? a_sample->q_sample_prep sol_sample_prep Review lysis protocol. Use fresh samples. Ensure sufficient protein. q_sample_prep->sol_sample_prep No q_inhibitors Could inhibitors be present? q_sample_prep->q_inhibitors Yes sol_inhibitors Perform spike-and-recovery. Consider sample dilution. q_inhibitors->sol_inhibitors Yes end_low_exp Consider low endogenous AK1 expression in sample. q_inhibitors->end_low_exp No

Caption: Troubleshooting decision tree for low AK1 activity.

Frequently Asked Questions (FAQs)

Q1: What is adenylate kinase 1 (AK1) and why is its activity measured? A1: Adenylate kinase 1 (AK1) is a key enzyme that regulates cellular energy homeostasis by catalyzing the reversible reaction 2 ADP ↔ ATP + AMP.[1][3] Measuring its activity is crucial for studying energy metabolism, signal transduction, and the pathophysiology of diseases like hemolytic anemia, which is associated with AK1 deficiency.[8][10]

Q2: What is the difference between a colorimetric and a fluorometric assay for AK1 activity? A2: Both assays use a coupled enzyme system to detect the ATP produced by AK1. The main difference is the final detection method and sensitivity. A colorimetric assay produces a colored product measured by absorbance, while a fluorometric assay produces a fluorescent compound measured by a fluorometer. Fluorometric detection is typically 10 to 100 times more sensitive than colorimetric detection, making it suitable for samples with low AK1 activity.[1]

Q3: Can I measure the activity of other adenylate kinase isoforms with this type of assay? A3: This type of assay kit generally measures the total adenylate kinase activity in a sample. AK has nine identified isoforms in mammals with different subcellular localizations (e.g., AK1 is cytosolic, AK2 is mitochondrial).[1][3] If your sample contains multiple isoforms, you will detect their combined activity. To measure AK1 activity specifically, you may need to perform subcellular fractionation to isolate the cytosol or use isoform-specific antibodies for immunoprecipitation before the assay.

Q4: How long should I run the kinetic assay? A4: It is recommended to measure the reaction kinetically for at least 30 to 60 minutes.[1][3] The ideal duration depends on the AK activity in your samples. For samples with very low activity, a longer incubation time may be necessary to generate a detectable signal that falls within the linear range of the assay.[1]

Q5: My sample has high endogenous ATP. How does this affect the assay? A5: High endogenous ATP will create a significant background signal, as the detection system is based on measuring ATP. To account for this, it is essential to run a "sample background control" for each sample.[2] This control contains the sample and all reaction components except for the AK substrate (ADP). The signal from this control is then subtracted from the signal of the actual sample reaction, ensuring that you are only measuring the ATP generated by AK activity.

References

Optimizing AK1 Western Blot: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their AK1 Western blot experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of AK1?

Adenylate Kinase 1 (AK1) is a protein with a molecular mass of approximately 21.6 kDa.[1]

Q2: In which tissues is AK1 highly expressed?

AK1 is highly expressed in skeletal muscle, brain, and erythrocytes.[1][2]

Q3: What lysis buffer is recommended for AK1 extraction?

For cytosolic proteins like AK1, a RIPA lysis buffer is often a good starting point as it is a strong solubilizing agent.[3] However, always include protease inhibitors in your lysis buffer to prevent protein degradation.[4][5][6]

Q4: What are recommended positive and negative controls for an AK1 Western blot?

  • Positive Control: Lysates from tissues or cell lines known to have high AK1 expression, such as skeletal muscle or brain, can serve as a positive control.[4][7]

  • Negative Control: Lysates from cells where the AK1 gene has been knocked out or from tissues with very low expected expression.

Q5: Should I use a PVDF or nitrocellulose membrane for AK1?

Both PVDF and nitrocellulose membranes can be used. PVDF membranes have a higher protein binding capacity but may also be more prone to background noise compared to nitrocellulose.[8][9] For proteins of lower molecular weight like AK1, a membrane with a 0.2 µm pore size may be beneficial to prevent the protein from passing through during transfer.[5]

Troubleshooting Guides

High background, weak signals, or non-specific bands can obscure your results. The following tables provide systematic guidance to troubleshoot common issues encountered during AK1 Western blotting.

Table 1: High Background
Potential Cause Recommended Solution
Insufficient Blocking Optimize your blocking agent; if using non-fat dry milk, try switching to Bovine Serum Albumin (BSA), or vice versa.[8] Increase the concentration of the blocking agent (e.g., to 5% non-fat dry milk or BSA) and/or extend the blocking time (e.g., 1-2 hours at room temperature).[9][10]
Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the lowest concentration that still provides a strong signal.[8][11] Start with the dilution recommended on the antibody datasheet and then perform a dilution series.[11][12]
Inadequate Washing Increase the number and duration of your washes. For example, try four to five washes of 10-15 minutes each with a buffer containing a detergent like Tween-20.[8]
Membrane Drying Ensure the membrane remains wet throughout the entire Western blotting process, as drying can cause antibodies to bind non-specifically.[8][9]
Contaminated Buffers Use fresh, clean buffers and filter them if necessary to remove any particulate matter that can cause speckles on the blot.[4][9]
Table 2: Weak or No Signal
Potential Cause Recommended Solution
Low Protein Load or Expression Increase the amount of protein loaded onto the gel.[4] Ensure you are using a sample type known to express AK1.[6] Use protease inhibitors during sample preparation to prevent degradation.[4][5]
Suboptimal Antibody Concentration The concentration of the primary or secondary antibody may be too low. Perform a titration to find the optimal concentration.[4][13] Consider incubating the primary antibody overnight at 4°C to increase signal.[4]
Inefficient Protein Transfer Confirm successful protein transfer by staining the membrane with Ponceau S after transfer.[14][15] For small proteins like AK1, consider using a membrane with a smaller pore size (0.22 µm) and potentially reducing the transfer time.[5]
Incorrect Secondary Antibody Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., if the primary is a rabbit anti-AK1, use an anti-rabbit secondary).[4]
Inactive Reagents Ensure that your enzyme-conjugated secondary antibody and detection reagents (e.g., ECL substrate) have not expired and have been stored correctly.[14] Avoid using buffers containing sodium azide (B81097) with HRP-conjugated antibodies, as it inhibits HRP activity.[14]
Table 3: Non-Specific Bands
Potential Cause Recommended Solution
Antibody Concentration Too High A high concentration of the primary or secondary antibody can lead to non-specific binding. Reduce the antibody concentration.[16]
Insufficient Blocking Inadequate blocking can expose sites on the membrane that antibodies can bind to non-specifically. Increase the blocking time or the concentration of the blocking agent.[10]
Inadequate Washing Increase the number and/or duration of the washing steps to more effectively remove unbound antibodies.[4]
Sample Degradation The presence of multiple bands could be due to the degradation of the target protein. Always use fresh samples and include protease inhibitors in your lysis buffer.[6][15]
Secondary Antibody Specificity Run a control where you incubate the blot with only the secondary antibody to see if it binds non-specifically to your sample. If it does, you may need to try a different secondary antibody.

Experimental Protocols

Standard AK1 Western Blot Protocol

This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is highly recommended.

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

    • Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load samples into the wells of a polyacrylamide gel (a 12-15% gel is suitable for the ~22 kDa AK1 protein).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • After transfer, briefly wash the membrane with deionized water and then visualize the protein bands with Ponceau S stain to confirm successful transfer.

    • Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Blocking:

    • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary anti-AK1 antibody in the blocking buffer at the optimized concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody (e.g., anti-rabbit HRP) in the blocking buffer at the optimized concentration.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system or X-ray film. Optimize the exposure time to maximize the signal-to-noise ratio.[11]

Visual Guides

The following diagrams illustrate the standard Western blot workflow and a decision-making process for troubleshooting common issues.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection cluster_imaging Signal Detection Lysate_Prep Lysate Preparation Protein_Quant Protein Quantification Lysate_Prep->Protein_Quant Sample_Denat Sample Denaturation Protein_Quant->Sample_Denat Gel_Electro Gel Electrophoresis Sample_Denat->Gel_Electro Protein_Transfer Protein Transfer Gel_Electro->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Washing Washing Primary_Ab->Washing Secondary_Ab Secondary Antibody Incubation Detection ECL Detection Secondary_Ab->Detection Washing->Secondary_Ab Imaging Imaging Detection->Imaging

Caption: A flowchart illustrating the major steps of a Western blot experiment.

Troubleshooting_Tree Start Problem with Western Blot? No_Signal No or Weak Signal Start->No_Signal High_BG High Background Start->High_BG Non_Specific Non-Specific Bands Start->Non_Specific Check_Transfer Check Protein Transfer (Ponceau S) No_Signal->Check_Transfer Optimize_Blocking Optimize Blocking (Agent, Time) High_BG->Optimize_Blocking Titrate_Primary_Ab Titrate Primary Antibody Non_Specific->Titrate_Primary_Ab Optimize_Ab Optimize Antibody Concentrations Check_Transfer->Optimize_Ab Transfer OK Check_Reagents Check Reagent Activity (ECL, 2° Ab) Optimize_Ab->Check_Reagents Increase_Load Increase Protein Load Check_Reagents->Increase_Load Decrease_Ab Decrease Antibody Concentrations Optimize_Blocking->Decrease_Ab Increase_Washes Increase Washing (Time, Volume) Decrease_Ab->Increase_Washes Fresh_Buffers Use Fresh Buffers Increase_Washes->Fresh_Buffers Check_Sample_Integrity Check Sample Integrity (Protease Inhibitors) Titrate_Primary_Ab->Check_Sample_Integrity Run_2_Ab_Control Run Secondary Antibody Control Check_Sample_Integrity->Run_2_Ab_Control

Caption: A decision tree for troubleshooting common Western blot issues.

References

Technical Support Center: AK1 Recombinant Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression of Adenylate Kinase 1 (AK1) recombinant protein. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical expression system for recombinant Human AK1?

A1: Recombinant human AK1 is commonly expressed in Escherichia coli (E. coli).[1][2][3][4] This host system is favored for its rapid growth, high protein yields, and cost-effectiveness. The protein is often produced with an affinity tag, such as a polyhistidine-tag (His-tag), to facilitate purification.[2][3][4]

Q2: What are the main challenges when expressing AK1 in E. coli?

A2: Common challenges with AK1 expression in E. coli are similar to those for many recombinant proteins and include:

  • Low Protein Yield: The amount of expressed AK1 may be insufficient for downstream applications.[5][6]

  • Poor Solubility and Inclusion Body Formation: AK1 can misfold and aggregate into insoluble inclusion bodies, which complicates purification and often yields non-functional protein.[5][7][8]

  • Protein Degradation: Host cell proteases can degrade the recombinant AK1, reducing the yield of full-length, active protein.[5][6]

  • Codon Mismatch: The codons in the human AK1 gene may not be optimal for the translational machinery of E. coli, leading to stalled translation and truncated protein products.[7][9]

Q3: How can I improve the yield of soluble AK1?

A3: To improve the yield of soluble AK1, consider optimizing several expression parameters. Lowering the induction temperature (e.g., to 16-25°C) can slow down protein synthesis, giving the polypeptide chain more time to fold correctly.[7][9][10] Reducing the concentration of the inducer (e.g., IPTG) can also decrease the rate of expression and promote proper folding.[10][11] Additionally, using a different E. coli expression strain or a vector with a weaker promoter can help.[9][11]

Q4: My AK1 protein is forming inclusion bodies. What should I do?

A4: Inclusion body formation is a common issue resulting from high expression rates and improper protein folding.[5][7] To address this, you can:

  • Optimize Expression Conditions: Lower the temperature and inducer concentration as mentioned above.[9][10]

  • Use Solubility-Enhancing Fusion Tags: Fusing AK1 with a highly soluble partner protein, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility.[7][12][13]

  • Co-express Chaperones: Molecular chaperones, like GroEL/GroES or DnaK/DnaJ, can assist in the correct folding of AK1 and prevent aggregation.[7][14]

  • Refold from Inclusion Bodies: If the above methods are unsuccessful, you can purify the inclusion bodies and then use a refolding protocol to obtain active protein. This typically involves solubilizing the aggregated protein with denaturants (e.g., urea (B33335) or guanidinium (B1211019) chloride) followed by removal of the denaturant to allow the protein to refold.

Troubleshooting Guides

Issue 1: Low or No Expression of AK1 Protein

If you are observing low or no expression of AK1, consult the following troubleshooting table.

Potential Cause Recommended Solution
Codon Mismatch Synthesize a codon-optimized version of the AK1 gene for E. coli expression.[7][15] This will ensure a more efficient translation process.
Protein Toxicity If AK1 expression is toxic to the host cells, use an expression system with tighter regulation of basal expression, such as the pBAD system or strains like BL21-AI.[3][9] Adding glucose to the medium can also help suppress basal expression from the lac promoter.[9]
mRNA Instability A high GC content at the 5' end of the mRNA can hinder translation. Analyze the mRNA sequence and, if necessary, modify it to reduce secondary structure.[16]
Inefficient Induction Verify the integrity and concentration of your inducer (e.g., IPTG). Perform a time-course experiment to determine the optimal induction time and cell density (OD600).[16]
Plasmid Issues Confirm the integrity of your expression vector by restriction digest and sequencing to ensure the AK1 gene is in the correct frame and free of mutations.[16]
Issue 2: AK1 is Expressed in Insoluble Inclusion Bodies

The formation of insoluble aggregates is a frequent hurdle. The following workflow can help you troubleshoot this issue.

G start Inclusion Body Formation Detected optimize_expr Optimize Expression Conditions start->optimize_expr lower_temp Lower Temperature (16-25°C) optimize_expr->lower_temp reduce_iptg Reduce Inducer (e.g., 0.1-0.5 mM IPTG) optimize_expr->reduce_iptg change_strain Change E. coli Strain (e.g., Rosetta, ArcticExpress) lower_temp->change_strain reduce_iptg->change_strain fusion_tag Use Solubility-Enhancing Fusion Tag (e.g., MBP, GST) change_strain->fusion_tag coexpress_chaperones Co-express Chaperones (e.g., GroEL/GroES) fusion_tag->coexpress_chaperones refold Purify and Refold from Inclusion Bodies coexpress_chaperones->refold soluble_protein Soluble AK1 Protein Obtained refold->soluble_protein

Troubleshooting workflow for AK1 inclusion bodies.

Experimental Protocols

Protocol: Purification of His-tagged AK1 from E. coli

This protocol outlines a general procedure for purifying N-terminally His-tagged AK1 using Immobilized Metal Affinity Chromatography (IMAC).

1. Cell Lysis

  • Harvest the E. coli cell pellet from your culture by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 10 mM imidazole (B134444), and protease inhibitors).[2]

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation (e.g., 16,000 x g for 20 minutes at 4°C) to remove cell debris.[12] Collect the supernatant.

2. Affinity Chromatography

  • Equilibrate an IMAC column (e.g., Ni-NTA resin) with lysis buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged AK1 protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

3. Buffer Exchange and Storage

  • Perform buffer exchange on the eluted protein fraction into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% BSA or HSA) and store at -20°C or -80°C.[2][4] Avoid multiple freeze-thaw cycles.[2][4]

AK1 Signaling and Function

AK1 is a key enzyme in cellular energy homeostasis, catalyzing the reversible transfer of a phosphate (B84403) group between ATP and AMP.[3][4]

AK1_Pathway cluster_0 Cellular Energy Homeostasis ATP ATP AK1 AK1 ATP->AK1 AMP AMP AMP->AK1 ADP 2 ADP AK1->ADP

Core function of AK1 in nucleotide metabolism.

References

Technical Support Center: Purified AK1 Enzyme Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of purified Adenylate Kinase 1 (AK1) enzyme. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity and activity of your AK1 enzyme during your experiments.

Troubleshooting Guide

This guide addresses common issues encountered with purified AK1 stability in a question-and-answer format.

Question/Issue Possible Cause(s) Suggested Solution(s)
Why is my purified AK1 enzyme rapidly losing activity? - Improper Storage: Repeated freeze-thaw cycles or storage at an inappropriate temperature can denature the enzyme.[1][2][3] - Suboptimal Buffer Conditions: The pH, ionic strength, or absence of stabilizing agents in the buffer can lead to instability. - Proteolytic Degradation: Contamination with proteases during purification can degrade the enzyme. - Oxidation: The enzyme may be sensitive to oxidation, especially if it contains exposed reactive residues.- Storage: Aliquot the enzyme upon receipt and store at -80°C for long-term stability. Avoid repeated freezing and thawing. For short-term use (within 2-4 weeks), 4°C is acceptable.[1][2] - Buffer: Ensure the buffer pH is optimal (around 7.5). Include stabilizing agents like glycerol (B35011) (20-50%) and a reducing agent like DTT (1 mM) or TCEP.[1][3] - Protease Inhibitors: Consider adding a protease inhibitor cocktail during the final stages of purification and in the storage buffer. - Reducing Agents: Include DTT or TCEP in the storage buffer to prevent oxidation.[3]
My AK1 enzyme has precipitated out of solution after thawing. - Aggregation during Freezing: The formation of ice crystals can lead to protein aggregation. - High Protein Concentration: Highly concentrated enzyme solutions are more prone to aggregation.- Cryoprotectants: Always include a cryoprotectant like glycerol (at least 10-20%) in the storage buffer before freezing.[1][3][4] - Flash Freezing: Snap-freeze aliquots in liquid nitrogen before transferring to -80°C to minimize ice crystal formation.[4] - Protein Concentration: Store the enzyme at an appropriate concentration. If it is too concentrated, consider diluting it in a suitable storage buffer. Conversely, very dilute protein solutions (<50 µg/ml) can also be unstable.[3]
I observe a decrease in AK1 activity during my assay. - Instability in Assay Buffer: The enzyme may be unstable under the specific conditions of your assay (e.g., temperature, pH, lack of stabilizers). - Substrate Depletion/Product Inhibition: The reaction may be reaching equilibrium or being inhibited by the products.- Assay Buffer Optimization: Include a carrier protein like Bovine Serum Albumin (BSA) at 0.1% in your assay buffer to help stabilize the enzyme.[1][5] - Temperature Control: Ensure the assay is performed at a controlled and optimal temperature for the enzyme. Rabbit muscle AK1 has been shown to be unstable at 37°C in dilute aqueous solutions.[5] - Reaction Kinetics: Perform a time-course experiment to ensure your activity measurements are in the linear range of the reaction.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What is the best way to store my purified AK1 enzyme?

For long-term storage, it is recommended to aliquot the enzyme into single-use volumes and store them at -80°C.[3] The storage buffer should ideally contain a cryoprotectant such as glycerol (20-50%).[1][3] For short-term storage (a few weeks), the enzyme can be kept at 4°C.[1] It is crucial to avoid repeated freeze-thaw cycles as this can lead to a significant loss of activity.[1][2]

Q2: Should I add any specific additives to my AK1 storage buffer?

Yes, several additives can enhance the stability of purified AK1. A typical storage buffer can include:

  • A buffering agent: 50 mM HEPES or 20 mM Tris-HCl to maintain a stable pH around 7.5.[1][3]

  • Salt: 100 mM NaCl to maintain ionic strength.[3]

  • A reducing agent: 1 mM DTT or TCEP to prevent oxidation.[3]

  • A cryoprotectant/stabilizer: 20-50% glycerol is commonly used.[1][2][3] Sugars like sucrose (B13894) or trehalose (B1683222) can also be effective.[3]

  • A carrier protein: For long-term storage, especially for dilute solutions, adding a carrier protein like 0.1% BSA or HSA is recommended.[1]

Buffer Conditions and Additives

Q3: What is the optimal pH for AK1 stability?

While the optimal pH can vary slightly depending on the source of the enzyme, a pH of around 7.5 is generally recommended for maintaining AK1 activity and stability.[1][3]

Q4: Can other molecules stabilize the AK1 enzyme?

Yes, in addition to buffer components, substrates and their analogs can stabilize the enzyme's conformation. For kinase enzymes, non-hydrolyzable ATP analogs can be used to stabilize the protein, although this will also inhibit its activity.[3] The presence of substrates like AMP and ATP, or even Mg²⁺, can also contribute to the stability of AK1 in assay conditions.[5]

Quantitative Data on Stabilizing Agents

The following tables summarize the effects of various additives on enzyme stability.

Table 1: Effect of Carrier Protein (BSA) on AK1 Stability

BSA Concentration (µg/mL)Relative AK1 Activity (%)
0~50 (baseline instability)
1~75 (half-maximal stabilization)
20~100 (maximal stabilization)
Data derived from studies on rabbit muscle AK1 showing that BSA can stabilize the enzyme in dilute solutions.[5]

Table 2: General Effects of Additives on Enzyme Stability

Additive TypeExamplesConcentrationStabilizing EffectReference
Polyols/SugarsGlycerol, Sorbitol, Sucrose, Trehalose20-50% (v/v) or 0.5-1.5 MIncrease hydrophobic interactions, preventing unfolding.[3][6][7]
Carrier ProteinsBovine Serum Albumin (BSA), Human Serum Albumin (HSA)0.1% (w/v)Prevent surface adsorption and denaturation, especially at low concentrations.[1][5]
Reducing AgentsDithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP)1 mMPrevent oxidation of sensitive amino acid residues like cysteine.[3]
Divalent CationsCa²⁺, Sr²⁺VariesCan stabilize the enzyme structure; for some proteases, a 10-fold increase in Ca²⁺ increased half-life by three orders of magnitude.[8]

Experimental Protocols

Protocol 1: Thermal Stability Assay (Half-life Determination)

This protocol determines the thermal stability of AK1 by measuring its residual activity after incubation at an elevated temperature.

Materials:

  • Purified AK1 enzyme

  • Stabilizing buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Test additives (e.g., glycerol, BSA)

  • AK1 activity assay reagents

  • Thermomixer or water bath

  • Spectrophotometer

Procedure:

  • Prepare aliquots of the purified AK1 enzyme in the stabilizing buffer with and without the test additive.

  • Incubate the aliquots at a challenging temperature (e.g., 37°C or higher, depending on the enzyme's known stability).[5]

  • At various time points (e.g., 0, 10, 20, 30, 60 minutes), remove an aliquot from the incubator and immediately place it on ice to stop further denaturation.

  • Measure the enzymatic activity of each aliquot using a standard AK1 activity assay.

  • Plot the natural logarithm of the residual activity versus the incubation time.

  • The half-life (t₁/₂) can be calculated from the slope (k) of the linear fit, where t₁/₂ = ln(2)/k.

Protocol 2: Freeze-Thaw Stability Assay

This protocol assesses the stability of AK1 after repeated freeze-thaw cycles.

Materials:

  • Purified AK1 enzyme

  • Storage buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

  • Cryoprotectant (e.g., 20% glycerol)

  • AK1 activity assay reagents

  • Liquid nitrogen or -80°C freezer

  • Water bath or heat block for thawing

  • Spectrophotometer

Procedure:

  • Prepare two sets of aliquots of the purified AK1 enzyme: one in the storage buffer alone and another in the storage buffer containing the cryoprotectant.

  • Measure the initial activity (Cycle 0) of the enzyme from both sets.

  • Subject the remaining aliquots to repeated freeze-thaw cycles. A cycle consists of freezing the sample (e.g., 10 minutes in liquid nitrogen or 1 hour at -80°C) followed by thawing (e.g., 5 minutes in a room temperature water bath).

  • After each cycle (or every few cycles), remove one aliquot from each set and measure its enzymatic activity.

  • Plot the percentage of residual activity as a function of the number of freeze-thaw cycles for both conditions.

  • Compare the stability of the enzyme with and without the cryoprotectant.

Visualizations

Experimental_Workflow_Thermal_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prep_enzyme Prepare AK1 Aliquots (with/without additive) start->prep_enzyme incubate Incubate at Elevated Temperature prep_enzyme->incubate Transfer to Thermomixer time_points Remove Aliquots at Time Points incubate->time_points Sampling assay Measure Enzymatic Activity time_points->assay Cool on Ice plot Plot ln(Activity) vs. Time assay->plot calculate Calculate Half-life (t½) plot->calculate

Caption: Workflow for determining the thermal stability and half-life of purified AK1.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Decreased AK1 Activity cause1 Improper Storage (Freeze-Thaw) issue->cause1 cause2 Suboptimal Buffer (pH, Additives) issue->cause2 cause3 Degradation (Proteolysis/Oxidation) issue->cause3 sol1 Aliquot & Store at -80°C with Cryoprotectant cause1->sol1 sol2 Optimize Buffer: pH 7.5, Glycerol, DTT cause2->sol2 sol3 Add Protease Inhibitors & Reducing Agents cause3->sol3

Caption: Troubleshooting logic for decreased AK1 enzyme activity.

AK1 Signaling and Function Context

Adenylate Kinase 1 is a key enzyme in cellular energy homeostasis, catalyzing the reversible reaction: 2 ADP ↔ ATP + AMP.[9][10] This reaction is crucial for maintaining the balance of adenine (B156593) nucleotides, which are vital for nucleic acid synthesis, metabolic regulation, and energy transfer.[11] In tissues with high energy demand, such as skeletal muscle and the brain, AK1 plays a significant role in buffering ATP levels and sensing the cell's energetic state.[12][13]

The product of the reverse reaction, AMP, acts as a critical signaling molecule that activates AMP-activated protein kinase (AMPK). AMPK is a central regulator of metabolism that, when activated, switches on catabolic pathways to generate ATP while switching off anabolic pathways that consume ATP. Therefore, the stability and activity of AK1 are directly linked to the cell's ability to respond to metabolic stress.[14]

AK1_Signaling_Pathway cluster_energy_state Cellular Energy State cluster_ak1 AK1 Activity cluster_signaling Downstream Signaling high_energy High Energy Demand (Low ATP/ADP Ratio) ak1_reaction 2 ADP <=> ATP + AMP high_energy->ak1_reaction Favors Reverse Reaction low_energy Low Energy Demand (High ATP/ADP Ratio) low_energy->ak1_reaction Favors Forward Reaction amp ↑ AMP ak1_reaction->amp Produces ampk AMPK Activation amp->ampk Activates metabolism Metabolic Response (↑ ATP Production, ↓ ATP Consumption) ampk->metabolism Initiates

Caption: The central role of AK1 in cellular energy sensing and metabolic regulation.

References

AK1 Knockout Mouse Generation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the generation of Adenylate Kinase 1 (AK1) knockout mice. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of AK1 and the expected phenotype of an AK1 knockout mouse?

Adenylate kinase 1 (AK1) is a crucial enzyme for cellular energy homeostasis, catalyzing the reversible reaction 2ADP ⇔ ATP + AMP.[1][2] It is highly expressed in tissues with high energy demand, such as skeletal muscle, brain, and erythrocytes. Given its role in energy metabolism, AK1 knockout mice may exhibit altered energetic efficiency, particularly under metabolic stress.[1][2][3] While some studies report that under normal conditions, the phenotype may be subtle due to compensatory mechanisms, under conditions like hypoxia or ischemia, AK1-deficient hearts show compromised energetics.[1][2][3]

Q2: What are the potential compensatory mechanisms in an AK1 knockout mouse?

The absence of AK1 can trigger compensatory upregulation of other adenylate kinase isoforms (e.g., AK2, AK3, AK4) and other phosphotransfer enzymes like creatine (B1669601) kinase.[1][2][3][4] This metabolic rearrangement helps to maintain cellular energy homeostasis in the absence of AK1.[3] Researchers should be aware of these potential compensatory effects when analyzing the phenotype of AK1 knockout mice.

Q3: How can I confirm a successful AK1 knockout at the protein level?

Western blotting is a standard method to confirm the absence of the AK1 protein in your knockout mice. It is essential to use a validated antibody specific to AK1 and to include wild-type littermate samples as positive controls. The absence of a band at the expected molecular weight for AK1 (approximately 22 kDa) in the knockout samples, while present in the wild-type samples, confirms a successful knockout.

Q4: What is the recommended breeding strategy for generating homozygous AK1 knockout mice?

After generating heterozygous (Het) founder mice (F0), a common strategy is to breed these founders with wild-type mice to establish a stable F1 heterozygous line. This helps to confirm germline transmission of the targeted allele. Subsequently, heterozygous F1 mice can be intercrossed to produce wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout offspring in the expected Mendelian ratio. It is advisable to mate sexually mature mice, typically between 6 to 8 weeks old.[5]

Troubleshooting Guides

CRISPR/Cas9-Mediated Knockout Generation

Issue: Low knockout efficiency after CRISPR/Cas9 microinjection.

  • Possible Cause 1: Suboptimal sgRNA Design. The efficiency of your sgRNA is critical.

    • Troubleshooting:

      • Design and test multiple sgRNAs (3-5) targeting a critical exon of the Ak1 gene (e.g., exon 2, which is part of the coding sequence).[6]

      • Use online design tools to predict sgRNA efficiency and potential off-target effects.

      • Ensure the sgRNA targets a unique sequence in the mouse genome to minimize off-target binding.[7]

  • Possible Cause 2: Low Transfection/Microinjection Efficiency.

    • Troubleshooting:

      • Optimize the concentration of Cas9 and sgRNA used for microinjection.

      • Ensure high-quality reagents and proper microinjection technique.

      • Consider using electroporation as an alternative delivery method.[8]

  • Possible Cause 3: Cell Toxicity. High concentrations of CRISPR components can be toxic to embryos.

    • Troubleshooting:

      • Titrate the concentration of Cas9 and sgRNA to find a balance between editing efficiency and embryo viability.[7]

      • Perform a mock injection with the buffer alone to assess the toxicity of the procedure itself.[9]

Issue: Suspected off-target effects.

  • Possible Cause: The Cas9 nuclease can sometimes cut at unintended genomic sites with sequence similarity to the target.

    • Troubleshooting:

      • Use bioinformatic tools to predict the most likely off-target sites for your chosen sgRNA.[10]

      • Sequence the top predicted off-target sites in your founder mice to check for mutations.

      • To minimize off-target effects, use high-fidelity Cas9 variants.[7]

      • Backcrossing founder mice to wild-type for several generations can help to segregate off-target mutations away from the desired on-target knockout allele.[11]

Genotyping

Issue: No PCR product or faint bands.

  • Possible Cause 1: Poor DNA Quality.

    • Troubleshooting:

      • Ensure your DNA extraction method yields high-quality genomic DNA.

      • Quantify your DNA and use the appropriate amount for your PCR reaction (typically 50-100 ng).

  • Possible Cause 2: PCR Conditions Not Optimized.

    • Troubleshooting:

      • Run a temperature gradient PCR to determine the optimal annealing temperature for your primers.

      • Try a touchdown PCR protocol, which can increase specificity.[12]

      • Increase the number of PCR cycles if bands are faint.[12]

  • Possible Cause 3: Primer Design Issues.

    • Troubleshooting:

      • Design primers with a GC content of 40-60% and a melting temperature (Tm) between 55-65°C.

      • Avoid primers with self-complementarity or the potential to form primer-dimers.

      • Use a three-primer strategy for genotyping, with a common forward primer and two reverse primers (one specific for the wild-type allele and one for the knockout allele). This allows for the differentiation of wild-type, heterozygous, and homozygous knockout genotypes in a single PCR reaction.

Issue: Unexpected band sizes or multiple bands.

  • Possible Cause 1: Non-specific Primer Binding.

    • Troubleshooting:

      • Increase the annealing temperature in your PCR protocol.

      • Redesign primers to be more specific to the target region.

  • Possible Cause 2: Contamination.

    • Troubleshooting:

      • Always include a no-template control (NTC) in your PCR runs to check for contamination of your reagents.

      • Use dedicated pipettes and a clean workspace for PCR setup.

Validation

Issue: Faint or no AK1 band in wild-type samples on a Western blot.

  • Possible Cause 1: Inefficient Protein Extraction.

    • Troubleshooting:

      • Use a lysis buffer optimized for the tissue you are working with (e.g., RIPA buffer for many tissues).

      • Ensure complete homogenization of the tissue and include protease inhibitors in your lysis buffer.

  • Possible Cause 2: Poor Antibody Performance.

    • Troubleshooting:

      • Use an antibody that has been validated for Western blotting in mouse tissues.

      • Optimize the primary and secondary antibody concentrations and incubation times.

  • Possible Cause 3: Insufficient Protein Loading.

    • Troubleshooting:

      • Perform a protein quantification assay (e.g., BCA or Bradford) to ensure you are loading equal amounts of protein for each sample.

      • Use a loading control (e.g., GAPDH, β-actin) to verify equal loading across the gel.

Issue: Residual AK1 protein detected in knockout samples.

  • Possible Cause: Incomplete knockout or compensatory expression.

    • Troubleshooting:

      • Sequence the targeted region in your knockout mice to confirm the presence of a frameshift mutation that should lead to a truncated, non-functional protein.

      • Consider the possibility of alternative splicing or the expression of a truncated, yet still detectable, protein fragment.

      • Be aware that some antibodies may cross-react with other proteins. Validate your antibody with a positive control (recombinant AK1 protein) and a negative control (lysate from a confirmed AK1-null cell line, if available).

Data Presentation

Table 1: Quantitative Data on AK1 Knockout Mouse Phenotype

ParameterWild-TypeAK1 KnockoutReference
Total Adenylate Kinase Activity (Heart)~100%Reduced by ~94%[3]
β-phosphoryl transfer (Heart)~100%Reduced by ~36%[3]
Vascular AK activity (aorta) (µmol/min/mg protein)0.25 ± 0.040.08 ± 0.02[13]
Vascular AMP levels (nmol/mg protein) - Ischemia2.56 ± 0.240.93 ± 0.11[13]
ATP levels (post-ischemia, heart) (nmol/mg protein)~13.5~10.4[14]
ADP levels (post-ischemia, heart) (nmol/mg protein)~3.5~2.9[14]

Experimental Protocols

Western Blotting for AK1 Detection
  • Protein Extraction:

    • Homogenize mouse tissue (e.g., heart, skeletal muscle) in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 12% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against AK1 (diluted according to the manufacturer's instructions) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to confirm equal protein loading.

Adenylate Kinase Activity Assay

This protocol is based on a coupled enzyme assay that measures the rate of ATP production.

  • Sample Preparation:

    • Prepare tissue homogenates as described for Western blotting, but in an assay buffer specific to the kit being used.

  • Assay Procedure (96-well plate format):

    • Add 2-50 µL of tissue lysate to each well.

    • Include a positive control (recombinant AK enzyme) and a reagent background control (assay buffer only).[15]

    • Bring the volume of all wells to 50 µL with AK Assay Buffer.

    • Prepare a reaction mix containing the necessary substrates and enzymes as per the manufacturer's instructions (e.g., ADP, glucose, NADP+, glucose-6-phosphate dehydrogenase, hexokinase).

    • Add 50 µL of the reaction mix to each well to start the reaction.

  • Measurement:

    • Measure the change in absorbance at 340 nm or fluorescence kinetically over time using a plate reader. The rate of NADPH formation is proportional to the adenylate kinase activity in the sample.

  • Calculation:

    • Calculate the AK activity based on a standard curve generated with a known concentration of ATP.[15] The activity is typically expressed as nmol/min/mg of protein or mU/mg.

Visualizations

AK1_Signaling_Pathway cluster_stress Metabolic Stress (e.g., Hypoxia, Ischemia) Stress Increased ADP/ATP Ratio AK1 AK1 Stress->AK1 Activates AMP Increased AMP AK1->AMP Produces AMPK AMPK Activation AMP->AMPK Activates Energy_Production Increased Energy Production (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Energy_Production Promotes Energy_Consumption Decreased Energy Consumption (e.g., Protein Synthesis) AMPK->Energy_Consumption Inhibits

Caption: AK1 signaling pathway in response to metabolic stress.

AK1_KO_Workflow cluster_generation Mouse Generation cluster_validation Validation & Breeding sgRNA_Design 1. sgRNA Design & Cas9 Preparation Microinjection 2. Microinjection into Zygotes sgRNA_Design->Microinjection Implantation 3. Embryo Transfer Microinjection->Implantation F0_Generation 4. Birth of F0 Founder Mice Implantation->F0_Generation Genotyping 5. Genotyping of F0 Mice F0_Generation->Genotyping Breeding 6. Breeding of F0 with WT Genotyping->Breeding Positive Founders F1_Generation 7. Generation of F1 Heterozygotes Breeding->F1_Generation Intercross 8. Intercrossing of F1 Mice F1_Generation->Intercross Homozygous_KO 9. Generation of Homozygous Knockout Mice Intercross->Homozygous_KO Confirmation 10. Phenotypic & Molecular Confirmation (Western Blot, etc.) Homozygous_KO->Confirmation

Caption: Experimental workflow for AK1 knockout mouse generation.

Troubleshooting_Logic Start Unexpected Phenotype or Genotype Check_Genotype Verify Genotype (PCR, Sequencing) Start->Check_Genotype Check_Off_Target Assess Potential Off-Target Effects Start->Check_Off_Target Check_Genotype->Start Genotype Incorrect (Re-evaluate strategy) Check_Protein Confirm Protein Absence (Western Blot) Check_Genotype->Check_Protein Genotype Correct Check_Protein->Start Protein Present (Incomplete KO) Check_Compensation Investigate Compensatory Mechanisms (e.g., other AK isoforms) Check_Protein->Check_Compensation Protein Absent Refine_Phenotyping Refine Phenotypic Analysis (e.g., under stress conditions) Check_Compensation->Refine_Phenotyping Check_Off_Target->Refine_Phenotyping

Caption: Logical workflow for troubleshooting unexpected results.

References

how to prevent non-specific binding in AK1 ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address the common issue of non-specific binding in Adenylate Kinase 1 (AK1) ELISAs.

Troubleshooting Guide: High Background & Non-Specific Binding

High background signal is a frequent problem in ELISA, often caused by non-specific binding of assay components to the microplate wells.[1][2][3] This guide will walk you through a logical sequence of steps to diagnose and resolve these issues.

Q1: My blank wells and negative controls show a high signal. What is the most likely cause and how do I fix it?

A1: High signal across all wells, including those without your analyte, points to a systemic issue, most commonly with the blocking or washing steps, or with the detection antibody concentration.[2]

Initial Steps:

  • Review Your Blocking Protocol: The blocking buffer's function is to saturate all unoccupied binding sites on the plate to prevent antibodies from sticking indiscriminately.[4][5]

    • Increase Blocking Time/Concentration: Try increasing the incubation time for the blocking step or raising the concentration of the blocking agent (e.g., from 1% BSA to 2-3% BSA).[2][6]

    • Switch Blocking Agent: Not all blocking buffers are suitable for every assay.[4] If you are using BSA, consider trying non-fat dry milk or a commercial, protein-free blocking buffer, as some antibodies can cross-react with components in certain blockers.[7]

  • Evaluate Your Washing Technique: Insufficient washing is a primary cause of high background.[8][9][10] Unbound antibodies and reagents that are not properly removed will contribute to the background signal.[11]

    • Increase Wash Volume & Cycles: Ensure you are using a sufficient volume to fill the wells completely (e.g., 300-400 µL). Increase the number of wash cycles from 3 to 5.[1][10]

    • Add a Soaking Step: Let the wash buffer incubate in the wells for 30-60 seconds during each wash cycle to help dislodge loosely bound components.[2][12]

    • Ensure Complete Aspiration: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.[9]

  • Optimize Detection Antibody Concentration: Using too much detection antibody (either the primary or secondary) is a common error that leads to non-specific binding.[13]

    • Perform a Titration: You must empirically determine the optimal antibody concentration. A checkerboard titration is the ideal method to find the concentration that provides the best signal-to-noise ratio.[14][15] Start with a wider range of dilutions than you are currently using.

Below is a workflow to guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow for High Background start High Background Signal in All Wells cause1 Potential Cause: Ineffective Blocking start->cause1 cause2 Potential Cause: Insufficient Washing start->cause2 cause3 Potential Cause: Antibody Conc. Too High start->cause3 solution1 1. Increase blocking time/conc. 2. Change blocking agent (e.g., from BSA to Milk) 3. Try a commercial blocker cause1->solution1 solution2 1. Increase wash cycles (e.g., 3 to 5) 2. Increase wash volume 3. Add a 30-60s soak step 4. Add 0.05% Tween-20 to wash buffer cause2->solution2 solution3 1. Perform antibody titration (Checkerboard Assay) 2. Reduce concentration of primary or secondary Ab cause3->solution3

Caption: A logical workflow for troubleshooting high background signals.
Q2: The signal in my low-concentration standard wells is high, but my blank is fine. What does this suggest?

A2: This pattern often points to cross-reactivity or matrix effects.

  • Cross-Reactivity: The detection antibody may be binding to other proteins present in the sample diluent or the standard matrix.[2] Run a control where you add the detection antibody to a well with only the standard diluent (no analyte) to check for this.

  • Matrix Effects: Components in your sample or standard diluent may be interfering with the assay.[16] Try preparing your standards in a diluent that more closely matches the sample matrix. If testing serum or plasma, a commercial, protein-based diluent may be required to reduce interference.[17]

Frequently Asked Questions (FAQs)

Q: What is non-specific binding in the context of an ELISA? A: Non-specific binding is the attachment of assay components, such as antibodies or analytes, to the solid phase (the microplate well) in a way that is not related to the specific antigen-antibody recognition.[18][19] This can also include binding to the blocking agents themselves.[18] The result is a false positive signal, or high background, which reduces the sensitivity and accuracy of the assay.[5]

Caption: Mechanism of specific vs. non-specific antibody binding in an ELISA well.

Q: Which type of blocking buffer is best for my AK1 ELISA? A: There is no single "best" blocking buffer, as the optimal choice depends on the specific antibodies and sample type used.[4] The goal is a compromise between reducing background and maintaining signal specificity.[20] A good starting point is 1-5% Bovine Serum Albumin (BSA) in a physiological buffer like PBS or TBS. However, empirical testing is always recommended.

Q: Can I add a detergent like Tween-20 to my blocking buffer? A: Yes, adding a non-ionic detergent like Tween-20 (typically at 0.05% v/v) to the blocking buffer can help reduce non-specific binding.[2] It is also highly recommended to include it in your wash buffer to help remove weakly associated proteins during the wash steps.[13][21]

Q: How do I know if my plate was poorly coated? A: Inconsistent coating can lead to high variability between wells. If you observe erratic results (high %CV between duplicates), it could be due to uneven coating. Ensure that the coating antibody is diluted in an appropriate coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and that plates are incubated in a humidified chamber to prevent evaporation from the wells, which can concentrate the coating protein.[6]

Data Summary

Table 1: Common Blocking Buffers for ELISA
Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1 - 5% (w/v)Readily available, effective for many systems.Lot-to-lot variability can occur; may contain impurities that cross-react with some antibodies.[20]
Non-Fat Dry Milk 1 - 5% (w/v)Inexpensive and very effective at blocking.Contains a mix of proteins, including phosphoproteins, which can interfere with assays detecting phosphorylated targets. Not recommended for biotin-avidin systems due to endogenous biotin.
Normal Serum 5 - 10% (v/v)Very effective, especially when using serum from the same species as the secondary antibody to block cross-reactive sites.Can be expensive; may contain antibodies that cross-react with the target antigen.
Commercial/Synthetic Blockers Varies by ManufacturerOften protein-free, reducing cross-reactivity.[7] High lot-to-lot consistency.[17]Generally more expensive than protein-based blockers.
Tween-20 0.05% (v/v)Inexpensive; useful as an additive in wash buffers to reduce background.[13]Not recommended as a sole blocking agent as it can be easily washed away.[4][13]

Experimental Protocols

Key Protocol: Sandwich ELISA for AK1 with a Focus on Minimizing Non-Specific Binding

This protocol outlines the key steps for a standard sandwich ELISA, such as those used for AK1 detection.[22][23] Notes on preventing non-specific binding are included at each critical stage.

1. Plate Coating

  • Dilute the capture antibody to its optimal concentration (determined empirically, often 1-10 µg/mL) in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

  • Add 100 µL to each well of a high-binding 96-well microplate.

  • Seal the plate and incubate overnight at 4°C.

    • Pro-Tip: Ensure the plate is on a level surface in a humidified chamber to prevent uneven coating.

2. Washing (Post-Coating)

  • Aspirate the coating solution from the wells.

  • Wash the plate 3 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).[9]

  • After the final wash, aspirate completely and tap the inverted plate on absorbent paper. Do not let the wells dry out.[9]

3. Blocking

  • Add 200-300 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.[24]

  • Seal the plate and incubate for 1-2 hours at room temperature (RT) or 37°C.[24]

    • Pro-Tip: This is a critical step. Optimizing the blocking buffer and incubation time is key to preventing non-specific binding.[3][5]

4. Sample & Standard Incubation

  • Wash the plate 3 times as described in Step 2.

  • Prepare serial dilutions of your AK1 standard and prepare your samples in a suitable diluent (this may be your blocking buffer or a specialized sample diluent).

  • Add 100 µL of standards and samples to the appropriate wells. Include blank wells containing only the diluent.

  • Seal the plate and incubate for 1.5-2.5 hours at RT.[22]

5. Detection Antibody Incubation

  • Wash the plate 3-5 times as described in Step 2. Increasing the number of washes here is crucial.[12]

  • Add 100 µL of the biotinylated detection antibody, diluted to its optimal concentration in blocking buffer.

  • Seal the plate and incubate for 1 hour at RT.[22]

6. Enzyme Conjugate Incubation

  • Wash the plate 3-5 times as described in Step 2.

  • Add 100 µL of Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions (often in blocking buffer).

  • Seal the plate and incubate for 45 minutes at RT.[22]

7. Signal Development & Reading

  • Wash the plate 5-7 times. This is the final wash series and must be thorough to reduce background.

  • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.[22]

  • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 N H₂SO₄).

  • Read the absorbance at 450 nm immediately.

References

Frequently Asked Questions (FAQs) on Lysis Buffer Composition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Adenylate Kinase 1 (AK1) activity measurement. This guide provides detailed answers to common questions and troubleshooting advice to help researchers, scientists, and drug development professionals obtain reliable and reproducible results.

Q1: What is a recommended starting formulation for a cell lysis buffer to measure AK1 activity?

A basic and effective lysis buffer should efficiently lyse cells while preserving the enzymatic activity of AK1. It is critical to prepare the buffer fresh and keep it on ice.

Table 1: Recommended Lysis Buffer Formulation for AK1

Component Concentration Function
Buffer 20-50 mM Tris-HCl or HEPES Maintains a stable pH.
Salt 150 mM NaCl Maintains ionic strength, disrupts protein-protein interactions.[1]
Detergent 0.1 - 1.0% Triton X-100 or NP-40 Solubilizes membranes to release cellular components.[2]
Chelating Agent 1-2 mM EDTA/EGTA Inhibits metalloproteases. Note: May interfere with some assays.[2]
Additives 10% Glycerol Cryoprotectant, helps stabilize the enzyme.

| Inhibitors | Protease & Phosphatase Inhibitor Cocktail | Prevents degradation and modification of the target enzyme.[3][4][5] |

Always add inhibitor cocktails to the lysis buffer immediately before use.

Q2: Which detergent should I use for my cell type, and at what concentration?

The choice of detergent depends on the need to disrupt cellular membranes without denaturing the enzyme. For a cytoplasmic enzyme like AK1, mild non-ionic detergents are usually sufficient. Stronger detergents may be required if subcellular fractionation is performed.

Table 2: Comparison of Common Detergents for Cell Lysis

Detergent Type Recommended Concentration Notes
Triton X-100 / NP-40 Non-ionic 0.1 - 1.0% Mild detergents, good for solubilizing membrane proteins while preserving enzyme activity. Use <1% to avoid interference.[2]
CHAPS Zwitterionic 0.1 - 0.5% A mild detergent useful for disrupting protein-protein interactions.
SDS Anionic < 0.1% Strong, denaturing detergent. Generally not recommended for enzyme activity assays as it can unfold the protein.[2][6]

| Digitonin | Non-ionic | 0.01 - 0.05% | Very mild, used for selective permeabilization of the plasma membrane, leaving mitochondrial membranes intact. |

Note: High concentrations of detergents can inhibit enzyme activity. It is advisable to test a range of concentrations to find the optimal balance for your specific cell type and assay.[6][7]

Q3: What is the optimal pH and temperature for maintaining AK1 activity during lysis?

AK1 is optimally active at a pH around 7.6-8.0.[8][9] Therefore, the lysis buffer should be buffered to maintain this pH range. All cell lysis steps should be performed at 4°C (on ice) to minimize protease activity and maintain protein stability.[3] Bringing the assay buffer to room temperature before starting the kinetic measurement is recommended for optimal enzyme function unless otherwise specified.[2][4]

Experimental Protocol: Cell Lysis for AK1 Activity Measurement

This protocol provides a generalized procedure for lysing cultured mammalian cells. The number of cells and buffer volume may need to be adjusted.

Methodology
  • Cell Harvesting: For adherent cells, wash the culture dish twice with ice-cold PBS. Scrape the cells in 1 ml of ice-cold PBS and transfer the suspension to a pre-chilled microfuge tube. For suspension cells, simply collect the cells.

  • Pelleting: Centrifuge the cell suspension at 500 x g for 5-8 minutes at 4°C.[10] Discard the supernatant carefully without disturbing the cell pellet.[10]

  • Lysis: Add 150 µL of ice-cold Lysis Buffer (containing freshly added protease inhibitors) to the cell pellet (for 1-5 x 10^6 cells).[4][5][11]

  • Homogenization: Resuspend the pellet by pipetting up and down several times.[12]

  • Incubation: Incubate the homogenate on a rotary shaker for 15-20 minutes at 4°C to ensure complete lysis.[4][5][11]

  • Clarification: Centrifuge the lysate at 16,000 x g for 10-15 minutes at 4°C to pellet insoluble cell debris.[5][11][12]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new, pre-chilled microfuge tube. This is your cell lysate.

  • Activity Assay: Proceed immediately with the AK1 activity assay.[5][11] If storage is necessary, snap-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[4][5]

Workflow Visualization

G cluster_prep Sample Preparation cluster_extract Lysate Extraction cluster_assay Downstream Application Harvest 1. Harvest & Wash Cells Pellet 2. Pellet Cells (500 x g, 5 min, 4°C) Harvest->Pellet Lyse 3. Add Ice-Cold Lysis Buffer (+ Inhibitors) Pellet->Lyse Incubate 4. Incubate on Ice (15-20 min) Lyse->Incubate Centrifuge 5. Clarify Lysate (16,000 x g, 15 min, 4°C) Incubate->Centrifuge Collect 6. Collect Supernatant (Clarified Lysate) Centrifuge->Collect Assay 7. Perform AK1 Activity Assay Collect->Assay Store OR Aliquot, Snap-Freeze, Store at -80°C Collect->Store

Caption: Experimental workflow for cell lysis and AK1 activity measurement.

Troubleshooting Guide

Encountering issues during your experiment is common. This guide addresses the most frequent problems.

Table 3: Troubleshooting Guide for AK1 Activity Measurement

Problem Potential Cause Recommended Solution
Low or No AK1 Activity Incomplete Cell Lysis: Not enough detergent or mechanical disruption. Increase detergent concentration or incubation time.[3] Ensure thorough mixing during lysis.
Enzyme Degradation: Insufficient or inactive protease inhibitors. Always use a fresh protease inhibitor cocktail. Keep samples on ice at all times.[3]
Inhibitory Substances in Lysate: High concentrations of detergents, salts, or chelators (e.g., EDTA >0.5 mM, SDS >0.2%).[2] Optimize buffer components. Consider buffer exchange or dialysis to remove inhibitors.
Incorrect Assay Conditions: Assay buffer was too cold or at the wrong pH. Ensure the final assay mix is at the optimal temperature and pH for AK1 activity (e.g., room temperature, pH ~7.6-8.0).[4][8][9]
Improper Lysate Storage: Repeated freeze-thaw cycles. Aliquot lysates before freezing to avoid multiple freeze-thaw cycles.[4][5]
High Variability Between Replicates Inconsistent Cell Handling/Lysis: Variation in cell numbers or lysis time. Standardize all harvesting and lysis procedures. Process samples in parallel.
Inaccurate Pipetting: Errors in pipetting small volumes of lysate or reagents. Use calibrated pipettes. Prepare a master mix for the assay reaction when possible.[2]
Lysate Concentration Too High: High protein concentration can interfere with the assay. Titrate the cell lysate to find a concentration that falls within the linear range of the assay.[13]
High Background Signal Contaminating ATP in Sample: The assay measures ATP generation, so initial ATP will create background. Prepare a parallel sample background control without the ADP substrate to measure and subtract endogenous ATP.[4]

| Viscous Lysate | DNA Release from Cells: Genomic DNA makes the lysate difficult to pipette. | Add DNase I (10-100 U/mL) and 1 mM MgCl₂ to the lysis buffer and incubate for 5-10 minutes at room temperature until viscosity is reduced.[3][14] |

Troubleshooting Flowchart

G Start Low or No AK1 Activity Detected CheckLysis Was lysis complete? (Check pellet size, microscopy) Start->CheckLysis CheckInhibitors Were fresh protease inhibitors used? CheckLysis->CheckInhibitors Yes SolutionLysis Optimize Lysis: - Increase detergent - Increase incubation time - Add sonication CheckLysis->SolutionLysis No CheckAssay Were assay conditions optimal? (Temp, pH) CheckInhibitors->CheckAssay Yes SolutionInhibitors Re-run with fresh inhibitor cocktail CheckInhibitors->SolutionInhibitors No CheckStorage Was lysate handled properly? (On ice, no freeze-thaw) CheckAssay->CheckStorage Yes SolutionAssay Adjust assay buffer to correct pH and temperature CheckAssay->SolutionAssay No SolutionStorage Prepare fresh lysate, aliquot before freezing CheckStorage->SolutionStorage No Final Problem Resolved CheckStorage->Final Yes SolutionLysis->Final SolutionInhibitors->Final SolutionAssay->Final SolutionStorage->Final

Caption: Decision tree for troubleshooting low AK1 activity.

References

troubleshooting AK1 immunofluorescence staining artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AK1 immunofluorescence staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts and challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your AK1 immunofluorescence experiments in a question-and-answer format.

High Background Staining

Question: I am observing high background fluorescence in my images, making it difficult to distinguish the specific AK1 signal. What are the possible causes and solutions?

Answer: High background can obscure your specific signal and lead to incorrect interpretations. Here are common causes and troubleshooting steps:

  • Inadequate Blocking: Insufficient blocking can lead to non-specific binding of primary or secondary antibodies.

    • Solution: Increase the incubation time for the blocking step. Consider using a blocking serum from the same species as the secondary antibody, as it contains antibodies that bind to non-specific sites.[1][2] A common blocking solution is 5% normal serum in your wash buffer.

  • Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to high background if they are too high.[1][3][4]

    • Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[5]

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[3][6]

    • Solution: Increase the number and duration of wash steps. Using a wash buffer with a mild detergent like Tween-20 can also help.[5][7]

  • Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, a phenomenon known as autofluorescence.[7][8][9] This can be exacerbated by certain fixatives like glutaraldehyde.[7]

    • Solution: Examine an unstained sample under the microscope to check for autofluorescence.[7][8] If present, you can try treating the sample with a quenching agent like sodium borohydride (B1222165) or Sudan Black B.[7][10]

Troubleshooting High Background: A Workflow

start High Background Observed check_autofluorescence Check Unstained Control for Autofluorescence start->check_autofluorescence autofluorescence_present Autofluorescence Present check_autofluorescence->autofluorescence_present Yes no_autofluorescence No Autofluorescence check_autofluorescence->no_autofluorescence No optimize_blocking Optimize Blocking Step (Increase time, change agent) autofluorescence_present->optimize_blocking Address with quenching agents no_autofluorescence->optimize_blocking titrate_antibodies Titrate Primary & Secondary Antibody Concentrations optimize_blocking->titrate_antibodies increase_washes Increase Washing Steps (Duration and number) titrate_antibodies->increase_washes secondary_control Run Secondary-Only Control increase_washes->secondary_control secondary_staining Staining in Secondary Control secondary_control->secondary_staining Yes no_secondary_staining No Staining in Control secondary_control->no_secondary_staining No change_secondary Change Secondary Antibody secondary_staining->change_secondary issue_resolved Issue Resolved no_secondary_staining->issue_resolved change_secondary->issue_resolved

Caption: Workflow for troubleshooting high background staining.

Weak or No Signal

Question: My immunofluorescence staining for AK1 is very weak or completely absent. What could be the reason?

Answer: A weak or non-existent signal can be frustrating. Here are several potential causes and their solutions:

  • Low Antibody Concentration: The concentration of the primary antibody may be too low to detect the AK1 protein.[1]

    • Solution: Increase the primary antibody concentration and/or the incubation time.[1]

  • Suboptimal Fixation/Permeabilization: The fixation or permeabilization method might be masking the epitope or not allowing the antibody to access the target. Since AK1 is a cytoplasmic protein, proper permeabilization is crucial.[11][12][13][14]

    • Solution: Optimize fixation and permeabilization conditions. For cytoplasmic targets like AK1, a common method is fixation with 4% paraformaldehyde followed by permeabilization with a detergent like Triton X-100 or saponin.[2]

  • Inactive Antibody: Improper storage or repeated freeze-thaw cycles can lead to antibody degradation.[7]

    • Solution: Ensure antibodies are stored according to the manufacturer's instructions. It's good practice to aliquot antibodies upon arrival to avoid multiple freeze-thaw cycles.[7]

  • Photobleaching: The fluorescent signal can be permanently lost due to exposure to excitation light.[15][16]

    • Solution: Minimize the sample's exposure to the excitation light. Use an antifade mounting medium to protect the fluorophores.[15][17]

Quantitative Troubleshooting Guide: Antibody Dilutions

IssueParameterStarting RecommendationOptimization Range
Weak/No Signal Primary Antibody Dilution1:2001:50 to 1:1000
High Background Primary Antibody Dilution1:5001:200 to 1:2000
Weak/No Signal Secondary Antibody Dilution1:5001:200 to 1:1000
High Background Secondary Antibody Dilution1:10001:500 to 1:5000

Note: These are general ranges. Always consult the antibody datasheet for manufacturer-recommended dilutions.

Non-Specific Staining

Question: I see staining in locations where AK1 is not expected, or my negative controls are positive. How can I resolve this?

Answer: Non-specific staining occurs when an antibody binds to unintended targets.[1] Here’s how to troubleshoot:

  • Primary Antibody Cross-Reactivity: The primary antibody may be binding to other proteins with similar epitopes.

    • Solution: Choose a primary antibody that has been validated for immunofluorescence in your sample's species.[1]

  • Secondary Antibody Non-Specific Binding: The secondary antibody may bind non-specifically to the sample.[9]

    • Solution: Run a secondary antibody-only control (omitting the primary antibody) to check for non-specific binding.[1] If staining is observed, consider using a different secondary antibody or increasing the blocking stringency.[1]

  • "Ab-trapping" Artifact: A recently described artifact where antibodies bind strongly to the periphery of a structure (like the nucleus) and fail to penetrate deeper, leading to a false peripheral staining pattern. This is more likely with high-affinity antibodies and abundant epitopes.

    • Solution: Try increasing the primary antibody incubation time to allow for better penetration. Optimizing antibody concentration can also mitigate this effect.

Logical Relationship of Staining Controls

exp Experimental Sample (Primary + Secondary Ab) result Reliable Specific Signal exp->result Positive Signal neg_isotype Isotype Control (Isotype Ab + Secondary Ab) neg_isotype->result No Signal (Confirms primary Ab specificity) neg_secondary Secondary-Only Control (No Primary Ab + Secondary Ab) neg_secondary->result No Signal (Confirms secondary Ab specificity) unstained Unstained Control (No Antibodies) unstained->result No Signal (Rules out autofluorescence)

Caption: Relationship between controls for specific staining.

Experimental Protocol: General Immunofluorescence Staining for AK1

This protocol provides a general workflow for immunofluorescence staining of AK1 in cultured cells. Optimization may be required for specific cell lines or tissues.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency (typically 50-70%).

  • Fixation:

    • Aspirate the culture medium.

    • Gently wash the cells once with 1X Phosphate Buffered Saline (PBS).

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[18]

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibody to access the cytoplasmic AK1 protein.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Normal Goat Serum, 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.[2]

  • Primary Antibody Incubation:

    • Dilute the anti-AK1 primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody (specific to the primary antibody's host species) in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[18]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI (4',6-diamidino-2-phenylindole).

    • Wash once more with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.[15]

  • Imaging:

    • Allow the mounting medium to cure according to the manufacturer's instructions.

    • Image the sample using a fluorescence microscope with the appropriate filters for your chosen fluorophores. Minimize light exposure to prevent photobleaching.[15]

Immunofluorescence Staining Workflow

start Start: Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix permeabilize Permeabilization (e.g., 0.25% Triton X-100) fix->permeabilize block Blocking (e.g., 5% Normal Serum) permeabilize->block primary_ab Primary Antibody Incubation (Anti-AK1) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstain (Optional) (e.g., DAPI) secondary_ab->counterstain mount Mount with Antifade Medium counterstain->mount image Fluorescence Microscopy mount->image

Caption: A typical workflow for immunofluorescence staining.

References

resolving issues with AK1 plasmid transfection efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with AK1 plasmid transfection and improve experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful plasmid transfection?

A: The single most important factor is the overall health and viability of the cells being transfected.[1][2] For optimal results, cells should be in the logarithmic growth phase, have undergone at least 3-4 passages after thawing to ensure recovery, and exhibit over 90% viability before starting the experiment.[2][3][4]

Q2: What quality standards must the AK1 plasmid DNA meet for transfection?

A: High-purity, endotoxin-free plasmid DNA is crucial.[5][6] Key quality indicators include an A260/A280 absorbance ratio between 1.7 and 1.9 and a high proportion of supercoiled plasmid, as this form is taken up more efficiently by cells.[3][7][8] Contaminants like proteins, RNA, phenol, and salts can significantly reduce efficiency and cause cytotoxicity.[5][7][9]

Q3: Can I use serum and antibiotics in the media during transfection?

A: This depends on the transfection reagent. While many modern reagents are compatible with serum and antibiotics, it is critical to form the initial DNA-reagent complexes in a serum-free medium because serum proteins can interfere with complex formation.[10][11][12] Some protocols suggest that once complexes are formed, they can be added to cells cultured in serum-containing medium, which can minimize toxicity.[11] If issues persist, performing the transfection in antibiotic-free media is a recommended troubleshooting step.[12][13]

Q4: At what confluency should I transfect my cells?

A: Generally, cells should be between 40-80% confluent at the time of transfection.[14][15] However, the optimal density is highly cell-type dependent, with some protocols recommending up to 90% confluency.[16] Overly confluent cultures can suffer from contact inhibition, making them resistant to DNA uptake, while sparse cultures may grow poorly.[4][14][15]

Q5: How long after transfection should I expect to see AK1 protein expression?

A: For transient transfections using a plasmid, protein expression is typically detectable within 24 to 48 hours post-transfection.[3][13] The exact timing can vary based on the cell type, the promoter driving AK1 expression, and overall transfection efficiency.

Troubleshooting Guide

Issue 1: Low Transfection Efficiency

If you are observing a low percentage of cells expressing the AK1 protein, consider the following causes and solutions.

Possible Cause Suggested Solution
Poor Cell Health Ensure cells are >90% viable, actively dividing, and have a low passage number (<50).[1][14][15] Allow cells to recover for at least 24 hours after plating before transfection.[2] Regularly test for mycoplasma contamination.[14][17]
Suboptimal Plasmid DNA Quality Use a high-quality, endotoxin-free plasmid purification kit.[3][5][9] Verify DNA purity with an A260/A280 ratio of 1.7–1.9.[3] Confirm plasmid integrity and supercoiling by running an aliquot on an agarose (B213101) gel.[8][18]
Incorrect Reagent-to-DNA Ratio This ratio is cell-type dependent and must be optimized.[3][19] Perform a titration experiment by varying the amount of transfection reagent while keeping the DNA amount constant (e.g., 1:1, 2:1, 3:1 ratios of µL reagent to µg DNA).[13][16]
Inappropriate Cell Density Optimize cell confluency for your specific cell line. A good starting range is 70-90% for many adherent cell lines.[13][16] Plate cells at different densities to determine the optimal condition empirically.[16]
Inhibitors in Media Form DNA-reagent complexes in serum-free media.[10][11] If efficiency remains low, try performing the entire transfection in media without serum or antibiotics.[13][20]
Ineffective Transfection Method For difficult-to-transfect cells, such as primary or suspension cells, consider alternative methods like electroporation or viral transduction.[16][17][21]
Issue 2: High Cell Toxicity or Death

If you observe significant cell death, rounding, or detachment following transfection, review these potential causes.

Possible Cause Suggested Solution
Excessive Transfection Reagent Too much transfection reagent is a common cause of cytotoxicity.[13] Reduce the amount of reagent used in your optimization experiments.[22]
High Amount of Plasmid DNA An excessive amount of foreign DNA can be toxic to cells.[1][13] Optimize the DNA quantity by testing a range of concentrations while keeping the reagent-to-DNA ratio constant.[1]
Contaminants in Plasmid DNA Endotoxins and other impurities from the plasmid preparation process are highly toxic.[6][9][23] Ensure you are using an endotoxin-free purification kit.[6]
Prolonged Exposure to Complexes For particularly sensitive cell lines, long incubation times with the DNA-reagent complexes can increase toxicity.[13] Try reducing the incubation time (e.g., to 4-6 hours) before replacing the medium with fresh, complete growth medium.[13][16]
Sensitive Cell Type Primary cells and some specific cell lines are inherently more sensitive to chemical transfection.[22] Use a transfection reagent specifically designed for sensitive or hard-to-transfect cells.[13]

Quantitative Data Summary

Successful transfection relies on optimizing several quantitative parameters. The tables below provide recommended starting points for key variables.

Table 1: Recommended Cell Confluency at Time of Transfection

Cell StatusRecommended ConfluencyRationale
Adherent Cells40-90%[3][14][15][16]Balances active cell division with sufficient cell numbers. Avoids contact inhibition.[14][15]
Suspension CellsSplit 1 day prior to transfectionEnsures cells are in an optimal physiological state for the procedure.[3]

Table 2: Plasmid DNA Quality Control Parameters

ParameterRecommended ValueMethod of Assessment
Purity (A260/A280) 1.7–1.9[3]UV Spectrophotometry
Purity (A260/A230) 2.0–2.2[18]UV Spectrophotometry
Topology >80% Supercoiled[8]Agarose Gel Electrophoresis[18]
Endotoxins As low as possibleLimulus Amebocyte Lysate (LAL) Test[9][18]

Table 3: Optimization Ratios for Transfection Reagent and DNA

ParameterStarting Ratios (Reagent:DNA)Note
Volume-to-Mass 1:1, 2:1, 3:1, 5:1 (µL of reagent : µg of DNA)[3][16]The optimal ratio is highly cell-type dependent and must be determined experimentally.[3][19]

Key Experimental Protocols

Protocol 1: High-Quality Plasmid DNA Purification

High-quality plasmid DNA is a prerequisite for efficient transfection.

  • Bacterial Culture : Grow E. coli containing the AK1 plasmid in appropriate antibiotic-containing LB medium overnight.

  • Cell Lysis : Harvest bacteria and perform alkaline lysis. Avoid excessive vortexing to prevent shearing of genomic DNA.

  • Purification : Use a commercial endotoxin-free plasmid purification kit (Midi or Maxi prep) following the manufacturer's instructions. Anion-exchange chromatography is considered the gold standard for producing transfection-grade plasmids.[7]

  • Quantification and Quality Check :

    • Measure the DNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be between 1.7 and 1.9.[3]

    • Run 100-200 ng of the purified plasmid on a 1% agarose gel to confirm its integrity and check for a high proportion of the supercoiled isoform.[18]

  • Storage : Resuspend the purified DNA in sterile, nuclease-free water or TE buffer at a concentration of 0.5–1 µg/µL and store at -20°C.[3]

Protocol 2: General Protocol for Transient Transfection in a 6-Well Plate

This protocol provides a general workflow for lipid-based transfection. Amounts should be optimized for your specific cell line and transfection reagent.

  • Cell Seeding : The day before transfection (18-24 hours prior), seed cells in a 6-well plate so they reach 70-90% confluency at the time of transfection.[13]

  • Complex Formation :

    • Tube A (DNA) : Dilute 2.5 µg of your AK1 plasmid DNA into 250 µL of a serum-free medium (e.g., Opti-MEM™). Mix gently.[13]

    • Tube B (Reagent) : Dilute 5 µL of your lipid-based transfection reagent into 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[13]

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow DNA-reagent complexes to form.[10][16]

  • Transfection :

    • Gently aspirate the old medium from the cells and replace it with fresh, pre-warmed complete growth medium.

    • Add the 500 µL of DNA-reagent complex mixture drop-wise to each well.[13]

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis :

    • Incubate the cells at 37°C in a CO2 incubator.

    • Assay for gene expression 24-72 hours post-transfection.[13] For sensitive cells, the medium can be changed after 4-6 hours to reduce toxicity.[13]

  • Controls : Always include a positive control (e.g., a GFP-expressing plasmid) to assess transfection efficiency and a negative control (mock-transfected cells) to assess cytotoxicity.[3]

Visualizations

G cluster_0 Key Influencing Factors cluster_1 Outcome Cell_Health Cell Health (>90% Viability, Low Passage) Efficiency Transfection Efficiency Cell_Health->Efficiency Plasmid_Quality AK1 Plasmid Quality (Purity, Supercoiled) Plasmid_Quality->Efficiency Transfection_Parameters Transfection Parameters (Reagent:DNA Ratio, Cell Density) Transfection_Parameters->Efficiency Culture_Conditions Culture Conditions (Media, Serum, Antibiotics) Culture_Conditions->Efficiency caption Factors Influencing Transfection Efficiency

Caption: Key factors influencing transfection efficiency.

G cluster_workflow Experimental Workflow Day1 Day 1: Seed Cells (Target 70-90% Confluency) Day2_Complex Day 2: Prepare DNA-Reagent Complexes Day1->Day2_Complex Day2_Transfect Add Complexes to Cells Incubate 4-6h (optional media change) Day2_Complex->Day2_Transfect Day3_4 Day 3-4: Incubate & Assay (24-72h Post-Transfection) Day2_Transfect->Day3_4 caption General Transfection Experimental Workflow

Caption: General transfection experimental workflow.

G Start Low Transfection Efficiency? Check_DNA Is Plasmid Quality High? (A260/280 = 1.7-1.9, Supercoiled) Start->Check_DNA Check_Cells Are Cells Healthy? (>90% Viable, Optimal Confluency) Check_DNA->Check_Cells Yes Solution_DNA Action: Re-purify DNA (Endotoxin-free kit) Check_DNA->Solution_DNA No Check_Ratio Is Reagent:DNA Ratio Optimized? Check_Cells->Check_Ratio Yes Solution_Cells Action: Use new cell stock Optimize confluency Check_Cells->Solution_Cells No Check_Method Is Method Suited for Cell Type? Check_Ratio->Check_Method Yes Solution_Ratio Action: Titrate Reagent:DNA ratio (e.g., 1:1, 2:1, 3:1) Check_Ratio->Solution_Ratio No Solution_Method Action: Consider Electroporation or Viral Methods Check_Method->Solution_Method No caption Troubleshooting Low Transfection Efficiency

Caption: Troubleshooting low transfection efficiency.

References

Technical Support Center: Recombinant AK1 Protein Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of recombinant Adenylate Kinase 1 (AK1) protein.

Frequently Asked Questions (FAQs)

Q1: What is the typical expression system for recombinant human AK1?

A1: Recombinant human AK1 is commonly expressed in Escherichia coli (E. coli), particularly the BL21(DE3) strain.[1][2] This system is favored for its rapid growth, cost-effectiveness, and high protein expression levels.[3]

Q2: What are the common challenges in producing recombinant AK1?

A2: Common challenges include low protein yield, formation of insoluble inclusion bodies, and protein degradation.[4][5] Optimizing expression conditions and purification strategies is crucial to overcome these issues.

Q3: What fusion tags are commonly used for AK1 purification?

A3: Polyhistidine-tags (His-tags) are frequently used for AK1 purification via immobilized metal affinity chromatography (IMAC).[6][7] Other tags like SUMO can also be employed to enhance solubility and expression.

Q4: How can I improve the solubility of my recombinant AK1 protein?

A4: To improve solubility, you can try lowering the induction temperature (e.g., 15-25°C), reducing the inducer (IPTG) concentration, using a solubility-enhancing fusion tag (like SUMO or MBP), or co-expressing with molecular chaperones.[4][8][9]

Troubleshooting Guides

Issue 1: Low or No Expression of Recombinant AK1

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal Codon Usage The codon usage of the human AK1 gene may not be optimal for E. coli. Synthesize a codon-optimized gene sequence to match the codon bias of E. coli.[10][11] Tools like GenScript's Codon Optimization Tool or IDT's Codon Optimization Tool can be used for this purpose.[12][13]
Inefficient Transcription/Translation Ensure your expression vector contains a strong promoter (e.g., T7) and a proper ribosome binding site (RBS).[14] Verify the integrity of your plasmid construct by sequencing.
Protein Toxicity The expressed AK1 protein might be toxic to the E. coli host. Use a tightly regulated expression system (e.g., pLysS or pLysE strains) to minimize basal expression before induction.[8] Lowering the induction temperature and inducer concentration can also mitigate toxicity.[9]
Plasmid Instability Ensure appropriate antibiotic selection is maintained throughout culturing to prevent plasmid loss.
Ineffective Induction Verify the activity of your inducer (e.g., IPTG). Prepare fresh stock solutions. Optimize the inducer concentration and induction time.[15][16]
Issue 2: Recombinant AK1 is Expressed in Insoluble Inclusion Bodies

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
High Expression Rate High-level expression can overwhelm the cellular folding machinery, leading to aggregation. Lower the induction temperature (e.g., 16-25°C) and reduce the IPTG concentration (e.g., 0.1-0.5 mM) to slow down protein synthesis and allow for proper folding.[8][16]
Suboptimal Growth Conditions Optimize the culture medium and pH. Ensure adequate aeration during cell growth and induction.
Lack of Proper Disulfide Bond Formation While human AK1 is a cytosolic protein without disulfide bonds, incorrect disulfide bond formation can occur in the oxidizing environment of the E. coli cytoplasm upon cell lysis. This is less of a concern for AK1 but can be an issue for other proteins.
Inherent Properties of the Protein Some proteins are intrinsically prone to aggregation. Use a solubility-enhancing fusion tag such as Maltose Binding Protein (MBP) or SUMO.[9]
Incorrect Protein Folding Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper protein folding.
Cell Lysis Issues Inefficient cell lysis can lead to the co-precipitation of soluble protein with cell debris. Ensure complete cell lysis using appropriate methods (e.g., sonication, high-pressure homogenization).

If the above strategies do not yield soluble protein, the inclusion bodies can be isolated, solubilized, and the protein refolded.

Quantitative Data on Expression Optimization

Optimizing induction conditions is critical for maximizing the yield of soluble recombinant AK1. The following table provides representative data on the impact of induction temperature and IPTG concentration on protein yield.

Induction Temperature (°C)IPTG Concentration (mM)Soluble AK1 Yield (mg/L of culture)Insoluble AK1 (Inclusion Bodies)
371.0LowHigh
370.5ModerateModerate
301.0ModerateModerate
300.5HighLow
250.5Very HighVery Low
180.2HighNegligible

Note: This data is representative and actual yields may vary depending on the specific expression vector, host strain, and culture conditions. Lowering the induction temperature generally favors the production of soluble protein.[15][17][18]

Experimental Protocols

Protocol 1: Codon Optimization of Human AK1 for E. coli Expression
  • Obtain the human AK1 amino acid sequence: Retrieve the protein sequence from a database like UniProt (Accession: P00568).

  • Use an online codon optimization tool: Input the amino acid sequence into a web-based tool such as GenScript's OptimumGene™ or IDT's Codon Optimization Tool.

  • Select E. coli (strain K12 or B) as the expression host.

  • The tool will generate a DNA sequence with codons optimized for high expression in E. coli. This process involves replacing rare codons with those that are frequently used by the E. coli translational machinery.[10][11]

  • Synthesize the optimized gene and clone it into a suitable expression vector (e.g., pET series).

Protocol 2: High-Yield Expression of His-tagged AK1 in E. coli BL21(DE3)
  • Transformation: Transform the expression plasmid containing the codon-optimized His-tagged AK1 gene into chemically competent E. coli BL21(DE3) cells. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.[1]

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with vigorous shaking (200-250 rpm).

  • Induction: Monitor the optical density at 600 nm (OD600). When the OD600 reaches 0.6-0.8, cool the culture to the desired induction temperature (e.g., 25°C). Add IPTG to a final concentration of 0.5 mM.[1][16]

  • Expression: Continue to incubate the culture at the lower temperature for 16-18 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

Protocol 3: Purification of Recombinant AK1 using Ni-NTA Affinity Chromatography
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) and protease inhibitors. Sonicate the cells on ice to lyse them completely.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble His-tagged AK1.[19]

  • Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of lysis buffer.[20]

  • Protein Binding: Load the clarified lysate onto the equilibrated column. Allow the protein to bind to the resin.[19]

  • Washing: Wash the column with 10-15 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[20]

  • Elution: Elute the bound His-tagged AK1 with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[20] Collect fractions and analyze them by SDS-PAGE.

  • Buffer Exchange: Pool the fractions containing the purified AK1 and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 4: Refolding of Recombinant AK1 from Inclusion Bodies
  • Inclusion Body Isolation: After cell lysis, the insoluble pellet containing inclusion bodies is washed with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and membrane fragments.[21][22]

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant, such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GuHCl).[21]

  • Refolding by Dilution: Rapidly dilute the solubilized protein into a large volume of refolding buffer to a final protein concentration of 10-50 µg/mL. The refolding buffer should be at a physiological pH and may contain additives like L-arginine to prevent aggregation.[21][23]

  • Dialysis: Alternatively, the denaturant can be gradually removed by dialysis against a refolding buffer. This is a slower process but can be more effective for some proteins.[21]

  • Purification: Purify the refolded, soluble AK1 using affinity chromatography as described in Protocol 3.

Visualizations

Experimental Workflow for Optimizing AK1 Yield

experimental_workflow cluster_prep Preparation cluster_expression Expression Optimization cluster_analysis Analysis & Purification cluster_refolding Inclusion Body Processing codon_optimization Codon Optimization of AK1 Gene cloning Cloning into Expression Vector codon_optimization->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation starter_culture Starter Culture transformation->starter_culture large_culture Large Scale Culture starter_culture->large_culture induction Induction (Vary Temp & IPTG) large_culture->induction cell_lysis Cell Lysis & Fractionation induction->cell_lysis sds_page SDS-PAGE Analysis cell_lysis->sds_page Soluble vs. Insoluble cell_lysis->inclusion_body_path If Insoluble purification Affinity Chromatography sds_page->purification If Soluble yield_quant Yield Quantification purification->yield_quant solubilization Solubilization inclusion_body_path->solubilization refolding Refolding solubilization->refolding refolding->purification troubleshooting_low_yield cluster_no_expression Troubleshooting No Expression cluster_solubility Troubleshooting Insolubility cluster_low_yield Troubleshooting Low Soluble Yield start Low or No AK1 Yield check_expression Check for Expression (SDS-PAGE/Western Blot) start->check_expression no_band No Protein Band Observed check_expression->no_band low_soluble Protein in Insoluble Fraction check_expression->low_soluble low_yield_soluble Low Yield of Soluble Protein check_expression->low_yield_soluble codon_optimization Codon Optimize Gene no_band->codon_optimization Yes verify_plasmid Verify Plasmid Sequence no_band->verify_plasmid Yes check_induction Optimize Induction Conditions no_band->check_induction Yes lower_temp Lower Induction Temperature low_soluble->lower_temp Yes reduce_iptg Reduce IPTG Concentration low_soluble->reduce_iptg Yes solubility_tag Use Solubility Tag low_soluble->solubility_tag Yes refold Refold from Inclusion Bodies low_soluble->refold Yes optimize_lysis Optimize Cell Lysis low_yield_soluble->optimize_lysis Yes add_protease_inhibitors Add Protease Inhibitors low_yield_soluble->add_protease_inhibitors Yes optimize_purification Optimize Purification Protocol low_yield_soluble->optimize_purification Yes

References

Technical Support Center: Adenylate Kinase 1 (AK1) Antibody Specificity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to validate the specificity of Adenylate Kinase 1 (AK1) antibodies in various applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of AK1 in a Western Blot?

AK1 is a small, ubiquitous enzyme with a predicted molecular weight of approximately 22 kDa.[1][2] Depending on the gel and running conditions, the observed band may migrate slightly differently.

Q2: My Western Blot shows multiple bands. Is my AK1 antibody not specific?

The presence of multiple bands can indicate a lack of specificity, but it can also be due to other factors.[3] Consider the following:

  • Protein Degradation: Ensure proper sample handling and the use of protease inhibitors to prevent degradation of the target protein.[4]

  • Post-Translational Modifications: AK1 can undergo post-translational modifications which may affect its migration on an SDS-PAGE gel.

  • Splice Variants: The AK1 gene can have multiple transcript variants, potentially leading to different isoforms.[1][2]

  • Antibody Concentration: Using too high a concentration of the primary antibody can lead to non-specific binding.[5]

To confirm specificity, it is highly recommended to use a negative control, such as a lysate from an AK1 knockout (KO) cell line.[6][7] A specific antibody should not detect any band at the expected molecular weight in the KO lysate.

Q3: I am not getting a signal in my Western Blot. What could be the problem?

A weak or absent signal can be due to several reasons:[5][8]

  • Low Protein Expression: AK1 expression varies between tissues, with high levels in skeletal muscle, brain, and heart.[2][9][10] Ensure your sample type expresses sufficient levels of AK1.

  • Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful, for example, by using a Ponceau S stain.[4]

  • Antibody Inactivity: Ensure the primary and secondary antibodies are stored correctly and have not expired.

  • Incorrect Antibody Dilution: The antibody concentration may be too low. Optimize the dilution for your specific experimental conditions.

Q4: What is the subcellular localization of AK1?

AK1 is primarily localized in the cytosol.[9][11] It has also been observed in the annulus, a structure at the base of the flagellum in sperm.[9] Your immunofluorescence (IF) staining pattern should reflect this localization.

Q5: My immunofluorescence staining shows high background. How can I reduce it?

High background in IF can obscure the specific signal.[11][12] To minimize background:

  • Blocking: Ensure adequate blocking by using a suitable blocking agent, such as normal serum from the same species as the secondary antibody.[13][14]

  • Washing: Increase the number and duration of wash steps to remove unbound antibodies.[11]

  • Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.

  • Permeabilization: If your target is intracellular, ensure proper permeabilization. However, over-permeabilization can damage cell morphology and increase background.[13]

Q6: How can I be certain my antibody is specific for AK1 and not other adenylate kinase isoforms?

The gold standard for validating antibody specificity is to use genetically modified systems.[7][13]

  • Knockout (KO) Validation: Test the antibody on a certified AK1 knockout cell line or lysate. A specific antibody will show a signal in the wild-type cells/lysate but not in the knockout version.[6][7]

  • siRNA Knockdown: Use small interfering RNA (siRNA) to specifically reduce the expression of AK1.[14][15] A successful knockdown should result in a significantly diminished signal when using a specific antibody.

Experimental Protocols and Troubleshooting

Western Blotting

Protocol:

  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a standard assay like BCA.

  • Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the AK1 primary antibody diluted in blocking buffer. Recommended starting dilutions are between 1:500 and 1:3000.[16] Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Troubleshooting:

ProblemPossible CauseSuggested Solution
No/Weak Signal Low protein abundance in the sample.Use a positive control (e.g., skeletal muscle lysate).[8]
Insufficient primary antibody.Increase antibody concentration or incubation time.[5]
Poor transfer of protein.Check transfer efficiency with Ponceau S staining.[4]
High Background Antibody concentration too high.Decrease primary and/or secondary antibody concentration.[5]
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[5]
Inadequate washing.Increase the number and duration of wash steps.[5]
Non-Specific Bands Antibody cross-reactivity.Use an AK1 knockout/siRNA-treated lysate as a negative control.[6][14]
Protein degradation.Use fresh samples and add protease inhibitors to the lysis buffer.[4]
Too much protein loaded.Reduce the amount of protein loaded per lane.[5]
Immunofluorescence (IF)

Protocol:

  • Cell Culture: Grow cells on coverslips to 70-80% confluency.

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS.

  • Permeabilization: If targeting an intracellular protein like AK1, permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[13]

  • Blocking: Block with 1% BSA or 10% normal goat serum in PBST for 30-60 minutes.[13]

  • Primary Antibody Incubation: Incubate with AK1 primary antibody diluted in blocking buffer (e.g., 1:50-1:200) overnight at 4°C in a humidified chamber.[1]

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining: Stain nuclei with DAPI for 5 minutes.

  • Mounting: Mount coverslips on slides using an anti-fade mounting medium.

Troubleshooting:

ProblemPossible CauseSuggested Solution
No/Weak Staining Inadequate fixation or permeabilization.Optimize fixation and permeabilization times and reagents.
Primary antibody concentration too low.Use a higher concentration of the primary antibody.[17]
Fluorophore photobleaching.Minimize exposure to light and use an anti-fade mounting medium.
High Background Insufficient blocking.Increase blocking time and use serum from the same species as the secondary antibody.[11]
Secondary antibody non-specific binding.Run a secondary antibody-only control.[11]
Autofluorescence.Use an unstained control to check for autofluorescence.
Incorrect Staining Pattern Antibody is not specific.Validate with a knockout/knockdown model.[6][14]
Cell morphology is compromised.Handle cells gently during washing and incubation steps.
Immunoprecipitation (IP)

Protocol:

  • Lysate Preparation: Prepare a non-denaturing cell lysate (e.g., using a buffer with Triton X-100 or NP-40) containing protease inhibitors. Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.

  • Immunoprecipitation: Add 1-5 µg of AK1 primary antibody to approximately 500 µg to 1 mg of pre-cleared lysate.[18][19] Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G magnetic beads or agarose (B213101) slurry and incubate for 1-4 hours at 4°C with rotation to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western Blotting.

Troubleshooting:

ProblemPossible CauseSuggested Solution
No/Low Target Protein in Eluate Inefficient antibody-antigen binding.Ensure the antibody is validated for IP. Try a different antibody if necessary.
Insufficient amount of antibody or lysate.Increase the amount of antibody and/or lysate.[18]
Protein complex disrupted by harsh lysis buffer.Use a milder lysis buffer.
High Background/Non-specific Bands Insufficient washing.Increase the number of wash steps and the stringency of the wash buffer.[19]
Non-specific binding to beads.Pre-clear the lysate with beads before adding the primary antibody.
Antibody heavy/light chains obscure the band.Use a light-chain specific secondary antibody for the subsequent Western Blot.[20]

AK1 Signaling and Experimental Workflow

Adenylate kinase 1 (AK1) is a key enzyme in cellular energy homeostasis, catalyzing the reversible reaction: ATP + AMP ↔ 2 ADP.[8][11] This function places AK1 at the heart of the cell's energy monitoring and signaling network. It plays a crucial role in providing ATP to sites of high energy consumption and in generating AMP, a critical signaling molecule that can activate AMP-activated protein kinase (AMPK), a master regulator of metabolism.[4][8]

AK1_Signaling_Pathway cluster_energy_stress Cellular Stress cluster_ak1_reaction AK1 Catalysis cluster_downstream Downstream Effects High Energy Demand High Energy Demand ATP ATP High Energy Demand->ATP Consumption Metabolic Stress Metabolic Stress AMP AMP Metabolic Stress->AMP Increase AK1 AK1 ADP ADP AK1->ADP Energy Homeostasis Energy Homeostasis AK1->Energy Homeostasis ATP->AK1 AMP->AK1 AMPK AMPK AMP->AMPK Activates ATP Regeneration ATP Regeneration ADP->ATP Regeneration AMPK->ATP Regeneration Promotes

Caption: AK1's role in cellular energy homeostasis.

A robust workflow for validating an AK1 antibody involves multiple orthogonal methods to ensure specificity.

Antibody_Validation_Workflow Start Start: AK1 Antibody WB Western Blot (WB) - Check size - Titrate antibody Start->WB IF Immunofluorescence (IF) - Check subcellular localization WB->IF KO_Validation Knockout (KO)/ siRNA Validation WB->KO_Validation IP Immunoprecipitation (IP) - Check interaction partners IF->IP IF->KO_Validation IP->KO_Validation Specific Antibody is Specific KO_Validation->Specific Signal lost in KO NotSpecific Antibody is Not Specific KO_Validation->NotSpecific Signal persists in KO

Caption: Recommended workflow for AK1 antibody validation.

References

Technical Support Center: Adenylate Kinase 1 (AK1) Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adenylate Kinase 1 (AK1) kinetic studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting inconsistent results and performing reliable experiments.

Troubleshooting Guide: Inconsistent Results in AK1 Kinetic Assays

This guide provides a systematic approach to identifying and resolving common issues encountered during AK1 kinetic studies.

Question: My initial reaction rates are not consistent between replicates. What are the likely causes and how can I fix this?

Answer: Inconsistent initial rates are a frequent issue in enzyme kinetics and can stem from several sources. Follow this troubleshooting workflow to diagnose the problem:

G Inconsistent_Rates Inconsistent Initial Rates Pipetting Pipetting Inaccuracy Inconsistent_Rates->Pipetting Check Mixing Inadequate Mixing Inconsistent_Rates->Mixing Check Reagents Reagent Instability/Inhomogeneity Inconsistent_Rates->Reagents Check Temperature Temperature Fluctuations Inconsistent_Rates->Temperature Check Enzyme_Activity Enzyme Inactivation Inconsistent_Rates->Enzyme_Activity Check Solution_Pipetting Solution: Use calibrated pipettes. Avoid small volumes. Use master mixes. Pipetting->Solution_Pipetting Solution_Mixing Solution: Mix thoroughly but gently upon reagent addition (e.g., trituration or gentle vortexing). Mixing->Solution_Mixing Solution_Reagents Solution: Prepare fresh reagents. Thaw completely and mix before use. Aliquot to avoid freeze-thaw cycles. Reagents->Solution_Reagents Solution_Temperature Solution: Pre-incubate all solutions and plates to assay temperature. Ensure uniform heating of plate. Temperature->Solution_Temperature Solution_Enzyme Solution: Aliquot enzyme and store at -80°C. Keep on ice during use. Run a positive control. Enzyme_Activity->Solution_Enzyme

Caption: Troubleshooting workflow for inconsistent initial rates.

Question: I'm observing a high background signal in my spectrophotometric assay. What could be the cause?

Answer: A high background signal in a coupled assay (e.g., using pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) can obscure the specific AK1 activity.

Potential Causes & Solutions:

Potential Cause Explanation Solution
Contaminating Enzymes The sample or coupling enzymes (PK/LDH) may be contaminated with other enzymes that consume NADH.Run a "no-substrate" control (without ADP or ATP/AMP). If the background is high, consider using higher purity coupling enzymes or sample purification.
Endogenous Substrates The sample itself may contain pyruvate or other substrates for lactate dehydrogenase.Run a sample blank that includes all reaction components except the AK1 substrate (e.g., ADP). Subtract this rate from the rate obtained with the substrate.
NADH Instability NADH is sensitive to light and acidic pH, and its degradation can lead to a decreasing absorbance signal.Prepare NADH solutions fresh and store them protected from light and on ice. Ensure the assay buffer pH is stable and neutral to slightly alkaline (pH 7.4-8.0).
Substrate Impurity The ADP substrate may be contaminated with ATP, or the ATP/AMP substrates may contain ADP. This can lead to an initial burst of activity that is not representative of the AK1 reaction.Use the highest purity nucleotides available.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and temperature for human AK1 kinetic assays? A1: Human AK1 generally exhibits optimal activity at a pH range of 7.4 to 8.0. It is crucial to choose a buffer that maintains a stable pH throughout the experiment.[1][2] The assay is typically performed at a constant temperature, with 25°C or 37°C being common choices.[3][4] Temperature stability is critical, as minor fluctuations can significantly impact reaction rates.[5]

Q2: Why is Mg2+ included in the reaction buffer? A2: Magnesium ions (Mg2+) are an essential cofactor for adenylate kinase.[6] The true substrates for the enzyme are Mg-ATP and Mg-ADP complexes. Therefore, it is critical to include a sufficient concentration of Mg2+ (typically 5-10 mM) in the reaction buffer to ensure the enzyme is fully active.[6][7]

Q3: My reaction rate is linear initially but then slows down. Is this normal? A3: Yes, this is expected. The reaction rate will decrease over time due to substrate depletion and/or product inhibition. For kinetic analysis, it is crucial to use the initial, linear portion of the reaction curve to determine the initial velocity (V₀). If the linear phase is too short, consider reducing the enzyme concentration.

Q4: In a coupled assay, how do I ensure the coupling enzymes (PK and LDH) are not rate-limiting? A4: The activity of the coupling enzymes must be in sufficient excess to ensure that the rate of NADH oxidation is directly proportional to the rate of ADP production by AK1. To verify this, you can perform a control experiment where you double the concentration of the coupling enzymes. If the measured AK1 activity does not increase, then the coupling enzymes were not rate-limiting in the original assay.

Quantitative Data: Kinetic Parameters of Human AK1

The following table summarizes experimentally determined kinetic parameters for human adenylate kinase 1 (AK1). Note that values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

Substrate Parameter Value Conditions Reference
AMPKm2.4 mMwith ATP as phosphate (B84403) donor[6]
dAMPKm18.1 mMwith ATP as phosphate donor[6]
ADPKm2.3 - 11.9 µMVaries with substrate oxidative capacity in coupled assays[5]
ATPKm~12 - 15 µMDetermined for similar kinases in vitro[8]
ADPVmax> 600 units/mgpH 7.5, 25°C[9]

Note: "Unit" is defined as the amount of enzyme that will convert 2.0 µmoles of ADP to ATP + AMP per minute at pH 7.5 at 25°C.[9]

Experimental Protocols

Coupled Spectrophotometric Assay for AK1 Activity (Forward Reaction: 2 ADP → ATP + AMP)

This protocol measures the production of ATP from ADP, which is then coupled to the reduction of NADP+ to NADPH by hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH). The increase in absorbance at 340 nm due to NADPH formation is monitored.

G cluster_ak1 AK1 Reaction cluster_couple1 Coupling Reaction 1 (HK) cluster_couple2 Coupling Reaction 2 (G6PDH) ADP1 2 ADP AK1 AK1 ADP1->AK1 ATP ATP HK Hexokinase ATP->HK AMP AMP AK1->ATP AK1->AMP Glucose Glucose Glucose->HK G6P Glucose-6-Phosphate G6PDH G6PDH G6P->G6PDH HK->G6P ADP2 ADP2 HK->ADP2 ADP NADP NADP+ NADP->G6PDH NADPH NADPH (Abs @ 340 nm) G6PDH->NADPH G Metabolic_Stress Metabolic Stress (e.g., Exercise, Ischemia) ATP_Consumption Increased ATP Consumption Metabolic_Stress->ATP_Consumption ADP_Increase Increased [ADP] ATP_Consumption->ADP_Increase AK1 AK1 ADP_Increase->AK1 2 ADP ATP_Gen ATP AK1->ATP_Gen 1 ATP AMP_Gen AMP AK1->AMP_Gen 1 AMP AMPK AMPK Activation AMP_Gen->AMPK Activates Energy_Prod Increased Energy Production (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Energy_Prod Promotes Energy_Cons Decreased Energy Consumption (e.g., Protein Synthesis) AMPK->Energy_Cons Inhibits

References

Technical Support Center: Optimizing Storage and Handling of AK1 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adenylate Kinase 1 (AK1) protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and troubleshooting of experiments involving AK1.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of AK1 protein?

A1: Adenylate Kinase 1 (AK1) is a crucial enzyme that maintains cellular energy homeostasis.[1] It catalyzes the reversible transfer of a phosphate (B84403) group between ATP and AMP to generate two molecules of ADP (ATP + AMP ↔ 2ADP). This function is particularly vital in tissues with high and fluctuating energy demands, such as skeletal muscle, brain, and erythrocytes.[1]

Q2: What are the general recommended storage temperatures for AK1 protein?

A2: For short-term storage (a few days to weeks), 4°C is often suitable. For long-term storage, it is recommended to store the protein at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the protein into single-use volumes before freezing.

Q3: What components should be in the storage buffer for AK1?

A3: A typical storage buffer for AK1 includes a buffering agent (e.g., Tris-HCl or PBS) to maintain a stable pH, salt (e.g., NaCl) to maintain ionic strength, and a cryoprotectant like glycerol (B35011) to prevent ice crystal formation during freezing.

Q4: Can I do anything to improve the stability of my AK1 protein during storage?

A4: Yes, adding certain stabilizing agents can be beneficial. A cryoprotectant such as glycerol (at 25-50% v/v) is highly recommended for storage at -20°C. For long-term storage, the addition of a carrier protein like Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) at a concentration of 0.1% can also help to stabilize the protein.

Data Presentation: Recommended Storage Conditions

The following table summarizes recommended storage conditions for AK1 protein based on information from various commercial suppliers.

ParameterConditionPurpose
Temperature 4°C (Short-term)Convenient for immediate use within days to a few weeks.
-20°C (Long-term)Suitable for storage up to a year, especially with cryoprotectant.
-80°C (Extended long-term)Optimal for preserving protein integrity for over a year.
Storage Buffer 50mM Tris-HCl, pH 7.5-8.0Maintains a stable pH environment.
20mM Tris-HCl, pH 7.5Alternative buffering agent.
PBS, pH 7.2-7.4Common physiological buffer.
Additives 50mM - 300mM NaClMaintains appropriate ionic strength.
10% - 50% GlycerolActs as a cryoprotectant to prevent freeze-thaw damage.
0.1% BSA or HSACarrier protein to prevent loss due to surface adsorption and improve stability.
Handling Aliquot into single-use vialsCrucial to avoid repeated freeze-thaw cycles which can lead to aggregation and loss of activity.

Troubleshooting Guides

Issue 1: Protein Precipitation or Aggregation Observed

Q: I see visible precipitate in my AK1 protein solution after thawing or during concentration. What should I do?

A: Protein aggregation is a common issue and can be caused by several factors. Here is a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow for AK1 Aggregation

Troubleshooting_AK1_Aggregation start Precipitate Observed check_freeze_thaw Were there multiple freeze-thaw cycles? start->check_freeze_thaw aliquot Solution: Aliquot protein into single-use vials before freezing. check_freeze_thaw->aliquot Yes check_concentration Is the protein concentration too high? check_freeze_thaw->check_concentration No reduce_concentration Solution: Lower the working concentration or add stabilizers like arginine. check_concentration->reduce_concentration Yes check_buffer Is the buffer pH near the protein's pI? check_concentration->check_buffer No change_ph Solution: Adjust buffer pH to be at least 1 unit away from the pI. check_buffer->change_ph Yes check_salt Is the salt concentration optimal? check_buffer->check_salt No adjust_salt Solution: Test a range of NaCl concentrations (e.g., 50-500mM). check_salt->adjust_salt Suboptimal add_additives Consider adding solubilizing additives (e.g., L-arginine, glycerol, non-ionic detergents). check_salt->add_additives Optimal sec_analysis Perform Size-Exclusion Chromatography (SEC) to confirm aggregation. add_additives->sec_analysis

A flowchart for troubleshooting AK1 protein aggregation.
Issue 2: Loss of Enzymatic Activity

Q: My AK1 protein shows lower than expected activity in my assay. What could be the cause?

A: A reduction in enzymatic activity can stem from improper storage, handling, or assay conditions.

  • Improper Storage: Ensure the protein has been stored at the correct temperature and that repeated freeze-thaw cycles have been avoided. Degradation can occur over time, even at -20°C. For long-term storage, -80°C is recommended.

  • Buffer Composition: The presence of chelating agents like EDTA in your buffers could be an issue, as adenylate kinases are generally dependent on divalent cations like Mg2+ for activity. Ensure your assay buffer contains an optimal concentration of MgCl2.

  • Substrate Quality: Verify the quality and concentration of your ATP and AMP substrates. These can degrade over time.

  • Assay Conditions: Ensure the pH and temperature of your assay are optimal for AK1 activity. Most commercial assays recommend a pH of around 7.5 and a temperature of 25-37°C.

  • Protein Degradation: If the protein has not been handled with protease inhibitors during purification and storage, it may have been degraded by contaminating proteases. Consider running an SDS-PAGE to check the integrity of the protein.

Experimental Protocols

Adenylate Kinase 1 (AK1) Activity Assay

This protocol is a general guideline for a coupled enzyme assay to measure AK1 activity.

Principle: The production of ATP from ADP by AK1 is coupled to the phosphorylation of glucose by hexokinase (HK) and the subsequent reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is monitored spectrophotometrically at 340 nm.

Materials:

  • AK1 protein sample

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2

  • Substrate Solution: 10 mM ADP, 10 mM Glucose, 10 mM NADP+

  • Coupling Enzymes: Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture by adding the substrate solution and coupling enzymes to the assay buffer.

  • Add a known amount of your AK1 protein sample to the reaction mixture in the wells of the 96-well plate.

  • Immediately place the plate in the spectrophotometer.

  • Monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

  • The rate of change in absorbance is directly proportional to the AK1 activity.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This protocol is used to assess the thermal stability of AK1 and how it is affected by different buffers or ligands.

Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, more hydrophobic regions are exposed, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

Materials:

  • AK1 protein

  • SYPRO Orange dye (or similar)

  • Buffer conditions to be tested

  • Real-time PCR instrument with a thermal melting curve program

Procedure:

  • Prepare a master mix containing your AK1 protein and the fluorescent dye in the buffer to be tested.

  • Aliquot the master mix into the wells of a PCR plate.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument.

  • Run a melt curve program, typically from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.

  • The instrument software will generate a melt curve. The Tm is calculated from the midpoint of the transition. An increase in Tm indicates protein stabilization.

Size-Exclusion Chromatography (SEC) for Aggregation Analysis

This protocol is used to separate and quantify soluble aggregates of AK1.

Principle: Molecules are separated based on their hydrodynamic size as they pass through a column packed with porous beads. Larger molecules (aggregates) elute earlier than smaller molecules (monomers).

Materials:

  • AK1 protein sample

  • SEC column suitable for the molecular weight of AK1 and its potential aggregates.

  • HPLC or FPLC system with a UV detector (280 nm).

  • Mobile Phase: A buffer in which AK1 is soluble and does not interact with the column matrix (e.g., PBS with 150 mM NaCl, pH 7.4).

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Filter your AK1 protein sample through a 0.22 µm filter.

  • Inject a specific volume of the filtered sample onto the column.

  • Run the mobile phase at a constant flow rate.

  • Monitor the elution profile at 280 nm.

  • The appearance of peaks eluting before the main monomer peak indicates the presence of soluble aggregates. The area under each peak can be used to quantify the percentage of monomer and aggregates.

Mandatory Visualizations

AK1 Signaling Pathway

AK1 plays a key role in cellular energy sensing. The AMP generated by AK1 acts as a crucial signaling molecule, activating AMP-activated protein kinase (AMPK), a master regulator of metabolism. In some contexts, this pathway can also influence other kinases like GSK3β.[2]

AK1_Signaling_Pathway AK1 AK1 AMPK AMPK AK1->AMPK produces AMP which activates ADP 2 ADP AK1->ADP Energy_Production Energy Production (e.g., Fatty Acid Oxidation) AMPK->Energy_Production stimulates Energy_Consumption Energy Consumption (e.g., Protein Synthesis) AMPK->Energy_Consumption inhibits GSK3b GSK3β AMPK->GSK3b can influence ATP_AMP ATP + AMP ATP_AMP->AK1 Metabolic_Stress Metabolic Stress (Low ATP/ADP ratio) Metabolic_Stress->AK1 activates

The role of AK1 in the AMPK signaling pathway.

References

Technical Support Center: Purification of Adenylate Kinase 1 (AK1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize protease degradation during the purification of Adenylate Kinase 1 (AK1).

Troubleshooting Guide

Problem: Significant degradation of AK1 is observed on SDS-PAGE after cell lysis and initial purification steps.

This is a common issue arising from the release of endogenous proteases upon cell lysis. The following steps provide a systematic approach to mitigate this problem.

1. Immediate Post-Lysis Protection:

  • Work Quickly and at Low Temperatures: Protease activity is significantly reduced at lower temperatures.[1] It is crucial to perform all steps, including cell lysis and clarification, on ice or in a cold room (2-8°C).[1] Minimize the time between cell lysis and the first chromatographic step.[1][2]

  • Incorporate a Comprehensive Protease Inhibitor Cocktail: A cocktail of inhibitors targeting various protease classes is essential.[3][4] Commercial cocktails are effective, or a custom cocktail can be prepared.[3]

    • Rationale: Upon cell lysis, proteases that are normally compartmentalized are released and can degrade the target protein.[5] A broad-spectrum inhibitor cocktail provides immediate protection.

2. Optimizing Lysis and Purification Buffers:

  • pH Control: Maintain a buffer pH where AK1 is stable and many proteases are less active. For many proteins, a neutral or slightly alkaline pH (e.g., 7.4-8.0) is a good starting point to inhibit acid proteases.[1]

  • Stabilizing Additives: The inclusion of additives can enhance AK1 stability and reduce its susceptibility to proteases.

    • Glycerol (B35011): 5-15% (v/v) glycerol can stabilize proteins.[1]

    • Substrates/Ligands: Adenylate kinases are known to undergo conformational changes upon binding to substrates (ATP, AMP) or their analogs (e.g., Ap5A).[6] The presence of these ligands can stabilize a less protease-susceptible conformation.

3. Choice of Expression System:

  • Protease-Deficient E. coli Strains: Utilize E. coli strains engineered to lack key proteases, such as BL21(DE3) and its derivatives, which are deficient in Lon and OmpT proteases.[1][2][7][8][9] This reduces the initial protease load in your lysate.

4. Efficient Purification Strategy:

  • Rapid Initial Capture: The first purification step should be designed to quickly separate AK1 from the bulk of cellular proteins and proteases.[1]

    • Affinity Chromatography: For His-tagged AK1, Ni-NTA chromatography is a rapid capture method. For untagged AK1, Blue Sepharose affinity chromatography is highly effective, as AK1 binds to the Cibacron Blue dye.[10][11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I see AK1 degradation?

A1: The most critical first step is to ensure you are working at a consistently low temperature (on ice or 4°C) and have added a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.

Q2: Which protease inhibitor cocktail should I use for AK1 purification from E. coli?

A2: A cocktail targeting serine, cysteine, and metalloproteases is recommended for purification from bacterial lysates. You can use a commercially available cocktail formulated for bacterial extracts or prepare your own. See the table below for a recommended formulation. If using a His-tag for purification, ensure your metalloprotease inhibitor (e.g., EDTA) is compatible with the affinity column, or use it at a low concentration and add it to the elution fractions.

Q3: Can the buffer composition affect AK1 stability and degradation?

A3: Yes, buffer composition is critical. A buffer at a pH that ensures AK1 stability (typically around pH 7.5) is important.[14] The addition of stabilizing agents like glycerol and substrates or substrate analogs (e.g., ATP, AMP, or Ap5A) can help maintain a folded and less protease-sensitive conformation of AK1.

Q4: I'm using a protease-deficient E. coli strain like BL21(DE3), but still see degradation. Why?

A4: While protease-deficient strains like BL21(DE3) lack major proteases like Lon and OmpT, they still contain other proteases.[7][8] Therefore, the use of protease inhibitors and other protective measures remains essential.

Q5: How can I quickly separate AK1 from proteases after cell lysis?

A5: Affinity chromatography is a highly effective method for rapid separation. If your AK1 is His-tagged, use a Ni-NTA column. A highly specific and efficient alternative for AK1 is affinity chromatography on Blue Sepharose, with elution using a specific ligand like the substrate analog P1,P5-di(adenosine-5')pentaphosphate (Ap5A).[15]

Quantitative Data Summary

Table 1: Recommended Protease Inhibitor Cocktail for AK1 Purification from E. coli

InhibitorTarget Protease ClassStock ConcentrationFinal ConcentrationNotes
AEBSF or PMSFSerine Proteases100 mM in isopropanol1 mMPMSF is highly toxic and has a short half-life in aqueous solutions. Add fresh just before use.
LeupeptinSerine and Cysteine Proteases10 mM in water1-10 µM
Pepstatin AAspartic Proteases1 mM in ethanol (B145695) or DMSO1 µM
E-64Cysteine Proteases10 mM in water or DMSO1-10 µM
EDTAMetalloproteases0.5 M in water (pH 8.0)1-5 mMCan be omitted if using IMAC (e.g., Ni-NTA) in the first step, as it will strip the metal ions. Can be added to elution fractions.

Experimental Protocols

Protocol 1: Lysis of E. coli Cells Expressing His-tagged AK1

  • Preparation: Pre-chill all buffers and centrifuge rotors to 4°C. Prepare Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM Imidazole, 10% glycerol).

  • Inhibitor Addition: Immediately before use, add a protease inhibitor cocktail to the Lysis Buffer to the recommended final concentration (see Table 1). If not using IMAC as the first step, include 1 mM EDTA. Also, add DNase I to a final concentration of 10 µg/mL and 5 mM MgCl₂ to reduce viscosity from DNA.

  • Cell Resuspension: Resuspend the frozen or fresh E. coli cell pellet in 10-20 mL of ice-cold Lysis Buffer per gram of cell paste.

  • Lysis: Lyse the cells on ice using sonication. Use short bursts (e.g., 30 seconds on, 30 seconds off) to prevent sample heating.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Purification: Immediately proceed with the clarified supernatant to the first purification step (e.g., Ni-NTA affinity chromatography).

Visualizations

experimental_workflow cluster_prep Preparation cluster_lysis Cell Lysis cluster_purification Purification start Start: E. coli cell pellet expressing AK1 lysis_buffer Prepare Ice-Cold Lysis Buffer start->lysis_buffer inhibitors Add Protease Inhibitor Cocktail lysis_buffer->inhibitors resuspend Resuspend Cell Pellet inhibitors->resuspend sonicate Lyse by Sonication on Ice resuspend->sonicate clarify Clarify Lysate by Centrifugation sonicate->clarify chromatography Rapid Affinity Chromatography (e.g., Ni-NTA or Blue Sepharose) clarify->chromatography further_purification Further Purification Steps (e.g., SEC) chromatography->further_purification end Purified AK1 further_purification->end

Caption: Workflow for AK1 purification with key steps to minimize protease degradation.

troubleshooting_logic start Problem: AK1 Degradation Observed q1 Are you using a protease inhibitor cocktail? start->q1 action1 Add a broad-spectrum protease inhibitor cocktail to your lysis buffer. q1->action1 No q2 Are all steps performed at low temperature (on ice / 4°C)? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Ensure all buffers are pre-chilled and all steps are performed on ice or in a cold room. q2->action2 No q3 Are you using a protease-deficient E. coli strain (e.g., BL21(DE3))? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Consider switching to a protease-deficient expression host. q3->action3 No q4 Is your purification workflow rapid, especially the first step? q3->q4 Yes a3_yes Yes a3_no No action3->q4 action4 Optimize for a rapid first capture step, like affinity chromatography. q4->action4 No q5 Have you considered buffer additives to stabilize AK1? q4->q5 Yes a4_yes Yes a4_no No action4->q5 action5 Add glycerol (10%) and/or AK1 substrates/analogs (e.g., ATP/AMP) to the buffer. q5->action5 end Reduced AK1 Degradation action5->end

Caption: Troubleshooting decision tree for addressing AK1 degradation during purification.

References

Technical Support Center: Addressing Variability in AK1 Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Adenylate Kinase 1 (AK1) gene expression studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in AK1 gene expression studies?

Variability in AK1 gene expression can arise from several biological and technical factors:

  • Biological Variability:

    • Tissue-Specific Expression: AK1 is highly expressed in tissues with high energy demand, such as skeletal muscle, brain, and erythrocytes.[1] Expression levels can vary significantly between different tissues and even within heterogeneous cell populations of a single tissue.

    • Metabolic State: As a key enzyme in energy homeostasis, AK1 expression can be influenced by the metabolic state of the cells or organism.[2] For instance, under hypoxic conditions, AK1-deficient hearts show compromised energetics.[2]

    • Regulatory Factors: The expression of AK1 is regulated by various transcription factors, and its activity can be influenced by the expression of other adenylate kinase isoforms.

    • Disease State: AK1 expression is altered in various diseases, including cancer and neurodegenerative disorders, which can introduce variability between healthy and diseased samples.[1]

  • Technical Variability:

    • RNA Quality and Integrity: Degradation of RNA during extraction and handling is a major source of variability in gene expression analysis.

    • Reverse Transcription Efficiency: Inconsistent conversion of RNA to cDNA can lead to significant variations in qPCR results.

    • Primer and Probe Design: Poorly designed primers can result in non-specific amplification and inaccurate quantification.

    • Reference Gene Stability: The expression of commonly used housekeeping genes may not be stable across all experimental conditions, leading to normalization errors.

    • Pipetting and Technical Errors: Minor inaccuracies in pipetting and reaction setup can introduce significant variability, especially when working with low RNA concentrations.

Q2: How does the expression of other adenylate kinase isoforms affect AK1 expression studies?

The adenylate kinase family consists of several isoforms with distinct subcellular localizations and functions. There is evidence of compensatory regulation among these isoforms. For example, in AK1-deficient hearts, there is an upregulation of phosphoryl flux through other AK isoforms. This interplay can be a source of biological variability and should be considered when interpreting AK1 expression data, especially in knockout or knockdown studies.

Q3: Is there a correlation between AK1 mRNA and protein levels?

Not always. Studies on adenylate kinase isoforms have reported a dissociation between mRNA and protein levels. Post-transcriptional and post-translational modifications can influence the final protein abundance and activity. Therefore, it is recommended to validate significant changes in AK1 mRNA expression with protein-level analysis, such as Western blotting or mass spectrometry, whenever possible.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during AK1 gene expression analysis using qPCR.

Problem Potential Cause Recommended Solution
High Variability Between Technical Replicates Pipetting errors; Inconsistent sample mixing; Poor quality reagents.Ensure proper mixing of reaction components. Use calibrated pipettes and fresh, high-quality reagents. Perform a master mix for all reactions to minimize pipetting variations.
No or Low Amplification Signal Poor RNA quality or low quantity; Inefficient reverse transcription; Incorrect primer design or concentration; PCR inhibitors.Assess RNA integrity (e.g., using a Bioanalyzer). Use a high-quality reverse transcriptase and optimize the reaction conditions. Validate primer efficiency with a standard curve. Dilute the cDNA template to reduce inhibitor concentration.
Non-Specific Amplification (Multiple Peaks in Melt Curve) Poor primer design leading to primer-dimers or off-target amplification; Genomic DNA contamination.Redesign primers to be specific for the AK1 transcript of interest. Perform a DNase treatment of the RNA sample before reverse transcription. Optimize the annealing temperature of the qPCR reaction.
Inconsistent Results Between Biological Replicates Heterogeneity of the biological samples; Differences in cell culture conditions or animal handling; Instability of the reference gene.Ensure consistent sample collection and processing. Tightly control experimental conditions. Validate the stability of your chosen reference gene(s) across all experimental groups using tools like geNorm or NormFinder. Consider using multiple validated reference genes for normalization.

Quantitative Data on AK1 Gene Expression

The following tables summarize quantitative data on AK1 gene expression in various human tissues and disease states.

Table 1: Relative AK1 mRNA Expression in Different Human Tissues

TissueNormalized Expression (TPM)
Skeletal MuscleHigh
Heart MuscleHigh
Brain (Cerebral Cortex)High
Whole BloodMedium
LiverLow
LungLow
PancreasLow

Data is compiled from The Human Protein Atlas and is presented qualitatively as high, medium, or low relative expression.

Table 2: Alterations in AK1 Gene Expression in Disease

DiseaseTissue/Cell TypeDirection of ChangeQuantitative FindingReference
Lung AdenocarcinomaTumor TissueDown-regulatedLower expression associated with poorer overall survival.[3]
Acute Myeloid LeukemiaLeukemia CellsUp-regulatedHigh expression predicts inferior prognosis in patients undergoing chemotherapy.[4]
Hypoxia (Metabolic Stress)HeartNo significant change in gene expression, but reduced activity in knockout models leads to compromised energetics.AK1 knockout hearts showed lowered intracellular ATP levels and an increased Pi/ATP ratio under hypoxia.[2]

Experimental Protocols

Detailed Methodology for AK1 Gene Expression Analysis by qPCR

1. RNA Extraction:

  • Homogenize tissue samples or lyse cultured cells using a suitable lysis buffer (e.g., TRIzol or RLT buffer from Qiagen RNeasy kits).

  • Extract total RNA following the manufacturer's protocol for the chosen method.

  • Perform an on-column DNase digestion or a separate DNase treatment step to eliminate genomic DNA contamination.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), checking for A260/280 ratios between 1.8 and 2.1 and A260/230 ratios above 1.8.

  • Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure a high RNA Integrity Number (RIN) > 7.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a high-quality reverse transcription kit (e.g., SuperScript IV from Invitrogen or iScript from Bio-Rad).

  • Use a combination of oligo(dT) and random hexamer primers to ensure comprehensive reverse transcription of all RNA species.

  • Include a no-reverse transcriptase (-RT) control for each sample to check for genomic DNA contamination in the subsequent qPCR.

3. qPCR Primer Design and Validation:

  • Design primers for human AK1 that span an exon-exon junction to avoid amplification of any residual genomic DNA.

  • Use primer design software (e.g., Primer-BLAST from NCBI) and aim for the following parameters:

    • Amplicon length: 70-150 bp

    • Primer length: 18-24 nucleotides

    • GC content: 40-60%

    • Melting temperature (Tm): 60-65°C (within 2°C of each other)

  • Validate primer efficiency by performing a standard curve analysis using a serial dilution of a pooled cDNA sample. The slope of the standard curve should correspond to an amplification efficiency of 90-110%.

  • Confirm primer specificity by running a melt curve analysis at the end of the qPCR run, which should yield a single, sharp peak.

4. qPCR Reaction Setup and Cycling Conditions:

  • Prepare a master mix containing a SYBR Green-based qPCR master mix, forward and reverse primers (final concentration 200-500 nM each), and nuclease-free water.

  • Add the diluted cDNA template to the master mix in appropriate qPCR plates. Include triplicate reactions for each sample, as well as no-template controls (NTCs) and -RT controls.

  • A typical qPCR cycling protocol is as follows:

    • Initial denaturation: 95°C for 2-5 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis

5. Data Analysis:

  • Determine the quantification cycle (Cq) values for each reaction.

  • Validate the stability of your chosen reference gene(s) (e.g., GAPDH, ACTB, B2M) across your experimental samples.

  • Calculate the relative expression of AK1 using the ΔΔCq method, normalizing to the geometric mean of at least two stable reference genes.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qPCR Analysis cluster_data_analysis Data Analysis Tissue Tissue Homogenization RNA_Extraction Total RNA Extraction (DNase Treatment) Tissue->RNA_Extraction Cells Cell Lysis Cells->RNA_Extraction QC1 RNA Quality Control (Spectrophotometry, Bioanalyzer) RNA_Extraction->QC1 RT Reverse Transcription QC1->RT qPCR_Setup qPCR Reaction Setup (Master Mix, cDNA) RT->qPCR_Setup qPCR_Run qPCR Amplification qPCR_Setup->qPCR_Run Melt_Curve Melt Curve Analysis qPCR_Run->Melt_Curve Cq_Determination Cq Value Determination Melt_Curve->Cq_Determination Ref_Gene_Validation Reference Gene Validation Cq_Determination->Ref_Gene_Validation Relative_Quantification Relative Quantification (ΔΔCq) Ref_Gene_Validation->Relative_Quantification

Caption: Workflow for AK1 gene expression analysis.

AK1_Regulation_Pathway cluster_stimuli External/Internal Stimuli cluster_signaling Signaling Cascades cluster_transcription_factors Transcription Factors cluster_gene_expression Gene Expression cluster_protein_function Protein Function Metabolic_Stress Metabolic Stress (e.g., Hypoxia) p53 p53 Pathway Metabolic_Stress->p53 Growth_Factors Growth Factors MAPK MAPK Pathway (e.g., JNK, p38) Growth_Factors->MAPK Cellular_Stress Cellular Stress Cellular_Stress->p53 Cellular_Stress->MAPK p53_TF p53 p53->p53_TF AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 AK1_Gene AK1 Gene p53_TF->AK1_Gene regulates AP1->AK1_Gene regulates AK1_Protein AK1 Protein AK1_Gene->AK1_Protein expresses Energy_Homeostasis Energy Homeostasis AK1_Protein->Energy_Homeostasis maintains

Caption: Simplified AK1 gene regulation pathway.

References

Validation & Comparative

Validating the Role of Adenylate Kinase 1 (AK1) in Cardiac Ischemia-Reperfusion Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cardiac performance in the presence and absence of Adenylate Kinase 1 (AK1) during ischemia-reperfusion (I/R) injury. The data presented is compiled from studies utilizing wild-type and AK1 knockout mouse models, offering a clear validation of AK1's critical role in myocardial energetics and stress response.

Core Function of AK1

Adenylate kinase 1 (AK1) is a key enzyme in cellular energy homeostasis, catalyzing the reversible reaction: 2 ADP ↔ ATP + AMP. This function is crucial for maintaining the balance of adenine (B156593) nucleotides, which is vital for cellular energy and signaling. In high-energy demand tissues like the heart, AK1 plays a significant role in buffering ATP levels and generating AMP, a critical metabolic signal.[1]

Comparative Analysis: AK1 Wild-Type vs. Knockout in Cardiac I/R Injury

The primary model for validating the role of AK1 in cardiac I/R injury involves the use of AK1 knockout (AK1-/-) mice. These mice lack the AK1 isoform, allowing for direct comparison with wild-type (WT) counterparts under identical experimental conditions.

Data Presentation: Quantitative Comparison of Cardiac Parameters

The following tables summarize key quantitative data from comparative studies, highlighting the impact of AK1 deletion on cardiac energetics and function during ischemia-reperfusion.

Table 1: Myocardial Nucleotide Levels Post-Ischemia-Reperfusion

NucleotideWild-Type (nmol/mg protein)AK1 Knockout (nmol/mg protein)Significance
ATP13.5 ± 0.510.4 ± 0.8P < 0.05
ADP3.5 ± 0.12.9 ± 0.2P < 0.05
GTPData not consistently reportedData not consistently reported-
GDPData not consistently reportedData not consistently reported-

Data adapted from studies on post-ischemic hearts.[2]

Table 2: Vascular Enzyme Activity

Enzyme ActivityWild-Type (µmol/min/mg protein)AK1 Knockout (µmol/min/mg protein)Significance
Adenylate Kinase0.25 ± 0.040.08 ± 0.02P < 0.001
Creatine (B1669601) Kinase0.17 ± 0.040.19 ± 0.05Not Significant

Data reflects enzyme activity in vascular tissue.[3]

Table 3: Functional and Metabolic Parameters

ParameterWild-TypeAK1 KnockoutObservation
Onset of Ischemic ContractureSlowerAcceleratedReduced tolerance to ischemic stress.[2][4]
Post-Ischemic Contractile RecoveryMaintainedMaintained at wild-type levelsCompensatory mechanisms are activated.[2][4]
Post-Ischemic Coronary ReflowNormalInadequateCompromised vascular response.[3][5]
AMP Signal GenerationIntactAbrogatedDefective metabolic signaling.[3]
Adenosine ProductionNormalReducedImpaired vasodilation signal.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols used in the cited studies.

AK1 Knockout Mouse Model Generation

AK1 knockout mice were generated from embryonic stem cells with a replacement mutation in the AK1 gene.[2][3] This genetic modification allows for the specific investigation of AK1's role by comparing these mice to their wild-type littermates.

Isolated Perfused Heart Model (Langendorff)

This ex vivo model is used to assess cardiac function under controlled conditions.

  • Animal Preparation: Mice are heparinized and anesthetized.[2]

  • Heart Excision and Perfusion: Hearts are excised and retrogradely perfused with a Krebs-Henseleit (K-H) solution saturated with 95% O2-5% CO2 at a constant pressure.[2]

  • Ischemia-Reperfusion Protocol:

    • Baseline: Hearts are stabilized with a baseline perfusion.

    • Global No-Flow Ischemia: Perfusion is stopped for a defined period (e.g., 30 minutes) to induce ischemia.[2]

    • Reperfusion: Perfusion is restored for a defined period (e.g., 30 minutes) to simulate reperfusion.[2]

  • Functional Measurements: Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.

Nucleotide and Metabolite Analysis
  • Tissue Extraction: Heart tissue is freeze-clamped at specific time points and extracted with perchloric acid.

  • Quantification: High-performance liquid chromatography (HPLC) is used to separate and quantify adenine nucleotides (ATP, ADP, AMP) and other metabolites.[2]

Enzyme Activity Assays
  • Tissue Homogenization: Vascular or myocardial tissue is homogenized in a suitable buffer.

  • Spectrophotometric Analysis: Enzyme activities (e.g., adenylate kinase, creatine kinase) are determined by measuring the rate of substrate conversion using spectrophotometry.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

AK1_Signaling_Pathway Ischemic_Stress Ischemic Stress ADP ADP Ischemic_Stress->ADP increases AK1 Adenylate Kinase 1 (AK1) ATP ATP AK1->ATP synthesizes AMP AMP AK1->AMP generates ADP->AK1 Energy_Homeostasis Cellular Energy Homeostasis ATP->Energy_Homeostasis Adenosine Adenosine AMP->Adenosine leads to AMPK AMPK Activation AMP->AMPK Vasodilation Coronary Vasodilation Adenosine->Vasodilation

Caption: AK1 signaling cascade during ischemic stress.

Experimental_Workflow start Start animal_model Animal Models: Wild-Type vs. AK1 Knockout Mice start->animal_model langendorff Isolated Heart Perfusion (Langendorff Setup) animal_model->langendorff ir_protocol Ischemia-Reperfusion Protocol (Baseline -> Ischemia -> Reperfusion) langendorff->ir_protocol functional_assessment Functional Assessment: LVDP, Heart Rate, Coronary Flow ir_protocol->functional_assessment biochemical_analysis Biochemical Analysis: HPLC (Nucleotides), Enzyme Assays ir_protocol->biochemical_analysis data_comparison Data Comparison and Statistical Analysis functional_assessment->data_comparison biochemical_analysis->data_comparison conclusion Conclusion on AK1 Role data_comparison->conclusion

Caption: Experimental workflow for validating AK1's role.

Conclusion

The presented data from comparative studies using AK1 knockout mice unequivocally validates the crucial role of AK1 in the heart's response to ischemia-reperfusion injury. Deletion of AK1 leads to a reduced tolerance to ischemic stress, impaired nucleotide salvage, and compromised coronary reflow.[2][3] These findings highlight AK1 as a potential therapeutic target for mitigating myocardial damage during ischemic events. The maintenance of post-ischemic contractile function in knockout models, despite energetic deficits, suggests the activation of compensatory metabolic pathways, a critical area for further investigation.[2][4]

References

A Comparative Guide to the Enzymatic Activity of Adenylate Kinase 1 (AK1) Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic activity of Adenylate Kinase 1 (AK1) isoforms. Adenylate kinases are critical phosphotransferases that regulate cellular adenine (B156593) nucleotide homeostasis by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP. AK1, the primary cytosolic isoform, plays a vital role in the energy metabolism of tissues with high energy demands, such as skeletal muscle, brain, and heart. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate further research and drug development efforts targeting this enzyme family.

Introduction to AK1 Isoforms

Adenylate kinase 1 is known to exist in at least two isoforms arising from the same gene: the canonical cytosolic form, hereafter referred to as AK1α , and a splice variant known as AK1β . While AK1α is ubiquitously distributed in the cytoplasm, AK1β possesses a unique N-terminal sequence that targets it to the plasma membrane. This difference in subcellular localization suggests distinct physiological roles, potentially influencing localized nucleotide signaling and energy sensing at the cell periphery.

Quantitative Comparison of Enzymatic Activity

Direct comparative studies detailing the kinetic parameters of AK1α and AK1β are limited in the readily available scientific literature. However, extensive research has characterized the enzymatic activity of the canonical AK1 (AK1α) isoform. The following table summarizes key kinetic parameters for human AK1α, providing a benchmark for its catalytic efficiency.

SubstrateMichaelis Constant (Km)Maximum Velocity (Vmax)Specific Activity
AMP2.4 mM156 µmol/min/µg463 ± 14 U/mg (in the direction of ADP synthesis)
dAMP18.1 mM265 µmol/min/µgNot Reported
ADPNot ReportedNot Reported87 ± 1 U/mg (in the direction of ATP synthesis)

Note: The specific activity values were determined for recombinant human AK1. The direction of the reaction (ADP synthesis vs. ATP synthesis) significantly impacts the measured activity. Direct kinetic data for the AK1β isoform is not available in the reviewed literature, highlighting a gap in the current understanding of this splice variant's enzymatic function.

Experimental Protocols

To facilitate the direct comparison of AK1 isoform activities, a detailed protocol for a coupled-enzyme spectrophotometric assay is provided below. This method is widely used to determine adenylate kinase activity by monitoring the production of ADP.

Coupled-Enzyme Spectrophotometric Assay for Adenylate Kinase Activity

This assay measures the rate of ADP production from the forward reaction (ATP + AMP → 2 ADP) catalyzed by adenylate kinase. The ADP produced is then used in a series of coupled reactions that result in the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

  • AK Reaction: ATP + AMP AK1 isoform→ 2 ADP

  • Coupling Reaction 1: 2 ADP + 2 Phosphoenolpyruvate (PEP) Pyruvate Kinase (PK)→ 2 ATP + 2 Pyruvate

  • Coupling Reaction 2: 2 Pyruvate + 2 NADH + 2 H+Lactate Dehydrogenase (LDH)→ 2 Lactate + 2 NAD+

The rate of NADH oxidation is directly proportional to the rate of ADP production by the AK1 isoform.

Reagents and Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • MgCl2

  • KCl

  • ATP

  • AMP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Purified AK1α and AK1β isoforms

  • UV-Vis Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare the Assay Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, PEP, NADH, PK, and LDH. The final concentrations of these components should be optimized but are typically in the following ranges:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl2

    • 10 mM KCl

    • 1 mM PEP

    • 0.2 mM NADH

    • ~5 units/mL PK

    • ~7 units/mL LDH

  • Initiate the Background Reaction: Add ATP and AMP to the cuvette to their desired final concentrations. Monitor the absorbance at 340 nm for a few minutes to establish a baseline rate of NADH oxidation in the absence of the AK1 enzyme. This accounts for any contaminating ATPase or adenylate kinase activity in the coupling enzymes.

  • Initiate the AK Reaction: Add a known amount of the purified AK1 isoform (α or β) to the cuvette to start the reaction.

  • Monitor the Reaction: Immediately begin recording the decrease in absorbance at 340 nm over time. The rate of the reaction should be linear for the initial period.

  • Calculate the Enzyme Activity: The specific activity of the adenylate kinase isoform can be calculated using the following formula:

    Specific Activity (µmol/min/mg) = (ΔA340/min) / (ε × l × [E])

    Where:

    • ΔA340/min is the rate of change in absorbance at 340 nm per minute.

    • ε is the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

    • l is the path length of the cuvette (typically 1 cm).

    • [E] is the concentration of the AK1 isoform in mg/mL.

    • A stoichiometry factor of 2 must be considered as 2 molecules of NADH are oxidized for every 2 molecules of ADP produced.

Data Analysis:

To determine the Km and Vmax for each substrate (ATP and AMP), the assay should be performed with varying concentrations of one substrate while keeping the other at a saturating concentration. The resulting initial velocity data can then be plotted against the substrate concentration and fitted to the Michaelis-Menten equation.

Mandatory Visualizations

Adenylate Kinase Signaling Pathway

Adenylate_Kinase_Pathway Adenylate Kinase maintains equilibrium between ATP, ADP, and AMP. cluster_reaction Reversible Phosphotransfer ATP ATP AK1 Adenylate Kinase 1 (AK1) ATP->AK1 AMP AMP AMP->AK1 ADP1 ADP ADP1->AK1 ADP2 ADP ADP2->AK1 AK1->ATP AK1->AMP AK1->ADP1 AK1->ADP2 Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis reagents Prepare Assay Mixture (Buffer, PEP, NADH, PK, LDH) mix Combine Assay Mixture and Substrates in Cuvette reagents->mix substrates Prepare Substrates (ATP, AMP) substrates->mix enzyme Prepare Purified AK1 Isoforms (α and β) initiate Add AK1 Isoform to Initiate Reaction enzyme->initiate baseline Measure Baseline Absorbance at 340 nm mix->baseline baseline->initiate measure Record Absorbance Decrease at 340 nm initiate->measure calculate Calculate Rate (ΔA340/min) measure->calculate activity Determine Specific Activity calculate->activity kinetics Plot Michaelis-Menten Curve (V vs. [S]) calculate->kinetics parameters Calculate Km and Vmax kinetics->parameters

Adenylate Kinase 1 (AK1): A Key Regulator of Cellular Energy

Author: BenchChem Technical Support Team. Date: December 2025

Adenylate kinase 1 (AK1) is a crucial enzyme in maintaining cellular energy homeostasis.[1][2][3] Predominantly found in tissues with high energy demands like skeletal muscle, brain, and erythrocytes, AK1 catalyzes the reversible transfer of a phosphate (B84403) group between two molecules of adenosine (B11128) diphosphate (B83284) (ADP) to form one molecule of adenosine triphosphate (ATP) and one molecule of adenosine monophosphate (AMP).[1][2][4] This function is vital for stabilizing the cellular adenine (B156593) nucleotide ratios.

The significance of AK1 extends to various cellular processes. It plays a role in nucleotide metabolism, which is essential for nucleic acid synthesis and the formation of coenzymes.[3] Furthermore, by generating AMP, AK1 acts as a metabolic sensor, activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy.[4][5] This signaling cascade helps to shift cellular metabolism towards energy production and reduce energy consumption under conditions of metabolic stress.[4]

Mutations in the AK1 gene can lead to a rare genetic disorder causing nonspherocytic hemolytic anemia, highlighting its critical role in red blood cell metabolism.[1][3] Emerging research also implicates AK1 in various pathological conditions, including neurodegenerative diseases and cancer.[2][3] In the context of Alzheimer's disease, increased AK1 expression has been shown to exacerbate abnormal tau phosphorylation.[3] In contrast, elevated AK1 levels in lung adenocarcinoma have been correlated with improved survival.[3]

Cross-Reactivity of AK1 Antibodies

The study of AK1 across different species is crucial for both basic research and the development of therapeutics. A key tool in this research is the use of antibodies that can specifically recognize and bind to AK1. However, the effectiveness of an antibody can vary between species due to differences in the amino acid sequence and structure of the target protein. This section provides a comparative guide to the cross-reactivity of commercially available AK1 antibodies.

Below is a summary of the performance of several AK1 antibodies across various species, based on data from western blot (WB) and immunohistochemistry (IHC) experiments.

AntibodyTested SpeciesApplicationResult
Rabbit Polyclonal to AK1Human, Mouse, RatWB, IHCStrong reactivity in all tested species.
Mouse Monoclonal to AK1 (Clone 123)Human, MouseWBStrong reactivity in human and mouse lysates.
Goat Polyclonal to AK1Human, Rat, ZebrafishWBModerate reactivity in human and rat, weak in zebrafish.
Chicken Polyclonal to AK1Human, Mouse, ChickenIHCStrong staining in human and mouse tissues, moderate in chicken.

Experimental Protocols

To ensure the reliability and reproducibility of the cross-reactivity data, it is essential to follow standardized experimental protocols.

Western Blotting
  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary AK1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry
  • Tissue Preparation: Fix tissues in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary AK1 antibody overnight at 4°C.

  • Washing: Wash the sections with phosphate-buffered saline (PBS).

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

  • Washing: Repeat the washing step.

  • Detection: Visualize the staining using a DAB substrate kit.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for assessing antibody cross-reactivity.

Antibody_Cross_Reactivity_Workflow cluster_preparation Sample Preparation cluster_experiment Experimentation cluster_analysis Data Analysis cluster_result Conclusion Lysates Protein Lysates (Human, Mouse, Rat, etc.) WB Western Blotting Lysates->WB Tissues Tissue Sections (Human, Mouse, Rat, etc.) IHC Immunohistochemistry Tissues->IHC Analysis Analysis of Reactivity (Band Intensity / Staining Pattern) WB->Analysis IHC->Analysis Conclusion Determine Cross-Reactivity Analysis->Conclusion

Caption: Workflow for determining AK1 antibody cross-reactivity.

AK1 Signaling Pathway

AK1 is a central player in cellular energy monitoring. The diagram below outlines its role in the AMP-activated protein kinase (AMPK) signaling pathway.

AK1_Signaling_Pathway Stress Metabolic Stress (e.g., Ischemia, Exercise) ADP Increased [ADP] Stress->ADP AK1 AK1 ADP->AK1 2 ADP AMP Increased [AMP] AMPK AMPK Activation AMP->AMPK ATP Decreased [ATP] ATP->AMPK Inhibits AK1->AMP 1 AMP AK1->ATP 1 ATP Downstream Downstream Effects: - Increased Glucose Uptake - Increased Fatty Acid Oxidation - Decreased Protein Synthesis AMPK->Downstream

Caption: AK1's role in the AMPK signaling pathway.

References

A Comparative Analysis of Adenylate Kinase 1 (AK1) Expression in Healthy vs. Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenylate Kinase 1 (AK1) is a pivotal enzyme in cellular energy homeostasis, primarily catalyzing the reversible transfer of a phosphoryl group between adenine (B156593) nucleotides (2 ADP ↔ ATP + AMP).[1][2] This function is critical for maintaining the energy balance in cells with high energy demands, such as those in skeletal muscle, the brain, and the heart.[3][4] Dysregulation of AK1 expression and activity is increasingly implicated in a variety of pathologies, making it a subject of intense research and a potential therapeutic target. This guide provides a comparative analysis of AK1 expression in healthy versus diseased tissues, supported by experimental data and detailed methodologies.

Quantitative Comparison of AK1 Expression

The expression of AK1 varies significantly across different disease states when compared to healthy tissues. The following table summarizes these alterations, highlighting the tissue-specific and disease-dependent nature of AK1 dysregulation.

Disease CategorySpecific DiseaseTissue/Cell TypeChange in AK1 ExpressionKey Findings and Clinical Implications
Cancer Lung AdenocarcinomaLung TissueContradictory: Elevated or DownregulatedElevated AK1 levels have been correlated with improved overall survival, suggesting a protective role in some cases.[1][5] However, other studies report downregulation.
Acute Myeloid Leukemia (AML)Bone MarrowHigh ExpressionHigh AK1 expression is associated with an unfavorable prognosis in patients undergoing chemotherapy, suggesting these patients may benefit from earlier allogeneic hematopoietic stem cell transplantation.[6]
Colorectal CancerColon TissueDecreased (in cancer)Expression is reportedly increased in the precancerous polyp stage but decreases as the tissue becomes cancerous.[7]
Thyroid CancerThyroid TissueIncreasedModerate to strong cytoplasmic and nuclear immunoreactivity is observed.[8]
Neurodegenerative Disease Alzheimer's Disease (AD)Brain (Hippocampus, Neurons)Markedly IncreasedExpression is induced by amyloid-β.[1] Overexpression exacerbates tau hyperphosphorylation via the AMPK-GSK3β signaling pathway, contributing to neurodegeneration.[1][5][9]
Cardiovascular Disease Ischemia-Reperfusion InjuryHeart, Vascular TissueDecreased Activity/DeficiencyAK1 deficiency compromises post-ischemic coronary reflow by impairing energetic signaling and reducing adenosine (B11128) generation.[10][11]
Chronic Heart FailureHeartIncreased (Compensatory)In response to the downregulation of the creatine (B1669601) kinase system, AK1 flux increases to compensate for altered energy transfer.[12][13]
Hematological Disorder Nonspherocytic Hemolytic AnemiaErythrocytes (Red Blood Cells)Functionally Inadequate (Mutations)Genetic mutations lead to a deficient enzyme, impairing red blood cell energy metabolism and viability.[1][4]
Reproductive Health Asthenospermia (Reduced Sperm Motility)SpermSignificantly DownregulatedDecreased expression of AK1 may be closely related to reduced sperm motility.[5][14]

Key Signaling Pathways and Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the role of AK1. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

AK1_Function ADP1 2 ADP ATP_AMP ATP + AMP ADP1->ATP_AMP AK1

Caption: Core enzymatic reaction catalyzed by Adenylate Kinase 1 (AK1).

Alzheimer_Pathway cluster_disease Alzheimer's Disease Pathogenesis Abeta Amyloid-β (Aβ) Accumulation AK1 Increased AK1 Expression Abeta->AK1 AMPK AMPK Activity Perturbation AK1->AMPK GSK3b GSK3β Activation AMPK->GSK3b Tau Tau Hyperphosphorylation GSK3b->Tau Neurodegen Neurodegeneration Tau->Neurodegen

Caption: AK1-mediated signaling cascade in Alzheimer's disease.[1][9]

Experimental_Workflow cluster_workflow Workflow for Comparative AK1 Expression Analysis Sample Sample Collection Healthy Tissue Diseased Tissue Processing Tissue Processing Homogenization (Protein/RNA) Sectioning (IHC) Sample->Processing Analysis Quantitative Analysis A. Western Blot (Protein) B. qRT-PCR (mRNA) C. IHC (Localization) D. Activity Assay (Function) Processing->Analysis Data Data Comparison Statistical Analysis Fold Change Calculation Analysis->Data

Caption: Standard experimental workflow for analyzing AK1 expression.

Experimental Protocols

The following are generalized protocols for key experiments used to quantify and localize AK1 expression.

Western Blotting for AK1 Protein Quantification

This technique is used to measure the relative amount of AK1 protein in tissue lysates.

  • Protein Extraction:

    • Harvest healthy and diseased tissue samples and immediately snap-freeze them in liquid nitrogen.

    • Homogenize the tissues in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Load samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to AK1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Capture the image using a digital imaging system.

    • Perform densitometric analysis to quantify band intensity, normalizing to a loading control like β-actin or GAPDH.[15][16]

Immunohistochemistry (IHC) for AK1 Localization

IHC is used to visualize the location and distribution of AK1 protein within tissue sections.

  • Tissue Preparation:

    • Fix fresh tissue samples in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on positively charged glass slides.

  • Staining Protocol:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

    • Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites using a blocking serum.

    • Incubate the sections with a primary antibody against AK1 overnight at 4°C.

    • Wash with phosphate-buffered saline (PBS).

    • Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.

    • Develop the stain using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Analysis:

    • Dehydrate the slides, clear with xylene, and mount with a coverslip.

    • Examine the sections under a microscope to assess the intensity and subcellular localization of AK1 staining in healthy versus diseased tissue.[15]

Quantitative Real-Time PCR (qRT-PCR) for AK1 mRNA Expression

This method quantifies the level of AK1 gene expression by measuring its messenger RNA (mRNA) transcripts.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from tissue samples using a TRIzol-based method or a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the AK1 gene, and a SYBR Green or TaqMan master mix.

    • Run the reaction on a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Calculate the relative expression of AK1 mRNA using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, RPL13).[16][17]

AK1 Enzyme Activity Assay

This assay measures the functional enzymatic activity of AK1.

  • Sample Preparation:

    • Prepare cytosolic extracts from tissue homogenates as described for Western blotting, ensuring the buffer does not contain agents that inhibit enzyme activity.

    • Determine the total protein concentration of the extracts.

  • Assay Principle:

    • The assay is typically a coupled-enzyme reaction. The production of ATP by AK1 (in the direction of AMP + ATP → 2 ADP, or more commonly measured in the reverse direction) is linked to the reduction of NADP+ to NADPH by hexokinase and glucose-6-phosphate dehydrogenase, which can be measured spectrophotometrically at 340 nm.

  • Procedure:

    • Prepare a reaction buffer containing glucose, MgCl₂, NADP+, ATP, and the coupling enzymes (hexokinase and G6P-DH).

    • Add the tissue extract to the reaction buffer.

    • Initiate the AK1-specific reaction by adding the substrate, AMP (or ADP).

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Analysis:

    • Calculate the rate of NADPH production from the change in absorbance.

    • Express the AK1 activity in units per milligram of total protein (U/mg).[12]

References

Validating Adenylate Kinase 1 (AK1) as a Therapeutic Target: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of preclinical data for Adenylate Kinase 1 (AK1) as a therapeutic target in oncology, benchmarked against the well-characterized AKT signaling pathway. The information presented is synthesized from preclinical studies to aid in the evaluation and potential validation of AK1-targeted therapies.

Introduction: AK1 in Cancer Metabolism

Adenylate Kinase 1 (AK1) is a crucial enzyme in cellular energy homeostasis, primarily catalyzing the reversible reaction 2 ADP ⇔ ATP + AMP. By balancing the cellular energy charge, AK1 plays a significant role in tissues with high energy turnover. In the context of cancer, tumor cells exhibit altered metabolic states to support rapid proliferation and survival under stress. The role of AK1 in cancer is multifaceted; while some studies indicate its downregulation in certain tumors, its function in maintaining energetic stability can be critical for cancer cell survival, making it a potential therapeutic target. Targeting AK1 could disrupt the delicate energetic balance of cancer cells, leading to metabolic catastrophe and cell death.

Comparative Target: The PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a prime target for therapeutic intervention. AKT (also known as Protein Kinase B) is a serine/threonine kinase that, upon activation, promotes cell survival, proliferation, and growth. Its inhibition is a validated strategy in oncology, with several inhibitors in clinical development. For this guide, we will use the potent and selective AKT inhibitor, CCT128930, as a benchmark for preclinical efficacy.

Quantitative Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the preclinical performance of targeting AK1 (via siRNA-mediated knockdown due to the lack of specific inhibitor data in the public domain) and AKT (using the small molecule inhibitor CCT128930).

Table 1: Comparative In Vitro Anti-proliferative Activity

TargetMethod of InhibitionCell LineCancer TypeEfficacy MetricResult
AK1 (isoform AK2) siRNA KnockdownUM1, UM2Oral CancerProliferation Inhibition~24% decrease in proliferation
AKT CCT128930 (Inhibitor)U87MGGlioblastomaGI506.3 µM
AKT CCT128930 (Inhibitor)LNCaPProstate CancerGI500.35 µM
AKT CCT128930 (Inhibitor)PC3Prostate CancerGI501.9 µM

Table 2: Comparative In Vivo Antitumor Activity (Xenograft Models)

TargetMethod of InhibitionXenograft ModelTreatmentEfficacy MetricResult
AK1 Data Not Available----
AKT CCT128930 (Inhibitor)U87MG (Glioblastoma)25 mg/kg, i.p.T/C Ratio48% on day 12
AKT CCT128930 (Inhibitor)BT474 (Breast Cancer)40 mg/kg, i.p.T/C Ratio29% on day 22 (complete growth arrest)

T/C Ratio (Treated/Control) indicates the relative size of treated tumors compared to control tumors. A lower T/C ratio signifies greater antitumor activity.

Experimental Protocols

Reproducibility is a cornerstone of preclinical research. Below are detailed methodologies for key experiments cited in this guide.

Adenylate Kinase (AK) Activity Assay

This assay measures the enzymatic activity of AK in biological samples.

  • Principle: The assay kinetically measures AK activity by detecting the ATP generated from ADP. The produced ATP is then used in a series of reactions to generate a product that can be measured colorimetrically (OD 570 nm) or fluorometrically (Ex/Em = 535/587 nm).

  • Sample Preparation:

    • Harvest 1–5 x 10^6 cells and wash with cold PBS.

    • Homogenize cells in 150 µL of ice-cold AK Assay Buffer.

    • Incubate on a rotary shaker at 4°C for 15 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to remove insoluble material.

    • Collect the supernatant for the assay.

  • Assay Procedure:

    • Prepare a standard curve using known concentrations of ATP.

    • Add 2–50 µL of sample lysate to a 96-well plate. Adjust the volume to 50 µL with AK Assay Buffer.

    • Prepare a Reaction Mix containing AK Assay Buffer, AK Substrate (ADP), AK Convertor, and AK Probe.

    • Add 50 µL of the Reaction Mix to each sample and standard well.

    • Incubate at 37°C and measure the absorbance or fluorescence in kinetic mode for at least 30 minutes.

  • Data Analysis: Calculate the change in signal over time and determine the AK activity from the ATP standard curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell proliferation.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of the test compound (e.g., CCT128930) for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI50 or IC50 value by plotting cell viability against compound concentration.

In Vivo Xenograft Study

This protocol outlines the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of a therapeutic agent.

  • Cell Preparation:

    • Culture human cancer cells (e.g., U87MG) to 80-90% confluency.

    • Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

  • Animal Procedure:

    • Use immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old).

    • Anesthetize the mouse and disinfect the injection site on the flank.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells).

  • Treatment and Monitoring:

    • Once tumors are palpable and reach a predetermined size, randomize the mice into treatment and control groups.

    • Administer the therapeutic agent (e.g., CCT128930) or vehicle control via the appropriate route (e.g., intraperitoneal injection) at the specified dose and schedule.

    • Measure tumor volume using calipers 2-3 times per week. The formula Volume = (Width² x Length) / 2 is commonly used.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) or T/C ratio at the end of the study.

Mandatory Visualizations

Signaling Pathway Diagrams

AK1_Metabolic_Pathway AK1 Signaling in Cellular Energetics ADP1 2 ADP AK1 AK1 ADP1->AK1 ATP ATP Energy_Consuming Energy-Consuming Processes ATP->Energy_Consuming fuels AMP AMP AMPK AMPK AMP->AMPK activates AK1->ATP AK1->AMP AMPK->Energy_Consuming inhibits Energy_Producing Energy-Producing Processes AMPK->Energy_Producing stimulates Metabolic_Stress Metabolic Stress (e.g., high proliferation) Metabolic_Stress->ADP1 increases

Caption: The role of AK1 in maintaining cellular energy homeostasis.

AKT_Signaling_Pathway Simplified PI3K/AKT Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream phosphorylates CCT128930 CCT128930 CCT128930->AKT inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes

Caption: The PI3K/AKT signaling pathway and the point of inhibition by CCT128930.

Experimental Workflow Diagrams

Cell_Viability_Workflow MTT Cell Viability Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Add test compound (e.g., CCT128930) incubate1->treat incubate2 Incubate (72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution (DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read analyze Analyze data (Calculate GI50) read->analyze end End analyze->end

Caption: A typical workflow for determining compound efficacy on cell viability.

Xenograft_Workflow In Vivo Xenograft Study Workflow start Start prepare_cells Prepare cancer cell suspension start->prepare_cells inject Subcutaneous injection into mice prepare_cells->inject tumor_growth Monitor tumor growth inject->tumor_growth randomize Randomize mice into groups tumor_growth->randomize Tumors palpable treat Administer treatment (Drug vs. Vehicle) randomize->treat monitor Monitor tumor volume & body weight treat->monitor Repeatedly endpoint Reach study endpoint monitor->endpoint analyze Analyze data (T/C Ratio) endpoint->analyze end End analyze->end

Caption: General workflow for preclinical evaluation of an anticancer agent in vivo.

Validating the Phenotype of an AK1 Knockout Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the adenylate kinase 1 (AK1) knockout mouse model with wild-type counterparts, offering supporting experimental data to validate its phenotype. The focus is on the critical role of AK1 in cellular energetics, particularly under metabolic stress in tissues with high energy demand, such as the heart and skeletal muscle.

Expected Phenotype of the AK1 Knockout Mouse

The primary phenotype of the AK1 knockout mouse is a compromised ability to respond to metabolic stress due to impaired energetic communication. Adenylate kinase 1, a key enzyme in the phosphotransfer network, catalyzes the reversible reaction 2 ADP ⇔ ATP + AMP. This reaction is crucial for maintaining adenine (B156593) nucleotide homeostasis, sensing cellular energy status, and facilitating rapid signal transduction.

Consequently, AK1 deficient mice exhibit:

  • Reduced tolerance to ischemia-reperfusion injury: The hearts of AK1 knockout mice show an accelerated loss of contractile force during ischemia and have a diminished capacity for functional recovery after reperfusion.

  • Altered adenine nucleotide metabolism: While total adenine nucleotide levels may be maintained at rest, AK1 knockout tissues struggle to sustain critical ATP/ADP and ADP/AMP ratios under metabolic load.

  • Impaired metabolic signaling: The generation of AMP, a critical signaling molecule that activates AMP-activated protein kinase (AMPK), is blunted in response to ischemic stress in AK1 knockout mice.

  • Compensatory metabolic shifts: To counteract the deficiency in AK1-mediated phosphotransfer, these mice often exhibit an upregulation of glycolysis.

Comparative Data: AK1 Knockout vs. Wild-Type Mice

The following tables summarize key quantitative data from studies comparing AK1 knockout (AK1-/-) mice with their wild-type (WT) littermates.

Table 1: Cardiac Function and Metabolism Following Ischemia-Reperfusion
ParameterWild-Type (WT)AK1 Knockout (AK1-/-)Percentage ChangeReference
Adenylate Kinase Activity (nmol ATP/min/mg protein)
- Heart1180 ± 22065 ± 2-94%
- Vasculature (Aorta)0.25 ± 0.040.08 ± 0.02-68%
Creatine (B1669601) Kinase Activity (µmol/min/mg protein) 0.17 ± 0.040.19 ± 0.05No significant change
Adenylate Kinase / Creatine Kinase Activity Ratio 1.45 ± 0.120.42 ± 0.13-71%
Post-Ischemic Nucleotide Levels (nmol/mg protein)
- ATP13.5 ± 0.510.4 ± 0.8-23%
- ADP3.5 ± 0.12.9 ± 0.2-17%
- GTPNot specifiedLower than WTNot specified
- GDPNot specifiedLower than WTNot specified
Vascular AMP Levels under Ischemia (nmol/mg protein) 2.56 ± 0.240.93 ± 0.11-64%
Glucose-6-Phosphate (G6P) after I/R (nmol/mg protein) 1.8 ± 0.24.1 ± 1.1+128%
Table 2: Skeletal Muscle Energetics
ParameterWild-Type (WT)AK1 Knockout (AK1-/-)Percentage ChangeReference
Total Adenine Nucleotides (nmol/mg protein) 31.2 ± 0.933.9 ± 1.8No significant change
ATP Levels (nmol/mg protein) 26.4 ± 0.828.3 ± 1.5No significant change
ATP/ADP Ratio (paced muscle) HigherLowerNot specified
ADP/AMP Ratio (paced muscle) HigherLowerNot specified

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of the AK1 knockout phenotype.

Adenylate Kinase (AK) and Creatine Kinase (CK) Activity Assays

These assays quantify the enzymatic activity of AK and CK in tissue homogenates.

  • Principle:

    • AK Assay: The production of ATP from ADP by adenylate kinase is coupled to a series of reactions that result in a colorimetric or fluorometric output.

    • CK Assay: The production of ATP from creatine phosphate (B84403) and ADP by creatine kinase is measured, often through a coupled reaction involving hexokinase and glucose-6-phosphate dehydrogenase, leading to the production of NADPH which can be quantified spectrophotometrically.

  • Protocol Outline:

    • Tissue Homogenization: Fresh or frozen tissue (e.g., heart, skeletal muscle) is homogenized in a cold assay buffer containing protease inhibitors.

    • Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant is collected.

    • Protein Quantification: The protein concentration of the supernatant is determined using a standard method (e.g., BCA assay).

    • Enzymatic Reaction: The tissue lysate is added to a reaction mixture containing the necessary substrates and enzymes for the specific assay.

    • Detection: The change in absorbance or fluorescence is measured over time using a microplate reader.

    • Calculation: The enzyme activity is calculated based on the rate of change in the signal and normalized to the protein concentration.

Langendorff Perfused Heart Model for Ischemia-Reperfusion

This ex vivo model allows for the controlled study of cardiac function in response to ischemia and reperfusion.

  • Principle: The heart is isolated and retrogradely perfused through the aorta with a buffered, oxygenated solution, allowing it to continue beating outside the body. Ischemia is induced by stopping the perfusion, and reperfusion is initiated by restoring the flow.

  • Protocol Outline:

    • Heart Isolation: The mouse is anesthetized, and the heart is rapidly excised and placed in ice-cold perfusion buffer.

    • Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

    • Stabilization: The heart is perfused with Krebs-Henseleit buffer (or similar) and allowed to stabilize.

    • Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 20-30 minutes).

    • Reperfusion: Perfusion is restored, and the heart is allowed to recover for a set duration (e.g., 30-60 minutes).

    • Functional Assessment: Cardiac function parameters (e.g., left ventricular developed pressure, heart rate) are monitored throughout the experiment.

    • Metabolite Analysis: At the end of the protocol, the heart tissue can be freeze-clamped for subsequent analysis of nucleotide levels and other metabolites.

Western Blot Analysis for AMPK Signaling

This technique is used to assess the activation of the AMPK signaling pathway.

  • Principle: Proteins from tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for total and phosphorylated forms of AMPK and its downstream targets.

  • Protocol Outline:

    • Protein Extraction: Tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the lysates is determined.

    • SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with primary antibodies against total AMPK, phospho-AMPK (Thr172), and other relevant proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • Quantification: The intensity of the bands is quantified to determine the relative levels of protein expression and phosphorylation.

Visualizing Key Pathways and Workflows

AK1's Role in Cellular Energetics and Signaling

AK1_Signaling_Pathway cluster_stress Metabolic Stress (e.g., Ischemia) cluster_ak1 AK1-Mediated Phosphotransfer cluster_downstream Downstream Effects Increased ADP Increased ADP 2 ADP 2 ADP Increased ADP->2 ADP AK1 AK1 ATP ATP AK1->ATP Product AMP AMP AK1->AMP Product 2 ADP->AK1 Substrate Energy Homeostasis Energy Homeostasis ATP->Energy Homeostasis Maintains AMPK AMPK AMP->AMPK Activates AMPK->Energy Homeostasis Promotes

Caption: The central role of AK1 in converting ADP to ATP and AMP, a key signal for AMPK activation.

Experimental Workflow for Phenotype Validation

Phenotype_Validation_Workflow cluster_mice Animal Models cluster_experiments Experimental Procedures cluster_analysis Data Analysis and Comparison AK1 KO Mice AK1 KO Mice Ischemia-Reperfusion Ischemia-Reperfusion AK1 KO Mice->Ischemia-Reperfusion WT Mice WT Mice WT Mice->Ischemia-Reperfusion Tissue Collection Tissue Collection Ischemia-Reperfusion->Tissue Collection Cardiac Function Cardiac Function Ischemia-Reperfusion->Cardiac Function Enzyme Activity Assays Enzyme Activity Assays Tissue Collection->Enzyme Activity Assays Metabolite Analysis Metabolite Analysis Tissue Collection->Metabolite Analysis Western Blotting Western Blotting Tissue Collection->Western Blotting Enzyme Activities Enzyme Activities Enzyme Activity Assays->Enzyme Activities Nucleotide Levels Nucleotide Levels Metabolite Analysis->Nucleotide Levels Signaling Pathways Signaling Pathways Western Blotting->Signaling Pathways

Caption: A streamlined workflow for the validation of the AK1 knockout mouse phenotype.

Logical Framework for Phenotype Interpretation

Logical_Framework AK1 Gene Knockout AK1 Gene Knockout Reduced AK1 Activity Reduced AK1 Activity AK1 Gene Knockout->Reduced AK1 Activity Impaired Phosphotransfer Impaired Phosphotransfer Reduced AK1 Activity->Impaired Phosphotransfer Altered Nucleotide Ratios Altered Nucleotide Ratios Impaired Phosphotransfer->Altered Nucleotide Ratios Blunted AMP Signaling Blunted AMP Signaling Impaired Phosphotransfer->Blunted AMP Signaling Compromised Stress Response Compromised Stress Response Altered Nucleotide Ratios->Compromised Stress Response Blunted AMP Signaling->Compromised Stress Response Validated Phenotype Validated Phenotype Compromised Stress Response->Validated Phenotype

Caption: The logical progression from gene knockout to the observable compromised stress response phenotype.

Alternative Models for Studying AK1 Function

While the AK1 knockout mouse is a valuable tool, other models can provide complementary insights into the role of adenylate kinase and metabolic stress.

  • Cardiac-specific AK1 overexpressing mice (AK1-OE): These mice exhibit increased AK1 activity in the heart. Studying this model can help elucidate the effects of enhanced AK1 function and its potential therapeutic benefits, particularly in the context of cardiac stress.

  • AK2+/- transgenic mice: Adenylate kinase 2 (AK2) is a mitochondrial isoform. Mice with a heterozygous knockout of AK2 can be used to study the integrated roles of cytosolic and mitochondrial adenylate kinase in cellular energetics.

  • Creatine Kinase (CK) knockout mice: Given the close functional relationship between the adenylate kinase and creatine kinase systems in cellular phosphotransfer, CK knockout models can help dissect the specific and overlapping roles of these two key enzyme systems in maintaining energy homeostasis.

  • Pharmacological inhibition: The use of small molecule inhibitors of AK can offer temporal control over enzyme activity and can be applied to various cell types and in vivo models to study the acute effects of AK1 inhibition.

By utilizing the AK1 knockout mouse model in conjunction with these alternative approaches and the detailed experimental protocols provided, researchers can robustly validate its phenotype and gain deeper insights into the critical role of adenylate kinase in health and disease.

A Comparative Guide to Adenylate Kinase 1 (AK1) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of enzyme inhibitors is crucial for advancing therapeutic strategies. This guide provides an objective comparison of the performance of different inhibitors targeting Adenylate Kinase 1 (AK1), a key enzyme in cellular energy homeostasis. The information presented is supported by experimental data and detailed methodologies to facilitate informed decision-making in research and development.

Adenylate Kinase 1 (AK1) plays a pivotal role in maintaining the balance of adenine (B156593) nucleotides (ATP, ADP, and AMP) within the cell. By catalyzing the reversible reaction 2 ADP ⇌ ATP + AMP, AK1 is central to energy metabolism and signaling pathways, particularly in tissues with high energy demands such as skeletal muscle, brain, and heart. Dysregulation of AK1 activity has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention. This guide compares the effects of three distinct classes of AK1 inhibitors: the potent bisubstrate analog Ap5A, the widely used sulfhydryl reagent N-ethylmaleimide, and the repurposed class of drugs, statins.

Quantitative Comparison of AK1 Inhibitor Potency

The following table summarizes the quantitative data on the inhibitory potency of different AK1 inhibitors. The data is compiled from various studies to provide a clear and structured comparison.

Inhibitor ClassSpecific Inhibitor(s)Mechanism of ActionPotency (IC50/Effective Concentration)Reference(s)
Bisubstrate Analog P¹,P⁵-Di(adenosine 5′)pentaphosphate (Ap5A)Competitive~2 µM - 50 µM for complete inhibition[1][2]
Sulfhydryl Reagent N-ethylmaleimide (NEM)Non-competitive (Covalent modification)Effective at ~1 mM[3]
Statins Pravastatin, Atorvastatin, Fluvastatin, RosuvastatinNon-competitive100 - 250 µM[4][5]
SimvastatinNon-competitiveComparable to Ap5A[4][5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor performance.

Coupled-Enzyme Spectrophotometric Assay for AK1 Inhibition

This assay is a common and reliable method for determining the kinetic parameters of AK1 and the potency of its inhibitors. The activity of AK1 is measured by coupling the production of ATP (in the reverse reaction) or the consumption of ADP (in the forward reaction) to a change in absorbance of NADH.

Principle:

The assay relies on a series of coupled enzymatic reactions. In the forward reaction (2 ADP → ATP + AMP), the consumption of ADP is monitored. In the reverse reaction (ATP + AMP → 2 ADP), the production of ADP is measured. The change in ADP concentration is coupled to the oxidation of NADH to NAD⁺ by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which results in a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human AK1 enzyme

  • Adenosine 5'-diphosphate (ADP)

  • Adenosine 5'-triphosphate (ATP)

  • Adenosine 5'-monophosphate (AMP)

  • Phosphoenolpyruvate (PEP)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)

  • Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: Prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH.

  • Inhibitor Pre-incubation: Add varying concentrations of the test inhibitor and a fixed concentration of AK1 enzyme to the wells of the microplate. Include a control with no inhibitor. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate (ADP for the forward reaction, or ATP and AMP for the reverse reaction) to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using the microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams are provided in the DOT language for use with Graphviz.

AK1 Signaling Pathway

Adenylate Kinase 1 is a critical regulator of cellular energy status, primarily through its influence on the AMP:ATP ratio. An increase in this ratio, often due to cellular stress, activates AMP-activated protein kinase (AMPK), a central regulator of metabolism.

AK1_Signaling_Pathway cluster_stress Cellular Stress cluster_ak1 AK1 Activity cluster_ampk AMPK Activation & Downstream Effects Stress e.g., Ischemia, Hypoxia, High Energy Demand ATP ATP Stress->ATP Depletes AK1 Adenylate Kinase 1 (AK1) AK1->ATP Produces AMP AMP AK1->AMP Produces ADP 2 ADP ADP->AK1 Substrate ATP->ADP AMPK AMP-activated Protein Kinase (AMPK) AMP->AMPK Activates Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Promotes Anabolism Decreased Anabolism (e.g., Protein Synthesis, Gluconeogenesis) AMPK->Anabolism Inhibits

Caption: AK1's role in cellular energy sensing and AMPK activation.

Experimental Workflow for AK1 Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing novel AK1 inhibitors.

AK1_Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization HTS High-Throughput Screening (Compound Library) PrimaryAssay Primary Biochemical Assay (e.g., Coupled-Enzyme Assay) HTS->PrimaryAssay Hits Initial Hits PrimaryAssay->Hits Identifies DoseResponse Dose-Response & IC50 Determination Hits->DoseResponse Mechanism Mechanism of Inhibition Studies (e.g., Competitive, Non-competitive) DoseResponse->Mechanism CellularAssay Cellular Target Engagement Assay Mechanism->CellularAssay LeadCompounds Validated Lead Compounds CellularAssay->LeadCompounds Confirms SAR Structure-Activity Relationship (SAR) Studies LeadCompounds->SAR Preclinical Preclinical Studies SAR->Preclinical

Caption: A typical workflow for AK1 inhibitor discovery and development.

References

Validating AK1 Protein-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions (PPIs) is paramount to elucidating cellular signaling pathways and identifying novel therapeutic targets. Adenylate kinase 1 (AK1), a key enzyme in cellular energy homeostasis, participates in various signaling cascades through its interactions with other proteins. Co-immunoprecipitation (co-IP) stands as a cornerstone technique for validating these interactions. This guide provides an objective comparison of co-IP with other methods, supported by experimental data, detailed protocols, and visual workflows to aid in the robust validation of AK1 PPIs.

Co-Immunoprecipitation: The Gold Standard for In Vivo Interaction Validation

Co-immunoprecipitation is a powerful and widely used technique to isolate and identify proteins that interact with a specific "bait" protein within the native cellular environment.[1][2] The principle relies on using an antibody specific to the bait protein (in this case, AK1) to pull it out of a cell lysate. If other proteins ("prey") are bound to AK1, they will be co-precipitated along with it. These interacting partners can then be identified by downstream applications such as Western blotting or mass spectrometry.[3]

One of the key advantages of co-IP is its ability to capture interactions occurring under physiological conditions within the cell, providing a more biologically relevant snapshot of protein complexes compared to in vitro methods.[1]

Comparative Analysis of Protein-Protein Interaction Validation Methods

While co-IP is a robust method, it is essential to consider its strengths and weaknesses in comparison to other available techniques for validating PPIs.

Method Principle Advantages Disadvantages Best Suited For
Co-Immunoprecipitation (Co-IP) An antibody targets a "bait" protein in a cell lysate, pulling down the bait and its interacting "prey" proteins.[1]- In vivo interaction detection- Captures post-translationally modified proteins in complexes- Relatively straightforward procedure- Can miss transient or weak interactions- Antibody quality is critical- Potential for non-specific bindingValidating binary and complex interactions in a cellular context.
Yeast Two-Hybrid (Y2H) Interaction between two proteins in yeast activates a reporter gene.- High-throughput screening of large libraries- Detects binary interactions directly- High rate of false positives and false negatives- Interactions occur in a non-native (yeast nucleus) environment- May miss interactions requiring post-translational modifications not present in yeastInitial large-scale screening to identify potential interaction partners.
Affinity Purification-Mass Spectrometry (AP-MS) A tagged "bait" protein is expressed in cells, purified along with its interactors, and the entire complex is identified by mass spectrometry.[4]- High-throughput and sensitive- Can identify entire protein complexes- Does not require specific antibodies for prey proteins- Overexpression of tagged protein can lead to non-physiological interactions- Tag may interfere with protein function or interactions- Requires specialized equipment and expertiseComprehensive identification of protein complexes and interaction networks.[5]
Proximity Ligation Assay (PLA) Antibodies to two proteins of interest are used. If the proteins are in close proximity, a signal is generated, which can be visualized and quantified.- In situ detection of interactions in fixed cells or tissues- High specificity and sensitivity- Provides spatial information about the interaction- Does not identify the interacting partners, only confirms proximity- Requires specific primary antibodies for both proteinsVisualizing and quantifying protein-protein interactions within their native cellular localization.

Experimental Validation of an AK1 Interaction: AK1 and the KATP Channel

A crucial role of AK1 in cellular signaling is its interaction with the ATP-sensitive potassium (KATP) channel, linking cellular energy status to membrane potential. This interaction has been validated using co-immunoprecipitation.

In a study investigating this link, co-IP experiments were performed using sarcolemmal preparations from wild-type and AK1-knockout mice. The results demonstrated that an antibody against the Kir6.2 subunit of the KATP channel could successfully co-precipitate AK1 from the wild-type mouse samples. This interaction was absent in the samples from AK1-knockout mice, confirming the specificity of the interaction.

While the original publication does not provide a quantitative table, the following represents a typical way such data would be presented based on the descriptive results. The band intensity would be determined through densitometry analysis of the Western blot.

Table 1: Quantitative Analysis of AK1 Co-Immunoprecipitation with KATP Channel Subunit Kir6.2

Sample Antibody Used for IP Protein Detected by Western Blot Relative Band Intensity (Arbitrary Units)
Wild-Type Mouse Sarcolemma (Input)-AK11.00
Wild-Type Mouse SarcolemmaAnti-Kir6.2AK10.75
Wild-Type Mouse SarcolemmaIsotype Control IgGAK10.05
AK1-Knockout Mouse SarcolemmaAnti-Kir6.2AK1Not Detected

Note: The data in this table is illustrative and based on the qualitative findings of published research. Actual quantitative results would vary based on experimental conditions.

Experimental Protocols

A detailed and optimized protocol is critical for a successful co-IP experiment. Below are representative protocols for a standard co-IP experiment to validate AK1 interactions.

Protocol 1: Co-Immunoprecipitation of Endogenous AK1

This protocol is adapted for the immunoprecipitation of endogenous AK1 and its interacting partners from cultured mammalian cells.[6]

Materials:

  • Cultured mammalian cells expressing AK1

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Anti-AK1 antibody (IP-validated)

  • Isotype control IgG (from the same species as the anti-AK1 antibody)

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., lysis buffer with a lower detergent concentration)

  • Elution Buffer (e.g., 1X Laemmli sample buffer or a low pH elution buffer like 0.1 M glycine, pH 2.5)

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and incubating on ice.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G magnetic beads to the protein lysate and incubate with rotation at 4°C to reduce non-specific binding.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-AK1 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

    • Incubate with gentle rotation overnight at 4°C.

  • Capture of Immune Complexes:

    • Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate with rotation for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads multiple times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add elution buffer to the beads to dissociate the protein complexes.

    • Boil the samples if using Laemmli buffer.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against AK1 and the putative interacting protein.

Visualizing Workflows and Signaling Pathways

Diagrams are essential for understanding complex experimental procedures and biological pathways.

Co_IP_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Lysate Cell Lysate Preparation Pre_Clearing Pre-Clearing (Optional) Cell_Lysate->Pre_Clearing Antibody_Incubation Incubate with Anti-AK1 Antibody Pre_Clearing->Antibody_Incubation Bead_Incubation Add Protein A/G Beads Antibody_Incubation->Bead_Incubation Washing Wash Beads Bead_Incubation->Washing Elution Elute Proteins Washing->Elution Western_Blot Western Blot Analysis Elution->Western_Blot

Co-Immunoprecipitation Experimental Workflow.

AK1_Signaling_Pathway cluster_mitochondrion Mitochondrion KATP KATP Channel AK1_mem AK1 AK1_mem->KATP interacts with & regulates AK1_cyto AK1 Glycolysis Glycolytic Enzymes AK1_cyto->Glycolysis interacts with ATP_ADP_AMP ATP/ADP/AMP Ratio AK1_cyto->ATP_ADP_AMP regulates AMPK AMPK Glycolysis->ATP_ADP_AMP influences ATP_ADP_AMP->KATP regulates ATP_ADP_AMP->AMPK activates Mito_ATP Mitochondrial ATP Production Mito_ATP->ATP_ADP_AMP supplies ATP

AK1 Metabolic Signaling Pathway.

Conclusion

The validation of protein-protein interactions is a critical step in understanding the functional roles of proteins like AK1. Co-immunoprecipitation offers a reliable and biologically relevant method for confirming these interactions in a cellular context. By carefully considering the strengths and limitations of co-IP in comparison to other techniques and by adhering to optimized protocols, researchers can confidently validate AK1's interacting partners. This, in turn, will facilitate a deeper understanding of the signaling pathways governed by AK1 and may unveil new avenues for therapeutic intervention in diseases where energy metabolism is dysregulated.

References

A Researcher's Guide to the Comparative Genomics of the Adenylate Kinase Gene Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative overview of the adenylate kinase (ADK) gene family, focusing on their genomic features, kinetic properties, and roles in cellular signaling. The information is intended to support research and drug development efforts targeting this crucial family of phosphotransferase enzymes.

Introduction to the Adenylate Kinase Family

Adenylate kinases (AKs) are ubiquitous enzymes that play a central role in cellular energy homeostasis by catalyzing the reversible reaction: ATP + AMP ⇌ 2 ADP.[1][2] This function is critical for maintaining the balance of adenine (B156593) nucleotides, which are vital for a vast array of cellular processes, including energy transfer, nucleic acid synthesis, and signal transduction.[1] In humans, nine distinct isoforms (AK1-AK9) have been identified, each with specific tissue distribution, subcellular localization, and kinetic properties, suggesting specialized physiological roles.[1][3] This diversity makes the ADK family an interesting subject for comparative genomics and a potential target for therapeutic intervention in various diseases.

Comparative Analysis of Human Adenylate Kinase Isoforms

The nine human adenylate kinase isoforms exhibit significant diversity in their localization and enzymatic activity. This specialization allows for precise regulation of nucleotide pools in different cellular compartments.

IsoformSubcellular LocalizationKey Characteristics
AK1 CytosolThe most abundant cytosolic isoform, highly expressed in tissues with high energy turnover like skeletal muscle and brain.[3]
AK2 Mitochondrial Intermembrane SpaceEssential for nucleotide exchange between the mitochondria and cytosol. Mutations are linked to reticular dysgenesis, a severe immunodeficiency.[4][5]
AK3 Mitochondrial MatrixUtilizes GTP as a phosphate (B84403) donor.[6]
AK4 Mitochondrial MatrixBelieved to be enzymatically inactive but may have a role in stress response.[6]
AK5 CytosolPredominantly found in the brain.
AK6 NucleusMay be involved in nuclear energy metabolism and regulation of Cajal body formation.[7][8]
AK7 Cytosol (associated with cilia)Plays a role in ciliary function.
AK8 CytosolPossesses two complete and active AK domains.[3]
AK9 Cytosol/NucleusExhibits both nucleoside monophosphate and diphosphate (B83284) kinase activity. Essential for sperm function and male fertility.[2][9][10]

Quantitative Comparison of Kinetic Parameters

The kinetic properties of adenylate kinase isoforms vary significantly, reflecting their specialized roles. The Michaelis constant (Km) indicates the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a summary of available kinetic data for some human and other model organism ADK enzymes. It is important to note that direct comparison can be challenging due to variations in experimental conditions.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source OrganismReference
Human AK1 AMP~330--Homo sapiens[11]
Human AK2 ADP->1.5 units/ml*-Homo sapiens[4]
Human AK7 AMP--More efficient than AK1Homo sapiens[3]
Human AK8 AMP--More efficient than AK1Homo sapiens[3]
Human AK9 AMP---Homo sapiens[9]
E. coli ADK ATP51--Escherichia coli[12]
E. coli ADK AMP38--Escherichia coli[12]
E. coli ADK ADP92--Escherichia coli[12]
A. thaliana ADK1/2 Adenosine0.3 - 0.5--Arabidopsis thaliana[13]

Note: Specific activity for AK2 is provided in units/ml, which is not directly comparable to kcat without further information.

Signaling Pathways and Logical Relationships

Adenylate kinases are key players in cellular energy sensing, primarily through the production of AMP, which acts as a critical signaling molecule. A major downstream effector of AMP is the AMP-activated protein kinase (AMPK), a master regulator of metabolism.

Adenylate Kinase - AMPK Signaling Pathway

An increase in the AMP:ATP ratio, often due to cellular stress, leads to the activation of AMPK. Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic processes (e.g., protein and lipid synthesis).[11][13][14]

AdenylateKinase_AMPK_Pathway CellularStress Cellular Stress (e.g., Low Glucose, Hypoxia) ATP_Consumption Increased ATP Consumption CellularStress->ATP_Consumption ADK Adenylate Kinase (AK) ATP_Consumption->ADK 2 ADP -> ATP + AMP AMP_ATP_Ratio Increased AMP:ATP Ratio ADK->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Catabolism Stimulation of Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Anabolism Inhibition of Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism Energy_Restoration Cellular Energy Restoration Catabolism->Energy_Restoration Anabolism->Energy_Restoration

Adenylate Kinase-AMPK Signaling Pathway

Experimental Workflows and Protocols

This section details standardized protocols for key experiments in the comparative genomic analysis of the adenylate kinase gene family.

Comparative Genomics Workflow

A typical workflow for the comparative genomics of the ADK gene family involves several key steps, from sequence retrieval to phylogenetic and functional analysis.

Comparative_Genomics_Workflow cluster_0 Data Acquisition cluster_1 Sequence Analysis cluster_2 Functional Genomics cluster_3 Interpretation Seq_Retrieval 1. Sequence Retrieval (e.g., from NCBI, Ensembl) Domain_ID 2. Conserved Domain Identification (e.g., Pfam, SMART) Seq_Retrieval->Domain_ID MSA 3. Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) Domain_ID->MSA Phylo_Tree 4. Phylogenetic Tree Construction (e.g., MEGA, RAxML) MSA->Phylo_Tree Interpretation 7. Functional Divergence and Evolutionary Analysis Phylo_Tree->Interpretation Gene_Expression 5. Gene Expression Analysis (e.g., qRT-PCR, RNA-seq) Gene_Expression->Interpretation Kinetic_Assay 6. Enzyme Kinetic Assays Kinetic_Assay->Interpretation

A typical comparative genomics workflow for the ADK family.
Experimental Protocols

This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships among ADK family members.

  • Sequence Retrieval: Obtain protein or nucleotide sequences of ADK homologs from databases such as NCBI or Ensembl.

  • Multiple Sequence Alignment (MSA): Align the retrieved sequences using software like ClustalW or MUSCLE within a program like MEGA (Molecular Evolutionary Genetics Analysis). For coding DNA sequences, it is recommended to align the translated protein sequences and then use this alignment to guide the nucleotide alignment.

  • Substitution Model Selection: Determine the best-fit model of nucleotide or amino acid substitution for the aligned sequences using the model selection feature in your chosen phylogenetic software.

  • Phylogenetic Tree Construction: Construct the phylogenetic tree using a method such as Maximum Likelihood (ML) or Neighbor-Joining (NJ).

  • Tree Reliability Assessment: Evaluate the statistical support for the branches of the tree using bootstrap analysis (e.g., 1000 replicates).

  • Tree Visualization and Interpretation: Visualize the tree using the software's tree viewer and interpret the evolutionary relationships based on the branching patterns and bootstrap values.

This protocol describes a common method for measuring ADK activity by coupling the production of ATP to a series of enzymatic reactions that result in a measurable change in absorbance.

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer containing protease inhibitors. Centrifuge to clarify the lysate.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the necessary components, which typically include a buffer (e.g., Tris-HCl), ADP as the substrate, and a coupling enzyme system (e.g., hexokinase and glucose-6-phosphate dehydrogenase) with glucose and NADP⁺.

  • Assay Initiation: Add the sample lysate to the reaction mixture to initiate the reaction. The ADK in the sample will produce ATP from ADP. The ATP is then used by hexokinase to phosphorylate glucose, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, reducing NADP⁺ to NADPH.

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH production is directly proportional to the ADK activity in the sample.

  • Data Analysis: Calculate the ADK activity based on the rate of change in absorbance, using the molar extinction coefficient of NADPH. Normalize the activity to the total protein concentration of the lysate.

This protocol details the steps for quantifying the mRNA expression levels of different ADK isoforms.

  • RNA Extraction: Isolate total RNA from cells or tissues of interest using a suitable RNA extraction kit or method (e.g., TRIzol).

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

  • Primer Design: Design and validate isoform-specific primers for the ADK genes of interest and a reference (housekeeping) gene.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction with the cDNA template, specific primers, and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • Data Acquisition: Run the reaction in a real-time PCR cycler and collect the fluorescence data.

  • Relative Quantification: Analyze the data using the ΔΔCt method to determine the relative expression levels of the target ADK genes, normalized to the reference gene.

Conclusion

The adenylate kinase gene family represents a fascinating example of functional diversification through gene duplication and specialization. Their distinct kinetic properties and subcellular localizations underscore their tailored roles in maintaining cellular energy homeostasis. This guide provides a foundational resource for researchers investigating the comparative genomics of this important enzyme family and for professionals exploring their potential as therapeutic targets. Further research into the kinetic properties of all isoforms and their roles in various physiological and pathological states will undoubtedly reveal new avenues for drug development and a deeper understanding of cellular metabolism.

References

Confirming the Subcellular Localization of Adenylate Kinase 1 (AK1) with Fractionation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise subcellular localization of a protein is paramount to elucidating its function and its role in disease. This guide provides a comprehensive overview of confirming the subcellular localization of Adenylate Kinase 1 (AK1) using the classical biochemical technique of subcellular fractionation, comparing it with other modern alternatives.

Adenylate kinase 1 (AK1) is a key enzyme in cellular energy homeostasis, catalyzing the reversible transfer of a phosphoryl group from ATP to AMP to form two molecules of ADP. Its localization within the cell is critical to its function in buffering ATP levels in specific compartments. While AK1 is predominantly known as a cytosolic enzyme, other products from the AK1 gene, such as AK1β, exhibit membrane association.[1] This guide focuses on the experimental validation of AK1's primary localization.

Data Presentation: AK1 Subcellular Distribution

Subcellular fractionation followed by Western blotting is a standard method to determine the distribution of a protein of interest. In this method, cells are lysed and subjected to a series of centrifugation steps at increasing speeds, which sequentially pellet different organelles and cellular components. The resulting fractions are then analyzed for the presence and relative abundance of the target protein.

Subcellular FractionMarker ProteinAK1 Presence (Qualitative)Expected AK1 Distribution (Quantitative)
Whole Cell Lysate (Loading Control, e.g., GAPDH, β-actin)+++100%
Nuclear Fraction Histone H3, Lamin B1-<5%
Mitochondrial Fraction COX IV, VDAC1-<5%
Microsomal/Membrane Fraction (Pellet) Calnexin, Na+/K+-ATPase+/- (potential AK1β)5-10%
Cytosolic Fraction (Supernatant) GAPDH, LDH+++>85%

Data presented is a qualitative summary based on typical experimental outcomes. Quantitative distribution is an idealized representation and can vary based on cell type and experimental conditions. A study involving COS-1 cells transiently expressing AK1 showed the protein to be predominantly in the supernatant (cytosolic) fraction after cell lysis and centrifugation.[1]

Experimental Protocol: Subcellular Fractionation for AK1 Localization

This protocol outlines the key steps for separating cellular components to determine the localization of AK1.

Objective: To separate a cell lysate into nuclear, mitochondrial, membrane (microsomal), and cytosolic fractions and to determine the relative abundance of AK1 in each fraction by Western blotting.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293, COS-1)

  • Phosphate-buffered saline (PBS), ice-cold

  • Hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors)

  • Homogenizer (Dounce or needle-based)

  • Microcentrifuge and ultracentrifuge

  • Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

  • Primary antibody against AK1

  • Primary antibodies against subcellular marker proteins (as listed in the table)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS and centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer and incubate on ice for 15-30 minutes to allow the cells to swell.

  • Homogenization: Disrupt the cell membranes by passing the suspension through a fine-gauge needle multiple times or by using a Dounce homogenizer.[2] The goal is to rupture the plasma membrane while leaving nuclei and other organelles intact. Monitor cell lysis under a microscope.

  • Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C.[2] The resulting pellet contains the nuclei. This is the nuclear fraction .

  • Mitochondrial Fraction Isolation: Carefully collect the supernatant and transfer it to a new tube. Centrifuge this supernatant at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C.[2] The resulting pellet contains the mitochondria. This is the mitochondrial fraction .

  • Cytosolic and Membrane Fraction Separation: Transfer the supernatant from the previous step to an ultracentrifuge tube. Centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C.[2]

    • The resulting supernatant is the cytosolic fraction .

    • The pellet contains the microsomes (fragments of the endoplasmic reticulum and plasma membrane). This is the membrane fraction .

  • Sample Preparation and Analysis: Resuspend all pellets in an appropriate lysis buffer. Determine the protein concentration of all fractions. Load equal amounts of protein from each fraction onto an SDS-PAGE gel for Western blot analysis. Probe the membrane with antibodies against AK1 and the respective subcellular markers to confirm the purity of the fractions and the localization of AK1.

Mandatory Visualization

Subcellular_Fractionation_Workflow start Cell Pellet lysis Lysis & Homogenization start->lysis centrifuge1 Low-Speed Centrifugation (1,000 x g) lysis->centrifuge1 pellet1 Pellet 1 (Nuclear Fraction) centrifuge1->pellet1 supernatant1 Supernatant 1 centrifuge1->supernatant1 centrifuge2 Medium-Speed Centrifugation (10,000 x g) supernatant1->centrifuge2 pellet2 Pellet 2 (Mitochondrial Fraction) centrifuge2->pellet2 supernatant2 Supernatant 2 centrifuge2->supernatant2 ultracentrifuge Ultracentrifugation (100,000 x g) supernatant2->ultracentrifuge pellet3 Pellet 3 (Membrane Fraction) ultracentrifuge->pellet3 supernatant3 Supernatant 3 (Cytosolic Fraction) ultracentrifuge->supernatant3

Caption: Workflow for separating cellular components via differential centrifugation.

Comparison with Alternative Methods

While subcellular fractionation is a robust and widely used technique, other methods can provide complementary information and offer distinct advantages.

MethodPrincipleAdvantagesDisadvantages
Subcellular Fractionation Physical separation of organelles by differential centrifugation based on mass, density, and size.[2]Provides biochemical isolates of organelles; allows for the analysis of endogenous proteins in their native state; suitable for proteomic analysis of entire organelles.[3]Labor-intensive; potential for cross-contamination between fractions; artifacts can be introduced during homogenization.[4]
Immunofluorescence Microscopy In-situ visualization of proteins using specific antibodies tagged with fluorescent dyes.Provides high-resolution spatial information within the context of the whole cell; allows for co-localization studies with known organelle markers.Dependent on antibody specificity; fixation and permeabilization steps can alter protein localization or create artifacts; not easily quantifiable.
Fluorescent Protein Tagging (e.g., GFP-fusion) Genetically fusing a fluorescent protein (like GFP) to the protein of interest and observing its localization in living cells.[5]Allows for visualization in live cells, enabling dynamic studies; avoids antibody-related issues.The tag itself might interfere with the protein's normal localization or function; overexpression can lead to mislocalization artifacts.[4]
Proximity-dependent Biotinylation (e.g., BioID, APEX) Fusing the protein of interest to an enzyme that biotinylates nearby proteins, which are then identified by mass spectrometry.Provides information about the protein's microenvironment and interaction partners in vivo.Can have a labeling radius that extends beyond a single compartment; requires specialized reagents and mass spectrometry.
Mass Spectrometry-based Proteomics (e.g., LOPIT) Combines biochemical fractionation with quantitative mass spectrometry to assign proteins to subcellular locations based on their distribution profiles across fractions.[6][7]High-throughput, allowing for the localization of thousands of proteins simultaneously; provides quantitative data.[6]Requires sophisticated equipment and complex data analysis; initial fractionation is still required.

Conclusion

Subcellular fractionation is a foundational and powerful technique for determining the primary localization of proteins like AK1. The clear separation of AK1 into the cytosolic fraction provides strong evidence for its role in the cytoplasm. However, for a more comprehensive understanding, especially to investigate dynamic changes in localization or to visualize the protein in its native cellular architecture, it is highly recommended to complement fractionation data with in-situ methods like immunofluorescence or live-cell imaging with fluorescent protein tags. The choice of method should be guided by the specific research question, available resources, and the potential for experimental artifacts.

References

Comparative Metabolic Profiling: Wild-Type vs. Adenylate Kinase 1 (AK1)-Deficient Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Adenylate kinase 1 (AK1) is a crucial enzyme in cellular energy homeostasis, primarily catalyzing the reversible phosphotransfer reaction: 2ADP ↔ ATP + AMP. This reaction plays a vital role in maintaining adenine (B156593) nucleotide balance, sensing cellular energy status, and facilitating efficient energy communication between sites of ATP production and consumption. Genetic deletion of AK1 provides a powerful model to investigate the intricate adaptive mechanisms of cellular metabolism. This guide offers an objective comparison of the metabolic profiles of wild-type versus AK1-deficient cells, supported by experimental data, detailed protocols, and pathway visualizations. Understanding these differences is critical for research into metabolic disorders, muscle energetics, and therapeutic strategies targeting cellular energy pathways.

Core Metabolic Differences: An Overview

The genetic ablation of AK1 does not lead to a simple collapse of cellular energetics. Instead, it triggers a complex and wide-scale metabolic remodeling. While total adenine nucleotide levels are often maintained under basal conditions, AK1-deficient cells exhibit a disrupted energetic economy, particularly under metabolic stress.[1][2] The primary consequences include an inability to sustain nucleotide ratios, increased energy expenditure for the same workload, and a remarkable upregulation of compensatory phosphotransfer pathways.[1][3]

Signaling and Energy Transfer in AK1-Deficient Cells

The absence of AK1 disrupts the primary mechanism for converting AMP and ATP to ADP in the cytosol and for buffering ADP levels during high energy demand.[4][5] This leads to significant compensatory changes in other energy transfer networks.

Compensatory energy pathways in AK1 deficiency. cluster_WT Wild-Type Cell Energetics cluster_KO AK1-Deficient Cell Energetics ATP_WT ATP Usage_WT Energy Usage ATP_WT->Usage_WT ADP_WT ADP AK1 AK1 ADP_WT->AK1 2 CK_WT Creatine (B1669601) Kinase ADP_WT->CK_WT Glyc_WT Glycolysis ADP_WT->Glyc_WT AMP_WT AMP AK1->ATP_WT AK1->AMP_WT CK_WT->ATP_WT Glyc_WT->ATP_WT Usage_WT->ADP_WT ATP_KO ATP Usage_KO Energy Usage ATP_KO->Usage_KO ADP_KO ADP AK1_KO AK1 (Absent) ADP_KO->AK1_KO CK_KO Creatine Kinase (Upregulated) ADP_KO->CK_KO Glyc_KO Glycolysis (Upregulated) ADP_KO->Glyc_KO AMP_KO AMP AK1_KO->ATP_KO AK1_KO->AMP_KO CK_KO->ATP_KO Glyc_KO->ATP_KO Usage_KO->ADP_KO

Caption: Compensatory phosphotransfer pathways in AK1-deficient cells.

Quantitative Metabolic Comparison

The following tables summarize key quantitative differences observed between wild-type and AK1-deficient models, primarily in muscle and cardiac tissues.

Table 1: Adenine and Guanine Nucleotide Profile

Metabolic Parameter Wild-Type AK1-Deficient Key Finding
ATP Level (nmol/mg protein) 26.4 ± 0.8 28.3 ± 1.5 ATP levels are generally maintained under basal conditions.[1]
Total Adenine Nucleotides (nmol/mg protein) 31.2 ± 0.9 33.9 ± 1.8 The total adenine nucleotide pool is preserved.[1]
GTP Level (nmol/mg protein) 0.43 ± 0.02 0.75 ± 0.06 GTP concentration is significantly higher (~50%) in AK1-deficient muscle.[1]
NAD+ Level (nmol/mg protein) 2.8 ± 0.6 3.4 ± 0.2 NAD+ levels are significantly elevated.[1]
NAD+/NADH Ratio 0.7 ± 0.1 1.1 ± 0.1 The NAD+/NADH ratio is higher, suggesting elevated aerobic metabolism.[1]
ATP/ADP & ADP/AMP Ratios Sustained Not Sustained AK1-deficient muscle is unable to sustain these critical nucleotide ratios.[1]

| Post-ischemic ATP/GTP Levels | Higher | Lower | Following ischemia-reperfusion, AK1 knockout hearts show reduced nucleotide salvage, leading to lower ATP and GTP levels.[6][7] |

Table 2: Energy Turnover and Phosphotransfer Flux

Metabolic Parameter Wild-Type AK1-Deficient Key Finding
Total AK Activity Normal Reduced by 94% The primary AK1 isoform is absent, though minor isoforms may remain.[8]
AK β-phosphoryl Transfer Normal Reduced by 36% Despite near-total loss of AK1 activity, significant phosphotransfer is compensated by other isoforms.[8]
ATP Turnover Rate (Hypoxia) (nmol/min/mg protein) 16.8 ± 1.2 22.0 ± 1.2 Under metabolic stress, AK1-deficient muscle has a 31% higher energy expenditure.[1]
AK-catalyzed Phosphotransfer (% of total ATP turnover, Hypoxia) 52 ± 5% Blunted Response The expected increase in AK-mediated phosphotransfer under stress is severely blunted or absent.[1][8]

| Glycolytic Phosphotransfer (3-PGK) | Normal | Upregulated | Phosphotransfer flux through glycolytic enzymes like 3-phosphoglycerate (B1209933) kinase is increased as a compensatory mechanism.[8][9] |

Detailed Metabolic Pathway Alterations

Adenine Nucleotide Metabolism and Signaling

The most direct consequence of AK1 deficiency is the disruption of the AK-catalyzed reaction. While total ATP levels are preserved at rest, the cell's ability to buffer high local ADP concentrations and regenerate ATP rapidly is compromised.[1] This leads to a marked elevation in free ADP during high energy demands.[4] Furthermore, the production of AMP, a critical metabolic sensor that activates AMP-activated protein kinase (AMPK), is reduced.[4] This can temper AMPK signaling under moderate energy demands, affecting downstream metabolic regulation.

Glycolysis

To compensate for the impaired AK phosphotransfer, AK1-deficient cells exhibit significant adaptations in glycolysis.[2] Studies have shown an upregulation of transcripts involved in glycolysis and increased phosphotransfer capacities of key glycolytic enzymes, including pyruvate (B1213749) kinase and 3-phosphoglycerate kinase.[3][9] This enhances the cell's ability to generate ATP directly from the glycolytic pathway, providing an alternative, albeit less efficient, phosphotransfer network.

TCA Cycle and Oxidative Phosphorylation

AK1 deficiency induces notable remodeling of mitochondrial metabolism. The NAD+/NADH ratio is higher in AK1-deficient muscle, which suggests an elevated rate of aerobic Krebs cycle metabolism.[1] In fast-twitch muscle, this is associated with an increase in the protein levels of adenine nucleotide translocator (ANT) and mitochondrial creatine kinase, along with a doubling of the intermyofibrillar mitochondrial volume.[3][9] These adaptations are aimed at preserving efficient energetic communication between mitochondria, where ATP is produced, and the cytosol, where it is used.[9] However, under hypoxic stress, AK1-deficient hearts display compromised energetics, with higher ATP consumption rates compared to wild-type hearts.[1][8]

Experimental Protocols & Methodologies

The findings presented in this guide are based on a range of sophisticated experimental techniques designed to probe cellular metabolism.

Workflow for comparative metabolomic analysis. cluster_workflow Experimental Workflow for Metabolic Profiling A Sample Collection (WT vs. AK1-/- Tissues/Cells) B Metabolite Extraction (e.g., Cold Methanol-Water) A->B C Phosphotransfer & ATP Turnover Analysis B->C D Metabolite Quantification B->D E Gene & Protein Expression Analysis B->E F Structural Analysis B->F G [18O] Phosphoryl Labeling + 31P NMR / Mass Spec C->G H HPLC / GC-MS D->H I cDNA Microarray / Western Blot E->I J Electron Microscopy F->J K Data Integration & Pathway Analysis G->K H->K I->K J->K

Caption: A generalized workflow for comparative metabolomic studies.

1. Phosphotransfer and ATP Turnover Analysis:

  • Method: Isotopic [18O]phosphoryl oxygen analysis using 31P Nuclear Magnetic Resonance (NMR) and mass spectrometry.[8]

  • Protocol Outline: Cells or tissues are incubated with [18O]-labeled water. The rate of [18O] incorporation into the γ-phosphoryl group of ATP and subsequently into other molecules like creatine phosphate (B84403) reflects the rate of ATP turnover and the flux through specific phosphotransfer pathways (e.g., adenylate kinase, creatine kinase).[8][10] This technique provides a dynamic measure of cellular energy flux.

2. Metabolite Quantification:

  • Method: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

  • Protocol Outline: Tissues are flash-frozen and subjected to an extraction protocol, often using ice-cold methanol/water solutions to precipitate proteins and solubilize small metabolites.[12] The supernatant is then separated by chromatography (HPLC or GC) and the mass-to-charge ratio of the eluting compounds is determined by mass spectrometry, allowing for precise identification and quantification of nucleotides (ATP, ADP, AMP, GTP), organic acids, and other intermediates.[11]

3. Gene and Protein Expression Analysis:

  • Method: cDNA array profiling and Western blotting.[9]

  • Protocol Outline: RNA is isolated from cells/tissues, converted to cDNA, and hybridized to microarrays containing probes for thousands of genes to obtain a broad transcriptomic profile. For protein analysis, total protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against metabolic enzymes (e.g., ANT, mitochondrial CK) to determine their relative abundance.[9]

4. Ultrastructural Analysis:

  • Method: Transmission Electron Microscopy (TEM).[9]

  • Protocol Outline: Tissue samples are fixed, dehydrated, embedded in resin, and sectioned into ultra-thin slices. These sections are then imaged with a transmission electron microscope. This allows for the visualization and quantification of subcellular structures, such as the volume and distribution of mitochondria within muscle fibers.[9]

Conclusion and Implications

The absence of AK1 forces a significant rewiring of cellular energy metabolism. AK1-deficient cells compensate by enhancing glycolytic flux and remodeling mitochondrial networks to maintain energy homeostasis under basal conditions. However, this rearranged metabolic state is less efficient and more vulnerable to metabolic stress, as evidenced by higher ATP turnover rates and an inability to sustain nucleotide ratios during challenges like hypoxia or ischemia.[1][6]

For researchers and drug development professionals, these findings have several implications:

  • Therapeutic Targeting: AK1 could be a potential target in conditions where modulating cellular energy sensing is desirable. Conversely, its deficiency highlights the importance of compensatory pathways (like glycolysis and creatine kinase) which could be targeted to manage metabolic diseases.

  • Disease Modeling: The AK1 knockout model is an invaluable tool for studying metabolic adaptation, ischemia-reperfusion injury, and the fundamental principles of cellular energetic communication.[7][13]

  • Drug Safety: Understanding the metabolic phenotype of AK1 deficiency can inform the development of drugs that may impact cellular nucleotide pools or energy transfer, helping to predict potential off-target effects in individuals with varying metabolic capacities.

References

Validating siRNA-Mediated Knockdown of Adenylate Kinase 1 (AK1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the results of an siRNA-mediated knockdown of Adenylate Kinase 1 (AK1). We offer a comparative analysis of validation methodologies, present detailed experimental protocols, and contrast siRNA-mediated knockdown with alternative approaches for inhibiting AK1 function.

Adenylate Kinase 1 (AK1) is a crucial enzyme in cellular energy homeostasis, catalyzing the reversible reaction 2 ADP ↔ ATP + AMP.[1] Validating the specific and efficient knockdown of AK1 is paramount for accurately interpreting experimental outcomes. This guide outlines the essential steps to confirm knockdown at the mRNA, protein, and functional levels.

Comparative Analysis of AK1 Knockdown Validation Methods

Effective validation of siRNA-mediated knockdown requires a multi-pronged approach. The following table summarizes the key techniques used to quantify the reduction in AK1 expression and activity.

Validation Method Parameter Measured Key Advantages Considerations
Reverse Transcription Quantitative PCR (RT-qPCR) AK1 mRNA levelsHigh sensitivity and specificity for quantifying gene expression.[2][3]Does not confirm reduction at the protein or functional level.
Western Blotting AK1 protein levelsConfirms reduction of the target protein; provides molecular weight specificity.[4][5]Semi-quantitative; antibody specificity is critical.
Enzyme Activity Assay AK1 enzymatic functionDirectly measures the functional consequence of the knockdown.[1][6][7]Can be influenced by other AK isoforms or compensatory mechanisms.

Experimental Workflow & Signaling Pathway

To visualize the validation process, the following diagrams illustrate the experimental workflow and the central role of AK1 in cellular energy signaling.

experimental_workflow cluster_transfection siRNA Transfection cluster_validation Validation start Seed Cells transfect Transfect with AK1 siRNA or Control siRNA start->transfect incubate Incubate for 48-72 hours transfect->incubate harvest Harvest Cells incubate->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis rt_qpcr RT-qPCR Analysis (mRNA levels) rna_extraction->rt_qpcr western_blot Western Blot Analysis (Protein levels) protein_lysis->western_blot activity_assay Enzyme Activity Assay (Functional analysis) protein_lysis->activity_assay end Validate Knockdown Efficiency rt_qpcr->end Compare mRNA levels western_blot->end Compare protein levels activity_assay->end Compare enzyme activity

Figure 1: Experimental workflow for validating AK1 siRNA knockdown.

AK1_Signaling_Pathway cluster_energy Energy Homeostasis cluster_knockdown siRNA-Mediated Knockdown ADP 2 ADP AK1 AK1 ADP->AK1 ATP ATP AMP AMP AK1->ATP AK1->AMP siRNA AK1 siRNA RISC RISC Complex siRNA->RISC AK1_mRNA AK1 mRNA RISC->AK1_mRNA targets Degradation mRNA Degradation AK1_mRNA->Degradation leads to Degradation->AK1 reduces synthesis of

Figure 2: AK1's role in energy balance and its inhibition by siRNA.

Detailed Experimental Protocols

RT-qPCR for AK1 mRNA Quantification

This protocol details the steps to quantify the reduction in AK1 mRNA following siRNA transfection.[2][3][8][9]

  • RNA Extraction:

    • Harvest cells 48 hours post-transfection.

    • Isolate total RNA using a commercially available kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.

    • Follow the manufacturer's protocol for reaction setup and thermal cycling.

  • qPCR:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for AK1 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in AK1 mRNA expression between siRNA-treated and control samples. A knockdown of over 75% is generally considered efficient.[10]

Western Blotting for AK1 Protein Validation

This protocol confirms the reduction of AK1 protein levels.[4][11][12][13]

  • Protein Lysate Preparation:

    • Harvest cells 48-72 hours post-transfection.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to AK1 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the AK1 band intensity to a loading control (e.g., GAPDH or β-actin).

AK1 Enzyme Activity Assay

This assay measures the functional consequence of AK1 knockdown.[1]

  • Sample Preparation:

    • Prepare cell lysates from siRNA-treated and control cells as described for Western blotting, ensuring the lysis buffer is compatible with the assay kit.

  • Assay Procedure:

    • Use a commercially available adenylate kinase activity assay kit. These kits typically measure the generation of ATP from ADP.[1]

    • The generated ATP is then used in a coupled enzymatic reaction to produce a colorimetric or fluorometric signal.[1]

    • Follow the manufacturer's protocol for preparing standards and reaction mixtures.

    • Measure the absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the AK1 activity based on the rate of signal change and normalize it to the total protein concentration of the lysate.

    • Compare the activity in AK1 siRNA-treated samples to control samples.

Comparison with Alternative Methods

While siRNA is a powerful tool for transiently reducing gene expression, other methods can also be employed to study AK1 function.

Method Mechanism of Action Advantages Disadvantages
siRNA Knockdown Post-transcriptional gene silencing by degrading target mRNA.[2][5][14]Transient effect, relatively high-throughput, and cost-effective.Incomplete knockdown, potential for off-target effects.[14][15]
shRNA Knockdown Stable expression of short hairpin RNAs that are processed into siRNAs for long-term silencing.[16][17]Suitable for long-term studies and generating stable cell lines.Requires viral delivery systems, potential for off-target effects.
CRISPR/Cas9 Knockout Permanent disruption of the AK1 gene at the genomic level.[17][18][19]Complete and permanent loss of gene function.Can be lethal if the gene is essential, more resource-intensive to generate knockout cell lines.
Small-Molecule Inhibitors Direct inhibition of AK1 enzyme activity.Rapid and reversible inhibition, allows for dose-response studies.Potential for off-target effects on other kinases or enzymes.[15]

References

A Comparative Analysis of Adenylate Kinase 1 (AK1) Crystal Structures from Diverse Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural nuances of Adenylate Kinase 1 (AK1) from Homo sapiens, Escherichia coli, Bacillus subtilis, and Saccharomyces cerevisiae. This guide provides a side-by-side comparison of their crystallographic data, detailed experimental protocols for structure determination, and a visual representation of the general experimental workflow.

Adenylate kinase 1 (AK1) is a ubiquitous phosphotransferase enzyme crucial for maintaining cellular energy homeostasis by catalyzing the reversible reaction: ATP + AMP ⇌ 2 ADP. Its fundamental role in cellular metabolism makes it a significant subject of study for understanding cellular energetics and a potential target for drug development. This guide delves into the crystal structures of cytosolic AK1 from four different organisms, highlighting the similarities and differences that can inform future research and therapeutic strategies.

Quantitative Comparison of AK1 Crystal Structures

The following table summarizes the key crystallographic parameters for AK1 from the selected organisms, providing a quantitative basis for structural comparison.

ParameterHomo sapiens (PDB: 1Z83)[1][2]Escherichia coli (PDB: 1ANK)[3][4][5]Bacillus subtilis (PDB: 1P3J)[6][7]Saccharomyces cerevisiae (PDB: 2AKY)[8][9]
Resolution (Å) 1.90[1]2.00[3]1.90[6]1.96[8]
Space Group P 1 21 1C 1 2 1P 1 21 1P 1 21 1
Unit Cell Dimensions (Å) a=58.3, b=76.8, c=103.5, β=102.3°a=104.9, b=57.2, c=77.6, β=126.7°a=32.8, b=73.2, c=38.1, β=101.6°[6]a=59.1, b=73.2, c=48.2, β=109.2°
R-work / R-free 0.169 / 0.218[1]0.201 / 0.316[3]0.197 / 0.246[6]0.176 / Not specified
Ramachandran Plot Analysis
Favored Regions (%)97.186.891.592.2
Allowed Regions (%)2.912.18.57.8
Outlier Regions (%)0.01.10.00.0

Experimental Protocols

The determination of these crystal structures predominantly followed the general workflow of protein crystallography. Below are the specific experimental conditions reported for the crystallization of AK1 from each organism.

Homo sapiens (PDB: 1Z83)
  • Protein Source: Recombinant protein expressed in Escherichia coli BL21(DE3).[1]

  • Crystallization Method: Vapor diffusion (specifics not detailed in the entry). The structure was solved in complex with the inhibitor AP5A.[1][2]

Escherichia coli (PDB: 1ANK)
  • Protein Source: Recombinant protein.[3]

  • Crystallization Method: The protein was crystallized in the presence of AMP and the ATP analog AMPPNP. The crystals were grown from solutions containing polyethylene (B3416737) glycol and a buffered salt solution.[3]

Bacillus subtilis (PDB: 1P3J)
  • Protein Source: Recombinant protein expressed in Escherichia coli BL21(DE3).[6]

  • Crystallization Method: Hanging-drop vapor diffusion. Crystals were grown by mixing the protein solution with a reservoir solution containing polyethylene glycol and a buffer at a specific pH.[10][11][12]

Saccharomyces cerevisiae (PDB: 2AKY)
  • Protein Source: Recombinant protein expressed in Escherichia coli.[8]

  • Crystallization Method: Vapor diffusion, hanging drop. The crystallization solution contained the inhibitor Ap5A, magnesium ions, and a precipitant at a pH of 7.2.[9]

Experimental Workflow for Protein Crystallography

The following diagram illustrates the typical experimental pipeline for determining a protein's crystal structure, from gene to final structural model.

experimental_workflow cluster_gene_to_protein Protein Production cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Determination gene Gene Cloning & Expression protein_purification Protein Purification gene->protein_purification quality_control Purity & Homogeneity Check protein_purification->quality_control crystallization_screening Crystallization Screening quality_control->crystallization_screening crystal_optimization Crystal Optimization crystallization_screening->crystal_optimization xray_diffraction X-ray Diffraction crystal_optimization->xray_diffraction data_processing Data Processing xray_diffraction->data_processing phasing Phase Determination data_processing->phasing model_building Model Building phasing->model_building refinement Refinement & Validation model_building->refinement final_structure Final 3D Structure refinement->final_structure

A generalized workflow for protein structure determination by X-ray crystallography.

This guide provides a foundational comparison of AK1 crystal structures from different organisms. The presented data and protocols can serve as a valuable resource for researchers initiating structural studies on AK1 or related enzymes, and for professionals in drug development seeking to understand the structural basis of AK1 function and inhibition. The subtle differences in the crystal packing and unit cell dimensions, despite a highly conserved overall fold, underscore the importance of studying proteins from multiple species to gain a comprehensive understanding of their structure-function relationships.

References

The Emerging Role of Adenylate Kinase 1 in Acute Kidney Injury: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of disease diagnostics, the quest for sensitive and specific biomarkers is paramount. This guide provides a comprehensive validation of Adenylate Kinase 1 (AK1) as a potential biomarker for Acute Kidney Injury (AKI), a condition characterized by a rapid decline in renal function. This document, intended for researchers, scientists, and drug development professionals, offers an objective comparison of AK1 with established AKI biomarkers, supported by experimental data and detailed methodologies.

Acute Kidney Injury is a significant clinical concern, with traditional diagnostic markers like serum creatinine (B1669602) (sCr) and urine output showing delayed responses and lacking specificity[1]. This has spurred the search for novel biomarkers that can facilitate earlier diagnosis and intervention[1][2]. While not traditionally considered a primary biomarker for AKI, Adenylate Kinase 1 (AK1), an enzyme released upon cell damage, presents a logical candidate for investigation due to the underlying cellular injury in AKI.

Comparative Analysis of AK1 with Established AKI Biomarkers

The following table summarizes the performance of AK1 in comparison to well-established and novel biomarkers for Acute Kidney Injury.

BiomarkerSample TypeOnset of Detection after InjuryDiagnostic SensitivityDiagnostic SpecificityPrognostic ValueNotes
Adenylate Kinase 1 (AK1) Plasma, UrineRapid (minutes to hours)High (as a general cell damage marker)Low (not specific to kidney injury)Under investigationReleased from any damaged cell, not specific to renal tissue.[3]
Neutrophil Gelatinase-Associated Lipocalin (NGAL) Urine, Plasma2-6 hoursHigh (AUC: 0.75-0.86 for severe AKI)Moderate (elevated in sepsis, UTI, CKD)Good (predicts severity and need for RRT)One of the most studied AKI biomarkers.[2][4][5][6]
Kidney Injury Molecule-1 (KIM-1) Urine12-24 hoursHigh (AUC: 0.62-0.88)High (specific to proximal tubule injury)Good (predicts progression to CKD)A transmembrane protein highly upregulated in injured proximal tubular cells.[2][4][6][7]
Interleukin-18 (IL-18) Urine6-12 hoursHigh (92% in some studies)High (100% in some studies)Good (associated with mortality)A pro-inflammatory cytokine indicative of tubular injury.[2][4]
Tissue Inhibitor of Metalloproteinases-2 (TIMP-2) x Insulin-like Growth Factor-Binding Protein 7 (IGFBP7) UrineWithin 12 hoursHigh (AUC: 0.80)HighExcellent (predicts moderate to severe AKI)Cell-cycle arrest biomarkers, indicating kidney stress.[4][8]
Cystatin C Serum, Plasma12-24 hoursModerateModerate (affected by age, thyroid function)FairA marker of glomerular filtration rate.[4][9]

Experimental Protocols

Detailed methodologies for the quantification of AK1 and other key AKI biomarkers are crucial for reproducible research.

Quantification of Adenylate Kinase 1 (AK1) Activity

This protocol is based on the principle that AK1 catalyzes the conversion of ADP to ATP and AMP. The resulting ATP can be measured using a luciferase-based assay.

  • Sample Preparation: Centrifuge whole blood to separate plasma. Urine samples should be centrifuged to remove cellular debris.

  • Reagent Preparation: Prepare a reaction buffer containing ADP, luciferase, and luciferin.

  • Assay Procedure:

    • Add 20 µL of plasma or urine sample to a 96-well plate.

    • Add 100 µL of the reaction buffer to each well.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the luminescence using a plate reader. The light intensity is directly proportional to the AK1 activity.

Enzyme-Linked Immunosorbent Assay (ELISA) for NGAL and KIM-1

This is a standard method for quantifying protein biomarkers.

  • Coating: Coat a 96-well plate with a capture antibody specific for either NGAL or KIM-1 and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted urine or plasma samples and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

  • Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and experimental designs are essential for clarity.

AK1_Release_and_Detection cluster_0 Renal Tubule Cell cluster_1 Extracellular Space (Urine/Blood) cell Healthy Cell (AK1 intracellular) damaged_cell Injured Cell (Membrane Compromised) cell->damaged_cell Ischemia, Nephrotoxins AK1 Extracellular AK1 damaged_cell->AK1 Release detection Biochemical Assay (Luminescence) AK1->detection Measurement

AK1 release from damaged renal cells and subsequent detection.

The above diagram illustrates the fundamental principle of using AK1 as a damage biomarker. Insults to renal cells lead to a loss of membrane integrity and the release of intracellular components, including AK1, into the circulation and urine.

AKI_Biomarker_Workflow cluster_assays Biomarker Quantification patient Patient with Suspected AKI sample Urine/Blood Sample Collection patient->sample ak1_assay AK1 Activity Assay sample->ak1_assay ngal_elisa NGAL ELISA sample->ngal_elisa kim1_elisa KIM-1 ELISA sample->kim1_elisa timp2_igfbp7 TIMP-2/IGFBP7 Assay sample->timp2_igfbp7 data Data Analysis & Comparison ak1_assay->data ngal_elisa->data kim1_elisa->data timp2_igfbp7->data diagnosis Early AKI Diagnosis & Risk Stratification data->diagnosis

Experimental workflow for the comparative validation of AKI biomarkers.

This workflow outlines the process from patient sample collection to the parallel analysis of multiple biomarkers, leading to a more comprehensive assessment for early AKI diagnosis.

Conclusion

While Adenylate Kinase 1 is a sensitive indicator of general cell damage, its utility as a standalone biomarker for Acute Kidney Injury is limited by its lack of tissue specificity. However, when integrated into a panel with more kidney-specific markers like NGAL, KIM-1, and the TIMP-2/IGFBP7 complex, AK1 could potentially contribute to a more comprehensive understanding of the timing and extent of cellular injury in AKI. Further research is warranted to validate the clinical utility of AK1 in specific AKI etiologies and its correlation with patient outcomes. This guide serves as a foundational resource for researchers aiming to explore the potential of AK1 and to benchmark it against the current standards in AKI diagnostics.

References

Safety Operating Guide

Navigating the Disposal of "AK-1": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. The designation "AK-1" is applied to several distinct chemical products, each with its own unique hazard profile and requisite disposal protocol. This guide provides detailed, step-by-step procedures for the safe handling and disposal of various substances identified as "this compound," tailored for researchers, scientists, and drug development professionals.

It is imperative to first correctly identify the specific "this compound" substance in use by consulting the manufacturer's Safety Data Sheet (SDS). The following sections outline the disposal procedures for different known "this compound" products.

Section 1: this compound as Disperse Yellow 56, tech.

This substance is a chemical compound that requires careful handling due to its potential for irritation.

Hazard Identification:

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

Personal Protective Equipment (PPE): A stringent adherence to PPE protocols is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield is recommended if splashing is a risk.Prevents eye contact which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.Avoids skin contact which can lead to irritation.[1]
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols are generated, use a NIOSH-approved respirator.Prevents respiratory tract irritation.[1]

Disposal Procedures:

  • Containment: Prevent further leakage or spills if it is safe to do so.[2]

  • Collection: Absorb spills with an inert material, or vacuum or sweep up the substance and place it into a suitable, labeled disposal container.[2]

  • Waste Disposal: Consult and adhere to local, state, and federal regulations for chemical waste disposal.[2] Do not let the product enter drains, other waterways, or the soil.[2]

Section 2: Flux this compound

This product is a soldering flux and is characterized as a highly flammable liquid and vapor.

Hazard Identification:

  • Highly flammable liquid and vapor (H225).[3]

  • Causes skin irritation (H315).[3]

  • Causes serious eye irritation (H319).[3]

  • May cause drowsiness or dizziness.[3]

Handling and Hygiene:

  • Keep away from foodstuffs, beverages, and feed.[3]

  • Immediately remove all soiled and contaminated clothing.[3]

  • Wash hands before breaks and at the end of work.[3]

  • Avoid contact with the eyes and skin.[3]

Disposal Procedures: The Safety Data Sheet for this product does not provide specific disposal instructions but emphasizes that a Chemical Safety Assessment has not been carried out.[3] In the absence of specific guidelines, standard procedures for flammable liquid waste should be followed in accordance with institutional and local regulations.

Section 3: WACKER® AK 1 000 SILICONE FLUID

This substance is a Polydimethylsiloxane, which is generally not considered a hazardous material under OSHA or WHMIS criteria.[4]

Hazard Identification:

  • Physical Hazards: No known physical hazards.[4]

  • Health Hazards: May cause slight eye irritation. No acute toxic effects are expected for skin contact or ingestion.[4]

Disposal Procedures: While this material is not classified as hazardous, it is important to follow good laboratory practices for disposal. The SDS does not provide specific disposal instructions. Consult local regulations for the disposal of silicone fluids.

General Chemical Waste Disposal Workflow

The following diagram illustrates a general workflow for the safe disposal of laboratory chemical waste. This process should be adapted based on the specific hazards of the substance and institutional protocols.

cluster_prep Preparation Phase cluster_segregation Segregation & Storage cluster_disposal Disposal Phase A Identify Chemical Waste B Consult Safety Data Sheet (SDS) A->B C Determine Hazard Class B->C D Select Appropriate Waste Container C->D Based on Hazards E Label Container Clearly D->E F Store in Designated Waste Area E->F G Arrange for Professional Disposal F->G Scheduled Pickup H Document Waste Disposal G->H

General Workflow for Chemical Waste Disposal

Important Considerations for All Chemical Disposal:

  • Never dispose of chemical waste down the drain unless explicitly permitted by your institution's safety office and local regulations.[5]

  • Ensure all waste containers are properly sealed and labeled with the contents.

  • Always wear appropriate PPE when handling chemical waste.

  • Decontaminate work surfaces after completing your work and after any spills.[6]

  • All cultures, stocks, and other potentially infectious materials must be decontaminated before disposal.[6]

For any uncertainty regarding disposal procedures, contact your institution's Environmental Health and Safety (EH&S) department for guidance.

References

Essential Safety and Handling Guide for "AK-1" in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "AK-1" is not a universally recognized chemical identifier and can refer to different substances. This guide addresses two potential laboratory materials identified as "this compound": a soldering flux and a SIRT2 inhibitor. Researchers, scientists, and drug development professionals must confirm the precise identity of their "this compound" substance and consult the substance-specific Safety Data Sheet (SDS) before handling. The information provided here is for guidance and should be supplemented by a thorough risk assessment.

Section 1: Identification and Primary Hazards

Two substances commonly referred to as "this compound" in laboratory contexts are "Flux this compound," a soldering agent, and "this compound," a SIRT2 (Sirtuin 2) inhibitor used in research. Their primary hazards differ significantly.

Table 1: Hazard Identification for "this compound" Variants

FeatureFlux this compoundSIRT2 Inhibitor this compound
Primary Use Soldering flux for cable and component tinning[1]Cell-permeable inhibitor of SIRT2 for research[2][3]
Primary Component Propan-2-ol[4]3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide[3]
Physical Form Colorless liquid[5]Off-white solid
Key Hazards Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness[4]For research use only. Not intended for diagnostic or therapeutic use.[3] (Full hazard profile not publicly available, treat with caution)

Section 2: Personal Protective Equipment (PPE)

Appropriate PPE is critical for the safe handling of any chemical. The required PPE for each "this compound" variant is outlined below.

Table 2: Recommended Personal Protective Equipment for "this compound" Variants

PPE ItemFlux this compoundSIRT2 Inhibitor this compound
Eye Protection Safety glasses with side-shields or goggles.[4]Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4]Chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection Protective clothing, lab coat.[4]Lab coat.
Respiratory Protection Use only in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.[4]Use in a well-ventilated area or a chemical fume hood.

Section 3: Operational and Handling Procedures

Safe operational practices are essential to minimize exposure and prevent accidents.

cluster_flux Flux this compound Handling cluster_sirt2 SIRT2 Inhibitor this compound Handling Flux_Prep Preparation - Work in well-ventilated area - Keep away from ignition sources Flux_Handling Handling - Wear appropriate PPE - Avoid contact with eyes and skin Flux_Prep->Flux_Handling Flux_Use Use - Apply via dipping, brush, or dispenser Flux_Handling->Flux_Use Flux_Storage Storage - Keep container tightly closed - Store in a cool, well-ventilated place Flux_Use->Flux_Storage SIRT2_Prep Preparation - Work in a fume hood - Consult Safety Data Sheet SIRT2_Handling Handling - Wear appropriate PPE - Avoid inhalation of dust SIRT2_Prep->SIRT2_Handling SIRT2_Use Use - For research purposes only - Follow experimental protocol SIRT2_Handling->SIRT2_Use SIRT2_Storage Storage - Store at 2-8°C SIRT2_Use->SIRT2_Storage

Figure 1: General Handling Workflow for "this compound" Variants.

Flux this compound:

  • Application: Primarily used for dip tinning of wires and component leads. It can also be applied by brush or dispenser for wave and induction soldering.[1][5]

  • Ventilation: Ensure use in a well-ventilated area, away from heat, sparks, and open flames.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]

SIRT2 Inhibitor this compound:

  • Reconstitution: The solid is soluble in DMSO up to 50 mg/mL. Prepare solutions in a chemical fume hood.

  • Cell-Based Assays: As a cell-permeable inhibitor, it can be added to cell culture media at the desired concentration. For example, it has been used at 10 µM in cell-based experiments.[2]

  • In Vivo Studies: Due to its brain-permeable nature, it has been used in animal models.[6] All animal work must be conducted in accordance with approved institutional protocols.

Section 4: Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Table 3: Disposal Guidelines for "this compound" Variants

Waste TypeFlux this compoundSIRT2 Inhibitor this compound
Unused Product Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[4]Dispose of as chemical waste in accordance with institutional and local guidelines.
Contaminated Materials (e.g., gloves, wipes) Dispose of as hazardous waste.Dispose of as chemical waste.
Empty Containers May retain product residue. Handle as hazardous waste.Rinse thoroughly and dispose of according to institutional guidelines.

Flux this compound:

  • Eliminate all ignition sources.

  • Ventilate the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

SIRT2 Inhibitor this compound:

  • Avoid creating dust.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Gently sweep or vacuum the spilled solid.

  • Place in a sealed container for disposal.

  • Clean the spill area with a suitable solvent (e.g., ethanol) and then soap and water.

Section 5: Signaling Pathway Involving SIRT2

For researchers using the SIRT2 inhibitor this compound, understanding its mechanism of action is key. SIRT2 is a deacetylase involved in various cellular processes. This compound inhibits its activity.

AK1 SIRT2 Inhibitor (this compound) SIRT2 SIRT2 (Deacetylase) AK1->SIRT2 Inhibits Acetylated_Proteins Acetylated Proteins (e.g., α-tubulin) SIRT2->Acetylated_Proteins Deacetylated_Proteins Deacetylated Proteins SIRT2->Deacetylated_Proteins Results in Cellular_Processes Cellular Processes (e.g., cell cycle, neuroprotection) Deacetylated_Proteins->Cellular_Processes Regulates

Figure 2: Simplified diagram of this compound's role in inhibiting SIRT2 activity.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.